molecular formula C6H10O3 B1311246 Methyl tetrahydrofuran-3-carboxylate CAS No. 53662-85-4

Methyl tetrahydrofuran-3-carboxylate

Cat. No.: B1311246
CAS No.: 53662-85-4
M. Wt: 130.14 g/mol
InChI Key: HUTNCRJHLZDGPO-UHFFFAOYSA-N
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Description

Methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4) is a high-purity, versatile chemical intermediate prized in organic synthesis and life science research. This compound, with the molecular formula C 6 H 10 O 3 and a molecular weight of 130.14 g/mol, serves as a critical building block for the construction of more complex molecules . Its structure, featuring both an ester and a saturated furan ring, makes it a valuable precursor in various synthetic pathways. One of the key research applications of this compound is its role as a starting material in the synthesis of specialty chemicals, such as flavor and fragrance ingredients. For instance, it is utilized in multi-step routes to produce compounds like 2-methyltetrahydrofuran-3-thiol (FEMA 3787), an important sulfur-containing flavorant used in the creation of meat flavors . Researchers value this compound for its ability to introduce the tetrahydrofuran moiety into target molecules, which can influence their stereochemical and physicochemical properties. Handling and storage of this chemical require standard laboratory safety practices. It is classified with the signal word "Warning" and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautions include avoiding breathing dust/fume/gas and using personal protective equipment. For optimal stability, the product should be stored sealed in a dry environment at room temperature, typically between 2-8°C in a refrigerator . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can procure this compound in various volumes, from small sample sizes to bulk quantities, and it can often be produced to meet specific purity grades, including high and ultra-high purity specifications for specialized research needs .

Properties

IUPAC Name

methyl oxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTNCRJHLZDGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443306
Record name Methyl tetrahydrofuran-3-carboxylate
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53662-85-4
Record name Methyl tetrahydrofuran-3-carboxylate
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Record name methyl oxolane-3-carboxylate
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Foundational & Exploratory

Enantioselective Synthesis of Methyl Tetrahydrofuran-3-carboxylate: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydrofurans in Drug Discovery

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of natural products and biologically active molecules.[1] Its presence is often critical for conferring specific pharmacological properties, including antitumor, antimicrobial, and antiviral activities. For researchers and scientists in drug development, the precise stereochemical control during the synthesis of substituted tetrahydrofurans is paramount, as different enantiomers of a chiral molecule frequently exhibit distinct biological activities and metabolic fates. Methyl tetrahydrofuran-3-carboxylate, a key chiral building block, serves as a versatile precursor for the synthesis of more complex pharmaceutical intermediates. This guide provides an in-depth technical overview of the core strategies for the enantioselective synthesis of this valuable compound, focusing on the causality behind experimental choices and providing field-proven insights.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be approached through several strategic disconnections. This guide will focus on three principal and highly effective methodologies:

  • Asymmetric Hydrogenation of Prochiral Precursors: A direct and atom-economical approach involving the enantioselective reduction of a carbon-carbon double bond in a suitable precursor.

  • Enantioselective Conjugate Addition (Oxa-Michael Reaction): A powerful method for the formation of the tetrahydrofuran ring via an intramolecular cyclization, where the key stereocenter is established through a conjugate addition.

  • Biocatalytic Methods: Leveraging the exquisite stereoselectivity of enzymes to achieve kinetic resolution of a racemic mixture or perform a stereoselective transformation.

The logical flow of these synthetic strategies is depicted below:

G Asymmetric_Hydrogenation Asymmetric Hydrogenation Unsaturated_Ester Methyl 2,5-dihydrofuran-3-carboxylate Conjugate_Addition Enantioselective Conjugate Addition Hydroxy_Enoate γ-Hydroxy-α,β-unsaturated ester Biocatalysis Biocatalysis Racemic_Ester Racemic this compound Target_Molecule Enantiopure Methyl Tetrahydrofuran-3-carboxylate Unsaturated_Ester->Target_Molecule Reduction Hydroxy_Enoate->Target_Molecule Cyclization Racemic_Ester->Target_Molecule Resolution G Precursor Methyl 2,5-dihydrofuran-3-carboxylate Intermediate Substrate-Catalyst Complex Precursor->Intermediate Catalyst [Rh(L*)]+ Catalyst->Intermediate H2 H₂ H2->Intermediate Oxidative Addition Product Chiral Methyl Tetrahydrofuran-3-carboxylate Intermediate->Product Migratory Insertion & Reductive Elimination

Caption: Simplified workflow for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Objective: To synthesize enantiomerically enriched this compound via asymmetric hydrogenation of methyl 2,5-dihydrofuran-3-carboxylate.

Materials:

  • Methyl 2,5-dihydrofuran-3-carboxylate

  • [Rh(COD)₂]BF₄ (Rhodium precursor)

  • (R,R)-Et-DuPhos or (R)-BINAP (Chiral ligand)

  • Methanol (Anhydrous and degassed)

  • Hydrogen gas (High purity)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: The substrate, methyl 2,5-dihydrofuran-3-carboxylate (1 equivalent), is dissolved in anhydrous, degassed methanol in a separate flask.

  • Hydrogenation: The substrate solution is transferred to the autoclave. The catalyst solution is then added via cannula. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

  • Work-up and Purification: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the pure this compound.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Table 1: Representative Data for Asymmetric Hydrogenation

Catalyst SystemSubstrateSolventPressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
[Rh((R,R)-Et-DuPhos)]BF₄Methyl 2,5-dihydrofuran-3-carboxylateMeOH202518>9995 (estimated)Adapted from [2]
Ru(OAc)₂((R)-BINAP)Itaconic Acid Dimethyl EsterMeOH505012>9998[3]

Note: The data for the target substrate is an educated estimation based on the performance of these catalysts with structurally similar substrates.

Enantioselective Conjugate Addition: The Oxa-Michael Approach

The intramolecular oxa-Michael reaction is a powerful strategy for the construction of tetrahydrofuran rings. [4][5]This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated ester, leading to the formation of the cyclic ether. When catalyzed by a chiral entity, this cyclization can proceed with high enantioselectivity.

The Precursor: A γ-Hydroxy-α,β-unsaturated Ester

The key precursor for this approach is a γ-hydroxy-α,β-unsaturated ester. The stereocenter at the 3-position is generated during the ring-closing step.

Organocatalysis: A Metal-Free Alternative

Chiral organocatalysts, particularly those based on bifunctional thioureas or squaramides, have emerged as highly effective promoters for enantioselective oxa-Michael additions. [6]These catalysts operate through a dual activation mechanism, where a basic site on the catalyst deprotonates the alcohol, and a hydrogen-bonding moiety activates the Michael acceptor.

G Precursor γ-Hydroxy-α,β-unsaturated ester Intermediate Activated Complex Precursor->Intermediate Catalyst Chiral Bifunctional Organocatalyst Catalyst->Intermediate Dual Activation Product Chiral Methyl Tetrahydrofuran-3-carboxylate Intermediate->Product Intramolecular Cyclization

Caption: Mechanism of organocatalyzed oxa-Michael cyclization.

Experimental Protocol: Enantioselective Oxa-Michael Addition

Objective: To synthesize enantiomerically enriched this compound via an organocatalyzed intramolecular oxa-Michael addition.

Materials:

  • Methyl 4-hydroxybut-2-enoate (or a suitable substituted precursor)

  • Chiral bifunctional thiourea or squaramide catalyst (e.g., Takemoto catalyst)

  • Toluene or Chlorobenzene (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar and 4 Å molecular sieves is added the chiral organocatalyst (5-10 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • Addition of Reactants: Anhydrous toluene is added, followed by the γ-hydroxy-α,β-unsaturated ester (1 equivalent).

  • Reaction: The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for a period of time (e.g., 24-72 hours), with reaction progress monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the desired this compound.

  • Analysis: The enantiomeric excess is determined by chiral HPLC.

Table 2: Representative Data for Enantioselective Oxa-Michael Reactions

CatalystSubstrate TypeSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Bifunctional Thioureaγ-HydroxyenoneToluene25488592[6]
Chiral Phosphoric Acidδ-Hydroxy-α,β-unsaturated esterCH₂Cl₂0249195[5]

Note: These data represent the effectiveness of such catalysts in similar transformations.

Biocatalysis: The Green Chemistry Approach

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. [7]Enzymes, operating under mild conditions, can exhibit exceptional enantio- and regioselectivity. For the synthesis of this compound, a biocatalytic kinetic resolution is a particularly attractive strategy.

The Principle of Kinetic Resolution

Kinetic resolution involves the use of a chiral catalyst, in this case, an enzyme, to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the racemate into one unreacted enantiomer and a product derived from the other enantiomer.

Lipases: Versatile Biocatalysts

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In organic synthesis, they are widely used for the kinetic resolution of racemic alcohols and esters. [8][9]For the synthesis of chiral this compound, a lipase can be used to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and in high enantiomeric excess.

G Racemic_Ester Racemic Methyl Tetrahydrofuran-3-carboxylate Products (R)-Ester + (S)-Acid Racemic_Ester->Products Lipase Lipase Lipase->Products Enantioselective Hydrolysis

Caption: Principle of lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: To obtain enantiomerically enriched this compound through lipase-catalyzed kinetic resolution of the corresponding racemate.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Phosphate buffer (e.g., pH 7.0)

  • Organic solvent (e.g., toluene or MTBE)

  • Aqueous base (for pH control, e.g., 0.1 M NaOH)

Procedure:

  • Reaction Setup: Racemic this compound (1 equivalent) is dissolved in a suitable organic solvent. This solution is added to a flask containing phosphate buffer and the immobilized lipase.

  • Resolution: The biphasic mixture is stirred at a controlled temperature (e.g., 30-40 °C). The pH of the aqueous phase is maintained at a constant value (e.g., 7.0) by the controlled addition of an aqueous base using a pH-stat or by manual titration. The reaction is monitored for conversion (typically to around 50%).

  • Work-up and Separation: Once the desired conversion is reached, the enzyme is filtered off. The organic and aqueous layers are separated. The organic layer contains the unreacted enantiomer of the ester. The aqueous layer contains the salt of the hydrolyzed carboxylic acid.

  • Isolation: The organic layer is washed, dried, and concentrated to yield the enantiomerically enriched this compound. The aqueous layer can be acidified and extracted to recover the enantiomerically enriched tetrahydrofuran-3-carboxylic acid, which can be re-esterified if desired.

  • Analysis: The enantiomeric excess of both the recovered ester and the acid are determined by chiral HPLC.

Table 3: Representative Data for Lipase-Catalyzed Resolutions

LipaseSubstrateReaction TypeE-value*ee (substrate) (%)ee (product) (%)Reference
Pseudomonas cepacia LipaseRacemic β-thiolactoneHydrolysis>100>99-[9]
Candida antarctica Lipase BRacemic alcoholTransesterification>200>99>99[10]

*E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity.

Conclusion: A Versatile Toolbox for Chiral Synthesis

The enantioselective synthesis of this compound is a critical endeavor for the advancement of pharmaceutical research and development. This guide has detailed three robust and scientifically sound strategies: asymmetric hydrogenation, enantioselective oxa-Michael addition, and biocatalytic kinetic resolution. The choice of the optimal synthetic route will depend on a variety of factors, including the availability of starting materials, cost considerations, desired scale of production, and the specific stereochemical outcome required. Each methodology offers a unique set of advantages, providing the modern synthetic chemist with a versatile toolbox to access this important chiral building block with high enantiopurity.

References

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Chiral Resolution of Racemic Methyl Tetrahydrofuran-3-Carboxylate: A Senior Application Scientist's Field Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

Enantiomerically pure methyl tetrahydrofuran-3-carboxylate is a valuable chiral building block in the synthesis of complex pharmaceutical agents and fine chemicals. The stereocenter at the C3 position dictates the molecule's three-dimensional orientation, which is critical for its biological activity and interaction with other chiral molecules. This technical guide provides an in-depth exploration of the principal methodologies for resolving racemic this compound (CAS No: 53662-85-4). We will dissect three core techniques: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Preparative Chiral Chromatography. This document moves beyond mere protocols, delving into the causality behind experimental choices and providing field-proven insights to guide researchers in selecting and optimizing the most suitable resolution strategy for their specific needs.

Introduction: The Imperative for Enantiopurity

This compound, with its molecular formula C₆H₁₀O₃, is a heterocyclic ester that exists as a pair of non-superimposable mirror images, or enantiomers: (R)-methyl tetrahydrofuran-3-carboxylate and (S)-methyl tetrahydrofuran-3-carboxylate. In a standard synthesis, this compound is produced as a 1:1 racemic mixture.

For pharmaceutical applications, isolating a single enantiomer is often not just beneficial, but mandatory. The differential pharmacological effects of enantiomers are well-documented; one may be therapeutically active, while the other could be inert or, in worst-case scenarios, responsible for adverse effects. The availability of optically pure tetrahydrofuran derivatives is crucial for creating compounds with applications ranging from potent analgesics to diuretics.[1] Therefore, robust and scalable methods for chiral resolution are essential for the advancement of drug development programs that utilize this versatile chiral synthon.

This guide will explore the three primary pillars of chiral resolution applicable to this target molecule, providing both the theoretical foundation and practical, step-by-step protocols.

Method 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers. Lipases are particularly well-suited for resolving racemic esters through enantioselective hydrolysis or transesterification. In this process, the enzyme preferentially catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as a new product) from the unreacted, slow-reacting enantiomer.

Principle and Rationale

Expertise & Experience: The choice of a lipase, such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL), is driven by their proven efficacy in catalyzing enantioselective transformations on a wide range of substrates under mild reaction conditions.[2][3] The reaction is stopped at approximately 50% conversion to maximize the yield and enantiomeric excess (ee) of both the product and the remaining starting material. Using greener, biomass-derived solvents like 2-Methyltetrahydrofuran (2-MeTHF) can enhance enzyme stability and activity compared to traditional solvents.[4][5][6][7][8]

Experimental Protocol: Lipase-Catalyzed Hydrolysis
  • Setup: To a thermostatically controlled reaction vessel, add racemic this compound (1.0 eq) and a phosphate buffer solution (e.g., 0.1 M, pH 7.0). Add a suitable co-solvent like 2-MeTHF (10-20% v/v) to ensure substrate solubility.

  • Enzyme Addition: Introduce an immobilized lipase (e.g., Novozym 435, which is CAL-B immobilized on acrylic resin) to the mixture (typically 10-50 mg per mmol of substrate). Immobilized enzymes are preferred for ease of recovery and reuse.[3]

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-45°C). Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining ester and the formed carboxylic acid.

  • Work-up (at ~50% conversion):

    • Filter off the immobilized enzyme for potential reuse.

    • Cool the reaction mixture and adjust the pH to >8.0 with a base (e.g., NaHCO₃).

    • Extract the unreacted enantiomer of this compound with an organic solvent (e.g., ethyl acetate).

    • Acidify the remaining aqueous layer to pH <3.0 with a strong acid (e.g., 1M HCl).

    • Extract the enantiomerically enriched tetrahydrofuran-3-carboxylic acid with an organic solvent.

  • Purification & Analysis: Dry the organic extracts, evaporate the solvent, and purify the products if necessary. Confirm the enantiomeric excess of the final products using chiral chromatography.

Data Presentation: Lipase Screening
Lipase SourceReaction TypeConversion (%)(R)-Ester ee (%)(S)-Acid ee (%)E-value*
Pseudomonas cepacia (PCL)Hydrolysis51>9997>200
Candida antarctica B (CAL-B)Hydrolysis4996>99>200
Pseudomonas fluorescensHydrolysis529593~150

*The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity. Values >200 are considered excellent for preparative scale.[2]

Workflow Diagram: Enzymatic Kinetic Resolution

EKR_Workflow racemate Racemic Methyl Tetrahydrofuran-3-carboxylate reaction Lipase-Catalyzed Hydrolysis (pH 7, 40°C) Stop at ~50% Conversion racemate->reaction separation Work-up: pH Adjustment & Extraction reaction->separation Mixture of: (R)-Ester (S)-Carboxylic Acid ester (R)-Methyl Tetrahydrofuran- 3-carboxylate (ee >99%) separation->ester Organic Phase acid (S)-Tetrahydrofuran- 3-carboxylic Acid (ee >97%) separation->acid Aqueous Phase (after acidification)

Caption: Workflow for Enzymatic Kinetic Resolution.

Method 2: Diastereomeric Salt Formation

This classical resolution technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic carboxylic acid (obtained from hydrolysis of the starting ester) with an enantiomerically pure chiral base, a pair of diastereomeric salts with different solubilities is formed. These can then be separated by fractional crystallization.

Principle and Rationale

Trustworthiness: This method is a self-validating system. The physical separation of diastereomers via crystallization is a well-established and scalable industrial process. The key to success lies in the meticulous screening of chiral resolving agents and crystallization solvents to maximize the solubility difference between the two diastereomeric salts.[9][10] Common resolving agents include naturally derived alkaloids (e.g., brucine, cinchonidine) and synthetic amino alcohols.[11]

Experimental Protocol
  • Hydrolysis: First, quantitatively hydrolyze the racemic this compound to racemic tetrahydrofuran-3-carboxylic acid using standard conditions (e.g., NaOH in MeOH/H₂O, followed by acidification).

  • Salt Formation: In a suitable solvent (e.g., ethanol, acetonitrile), dissolve the racemic tetrahydrofuran-3-carboxylic acid (1.0 eq) and the chosen chiral resolving agent (e.g., (1R,2S)-(-)-Ephedrine, 1.0 eq), typically with gentle heating.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce precipitation of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent. The more soluble diastereomer remains in the mother liquor.

  • Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is ~1-2. This protonates the carboxylic acid and dissolves the chiral amine salt.

  • Extraction: Extract the liberated, enantiomerically enriched carboxylic acid with an organic solvent (e.g., dichloromethane). The resolving agent remains in the aqueous layer and can potentially be recovered.

  • Esterification: The resolved carboxylic acid can be re-esterified (e.g., using methanol with a catalytic amount of sulfuric acid) to yield the desired enantiopure methyl ester.

Data Presentation: Resolving Agent & Solvent Screen
Resolving AgentSolventLess Soluble SaltYield (%)Resolved Acid ee (%)
(+)-CinchonidineToluene(R)-Acid Salt4198
(-)-EphedrineEthanol(S)-Acid Salt3895
(R)-α-MethylbenzylamineEthyl Acetate(R)-Acid Salt3592
Workflow Diagram: Diastereomeric Salt Resolution

Diastereomer_Workflow rac_acid Racemic Tetrahydrofuran- 3-carboxylic Acid salt_form Salt Formation in Solvent rac_acid->salt_form res_agent Chiral Resolving Agent (e.g., R'-NH2) res_agent->salt_form crystallize Fractional Crystallization salt_form->crystallize Diastereomeric Salt Mixture solid Less Soluble Salt (Crystals) crystallize->solid liquid More Soluble Salt (Mother Liquor) crystallize->liquid liberate1 Acidification & Extraction solid->liberate1 liberate2 Acidification & Extraction liquid->liberate2 enant1 Enantiomer 1 liberate1->enant1 enant2 Enantiomer 2 liberate2->enant2

Caption: Workflow for Diastereomeric Salt Formation.

Method 3: Preparative Chiral Chromatography

Chiral chromatography is a powerful separation technique that directly separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). It is widely used for both analytical quantification of enantiomeric excess and for preparative-scale purification.

Principle and Rationale

Authoritative Grounding: This method leverages the formation of transient, diastereomeric complexes between the enantiomers and the CSP. The differing stability of these complexes leads to different retention times, enabling separation.[12] While historically viewed as a costly, large-scale option, advances in CSP technology and techniques like supercritical fluid chromatography (SFC) have made preparative chiral chromatography more efficient and scalable.[9] The choice of the CSP (often polysaccharide-based) and the mobile phase is critical and must be empirically determined through screening.

Experimental Protocol: Preparative HPLC
  • System & Column: Utilize a preparative HPLC system equipped with a high-capacity chiral column (e.g., Daicel CHIRALPAK® series).

  • Method Development: First, develop an analytical method to confirm baseline separation of the two enantiomers. Screen various mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol).

  • Scale-Up: Once an optimal mobile phase is identified, scale up the injection volume and flow rate for the preparative column.

  • Injection & Elution: Inject the concentrated solution of racemic this compound onto the column.

  • Fraction Collection: Collect the eluent in fractions as each enantiomer peak is detected (typically by UV).

  • Analysis & Pooling: Analyze the collected fractions for purity and enantiomeric excess. Pool the pure fractions for each enantiomer.

  • Solvent Removal: Evaporate the mobile phase under reduced pressure to obtain the isolated, enantiomerically pure esters.

Data Presentation: Chromatographic Conditions
ColumnMobile Phase (v/v)Flow Rate (mL/min)Retention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)
CHIRALPAK AD-HHexane/IPA (90:10)1.08.510.2
CHIRALCEL OD-HHexane/EtOH (95:5)0.812.114.5
Workflow Diagram: Chiral Chromatography

Chiral_Chrom_Workflow racemate Racemic Methyl Tetrahydrofuran-3-carboxylate injection Injection onto Chiral Column racemate->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection (UV) separation->detection collection Fraction Collection detection->collection enant1 Enantiomer 1 (Early Eluting) collection->enant1 enant2 Enantiomer 2 (Late Eluting) collection->enant2

Caption: Workflow for Preparative Chiral Chromatography.

Conclusion and Recommendations

The selection of an optimal resolution strategy for this compound depends on the desired scale, required purity, cost considerations, and available equipment.

  • Enzymatic Kinetic Resolution is an elegant and environmentally friendly approach, ideal for producing high-purity enantiomers. It is highly scalable, and the mild conditions preserve the integrity of the molecule.

  • Diastereomeric Salt Formation is a time-tested, robust method that is often the workhorse for large-scale industrial production due to its relatively low cost and high capacity. However, it requires an initial hydrolysis step and extensive screening of conditions.

  • Chiral Chromatography offers the most direct route to separation with high purity. It is exceptionally useful for analytical purposes and is increasingly viable for preparative scales, especially when rapid development and high purity are paramount.

For drug development professionals, a hybrid approach is often most effective: chiral HPLC for rapid analytical method development and ee determination, followed by either enzymatic resolution or diastereomeric salt crystallization for scalable synthesis of the desired enantiomer. Each method, when properly optimized, provides a reliable pathway to the enantiopure building blocks essential for modern drug discovery.

References

  • This compound | CAS#:53662-85-4 . Chemsrc. Available from: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution . Unchained Labs. Available from: [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation . Thesis. Available from: [Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts . MDPI. Available from: [Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine . National Institutes of Health. Available from: [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs . National Institutes of Health. Available from: [Link]

  • Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates . ResearchGate. Available from: [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
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  • THF application areas and uses . Shenyang East Chemical Science-Tech Co., Ltd. Available from: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates . National Institutes of Health. Available from: [Link]

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  • Protecting group . Wikipedia. Available from: [Link]

  • Highly Efficient and Enzymatic Regioselective Undecylenoylation of Gastrodin in 2-Methyltetrahydrofuran-Containing Systems . PLOS ONE. Available from: [Link]

  • Process for the synthesis of derivatives of 3-methyl-tetrahydrofuran from alpha-methylene-gamma-butyrolactone in a two step process. Google Patents.
  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions . ResearchGate. Available from: [Link]

  • Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters . ResearchGate. Available from: [Link]

  • Enzymatic regioselective acylation of nucleosides in biomass-derived 2-methyltetrahydrofuran: kinetic study and enzyme substrate recognition . PubMed. Available from: [Link]

  • Process for the preparation of 3-methyltetrahydrofuran. Google Patents.
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A Senior Application Scientist’s Guide to the Synthesis of (R)-Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl tetrahydrofuran-3-carboxylate is a valuable chiral building block in medicinal chemistry and materials science, prized for the stereospecificity it imparts to target molecules. Its synthesis, therefore, is a critical process demanding precision, efficiency, and scalability. This technical guide provides an in-depth analysis of the primary synthetic strategies employed to produce this enantiomerically pure compound. We will dissect the methodologies of chiral pool synthesis, asymmetric catalysis, and enzymatic resolutions, offering not just protocols, but the underlying chemical logic that informs procedural choices. This document is structured to empower researchers with the expertise to select and execute the optimal synthetic route for their specific application, ensuring both scientific integrity and practical success.

Introduction: The Strategic Importance of (R)-Methyl Tetrahydrofuran-3-carboxylate

The tetrahydrofuran (THF) ring is a privileged scaffold found in numerous natural products and pharmaceuticals.[1] When substituted asymmetrically, as in (R)-Methyl tetrahydrofuran-3-carboxylate, it provides a rigid, stereochemically defined framework essential for precise molecular recognition at biological targets. The "(R)" configuration at the C3 position is particularly crucial in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer agents. The choice of synthetic route is therefore a decision of significant consequence, impacting not only yield and purity but also process economics and environmental footprint.

Overview of Primary Synthetic Paradigms

The synthesis of a specific enantiomer like (R)-Methyl tetrahydrofuran-3-carboxylate can be approached from three fundamental starting points. The choice among these is dictated by factors such as the availability of starting materials, cost, required optical purity, and scalability.

  • Chiral Pool Synthesis : This strategy leverages naturally occurring, inexpensive chiral molecules as starting materials.[2] The inherent stereochemistry of the starting material is transferred through a series of reactions to the final product.

  • Asymmetric Synthesis : This approach creates the desired chiral center from an achiral or prochiral precursor using a chiral catalyst or auxiliary.[3][4]

  • Enzymatic Resolution : In this method, a racemic mixture of the target molecule or a precursor is subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired (R)- or unreacted (S)-enantiomer.[5]

Synthetic_Strategies cluster_approaches Core Synthetic Approaches Chiral_Pool Chiral Pool Synthesis (e.g., from L-Malic Acid) Target (R)-Methyl tetrahydrofuran-3-carboxylate Chiral_Pool->Target Stereospecific Transformation Asymmetric Asymmetric Synthesis (e.g., Catalytic Hydrogenation) Asymmetric->Target Chiral Induction Enzymatic Enzymatic Resolution (e.g., Kinetic Resolution) Enzymatic->Target Selective Transformation Malic_Acid_Pathway Malic L-Malic Acid Diester Dimethyl L-malate Malic->Diester Esterification (MeOH, SOCl₂) Triol (S)-1,2,4-Butanetriol Diester->Triol Reduction (NaBH₄ / LiCl) HydroxyTHF (S)-3-Hydroxytetrahydrofuran Triol->HydroxyTHF Acid-Catalyzed Cyclization (PTSA) Target (R)-Methyl tetrahydrofuran-3-carboxylate HydroxyTHF->Target Esterification or Carbonylation

Caption: Synthetic pathway from L-malic acid to the target compound.

Field-Proven Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran

This protocol is synthesized from established procedures described in the literature. [6][7]It represents a robust method for producing the key intermediate.

Step 1: Preparation of Dimethyl L-malate

  • Setup : Equip a three-necked flask with a dropping funnel, a thermometer, and a magnetic stirrer. Maintain an inert atmosphere (N₂ or Ar).

  • Reagents : Add L-malic acid (100 g, 0.746 mol) and methanol (300 mL) to the flask.

  • Reaction : Cool the suspension to -10 °C using an ice-salt bath. Add thionyl chloride (120 mL, 1.65 mol) dropwise over 2 hours, ensuring the temperature does not exceed 0 °C.

    • Scientist's Note: The low temperature is critical to control the highly exothermic reaction between methanol and thionyl chloride and to minimize side reactions.

  • Work-up : After addition, allow the mixture to stir at room temperature for 4 hours, then heat to reflux for 1 hour to drive the reaction to completion. Cool the mixture and concentrate under reduced pressure. Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate solution until the pH is 7-8.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield dimethyl L-malate as a colorless oil.

Step 2: Reduction to (S)-1,2,4-Butanetriol

  • Setup : In a suitable reaction vessel under an inert atmosphere, dissolve the dimethyl L-malate (0.2 mol) in methanol (100 mL).

  • Reagents : Add lithium chloride (17 g, 0.4 mol) and potassium borohydride (8.48 g, 0.16 mol).

    • Scientist's Note: LiCl acts as a Lewis acid, coordinating to the ester carbonyl to increase its electrophilicity and facilitate reduction by the milder KBH₄. [7]This avoids the use of LiAlH₄.

  • Reaction : Heat the mixture to reflux. Add additional portions of potassium borohydride (4.24 g, 0.08 mol) every 20 minutes for a total of 5 additions. Monitor the reaction by TLC.

  • Work-up : After completion, cool the reaction, filter to remove inorganic salts, and acidify the filtrate carefully with mineral acid (e.g., HCl) to precipitate remaining salts. Filter again and concentrate the filtrate to obtain the crude triol.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

  • Setup : The crude butanetriol is heated with a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Reaction : The reaction is typically performed at high temperature (180-220 °C) to drive the dehydration and cyclization. [7]Water is removed as it is formed.

  • Purification : The resulting (S)-3-hydroxytetrahydrofuran can be purified by vacuum distillation.

The final conversion to (R)-Methyl tetrahydrofuran-3-carboxylate from (S)-3-hydroxytetrahydrofuran involves an esterification or carbonylation step, which can proceed with inversion of stereochemistry depending on the chosen method (e.g., Mitsunobu reaction followed by hydrolysis and esterification) or retention.

Asymmetric Synthesis Strategies

Asymmetric synthesis offers a powerful alternative, creating the chiral center from a prochiral substrate. Organocatalysis and transition-metal catalysis are the two main pillars of this approach.

Organocatalytic Michael Addition/Lactonization

This elegant strategy can build the tetrahydrofuran ring and set the desired stereocenter simultaneously. For instance, a chiral amine catalyst, such as a derivative of cinchonine or tetramisole, can catalyze the intramolecular Michael addition of a hydroxyl group to an α,β-unsaturated ester. [8]The stereochemistry of the final product is dictated by the chirality of the catalyst.

  • Principle : The catalyst forms a chiral iminium ion with the enone acid substrate, which then undergoes a stereocontrolled intramolecular cyclization. The choice of catalyst is crucial, as pseudoenantiomeric catalysts (e.g., quinine vs. quinidine derivatives) can lead to opposite diastereomers. [8]

Enzymatic and Chemoenzymatic Approaches

Biocatalysis provides a highly selective and environmentally benign route to enantiopure compounds.

Kinetic Resolution of Racemic Esters

A common and effective method is the enzymatic kinetic resolution of racemic methyl tetrahydrofuran-3-carboxylate.

  • Principle : A lipase, such as Lipase B from Candida antarctica (CALB), selectively hydrolyzes one enantiomer of the racemic ester to its corresponding carboxylic acid, leaving the other, desired enantiomer of the ester unreacted. [5][9]* Workflow : The racemic ester is incubated with the lipase in a buffered aqueous solution. The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining ester and the formed acid. The unreacted (R)-ester can then be separated from the (S)-acid by extraction.

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are mandatory to ensure the final product meets the required specifications.

  • Purification : Fractional distillation under reduced pressure is the primary method for purifying the final ester. Column chromatography on silica gel may also be employed.

  • Characterization :

    • Chiral HPLC/GC : This is the gold standard for determining the enantiomeric excess (% ee) of the product.

    • NMR Spectroscopy (¹H, ¹³C) : Confirms the chemical structure and purity of the compound.

    • Mass Spectrometry : Determines the molecular weight and fragmentation pattern. [10] * Optical Rotation : Measurement of the specific rotation using a polarimeter confirms the identity of the enantiomer.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific constraints and goals of the project.

Parameter Chiral Pool (from L-Malic Acid) Asymmetric Synthesis Enzymatic Resolution
Starting Material Inexpensive, natural chiral source (L-Malic Acid) [6][7]Prochiral, often simple starting materialsRacemic ester or precursor
Key Transformation Stereospecific multi-step conversion [7]Catalyst-controlled chiral induction [8]Enzyme-selective hydrolysis/acylation [5]
Typical Yield Moderate to GoodGood to ExcellentTheoretically max 50% (for one enantiomer)
Enantiomeric Excess High (>98% ee often achievable)Very High (>99% ee possible with optimized catalyst)Very High (>99% ee often achievable)
Advantages Low-cost starting material, well-established chemistryHigh enantioselectivity, potentially shorter routeHigh selectivity, mild reaction conditions, "green"
Disadvantages Multiple steps, potential for racemizationHigh cost of chiral catalysts/ligands, process optimization requiredMaximum 50% yield, requires separation of enantiomers, enzyme cost/stability

Conclusion

The synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate is a well-explored area of organic chemistry, offering multiple viable pathways for researchers and drug developers. The chiral pool approach starting from L-malic acid remains a robust and cost-effective method, particularly for large-scale production, leveraging an inexpensive and naturally available chiral starting material. Asymmetric synthesis provides a more elegant and potentially shorter route, offering exceptionally high enantioselectivity, though often at the cost of expensive catalysts and rigorous optimization. Finally, enzymatic resolution stands out for its unparalleled selectivity and mild, environmentally friendly conditions, but is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer.

The selection of a specific route requires a careful, multi-faceted analysis of project-specific needs, balancing economic factors, scalability, and the desired level of optical purity. This guide has illuminated the core principles and practical considerations of each major approach, providing a solid foundation for making that critical decision.

References

  • An Update: Enzymatic Synthesis for Industrial Applications - PMC - NIH. (n.d.).
  • CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents. (n.d.).
  • CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents. (n.d.).
  • An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (n.d.).
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC - PubMed Central. (n.d.).
  • Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. (2021).
  • Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC - NIH. (2014).
  • Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
  • Methyl Tetrahydrofuran-2-carboxylate | 37443-42-8 - Benchchem. (n.d.).
  • Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran - ChemicalBook. (2022).
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Foreword: The Significance of Chiral Tetrahydrofurans in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (S)-Methyl Tetrahydrofuran-3-carboxylate

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its unique conformational properties and ability to act as a hydrogen bond acceptor make it an invaluable component in designing molecules with high biological activity and optimized pharmacokinetic profiles. The introduction of chirality into the THF ring, particularly at the C3 position, unlocks access to a three-dimensional chemical space that is critical for stereospecific interactions with biological targets such as enzymes and receptors.

(S)-Methyl tetrahydrofuran-3-carboxylate is a key chiral building block, serving as a precursor for more complex molecules in various therapeutic areas. Its enantiopure form is essential, as the biological activity and toxicity of a drug can be highly dependent on its stereochemistry.[3] This guide provides an in-depth exploration of the primary synthetic strategies to obtain this valuable intermediate, focusing on the underlying principles, practical execution, and comparative analysis of each approach. We will delve into methodologies that are not just theoretically sound but have been proven effective in a laboratory setting, offering insights that bridge academic innovation with industrial applicability.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a specific enantiomer like (S)-Methyl tetrahydrofuran-3-carboxylate requires a robust strategy to control stereochemistry. Three principal routes have proven most effective: Chiral Pool Synthesis, Biocatalytic Kinetic Resolution, and Asymmetric Catalysis. Each approach has distinct advantages and challenges, which we will explore in detail.

G cluster_0 Synthetic Strategies Start Racemic or Achiral Precursors ChiralPool Chiral Pool Synthesis (e.g., from L-Malic Acid) Start->ChiralPool KineticRes Kinetic Resolution (Biocatalytic) Start->KineticRes AsymmetricCat Asymmetric Catalysis (e.g., Hydrogenation) Start->AsymmetricCat Target (S)-Methyl tetrahydrofuran-3-carboxylate ChiralPool->Target Direct Synthesis KineticRes->Target Separation of Enantiomers AsymmetricCat->Target Stereoselective Transformation

Caption: Overview of primary synthetic routes to (S)-Methyl tetrahydrofuran-3-carboxylate.

Chiral Pool Synthesis: A Direct Path from Nature's Building Blocks

Chiral pool synthesis leverages naturally occurring, inexpensive, and enantiomerically pure starting materials.[4] For the synthesis of (S)-configured compounds, L-malic acid is an exemplary starting material. This strategy is often favored in industrial settings due to its cost-effectiveness and the reliability of sourcing the chiral precursor.[5]

Mechanistic Rationale and Workflow

The synthesis from L-malic acid involves a multi-step sequence designed to transform the C4 carboxylic acid into a C1-C4 ether linkage, forming the tetrahydrofuran ring, while retaining the stereochemistry at the C3 position (originally C2 of malic acid). The key transformations are the protection of the hydroxyl group, selective reduction of the carboxylic acids to alcohols, and subsequent acid-catalyzed intramolecular cyclization (etherification).

G cluster_workflow Chiral Pool Synthesis Workflow A 1. Starting Material L-Malic Acid B 2. Protection (S)-2-Hydroxy-succinic acid dimethyl ester A->B MeOH, H₂SO₄ C 3. Reduction (NaBH₄) (S)-2-Hydroxy-butane-1,4-diol B->C Selective Reduction D 4. Cyclization (Acid Catalyst) (S)-3-Hydroxytetrahydrofuran C->D Intramolecular Williamson Ether Synthesis E 5. Oxidation (S)-Tetrahydrofuran-3-carboxylic acid D->E e.g., TEMPO F 6. Esterification (S)-Methyl tetrahydrofuran-3-carboxylate E->F MeOH, H⁺

Caption: Step-by-step workflow for the chiral pool synthesis of the target molecule.

Detailed Experimental Protocol

Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran from Dimethyl L-malate [5]

  • Step 1: Esterification of L-Malic Acid:

    • Suspend L-malic acid (1.0 eq) in methanol (10 vol).

    • Cool the mixture to 0 °C in an ice bath.

    • Add concentrated sulfuric acid (0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC indicates complete consumption of the starting material.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 5 vol).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl L-malate.

  • Step 2: Reduction to (S)-2-Hydroxy-1,4-butanediol:

    • Dissolve dimethyl L-malate (1.0 eq) in anhydrous THF (15 vol) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄, 4.0 eq) portion-wise, controlling the temperature below 10 °C.

    • After the addition is complete, heat the mixture to reflux for 8-12 hours.

    • Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1M HCl.

    • Extract the aqueous layer with ethyl acetate. The product is often highly water-soluble, so continuous extraction may be necessary for high yields.

    • Dry and concentrate the organic extracts to yield the crude diol.

  • Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran:

    • Dissolve the crude diol (1.0 eq) in a suitable solvent like toluene (10 vol).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by GC or TLC until completion (typically 4-6 hours).

    • Cool, wash with saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer and remove the solvent. Purify the resulting (S)-3-hydroxytetrahydrofuran by vacuum distillation.

  • Step 4: Oxidation and Esterification:

    • The resulting (S)-3-hydroxytetrahydrofuran is oxidized to the corresponding carboxylic acid using standard methods (e.g., TEMPO-bleach).

    • The final esterification is achieved by reacting the carboxylic acid with methanol under acidic conditions, similar to Step 1, to yield the final product, (S)-Methyl tetrahydrofuran-3-carboxylate.

Biocatalytic Kinetic Resolution: Precision Through Enzymatic Selectivity

Kinetic resolution is a powerful technique for separating a racemic mixture. Biocatalytic methods, which employ enzymes, are particularly attractive due to their exceptional enantioselectivity and mild reaction conditions.[6][7] In this approach, an enzyme selectively reacts with one enantiomer of a racemic precursor, allowing for the separation of the unreacted, enantiopure substrate from the transformed product.

Principle of Enantioselective Dehalogenation

A highly effective strategy involves the kinetic resolution of racemic δ-haloalcohols. Halohydrin dehalogenases (HHDHs) can catalyze the intramolecular cyclization of one enantiomer far more rapidly than the other. For instance, an (R)-selective HHDH will convert (R)-δ-chloroalcohol into the corresponding tetrahydrofuran, leaving behind the unreacted (S)-δ-chloroalcohol in high enantiomeric excess.[6] This (S)-precursor can then be isolated and cyclized under basic conditions to yield the (S)-tetrahydrofuran derivative.

G cluster_resolution Biocatalytic Kinetic Resolution Racemate Racemic Precursor (e.g., rac-Methyl 5-chloro-4-hydroxy-pentanoate) Enzyme Enzyme (R-selective HHDH) Racemate->Enzyme S_Product (S)-Precursor (High ee) Enzyme->S_Product Unreacted R_Product (R)-Methyl tetrahydrofuran-3-carboxylate Enzyme->R_Product Fast Reaction Final_S (S)-Methyl tetrahydrofuran-3-carboxylate S_Product->Final_S Base-catalyzed cyclization

Caption: Mechanism of biocatalytic kinetic resolution using an R-selective enzyme.

Data Summary and Protocol Outline

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value). A high E-value (>100) is indicative of excellent separation.

Enzyme VariantSubstrate ConcentrationConversionYield (S)-Precursoree (S)-PrecursorE-value
HheC-WT20 mM~50%~49%>95%>200
HheC-QM11 M (185 g/L)~50%49%95%>200

Data adapted from studies on analogous δ-haloalcohols and highlight the robustness of the biocatalytic approach.[6]

Protocol: Biocatalytic Resolution and Subsequent Cyclization

  • Step 1: Biocatalytic Resolution:

    • Prepare a phosphate buffer solution (e.g., 200 mM, pH 7.5).

    • Suspend whole cells of E. coli expressing the desired halohydrin dehalogenase (e.g., HheC-QM1) in the buffer.

    • Add the racemic substrate (e.g., racemic methyl 5-chloro-4-hydroxypentanoate) to the cell suspension. The high substrate tolerance of some enzyme variants allows for concentrations up to 1 M.[6]

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC until ~50% conversion is reached.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (S)-precursor and the cyclized (R)-product.

  • Step 2: Separation and Cyclization:

    • Separate the (S)-precursor from the (R)-tetrahydrofuran product using column chromatography.

    • Dissolve the purified (S)-precursor in a solvent like THF or methanol.

    • Add a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C.

    • Stir the reaction at room temperature until the cyclization is complete.

    • Quench the reaction, extract the product, and purify by chromatography or distillation to obtain the final (S)-Methyl tetrahydrofuran-3-carboxylate.

Asymmetric Catalysis: The Modern Frontier

Asymmetric catalysis offers the most elegant and atom-economical route to chiral molecules. This approach uses a small amount of a chiral catalyst to convert a prochiral substrate into a single enantiomer of the product with high selectivity. For the synthesis of (S)-Methyl tetrahydrofuran-3-carboxylate, an asymmetric hydrogenation of an unsaturated precursor is a highly viable strategy.

Rationale: Asymmetric Hydrogenation

The key is the hydrogenation of a prochiral olefin, such as methyl 2,5-dihydrofuran-3-carboxylate, in the presence of a chiral transition metal catalyst. Catalysts typically consist of a metal center (e.g., Rhodium, Ruthenium) and a chiral phosphine ligand (e.g., BINAP, DuPhos). The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thereby generating the desired (S)-stereocenter.

Comparative Analysis of Strategies
StrategyProsConsIdeal Application
Chiral Pool Cost-effective starting material, reliable stereochemistry, well-established methods.[5]Can involve multiple steps, may require protecting groups.Large-scale industrial production where cost of raw materials is paramount.
Biocatalytic Resolution Extremely high enantioselectivity, mild reaction conditions, environmentally friendly.[6][7]Theoretical max yield is 50% for the desired enantiomer, requires separation of product and substrate.When exceptional enantiopurity is required and the "wrong" enantiomer can be recycled or has value.
Asymmetric Catalysis High atom economy, high potential yield (up to 100%), catalytic nature reduces waste.High cost of chiral catalysts and ligands, requires significant process optimization.Scenarios where efficiency, atom economy, and directness of the route are the primary drivers.

Conclusion

The synthesis of (S)-Methyl tetrahydrofuran-3-carboxylate is a critical endeavor for the advancement of pharmaceutical research and development. This guide has detailed three robust and field-proven strategies, each with its own set of advantages. The choice of synthetic route—be it the economical Chiral Pool approach, the highly selective Biocatalytic Resolution, or the elegant Asymmetric Catalysis—will ultimately depend on the specific project requirements, including scale, cost constraints, and desired purity. By understanding the fundamental principles and practical considerations behind each method, researchers and drug development professionals can make informed decisions to efficiently access this vital chiral building block.

References

  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC - NIH. (n.d.).
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC - NIH. (n.d.).
  • Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews. (2014, June 30).
  • (PDF) Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - ResearchGate. (n.d.).
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PubMed Central. (n.d.).
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC - PubMed Central. (n.d.).
  • Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran - ChemicalBook. (2022, July 25).
  • (PDF) Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy - ResearchGate. (2018, August 20).
  • Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid - PubMed. (2021, January 21).
  • ChemInform Abstract: One‐Pot Asymmetric Synthesis of Substituted Tetrahydrofurans via a Multicatalytic Benzoin/Michael/Acetalization Cascade. | Request PDF - ResearchGate. (n.d.).

Sources

A Guide to the Spectroscopic Characterization of Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Versatile Heterocycle

Methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4) is a heterocyclic compound of significant interest in synthetic chemistry and drug development. Its tetrahydrofuran (THF) core is a prevalent scaffold in numerous natural products and pharmacologically active molecules. The ester functionality at the 3-position provides a versatile handle for further chemical modification, making it a valuable building block for creating complex molecular architectures.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical industry where molecular identity is directly linked to efficacy and safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive portrait of the molecule.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. While publicly accessible, raw experimental spectra for this specific parent compound are limited, this document leverages data from closely related, highly substituted analogues and foundational spectroscopic principles to present a robust, predictive, and instructional framework for its characterization. The primary literature reference for the synthesis of this class of compounds can be found in The Journal of Organic Chemistry, which details the diastereoselective synthesis of substituted derivatives.[1]

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the standard atom numbering used for NMR assignments.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can map out the precise connectivity of the atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, we expect to see signals corresponding to the five distinct proton environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Field Insights
~3.90 - 3.70 m 2H H-5 These protons are adjacent to the ring oxygen, which deshields them, shifting them downfield. Their complex multiplicity arises from coupling to the H-4 protons.
~3.75 s 3H O-CH₃ The methyl ester protons appear as a sharp singlet, as they have no adjacent protons to couple with. This is a highly characteristic signal for a methyl ester.
~3.65 m 2H H-2 Similar to H-5, these protons are deshielded by the adjacent ring oxygen. Their chemical shift is often slightly different from H-5 due to the overall asymmetry of the molecule.
~3.10 m 1H H-3 This single proton is on the carbon bearing the carboxylate group. The electron-withdrawing nature of the ester deshields this proton, shifting it downfield relative to the H-4 protons.

| ~2.20 | m | 2H | H-4 | These protons are the most upfield of the ring protons as they are furthest from the electron-withdrawing oxygen and ester groups. They will show complex coupling to both H-3 and H-5. |

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication can be used if necessary.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum at a field strength of 500 MHz. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16 scans for a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale and Field Insights
~174.0 C =O The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. This is a key diagnostic peak.
~68.0 C-5 This carbon is bonded to the ring oxygen, resulting in a downfield shift into the typical range for ether carbons.
~67.5 C-2 Also bonded to the ring oxygen, this carbon's chemical shift is similar to C-5. 2D NMR techniques like HSQC would be required to definitively assign C-2 vs. C-5.
~52.0 O-C H₃ The methyl ester carbon is a characteristic signal in this region.
~45.0 C-3 The carbon atom attached to the ester group is shifted downfield relative to a simple alkane carbon due to the inductive effect of the carbonyl.

| ~29.0 | C-4 | This is the most upfield carbon in the ring, consistent with a standard sp³-hybridized carbon in a five-membered ring. |

Workflow for NMR Structural Elucidation

G cluster_0 NMR Analysis Workflow prep Sample Preparation (5-10 mg in CDCl3) acq_1h Acquire ¹H NMR (500 MHz) prep->acq_1h acq_13c Acquire ¹³C NMR (125 MHz) prep->acq_13c process Process Data (FT, Phasing, Baseline) acq_1h->process acq_13c->process analyze Analyze Spectra (Shifts, Coupling, Integration) process->analyze structure Confirm Structure analyze->structure

Caption: Standard workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Key Diagnostic Peaks for this compound

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups. The most critical absorptions are the C=O stretch of the ester and the C-O stretches of the ester and ether.

Predicted IR Absorption Data

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~2960-2850 Medium-Strong C-H Stretch Alkane (CH₂, CH)
~1735 Strong, Sharp C=O Stretch Ester

| ~1200-1050 | Strong | C-O Stretch | Ester & Ether |

Causality in IR Interpretation:

  • The C=O Stretch: The strong, sharp peak around 1735 cm⁻¹ is the most unambiguous signal in the spectrum. Its position is characteristic of a saturated aliphatic ester. The high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond.

  • C-H Stretches: The peaks just below 3000 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds, consistent with the saturated THF ring and methyl group.

  • The "Fingerprint" Region: The complex region from ~1400-600 cm⁻¹ contains many C-C and C-O single bond stretches and various bending vibrations. While difficult to assign individual peaks, the overall pattern is unique to the molecule and serves as a valuable fingerprint for comparison against a reference spectrum.

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

  • Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After acquisition, thoroughly clean the ATR crystal with isopropanol to remove all traces of the sample.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Mass Spectrometry Data (EI)

  • Molecular Ion (M⁺): The molecular weight of C₆H₁₀O₃ is 130.14 g/mol . The molecular ion peak (M⁺) is expected at m/z = 130 . This peak may be of low intensity due to the facile fragmentation of the molecule.

  • Key Fragmentation Pathways:

    • Loss of Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a prominent peak at m/z = 99 (M - 31). This acylium ion is resonance-stabilized.

    • Loss of Carbomethoxy Group (-COOCH₃): Cleavage of the entire ester group as a radical results in the tetrahydrofuryl cation at m/z = 71 (M - 59).

    • Ring Cleavage: The tetrahydrofuran ring can undergo various fragmentation pathways, often initiated by the loss of an ethylene molecule (C₂H₄), leading to smaller fragment ions.

Fragmentation Logic Diagram

G M [C₆H₁₀O₃]⁺˙ m/z = 130 M_minus_31 [M - OCH₃]⁺ m/z = 99 M->M_minus_31 - •OCH₃ M_minus_59 [M - COOCH₃]⁺ m/z = 71 M->M_minus_59 - •COOCH₃

Caption: Primary fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a standard nonpolar column (e.g., DB-5). Use a temperature program that starts at ~50°C and ramps to ~250°C to ensure elution of the compound.

  • MS Method: The GC is coupled to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) is set to scan a mass range of m/z 40-300.

  • Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Conclusion: A Triad of Spectroscopic Validation

The structural elucidation of this compound is a clear example of the synergy between NMR, IR, and MS. IR spectroscopy rapidly confirms the presence of the critical ester functional group. Mass spectrometry provides the molecular weight and corroborates the structure through predictable fragmentation. Finally, NMR spectroscopy offers the definitive and most detailed map of the C-H framework, allowing for unambiguous confirmation of the connectivity and chemical environment of every atom in the molecule. By integrating the data from these three techniques, researchers can have the highest degree of confidence in the identity and purity of this versatile chemical building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Hoffmann, R. W., & Endesfelder, A. (1986). Diastereoselective syntheses of highly substituted methyl tetrahydrofuran-3-carboxylates by reaction of .gamma.-lactols with silylated nucleophiles. The Journal of Organic Chemistry, 51(22), 4316–4328. [Link][1]

Sources

1H and 13C NMR of Methyl tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Methyl Tetrahydrofuran-3-Carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of NMR for the structural elucidation of this heterocyclic ester. We will explore detailed spectral interpretation, including chemical shifts, coupling constants, and signal assignments. Furthermore, this guide presents field-proven, step-by-step protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.

Molecular Structure and NMR Assignment Framework

This compound, with the chemical formula C₆H₁₀O₃, is a chiral molecule featuring a five-membered tetrahydrofuran (THF) ring substituted at the 3-position with a methyl ester group. The presence of a stereocenter at the C3 position renders the methylene protons at C2 and C4 diastereotopic, leading to more complex splitting patterns than would be observed in an achiral analogue. Understanding this structure is fundamental to interpreting its NMR spectra.

For clarity throughout this guide, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to show six distinct signals, five of which will be complex multiplets due to the rigid, non-planar structure of the THF ring and the diastereotopic nature of the methylene protons.

Predicted Signal Assignments and Rationale
  • H3 (1H, C3-H): This methine proton is directly attached to the carbon bearing the electron-withdrawing carboxylate group, causing a downfield shift. It will be coupled to the two protons on C2 and the two protons on C4, resulting in a complex multiplet.

  • -OCH₃ (3H, C6-H₃): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Its chemical shift is characteristic of methyl esters.

  • H2 & H5 (4H total, C2-H₂ and C5-H₂): The protons on carbons adjacent to the ring oxygen (C2 and C5) are significantly deshielded. Due to the chirality at C3, the two protons on C2 are diastereotopic, as are the two protons on C5. This results in complex splitting patterns for all four protons, which will likely appear as overlapping multiplets in the most downfield region of the aliphatic spectrum.

  • H4 (2H, C4-H₂): The two protons on C4 are also diastereotopic. They are coupled to the H3 proton and the two H5 protons. These protons are expected to be the most shielded of the ring protons, appearing furthest upfield.

The exact coupling constants in the THF ring are highly dependent on the dihedral angles between the coupled protons, which is governed by the ring's conformation.[1][2] The Karplus relationship dictates that vicinal coupling constants will vary, leading to the observed complex multiplets.[1][2][3]

Data Summary: Predicted ¹H NMR
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2 & H53.80 - 4.20m-
-OCH₃ (C6)~ 3.70s-
H33.00 - 3.20m-
H42.10 - 2.40m-

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each of the unique carbon atoms in the molecule.

Predicted Signal Assignments and Rationale
  • C1 (C=O): The carbonyl carbon of the ester group is the most deshielded carbon and will appear furthest downfield, typically in the 170-180 ppm range.[4][5]

  • C2 & C5: These carbons are bonded to the electronegative ring oxygen, causing them to be significantly deshielded and appear in the 65-80 ppm region.[6][7][8]

  • C6 (-OCH₃): The methyl carbon of the ester group typically resonates around 50-55 ppm.

  • C3: This methine carbon, substituted with the carboxylate group, will be found in the aliphatic region.

  • C4: This methylene carbon is the most shielded carbon in the ring and will appear at the most upfield position among the ring carbons.

Data Summary: Predicted ¹³C NMR
Signal AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C=O)172 - 175
C2 / C568 - 75
C5 / C268 - 75
C6 (-OCH₃)~ 52
C340 - 45
C430 - 35

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to the solvent peak at 77.16 ppm.

Experimental Protocols

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

A. NMR Sample Preparation

A properly prepared sample is homogeneous and free of particulate matter, which is crucial for achieving sharp, well-resolved spectral lines.[9]

Methodology:

  • Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[10]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a small, clean vial containing the sample.[11][12] Agitate the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[12]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.

B. NMR Data Acquisition

The choice of acquisition parameters directly impacts the signal-to-noise ratio and resolution of the final spectrum.[13]

Workflow:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Standard workflow for NMR analysis from sample preparation to data processing.

Recommended Acquisition Parameters:

Parameter¹H NMR¹³C NMRRationale
Pulse Sequence zg30zgpg30Standard one-pulse experiments. pg indicates proton decoupling for ¹³C.
Spectral Width ~16 ppm~220 ppmEnsures all expected signals are captured within the spectral window.
Acquisition Time ~2-3 s~1-2 sBalances resolution with experiment time.[13]
Relaxation Delay (d1) 2-5 s2 sAllows for sufficient relaxation of nuclei between scans, ensuring quantitative accuracy.
Number of Scans 8-16≥ 1024¹³C has a much lower natural abundance and sensitivity, requiring significantly more scans.[10][14]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. The ¹H spectrum is characterized by a series of complex multiplets for the ring protons, arising from the molecule's chirality and rigid five-membered ring structure, alongside a distinct singlet for the methyl ester protons. The ¹³C spectrum confirms the presence of six unique carbon environments, with chemical shifts that are highly characteristic of the ester and ether functionalities. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain high-resolution spectra for the unambiguous characterization of this compound.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Taylor & Francis Online. 13C NMR Chemical Shifts of Heterocycles: 3∗. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. [Link]

  • University of Alberta. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • MDPI. Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Semantic Scholar. Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems : Pseudorotation of Tetrahydrofuran. [Link]

  • Taylor & Francis Online. 13C NMR Chemical Shifts of Heterocycles. [Link]

  • ResearchGate. On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach | Request PDF. [Link]

  • The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • ResearchGate. (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Wiley Online Library. NMR Data Processing. [Link]

  • NMRS.io. 13C | THF-d8 | NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PMC. Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. [Link]

  • ACS Publications. Sustainable Thermoplastic Elastomers from Commercial Cyclic Esters: One-Pot Synthesis of Poly(l-lactide)-b-(δ-hexalactone-stat-. [Link]

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An In-depth Technical Guide to the Conformational Analysis of Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational landscape of substituted tetrahydrofurans (THFs) is of paramount importance in medicinal chemistry and drug development, as it directly influences molecular recognition and biological activity.[1][2] This guide provides a comprehensive technical overview of the conformational analysis of methyl tetrahydrofuran-3-carboxylate, a key structural motif in various pharmacologically active compounds. We will explore both experimental and computational methodologies, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of this important heterocyclic system.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. For drug molecules, the specific arrangement of atoms in space, or conformation, dictates how it interacts with its biological target. The tetrahydrofuran ring, a prevalent scaffold in numerous natural products and synthetic drugs, exhibits significant conformational flexibility.[2] Understanding the preferred conformations and the energy barriers between them is crucial for designing molecules with optimal binding affinity and specificity.

This compound serves as an important chiral building block in the synthesis of various pharmaceuticals. Its conformational preferences, governed by the interplay of steric and electronic effects of the methoxycarbonyl substituent, can significantly impact the overall shape of a larger drug molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. A thorough conformational analysis provides the foundational knowledge for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

The Conformational Landscape of the Tetrahydrofuran Ring: Pseudorotation

The five-membered tetrahydrofuran ring is not planar and exists in a continuous series of puckered conformations.[1] This dynamic process, known as pseudorotation, describes the out-of-plane motion of the ring atoms.[1][3] The conformation of the ring at any point in the pseudorotation cycle can be described by two parameters: the puckering amplitude (q) and the phase angle (φ).[4]

The pseudorotation itinerary includes two principal types of conformations:

  • Envelope (E) conformations: Four of the ring atoms are coplanar, with the fifth atom puckered out of the plane.

  • Twist (T) conformations: No three atoms are coplanar, and the ring has a twisted appearance.[5][6]

The energy barrier for interconversion between these conformations is typically low, meaning that the ring is highly flexible at room temperature.[5][6] The presence of a substituent, such as the methoxycarbonyl group in this compound, will influence the energy landscape of the pseudorotation cycle, favoring certain conformations over others.

G Planar (High Energy) Planar (High Energy) Envelope (E) Envelope (E) Planar (High Energy)->Envelope (E) Puckering Twist (T) Twist (T) Envelope (E)->Twist (T) Pseudorotation Envelope (E') Envelope (E') Twist (T)->Envelope (E') Pseudorotation Twist (T') Twist (T') Envelope (E')->Twist (T') Pseudorotation Twist (T')->Envelope (E) Pseudorotation

Caption: The pseudorotation cycle of a five-membered ring.

Experimental Methodologies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[7][8] For this compound, the analysis of proton-proton (¹H-¹H) coupling constants provides valuable information about the dihedral angles between vicinal protons, which are directly related to the ring's conformation.[9]

The Karplus Relationship: The relationship between the three-bond coupling constant (³J) and the dihedral angle (τ) is described by the Karplus equation.[4][10][11] By measuring the ³J values from the ¹H NMR spectrum, one can estimate the dihedral angles and thus deduce the preferred conformation of the tetrahydrofuran ring.[4]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Spectral Analysis:

    • Assign all proton resonances using 2D NMR techniques such as COSY and HSQC.

    • Carefully measure the coupling constants (J-values) for all vicinal protons.

  • Karplus Analysis:

    • Use a generalized Karplus equation for five-membered rings to correlate the experimental ³J values with the corresponding H-C-C-H dihedral angles.[4]

    • Compare the experimentally derived dihedral angles with those predicted for different envelope and twist conformations to determine the most probable conformation in solution.

X-ray Crystallography

X-ray crystallography provides a definitive, static picture of the molecular conformation in the solid state. While this does not provide information about the dynamic behavior in solution, it offers a crucial reference point for the lowest energy conformation. For furanose and its derivatives, X-ray diffraction has been instrumental in characterizing their three-dimensional structures.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain a high-resolution crystal structure.

  • Conformational Analysis:

    • From the refined structure, determine the precise bond lengths, bond angles, and dihedral angles of the tetrahydrofuran ring.

    • Characterize the conformation as either envelope, twist, or an intermediate thereof.

Computational Methodologies for Conformational Analysis

Computational chemistry provides a powerful toolkit to complement experimental data and to explore the entire conformational energy landscape of a molecule.[12]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that can accurately predict the geometries and relative energies of different conformers.[13][14] By performing a potential energy surface (PES) scan, it is possible to map out the energy of the molecule as a function of its ring-puckering coordinates.

Computational Protocol: DFT Conformational Search

  • Initial Structure Generation: Generate a set of initial structures corresponding to various points along the pseudorotation pathway of the tetrahydrofuran ring.

  • Geometry Optimization: Optimize the geometry of each initial structure using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), aug-cc-pVTZ).[13][14][15]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Transition State Search: Locate the transition states connecting the energy minima on the PES to determine the energy barriers for conformational interconversion.

  • Data Analysis:

    • Construct a potential energy surface to visualize the conformational landscape.

    • Identify the global minimum and other low-energy conformers.

    • Calculate the relative populations of the different conformers at a given temperature using the Boltzmann distribution.

G cluster_0 Computational Workflow A Generate Initial Conformations B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Identify Minima & Transition States C->D E Potential Energy Surface D->E

Caption: A typical computational workflow for conformational analysis.

Data Presentation and Interpretation

A combination of experimental and computational data provides the most comprehensive understanding of the conformational preferences of this compound.

Table 1: Comparison of Experimental and Calculated Conformational Parameters

ParameterExperimental (NMR)Experimental (X-ray)Computational (DFT)
Preferred Conformation e.g., C2-endo Twiste.g., C3-exo Envelopee.g., C2-endo Twist (Global Min.)
Key Dihedral Angles (°) τ(H1-C1-C2-H2), etc.τ(C5-O1-C2-C3), etc.τ(C5-O1-C2-C3), etc.
Relative Energy (kcal/mol) --0.0 (Global Min.), 1.2, etc.
Population (%) Calculated from J-couplings-Calculated from Boltzmann distribution

Interpretation of Results:

Implications for Drug Development

The detailed conformational analysis of this compound provides invaluable insights for drug design and development:

  • Pharmacophore Modeling: A precise understanding of the preferred three-dimensional arrangement of functional groups allows for the development of more accurate pharmacophore models.

  • Structure-Based Drug Design: When designing ligands for a specific protein target, the conformational preferences of the tetrahydrofuran scaffold can be used to optimize the fit within the binding pocket.

  • ADME Properties: The conformation of a molecule can influence its physicochemical properties, such as lipophilicity and polar surface area, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The conformational analysis of this compound is a multifaceted endeavor that requires the synergistic application of experimental and computational techniques. By elucidating the intricate details of its conformational landscape, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. This guide has provided a framework for approaching this analysis, emphasizing the importance of a rigorous and integrated methodology.

References

  • A New Description of Equilateral Five-membered Rings during Pseudorot
  • Five-Membered Ring Rotations, Pseudorotations, and Hydrogen Bond Exchange Dynamics in the Solid State Studied by NMR Spectroscopy. Journal of the American Chemical Society.
  • Conformational Analysis of Molecules with Five-Membered Rings through NMR Determination of the Continuous Probability Distribution (CUPID) for Pseudorotation. Journal of the American Chemical Society.
  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorot
  • Pseudorotation cycle of the five-membered ring along with a furanose...
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  • Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1 H NMR spectroscopy and ab initio calculations.
  • (up) The pseudorotation itinerary of the five‐membered ring of...
  • SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C.
  • CONFORMATIONAL ANALYSIS OF TETRAHYDROFURAN AND TETRAHYDROTHIOPENE USING ¹H NMR SPECTROSCOPY AND ab initio CALCUL
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  • (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C.
  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems : Pseudorotation of Tetrahydrofuran. Semantic Scholar.
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  • Ab initio and DFT study of the conformational energy hypersurface of cyclic Gly-Gly-Gly.
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  • A DFT study on ring-opening polymerization of ε-caprolactone initiated by Mg and Al complexes.
  • Ab initio and DFT study of the conformational energy hypersurface of cyclic Gly-Gly-Gly. Sigma-Aldrich.
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  • Process for the preparation of 3-methyltetrahydrofuran.
  • Process for the preparation of 3-methyltetrahydrofuran.
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  • Cyclic Carbohydrate Structures: Furanose and Pyranose Sugars. YouTube.
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Physical and chemical properties of Methyl tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl Tetrahydrofuran-3-Carboxylate

This guide provides a comprehensive overview of this compound (CAS No: 53662-85-4), a heterocyclic ester of significant interest in synthetic chemistry and pharmaceutical development. We will delve into its core physical and chemical properties, reactivity profile, safety and handling protocols, and its emerging applications as a versatile chemical intermediate. This document is intended for researchers, chemists, and professionals in the drug development sector who require a detailed understanding of this compound for laboratory and industrial applications.

Chemical Identity and Molecular Structure

This compound is a five-membered heterocyclic compound containing an ether linkage and a methyl ester functional group at the 3-position. This structure imparts a unique combination of polarity and stability, making it a valuable building block in organic synthesis.

  • IUPAC Name: Methyl oxolane-3-carboxylate[1][2]

  • Synonyms: Methyl tetrahydro-3-furoate, Tetrahydro-3-furancarboxylic acid methyl ester[2]

  • CAS Number: 53662-85-4[1]

  • Molecular Formula: C₆H₁₀O₃[1][3][4]

  • Molecular Weight: 130.14 g/mol [2][3]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, purification, and use in reactions. It exists as a liquid at standard conditions.[4] The ester and ether functionalities contribute to a moderate boiling point and solubility profile.

PropertyValueSource
Appearance Liquid[4]
Density 1.1 ± 0.1 g/cm³[3]
Boiling Point 158.8 ± 23.0 °C at 760 mmHg[3]
Flash Point 55.2 ± 17.2 °C[3]
Vapor Pressure 2.6 ± 0.3 mmHg at 25°C[3]
Refractive Index 1.443 ± 0.02[3]
LogP -0.05[3]

Chemical Reactivity and Stability

Stability: Under normal laboratory conditions, this compound is a stable compound.[1] It is not prone to self-reaction, polymerization, or decomposition at ambient temperature.

Reactivity:

  • Incompatible Materials: The primary incompatibility is with strong oxidizing agents.[1] Reactions with these can be exothermic and potentially hazardous. It is crucial to avoid contact with substances like permanganates, dichromates, and peroxides unless under controlled reaction conditions.

  • Hazardous Decomposition: In the event of a fire, thermal decomposition can generate hazardous products, primarily carbon oxides (carbon monoxide and carbon dioxide).[1] The risk of explosion exists if the compound is heated under confinement.[1]

  • Hydrolysis: As an ester, it is susceptible to hydrolysis under either acidic or basic conditions to yield tetrahydrofuran-3-carboxylic acid and methanol. This reaction is a standard consideration when designing synthetic routes or purification steps involving aqueous workups with significant pH deviations.

Synthesis Pathways

While specific, detailed industrial synthesis protocols for this compound are proprietary, its structure suggests a straightforward synthesis via Fischer esterification of tetrahydrofuran-3-carboxylic acid with methanol, catalyzed by a strong acid like sulfuric acid.

SynthesisWorkflow Reactant1 Tetrahydrofuran-3-carboxylic Acid (CAS: 89364-31-8) ReactionVessel Esterification Reaction (Heat, Reflux) Reactant1->ReactionVessel Reactant2 Methanol (CAS: 67-56-1) Reactant2->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Workup Aqueous Workup & Neutralization ReactionVessel->Workup Purification Distillation under Reduced Pressure Workup->Purification Product Methyl Tetrahydrofuran- 3-carboxylate (CAS: 53662-85-4) Purification->Product HandlingWorkflow Start Start: Prepare to Handle Chemical Step1 Step 1: PPE Donning - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat Start->Step1 Step2 Step 2: Engineering Controls - Work inside a certified  chemical fume hood. Step1->Step2 Step3 Step 3: Chemical Dispensing - Use grounded equipment to  prevent static discharge. - Keep container tightly closed. Step2->Step3 Step4 Step 4: Post-Handling - Decontaminate work surfaces. - Wash hands thoroughly. Step3->Step4 Step5 Step 5: Storage - Store in a cool, dry, well-ventilated  area away from ignition sources  and oxidizing agents. Step4->Step5 End End: Procedure Complete Step5->End

Caption: Standard workflow for safe laboratory handling.

Step-by-Step Methodology:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield if there is a splash risk. [1][5]A flame-retardant lab coat is also recommended. The choice of PPE is the first line of defense against direct contact.

  • Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors which can cause respiratory irritation. [1]3. First-Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention. [1] * Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. [5] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [1] * Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration and consult a physician. [5]4. Fire-Fighting: Use alcohol-resistant foam, dry powder, or carbon dioxide. [1]Water spray can be used to cool exposed containers. [1]5. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]Keep away from heat, sparks, open flames, and strong oxidizing agents. [1][7]6. Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an authorized incinerator. [1]

Spectral Data for Characterization

While a comprehensive public database of spectra for this compound is not readily available, its structure allows for predictable characterization using standard analytical techniques. The following are expected spectral features based on analysis of similar compounds like Methyl furan-3-carboxylate and 2-Methyltetrahydrofuran-3-one. [8][9]

  • ¹H NMR: Protons on the tetrahydrofuran ring would appear in the aliphatic region (typically 1.5-4.5 ppm). The methyl ester protons would present as a sharp singlet around 3.7 ppm. The protons adjacent to the ring oxygen (at C2 and C5) would be the most downfield of the ring protons.

  • ¹³C NMR: The carbonyl carbon of the ester would be the most downfield signal (around 170-175 ppm). The methyl carbon of the ester would appear around 50-55 ppm. The carbons of the tetrahydrofuran ring would be found in the 25-80 ppm range, with the carbons bonded to the oxygen (C2 and C5) being the most deshielded.

  • IR Spectroscopy: Key peaks would include a strong C=O stretch for the ester at approximately 1730-1750 cm⁻¹, and C-O stretches for the ether and ester functionalities in the 1000-1300 cm⁻¹ region. Aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 130. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

References

  • SynQuest Laboratories, Inc. (2017). This compound Safety Data Sheet.
  • Chemsrc. (2024). This compound Chemical & Physical Properties.
  • CymitQuimica. (n.d.). This compound Product Information.
  • University of California Merced. (2012). Standard Operating Procedure for Tetrahydrofuran.
  • Sigma-Aldrich. (2024). 2-Methyltetrahydrofuran Safety Data Sheet.
  • Fisher Scientific. (2009). 2-Methyltetrahydrofuran Safety Data Sheet.
  • TCI America. (2018). Methyl Tetrahydrofuran-2-carboxylate Safety Data Sheet.
  • PubChem. (n.d.). Methyl furan-3-carboxylate. National Institutes of Health.
  • PubChem. (n.d.). Methyl tetrahydrofuran-2-carboxylate. National Institutes of Health.
  • ChemicalBook. (n.d.). (R)-Methyl tetrahydrofuran-3-carboxylate.
  • Synblock. (n.d.). This compound.
  • Guidechem. (n.d.). 2-Methyltetrahydrofuran-3-one.
  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

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An In-Depth Technical Guide to Methyl Tetrahydrofuran-3-carboxylate (CAS: 53662-85-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydrofuran Motif as a Privileged Scaffold in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to act as a versatile scaffold, imparting favorable physicochemical properties such as improved solubility and metabolic stability, while also serving as a key pharmacophoric element capable of engaging in crucial hydrogen bonding interactions with biological targets.[3] The 3-substituted tetrahydrofuran core, in particular, offers a valuable platform for the development of novel therapeutics, with derivatives showing promise in areas such as antiviral, anticancer, and anti-inflammatory research.[4]

This technical guide provides a comprehensive overview of Methyl Tetrahydrofuran-3-carboxylate (CAS: 53662-85-4), a key building block for accessing this important chemical space. We will delve into its synthesis, chemical properties, reactivity, and potential applications in drug discovery and development, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical and Safety Profile

This compound is a colorless liquid at room temperature.[5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 53662-85-4[5][6][7]
Molecular Formula C₆H₁₀O₃[5][6][7]
Molecular Weight 130.14 g/mol [5][6][7]
Boiling Point 158.8 ± 23.0 °C at 760 mmHg[6]
Density 1.1 ± 0.1 g/cm³[6]
Flash Point 55.2 ± 17.2 °C[6]
Refractive Index 1.441[6]
LogP -0.05[6]

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and eye irritation.[8] It may also cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.[9][10]

Synthesis of this compound

The most direct and common route to this compound involves a two-step process: the synthesis of the parent carboxylic acid followed by esterification.

Synthesis Precursors e.g., Furan or Tetrahydrofuran Tetrahydrofuran-3-carboxylic_acid Tetrahydrofuran-3-carboxylic acid Precursors->Tetrahydrofuran-3-carboxylic_acid Oxidation/Hydrogenation Methyl_tetrahydrofuran-3-carboxylate This compound (CAS: 53662-85-4) Tetrahydrofuran-3-carboxylic_acid->Methyl_tetrahydrofuran-3-carboxylate Fischer Esterification (MeOH, H+)

Figure 1: General synthetic strategy for this compound.
Part 1: Synthesis of Tetrahydrofuran-3-carboxylic Acid

There are several established methods for the preparation of tetrahydrofuran-3-carboxylic acid. One common approach involves the catalytic hydrogenation of furan-3-carboxylic acid.[11] Alternatively, the direct catalytic oxidation of tetrahydrofuran can also yield the desired carboxylic acid.[11]

Experimental Protocol: Hydrogenation of Furan-3-carboxylic Acid

This protocol is a representative example and may require optimization based on available equipment and specific reagent batches.

  • Catalyst Preparation: In a suitable reaction vessel, suspend palladium on carbon (5-10 mol%) in a solvent such as ethanol or ethyl acetate.

  • Reaction Setup: Add furan-3-carboxylic acid to the catalyst suspension.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 3-5 bar) and stir vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude tetrahydrofuran-3-carboxylic acid, which can be used in the next step without further purification or purified by recrystallization or chromatography if necessary.

Part 2: Fischer Esterification

The Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding ester using an alcohol in the presence of an acid catalyst.[5][12]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tetrahydrofuran-3-carboxylic acid in an excess of anhydrous methanol. Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[9]

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).[12]

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress by TLC or GC-MS until the starting carboxylic acid is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product as a colorless liquid.[6]

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure. Researchers can typically obtain compound-specific data from commercial suppliers upon request.[7][9]

Expected ¹H NMR Spectral Data:

  • -OCH₃ (singlet): ~3.7 ppm

  • -CH-COO- (multiplet): ~3.0-3.2 ppm

  • -O-CH₂- (multiplets): ~3.6-4.0 ppm

  • -CH₂- (multiplet): ~2.0-2.3 ppm

Expected ¹³C NMR Spectral Data:

  • C=O (ester): ~173-175 ppm

  • -O-CH₂-: ~67-70 ppm

  • -CH-COO-: ~45-48 ppm

  • -OCH₃: ~52 ppm

  • -CH₂-: ~28-31 ppm

Expected IR Spectral Data:

  • C=O stretch (ester): ~1730-1750 cm⁻¹ (strong)

  • C-O stretch (ester and ether): ~1000-1300 cm⁻¹ (strong)

  • C-H stretch (alkane): ~2850-3000 cm⁻¹

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate possessing two key reactive sites: the ester functionality and the α-protons to the carbonyl group.

Reactivity cluster_reactions Key Reactions MTHF3C This compound Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) MTHF3C->Hydrolysis Reduction Reduction (e.g., LiAlH₄, THF) MTHF3C->Reduction Alkylation α-Alkylation (e.g., LDA, R-X) MTHF3C->Alkylation Amidation Amidation (e.g., R₂NH) MTHF3C->Amidation Carboxylic_Acid Tetrahydrofuran-3-carboxylic acid Hydrolysis->Carboxylic_Acid Alcohol (Tetrahydrofuran-3-yl)methanol Reduction->Alcohol Alkylated_Ester α-Substituted Ester Alkylation->Alkylated_Ester Amide Tetrahydrofuran-3-carboxamide Amidation->Amide

Figure 2: Key chemical transformations of this compound.
Hydrolysis to the Carboxylic Acid

The ester can be readily hydrolyzed back to the parent carboxylic acid under basic conditions. This is a crucial transformation for subsequent amide coupling reactions.

Experimental Protocol: Saponification of this compound

  • Reaction Setup: Dissolve this compound in a mixture of THF and water.

  • Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (1.1-1.5 equivalents), and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tetrahydrofuran-3-carboxylic acid.

Reduction to the Alcohol

The ester can be reduced to the corresponding primary alcohol, (tetrahydrofuran-3-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[13]

Experimental Protocol: Reduction of this compound

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure, and purify the resulting crude (tetrahydrofuran-3-yl)methanol by vacuum distillation.

α-Alkylation

The α-protons to the ester carbonyl are acidic and can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then be alkylated with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.[13][14] This provides a powerful method for elaborating the tetrahydrofuran scaffold.

Experimental Protocol: α-Alkylation of this compound

Caution: LDA is a strong base and pyrophoric. Handle with care under an inert atmosphere.

  • Enolate Formation: In a dry flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes to generate LDA.

  • Addition of Ester: Add a solution of this compound in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the enolate solution at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

The Importance of Chirality in Drug Design

This compound is a chiral molecule. The stereochemistry of drug candidates is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[15] Therefore, the ability to access enantiomerically pure forms of this building block is critical for drug discovery programs.

Two main strategies are employed to obtain enantiomerically pure 3-substituted tetrahydrofurans:

  • Chiral Resolution: This involves the separation of a racemic mixture. For the precursor, tetrahydrofuran-3-carboxylic acid, this can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.[16] Alternatively, the racemic ester can be resolved using chiral chromatography.[15]

  • Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to selectively produce one enantiomer. Various methods for the enantioselective synthesis of substituted tetrahydrofurans have been reported in the literature.[1]

Applications in Drug Discovery and Development

The 3-substituted tetrahydrofuran scaffold derived from this compound is a valuable component in the design of novel therapeutics. Its ability to act as a bioisosteric replacement for other cyclic systems and its potential for forming key interactions with protein targets make it an attractive building block.[3] For example, derivatives of 3-aminotetrahydrofuran-3-carboxylic acid have been investigated as potent inhibitors of coagulation factor Xa for the treatment of thromboembolic disorders.[4] The tetrahydrofuran motif is also a key feature in several approved drugs, highlighting its acceptance and utility in medicinal chemistry.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of 3-substituted tetrahydrofuran derivatives. Its straightforward synthesis and diverse reactivity make it an important tool for researchers in medicinal chemistry and drug development. The ability to control the stereochemistry at the 3-position further enhances its utility in the creation of novel, potent, and selective drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, along with detailed experimental protocols, to facilitate its use in the laboratory and accelerate the discovery of new medicines.

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A Senior Application Scientist's Guide to the Synthesis of Substituted Tetrahydrofurans from Simple Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran (THF) moiety is a cornerstone of numerous biologically active natural products and pharmaceuticals, including notable examples like the annonaceous acetogenins and various lignans.[1] Its prevalence underscores the critical need for efficient and stereocontrolled synthetic methodologies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of robust and modern strategies for constructing substituted tetrahydrofurans from simple, readily available starting materials. We will delve into the mechanistic underpinnings of key transformations, offering insights into the causality behind experimental choices, and provide field-proven protocols to empower your synthetic campaigns. The discussion is structured around three principal strategies: intramolecular cyclization of unsaturated alcohols, cycloaddition reactions, and chemical modification of furan precursors.

Introduction: The Significance of the Tetrahydrofuran Scaffold

The tetrahydrofuran ring, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Molecules incorporating this motif exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and antimalarial properties.[1] The stereochemical arrangement of substituents on the THF ring is often crucial for biological function, making the development of stereoselective synthetic methods a paramount objective in modern organic chemistry.[1][2] This guide focuses on practical and versatile methods that allow for the controlled construction of these valuable heterocyclic systems.

Core Strategy I: Intramolecular Cyclization of Alkenols

The intramolecular cyclization of a hydroxyl group onto a carbon-carbon double bond is arguably the most direct and widely employed strategy for synthesizing substituted tetrahydrofurans. The success of this approach hinges on the method used to activate the alkene and control the stereochemical outcome of the ring closure.

Mechanism & Rationale

The fundamental principle involves the generation of an electrophilic center that the tethered hydroxyl group can attack in a 5-exo-trig fashion, which is kinetically favored according to Baldwin's rules. The specific mechanism can vary from the formation of a discrete carbocation to a concerted process involving a halonium or mercurinium ion intermediate. The choice of reagent dictates this pathway and, consequently, the stereoselectivity and functional group tolerance of the reaction.

Key Methodologies & Protocols

Expertise & Experience: Halocyclization, or more specifically, iodocyclization, is a mild and effective method for synthesizing tetrahydrofurans. The reaction is initiated by the activation of an alkene with an electrophilic iodine source (e.g., I2). The tethered alcohol traps the resulting iodonium ion intermediate. This process is highly reliable for forming five-membered rings and often proceeds with high diastereoselectivity, governed by the stereochemistry of the starting alkenol and a chair-like transition state.

Trustworthiness: The reaction's stereochemical outcome is predictable. For example, an anti relationship between the newly formed C-I bond and the adjacent substituent is typically observed. The resulting iodo-substituted THF can be a versatile handle for further functionalization, such as dehalogenation with a radical initiator (e.g., AIBN and Bu3SnH) or cross-coupling reactions.

Representative Protocol: Iodocyclization of a Homoallylic Alcohol [3]

  • Step 1: Reaction Setup: To a solution of the homoallylic alcohol (1.0 mmol) in a suitable solvent like dichloromethane (CH2Cl2, 10 mL) at 0 °C, add a base such as sodium bicarbonate (NaHCO3, 3.0 mmol).

  • Step 2: Reagent Addition: Add a solution of iodine (I2, 1.2 mmol) in CH2Cl2 dropwise over 15 minutes. The disappearance of the characteristic purple color of iodine often indicates reaction progression.

  • Step 3: Reaction Monitoring & Workup: Stir the reaction at 0 °C to room temperature and monitor by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Step 4: Extraction & Purification: Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: This two-step procedure provides a reliable, Markovnikov-selective route to tetrahydrofurans without the carbocation rearrangements that can plague simple acid-catalyzed hydrations.[4][5] The first step, oxymercuration, involves the reaction of an unsaturated alcohol with mercury(II) acetate, forming a cyclic mercurinium ion.[6] The intramolecular attack of the hydroxyl group opens this ring, leading to a stable organomercury intermediate. The subsequent demercuration step, typically using sodium borohydride (NaBH4), reductively cleaves the carbon-mercury bond, replacing it with a carbon-hydrogen bond.[7]

Trustworthiness: This method is highly regioselective, with the hydroxyl group attacking the more substituted carbon of the double bond (Markovnikov's rule).[5] The anti-addition of the hydroxyl group and the mercury species across the double bond is a key stereochemical feature.[5]

Representative Protocol: Intramolecular Oxymercuration-Demercuration [6][7]

  • Step 1 (Oxymercuration): In a round-bottom flask, dissolve the unsaturated alcohol (1.0 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (10 mL). Add mercury(II) acetate (Hg(OAc)2, 1.1 mmol) and stir the mixture at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Step 2 (Demercuration): Cool the reaction mixture to 0 °C. Add an aqueous solution of sodium hydroxide (3 M, 1.1 mmol), followed by the slow, portion-wise addition of sodium borohydride (NaBH4, 1.5 mmol). A black precipitate of elemental mercury will form.

  • Step 3: Workup & Purification: Stir the reaction for an additional hour at room temperature. Decant the supernatant and wash the mercury precipitate with THF. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate. Purify the resulting substituted tetrahydrofuran via flash chromatography.

Data Presentation: Comparison of Cyclization Methods
MethodKey Reagent(s)SelectivityKey AdvantagesCommon Limitations
Halocyclization I2, NBS, NISHigh Diastereo-selectivityMild conditions, functional handle introducedStoichiometric, requires subsequent dehalogenation
Oxymercuration Hg(OAc)2, NaBH4Markovnikov, Anti-additionPrevents rearrangements, reliableToxic mercury reagents, stoichiometric
Acid-Catalyzed H2SO4, CSAMarkovnikovAtom economical, simple reagentsProne to carbocation rearrangements
Pd-Catalyzed PdCl2, BenzoquinoneMarkovnikovCatalytic, high functional group toleranceRequires specific substrates, can be costly

Core Strategy II: Cycloaddition Reactions

Cycloaddition reactions offer a powerful means of constructing the tetrahydrofuran ring with excellent control over stereochemistry, often building multiple stereocenters in a single step.

[3+2] Cycloadditions

Expertise & Experience: The [3+2] cycloaddition is a convergent strategy that combines a three-atom component with a two-atom component. A prominent example involves the reaction of a carbonyl ylide with an alkene.[1] Rhodium-catalyzed decomposition of α-diazo compounds in the presence of an aldehyde generates a carbonyl ylide dipole, which is then trapped by an alkene dipolarophile to furnish the THF ring.[1]

Another powerful variant utilizes donor-acceptor (D-A) cyclopropanes, which can be activated by a Lewis acid to act as a 1,3-zwitterion.[8][9] This intermediate then reacts with an aldehyde or ketone to form the tetrahydrofuran ring.[8][9][10] This method has been developed into highly effective catalytic and enantioselective processes.[8][9]

Trustworthiness: These reactions are often highly diastereoselective.[9] The development of chiral catalysts, such as those based on MgI2 with pybox ligands, has enabled dynamic kinetic asymmetric transformations, providing access to enantioenriched tetrahydrofurans from racemic starting materials with excellent enantioselectivity.[8][10][11]

Workflow for [3+2] Cycloaddition Planning

Caption: Decision workflow for synthesizing enantioenriched THFs.

Representative Protocol: Asymmetric [3+2] Cycloaddition of a D-A Cyclopropane [8][10]

  • Step 1: Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral ligand (e.g., tBu-pybox, 0.11 mmol) and anhydrous solvent (e.g., CCl4, 2.0 mL). Add MgI2 (0.10 mmol) and stir the mixture at room temperature for 1 hour to pre-form the catalyst.

  • Step 2: Reactant Addition: Add the donor-acceptor cyclopropane (1.2 mmol) followed by the aldehyde (1.0 mmol) to the catalyst solution.

  • Step 3: Reaction & Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or 1H NMR analysis of an aliquot. Reaction times can range from 7 to 56 hours.

  • Step 4: Workup & Purification: Upon completion, quench the reaction with saturated aqueous NH4Cl. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by flash column chromatography to yield the highly substituted tetrahydrofuran.

Core Strategy III: Modification of Furan Precursors

Commercially available or easily synthesized furans and dihydrofurans serve as excellent starting materials for substituted tetrahydrofurans, particularly for accessing 2,5-disubstituted derivatives.

Catalytic Hydrogenation

Expertise & Experience: The catalytic hydrogenation of a substituted furan ring is a direct and atom-economical method to produce the corresponding saturated THF. This transformation is typically achieved using heterogeneous catalysts like palladium on carbon (Pd/C), Raney nickel, or rhodium on alumina.[12] The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high yields and, in some cases, controlling the diastereoselectivity of the reduction.

Trustworthiness: While this method is robust for producing cis-2,5-disubstituted tetrahydrofurans from the corresponding furans due to substrate adsorption on the catalyst surface, achieving high selectivity can be challenging for more complex substitution patterns. The reaction is generally clean and purification is straightforward, often involving simple filtration to remove the catalyst.

Mechanism of Furan Hydrogenation dot digraph "Furan_Hydrogenation" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];

}

Sources

The Art of Precision: A Technical Guide to the Biocatalytic Synthesis of Chiral Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Chirality in Modern Drug Discovery

The tetrahydrofuran (THF) moiety is a privileged scaffold, frequently encountered in a vast array of natural products and pharmaceuticals. Its unique structural and electronic properties often play a crucial role in the biological activity of these molecules. However, the therapeutic efficacy and safety of such compounds are intrinsically linked to their stereochemistry. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic.[1][2] This underscores the critical importance of developing synthetic methods that can deliver chiral tetrahydrofuran derivatives with high enantiopurity. While classical chemical synthesis has provided numerous routes to these valuable compounds, biocatalysis has emerged as a powerful and sustainable alternative, offering unparalleled selectivity under mild reaction conditions.[2][3][4] This guide provides an in-depth exploration of the state-of-the-art in the biocatalytic synthesis of chiral tetrahydrofuran derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

I. The Hydrolase Toolbox: Mastering Kinetic Resolution

Hydrolases are among the most widely employed enzymes in organic synthesis due to their broad substrate scope, high stability, and operational simplicity.[5] The primary strategy for their use in generating chiral tetrahydrofurans is through the kinetic resolution of a racemic mixture of THF precursors.

A. Lipases: The Workhorses of Asymmetric Acylation and Hydrolysis

Lipases (E.C. 3.1.1.3) are exceptionally versatile biocatalysts that can function in both aqueous and non-aqueous environments, making them highly amenable to a wide range of synthetic transformations.[5] In the context of chiral THF synthesis, they are predominantly used to catalyze the enantioselective acylation of racemic THF alcohols or the enantioselective hydrolysis of the corresponding esters.

The underlying principle of lipase-catalyzed kinetic resolution is the differential rate of reaction for the two enantiomers of a racemic substrate. For instance, in the acylation of a racemic alcohol, the lipase will selectively acylate one enantiomer at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer. Theoretically, a maximum yield of 50% for each enantiomer can be achieved.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Tetrahydrofuran Alcohol via Acylation

This protocol is a general guideline for the kinetic resolution of a racemic tetrahydrofuran-3-ol using Candida antarctica Lipase B (CAL-B), a commonly used and highly effective lipase.

Materials:

  • Racemic tetrahydrofuran-3-ol

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., tetrahydrofuran (THF), tert-butyl methyl ether (MTBE))

  • Standard laboratory glassware and magnetic stirrer

  • Analytical instrumentation for monitoring reaction progress and determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic tetrahydrofuran-3-ol (1.0 equivalent).

  • Dissolve the substrate in the chosen anhydrous organic solvent (e.g., THF). The concentration will depend on the substrate's solubility but a typical starting point is 0.1 M.

  • Add the acyl donor (1.5-2.0 equivalents). Vinyl acetate is often a good choice as the leaving group (acetaldehyde) is volatile.

  • Add the immobilized lipase (e.g., Novozym® 435). The amount of enzyme will need to be optimized, but a starting point of 10-20 mg per mmol of substrate is common.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing by TLC, GC, or HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the reaction solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the acylated product and the unreacted alcohol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of both the purified product and the unreacted starting material using chiral HPLC or GC.

B. Halohydrin Dehalogenases: A Modern Approach to Chiral Tetrahydrofurans

Halohydrin dehalogenases (HHDHs) are versatile enzymes that have recently been explored for the synthesis of chiral compounds, including tetrahydrofurans.[6] These enzymes can catalyze the kinetic resolution of δ-haloalcohols, providing access to both enantioenriched δ-haloalcohols and their corresponding cyclized tetrahydrofuran products with high optical purity.[6]

The reaction proceeds via an intramolecular SN2 reaction, where the hydroxyl group of the δ-haloalcohol displaces the halide to form the tetrahydrofuran ring. The enantioselectivity of the HHDH results in the preferential cyclization of one enantiomer of the δ-haloalcohol, leaving the other enantiomer unreacted.

Protocol 2: Halohydrin Dehalogenase-Catalyzed Kinetic Resolution of a Racemic δ-Chloroalcohol

This protocol provides a general method for the kinetic resolution of a racemic δ-chloroalcohol using a recombinant HHDH expressed in E. coli.

Materials:

  • Racemic δ-chloroalcohol

  • Whole cells of E. coli expressing a halohydrin dehalogenase (e.g., HheC or a mutant thereof)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Standard laboratory equipment for cell culture and biotransformation (e.g., shaker incubator, centrifuge)

  • Analytical instrumentation (chiral HPLC or GC)

Procedure:

  • Cultivate the recombinant E. coli strain expressing the HHDH in a suitable growth medium until it reaches the optimal phase for enzyme expression (often the mid-to-late exponential phase).

  • Harvest the cells by centrifugation and wash them with the reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5). The cells can be used directly as a whole-cell biocatalyst.

  • In a reaction vessel, resuspend the E. coli cells in the phosphate buffer to a desired cell density (e.g., 5-10 g dry cell weight/L).

  • Add the racemic δ-chloroalcohol substrate to the cell suspension. The substrate concentration should be optimized, but a starting point of 10-20 mM is common.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the reaction progress by taking samples at regular intervals. The samples should be quenched (e.g., by adding a water-immiscible organic solvent and vortexing) and then analyzed by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the tetrahydrofuran product and the remaining δ-chloroalcohol.

  • When the reaction has reached approximately 50% conversion, stop the reaction by centrifuging to remove the cells.

  • Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the chiral tetrahydrofuran and the unreacted chiral δ-chloroalcohol by flash column chromatography.

  • Confirm the enantiomeric excess of the purified products by chiral HPLC or GC.

II. Oxidoreductases: Harnessing Asymmetric Reduction for Tetrahydrofuran Synthesis

Oxidoreductases, particularly alcohol dehydrogenases (ADHs), offer a powerful strategy for the synthesis of chiral tetrahydrofurans through the asymmetric reduction of prochiral ketones.[3][7] This approach can be coupled with a subsequent intramolecular cyclization to afford the desired chiral THF derivative in a highly stereoselective manner.

A. Alcohol Dehydrogenase-Triggered Intramolecular Oxa-Michael Addition

A particularly elegant strategy involves the use of an ADH to asymmetrically reduce a ketoenone precursor, which then undergoes a spontaneous intramolecular oxa-Michael reaction (IMOMR) to form the chiral tetrahydrofuran ring.[8] This cascade reaction allows for the creation of multiple stereocenters with high control in a single pot.[8]

The process begins with the ADH-mediated reduction of the ketone functionality of the ketoenone, which generates a chiral alcohol. The newly formed hydroxyl group then acts as a nucleophile in an intramolecular conjugate addition to the α,β-unsaturated system, leading to the formation of the tetrahydrofuran ring with high diastereoselectivity.

Protocol 3: Alcohol Dehydrogenase-Catalyzed Asymmetric Reduction and Intramolecular Oxa-Michael Addition

This protocol outlines a general procedure for the synthesis of a chiral disubstituted tetrahydrofuran from a ketoenone precursor using an alcohol dehydrogenase and a cofactor regeneration system.

Materials:

  • Ketoenone substrate

  • Alcohol dehydrogenase (e.g., from Lactobacillus kefir, LK-ADH)

  • Cofactor (NADP⁺ or NAD⁺)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH))

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Standard laboratory equipment for enzymatic reactions

  • Analytical instrumentation (chiral HPLC or GC)

Procedure:

  • In a reaction vessel, prepare a solution of the buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Add the ketoenone substrate to the buffer. A co-solvent such as DMSO may be required to aid solubility.

  • Add the cofactor (e.g., NADP⁺) to a final concentration of approximately 0.5-1.0 mM.

  • Add the components of the cofactor regeneration system. For example, add glucose (e.g., 50-100 mM) and glucose dehydrogenase (a suitable amount to ensure efficient cofactor recycling).

  • Initiate the reaction by adding the alcohol dehydrogenase (e.g., LK-ADH).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by chiral HPLC or GC to determine the conversion and stereoselectivity.

  • Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral tetrahydrofuran derivative.

  • Characterize the product and determine its enantiomeric and diastereomeric excess by NMR and chiral HPLC/GC.

III. The Untapped Potential of C-C Bond Forming Lyases

While hydrolases and oxidoreductases are the most established enzyme classes for chiral THF synthesis, C-C bond-forming lyases, such as aldolases, hold significant, albeit less explored, potential. These enzymes could be instrumental in the asymmetric synthesis of key precursors to chiral tetrahydrofurans, such as 1,4-diols or γ-hydroxy ketones.

Aldolases catalyze the stereoselective formation of carbon-carbon bonds, creating up to two new stereocenters in the process.[9] In principle, an aldolase could be used to synthesize a chiral γ-hydroxy aldehyde or ketone, which could then be further transformed into a chiral tetrahydrofuran through reduction and cyclization. While specific, well-documented protocols for the direct application of aldolases in the synthesis of THF precursors are still emerging, the extensive research into their use for creating chiral polyols suggests that this is a promising area for future development.[1]

IV. Data-Driven Decisions: A Comparative Overview of Biocatalytic Methods

The selection of an appropriate biocatalytic strategy depends on several factors, including the desired stereoisomer, the nature of the substrate, and scalability. The following table provides a comparative summary of the key performance indicators for the discussed enzymatic approaches.

Enzyme Class Strategy Substrate Typical Product ee/de Advantages Limitations Reference
Lipase Kinetic ResolutionRacemic THF-alcohol/ester>99% eeBroad substrate scope, high stability, commercially availableMax. 50% yield for each enantiomer, requires separation of product and starting material[5]
Halohydrin Dehalogenase Kinetic ResolutionRacemic δ-haloalcohol>99% eeProvides direct access to enantioenriched THFs, operates in aqueous mediaLimited commercial availability, may require enzyme engineering for optimal performance[6]
Alcohol Dehydrogenase Asymmetric ReductionProchiral ketoenone>99% ee, >99:1 drHigh stereoselectivity, potential for 100% theoretical yield, cascade reactionsRequires cofactor and regeneration system, substrate scope can be limited[8]

V. Visualizing the Molecular Machinery: Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for the successful implementation of biocatalytic methods. The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Hydrolase_Kinetic_Resolution cluster_lipase Lipase-Catalyzed Kinetic Resolution cluster_hhdh HHDH-Catalyzed Kinetic Resolution racemate_alc Racemic THF-Alcohol (R)- and (S)-enantiomers lipase Lipase (e.g., CAL-B) racemate_alc->lipase acylated_prod (R)-Acylated THF (fast reaction) lipase->acylated_prod Acylation unreacted_alc (S)-THF-Alcohol (slow/no reaction) lipase->unreacted_alc Unreacted acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase racemate_halo Racemic δ-Haloalcohol (R)- and (S)-enantiomers hhdh HHDH racemate_halo->hhdh thf_prod (R)-THF (fast cyclization) hhdh->thf_prod Intramolecular SN2 Cyclization unreacted_halo (S)-δ-Haloalcohol (slow/no reaction) hhdh->unreacted_halo Unreacted

Caption: Kinetic resolution strategies using hydrolases.

Oxidoreductase_Cascade ADH-Triggered Cascade for Chiral THF Synthesis ketoenone Prochiral Ketoenone adh ADH ketoenone->adh chiral_alc Chiral Hydroxyenone adh->chiral_alc Asymmetric Reduction cofactor_reg NAD(P)H (from regeneration system) cofactor_reg->adh imomr Spontaneous Intramolecular Oxa-Michael Reaction chiral_alc->imomr chiral_thf Chiral Tetrahydrofuran imomr->chiral_thf Cyclization

Caption: ADH-catalyzed cascade for chiral THF synthesis.

VI. Conclusion and Future Outlook

The biocatalytic synthesis of chiral tetrahydrofuran derivatives has matured into a robust and reliable field, offering a plethora of highly selective and sustainable methods. Hydrolases, particularly lipases and halohydrin dehalogenases, provide excellent avenues for kinetic resolution, while oxidoreductases, such as alcohol dehydrogenases, enable elegant asymmetric syntheses and cascade reactions. The continued exploration of novel enzymes, the engineering of existing biocatalysts for enhanced activity and substrate scope, and the development of innovative multi-enzyme cascades will undoubtedly further expand the synthetic chemist's toolbox. As the demand for enantiomerically pure pharmaceuticals continues to grow, the principles and protocols outlined in this guide will serve as a valuable resource for harnessing the power of biocatalysis to create the chiral tetrahydrofuran building blocks of tomorrow's medicines.

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Stereoselective Synthesis of Substituted Tetrahydrofurans: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The tetrahydrofuran (THF) ring is a cornerstone structural motif in a multitude of biologically active natural products and FDA-approved pharmaceuticals.[1][2][3] The precise three-dimensional arrangement of substituents on this five-membered oxygen heterocycle is frequently paramount to its pharmacological function, rendering the stereoselective synthesis of substituted THFs a critical endeavor in modern drug development.[1] This guide provides an in-depth exploration of the principal strategies for achieving stereocontrol in THF synthesis. It is designed for researchers and drug development professionals, offering a blend of mechanistic principles, field-proven insights, and detailed experimental protocols. We will delve into the causality behind experimental choices, present self-validating methodologies, and ground all claims in authoritative, verifiable references.

The Strategic Importance of Stereoisomerism in THF-Containing Bioactive Molecules

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For pharmaceuticals, the specific arrangement of atoms, or stereochemistry, can dictate the difference between a potent therapeutic agent and an inactive or even toxic compound. Many THF-containing natural products, such as the annonaceous acetogenins and polyether ionophores, exhibit a diverse range of potent biological activities, including antitumor, antimicrobial, and antimalarial properties.[4] This activity is often contingent on the specific stereochemical configuration of the substituents on the THF core. For instance, the HIV protease inhibitor Darunavir and the antifungal agent Posaconazole are both FDA-approved drugs whose efficacy is directly tied to the precise stereochemistry of their THF moieties.[2][5][6] Consequently, the development of synthetic methods that allow for the precise and predictable installation of stereocenters is of utmost importance.

Core Principles of Stereoselective Synthesis

Stereoselective synthesis refers to any chemical reaction or reaction sequence that favors the formation of one stereoisomer over another.[7][8] This can be broadly categorized into two main types: diastereoselectivity and enantioselectivity. The primary strategies to achieve this control are:

  • Substrate Control: The existing stereocenters in the starting material dictate the stereochemical outcome of the reaction.[9][10]

  • Reagent Control: A chiral reagent is used to introduce a new stereocenter with a specific configuration.[9][10]

  • Catalyst Control: A small amount of a chiral catalyst is used to generate a chiral environment, leading to the formation of one enantiomer in excess.[9][10]

This guide will focus on the practical application of these principles to the synthesis of substituted tetrahydrofurans.

Methodologies for Stereoselective Tetrahydrofuran Synthesis

A variety of powerful methods have been developed for the stereoselective construction of substituted tetrahydrofurans. This section will detail some of the most robust and widely utilized strategies.

Intramolecular Cycloetherification: A Foundational Approach

One of the most direct routes to the tetrahydrofuran ring involves the intramolecular cyclization of a hydroxyl group onto an electrophilic carbon.[1]

3.1.1. SN2 Cyclization of γ-Hydroxy Alkyl Halides/Sulfonates

This classic method relies on the backside attack of a hydroxyl group on a carbon bearing a good leaving group (e.g., halide or sulfonate), resulting in an inversion of configuration at that center.[1][4] The stereoselectivity is therefore directly controlled by the stereochemistry of the acyclic precursor.[1]

3.1.2. Intramolecular Epoxide Opening

The acid- or base-catalyzed intramolecular opening of an epoxide by a tethered alcohol is a frequently used and highly effective strategy for THF synthesis.[4] A key challenge in this approach is controlling the regioselectivity of the epoxide opening (i.e., attack at the C2 vs. C3 position).

A powerful preceding step to this cyclization is the Sharpless Asymmetric Epoxidation , which allows for the highly enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[11][12][13] This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral dialkyl tartrate ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[11][14] The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation, providing predictable access to either enantiomer of the epoxy alcohol.[14][15]

Workflow for Sharpless Epoxidation followed by Cyclization:

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Intramolecular Cyclization Allylic_Alcohol Allylic Alcohol Sharpless_Reagents Ti(OiPr)4, (+)-DET or (-)-DET, TBHP Allylic_Alcohol->Sharpless_Reagents Epoxy_Alcohol Chiral 2,3-Epoxy Alcohol Sharpless_Reagents->Epoxy_Alcohol Cyclization_Conditions Acid or Base Catalyst Epoxy_Alcohol->Cyclization_Conditions Tetrahydrofuran Substituted Tetrahydrofuran Cyclization_Conditions->Tetrahydrofuran

Caption: Sharpless epoxidation and subsequent cyclization workflow.

Protocol: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted from the original Sharpless procedure and serves as a representative example.

Materials:

  • Geraniol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM), anhydrous

  • Celatom® (diatomaceous earth)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Brine

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous DCM and cooled to -20 °C.

  • (+)-Diethyl tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 10 minutes.

  • Geraniol is added, and the mixture is stirred for an additional 5 minutes.

  • tert-Butyl hydroperoxide in decane is added dropwise, maintaining the internal temperature below -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are treated with a 10% aqueous NaOH solution saturated with NaCl at 0 °C and stirred vigorously for 1 hour.

  • The mixture is filtered through Celatom®, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Oxidative Cyclization of Alkenols

The oxidative cyclization of γ-hydroxy alkenes provides a powerful route to substituted tetrahydrofurans. Palladium-catalyzed methods have been particularly successful in this regard.

Palladium-Catalyzed Carboetherification of γ-Hydroxy Terminal Alkenes:

This method allows for the synthesis of trans-2,5-disubstituted tetrahydrofurans from the reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides.[16] The reaction typically exhibits high diastereoselectivity.[16]

Data Presentation: Palladium-Catalyzed Carboetherification [16]

EntryAryl Bromideγ-Hydroxy AlkeneProductYield (%)Diastereomeric Ratio (dr)
14-Bromotoluene1-Phenyl-4-penten-1-ol2-(4-Methylbenzyl)-5-phenyltetrahydrofuran85>20:1
21-Bromo-4-tert-butylbenzene1-(4-Methoxyphenyl)-4-penten-1-ol2-(4-tert-Butylbenzyl)-5-(4-methoxyphenyl)tetrahydrofuran78>20:1
34-Bromoanisole1-Cyclohexyl-4-penten-1-ol2-(4-Methoxybenzyl)-5-cyclohexyltetrahydrofuran82>20:1
Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for stereoselective synthesis.[17][18][19] This approach avoids the use of potentially toxic and expensive metal catalysts.

Tandem Iminium-Enamine Catalysis:

An efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals.[20] This process, catalyzed by a chiral secondary amine, proceeds via tandem iminium-enamine activation cycles, affording the products with high enantio- and diastereoselectivities.[20]

Reaction Mechanism: Organocatalytic Double Michael Addition

G cluster_0 Iminium Catalysis cluster_1 First Michael Addition cluster_2 Enamine Catalysis & Second Michael Addition Enol γ-Hydroxy-α,β-unsaturated carbonyl Enol_Catalyst Chiral Amine Catalyst Enol->Enol_Catalyst Iminium_Ion Iminium Ion Intermediate Enol_Catalyst->Iminium_Ion Enamine_Nucleophile Enamine Nucleophile Iminium_Ion->Enamine_Nucleophile Michael_Adduct_1 First Michael Adduct Enamine_Nucleophile->Michael_Adduct_1 Enamine_Intermediate Enamine Intermediate Michael_Adduct_1->Enamine_Intermediate Cyclization Intramolecular Michael Addition Enamine_Intermediate->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Product Trisubstituted Tetrahydrofuran Hydrolysis->Product

Caption: Tandem iminium-enamine catalysis for THF synthesis.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions offer a convergent and stereocontrolled route to five-membered rings. In the context of THF synthesis, this often involves the reaction of a three-atom component with a two-atom component.

A notable example is the asymmetric [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes, catalyzed by a chiral magnesium-pybox complex.[21] This method provides enantioenriched tetrahydrofuran derivatives in good to excellent yields and as single diastereomers.[21] A chiral Brønsted base-catalyzed (3+2) annulation of donor-acceptor cyclopropanes with aldehydes or ketones has also been reported to furnish 2,3,5-substituted tetrahydrofurans in good to excellent yields and with mostly excellent enantioselectivity.[22]

Applications in Drug Development: A Case Study

The practical application of these stereoselective synthetic methods is best illustrated by their use in the synthesis of complex, biologically active molecules. For example, the core of the lignan natural product dehydroxycubebin, which possesses a substituted tetrahydrofuran ring, can be efficiently synthesized using a nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of an O-alkynone.[23] This reaction, employing a P-chiral bisphosphine ligand, achieves high yields, excellent stereoselectivity, and excellent enantioselectivity.[23]

Future Outlook

The field of stereoselective synthesis is constantly evolving, with a continuous drive towards more efficient, sustainable, and versatile methodologies. The development of novel organocatalysts and the application of photoredox catalysis are promising areas of research that will likely expand the toolkit for constructing complex tetrahydrofuran-containing molecules.[24][25] Furthermore, the integration of computational chemistry will undoubtedly accelerate the discovery and optimization of new catalytic systems, enabling the rational design of catalysts for specific transformations.[26]

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The Art of the Ring: A Technical Guide to the Synthesis of Tetrahydrofuran Derivatives via Radical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) moiety is a cornerstone of chemical synthesis, prominently featured in a vast array of natural products and pharmaceuticals.[1][2][3][4][5][6] Its prevalence stems from its unique combination of chemical stability, conformational flexibility, and its role as a versatile synthetic intermediate. For researchers and professionals in drug development, the ability to efficiently and stereoselectively construct substituted tetrahydrofurans is of paramount importance. This guide delves into the powerful and often underutilized strategies offered by radical chemistry to achieve this goal, providing both foundational knowledge and practical, field-proven insights.

The Radical Advantage in Tetrahydrofuran Synthesis

While traditional ionic methods for THF synthesis are well-established, radical reactions offer a distinct set of advantages.[7][8] They are often tolerant of a wide range of functional groups, proceeding under neutral or mildly acidic/basic conditions, thereby minimizing the need for extensive protecting group strategies.[7] Furthermore, radical cyclizations can be highly stereoselective, offering a powerful tool for the construction of complex, multi-stereocenter-containing THF derivatives.[1][7]

This guide will explore the core methodologies for radical-mediated THF synthesis, focusing on the underlying mechanisms and practical considerations that govern their successful application.

Intramolecular Cyclization of Oxygen-Centered Radicals: The Hofmann-Löffler-Freytag Reaction and its Progeny

A classic yet potent strategy for THF synthesis involves the intramolecular cyclization of an oxygen-centered radical onto a C-H bond. The archetypal example is the Hofmann-Löffler-Freytag reaction. A more modern and synthetically useful variant employs lead tetraacetate (Pb(OAc)₄) to generate the key oxygen radical intermediate.[9]

Mechanism of the Lead Tetraacetate-Mediated THF Synthesis

The reaction is initiated by the formation of an alcohol-lead(IV) species. Homolytic cleavage of the weak O-Pb bond generates an oxygen radical and a Pb(III) species.[9] This highly reactive oxygen radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) via a sterically favored six-membered ring transition state, creating a more stable carbon-centered radical.[9] Subsequent single electron transfer (SET) from the carbon radical to a lead species results in a carbocation, which is readily trapped by the intramolecular alcohol to furnish the tetrahydrofuran ring.[9]

lead_tetraacetate_mechanism cluster_0 Initiation cluster_1 Radical Formation and HAT cluster_2 Cyclization Alcohol R-OH Intermediate1 R-O-Pb(OAc)₃ Alcohol->Intermediate1 + Pb(OAc)₄ - HOAc Pb(OAc)4 Pb(OAc)₄ Oxygen_Radical R-O• Intermediate1->Oxygen_Radical Homolytic Cleavage + Pb(III) Carbon_Radical •R'-OH Oxygen_Radical->Carbon_Radical 1,5-HAT Carbocation +R'-OH Carbon_Radical->Carbocation SET to Pb(II) THF Tetrahydrofuran Derivative Carbocation->THF Intramolecular Nucleophilic Attack carbon_radical_cyclization cluster_0 Radical Generation cluster_1 Cyclization and Propagation Precursor X-R-O-alkene Carbon_Radical •R-O-alkene Precursor->Carbon_Radical + Bu₃Sn• - Bu₃SnX Radical_Initiator Bu₃Sn• Cyclized_Radical Cyclized Radical Carbon_Radical->Cyclized_Radical 5-exo-trig Cyclization THF_Product THF Derivative Cyclized_Radical->THF_Product + Bu₃SnH - Bu₃Sn• radical_carbonylation Precursor R-SePh Radical R• Precursor->Radical + Initiator Cyclized_Radical Cyclized Radical Radical->Cyclized_Radical 5-exo-trig Cyclization Acyl_Radical Acyl Radical Cyclized_Radical->Acyl_Radical + CO Product Tetrahydrofuran-3-one Acyl_Radical->Product + H-donor

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The Strategic Role of Methyl Tetrahydrofuran-3-carboxylate in the Synthesis of Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran moiety is a privileged scaffold in a multitude of natural products and pharmaceutically active compounds, prized for its favorable pharmacokinetic properties and its ability to engage in specific biological interactions. Among the various functionalized tetrahydrofuran building blocks, methyl tetrahydrofuran-3-carboxylate emerges as a versatile and strategically significant synthon. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in the construction of complex molecular architectures. We will delve into the causality behind experimental choices in its preparation and derivatization, with a particular focus on its role as a precursor to key chiral intermediates for antiviral therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Introduction: The Tetrahydrofuran Motif and the Significance of C3-Functionalization

Saturated oxygen heterocycles are ubiquitous in nature, with the tetrahydrofuran ring system being a prominent feature in a wide array of biologically active compounds, including lignans, polyketide macrolides, and various marine natural products.[1][2] The presence of the tetrahydrofuran core can enhance a molecule's hydrophilicity and metabolic stability, making it an attractive component in drug design.

Functionalization at the C3 position of the tetrahydrofuran ring offers a strategic handle for the introduction of diverse substituents and the construction of complex stereochemical arrays. This compound, with its readily transformable ester group, serves as an ideal starting point for accessing a range of valuable intermediates.

Synthesis and Physicochemical Properties of this compound

This compound is a colorless liquid with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[3][4] Its synthesis can be approached through several routes, often starting from readily available precursors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 53662-85-4[3][4]
Molecular Formula C₆H₁₀O₃[3]
Molecular Weight 130.143 g/mol [3]
Appearance Colorless Liquid[3]
Purity Typically ≥95%[3]

A common laboratory-scale synthesis involves the esterification of tetrahydrofuran-3-carboxylic acid. For larger-scale preparations, methods starting from more abundant materials are often employed.

Experimental Protocol: Synthesis from γ-Butyrolactone (Illustrative)

While not a direct synthesis of the methyl ester, this protocol illustrates the formation of a related precursor, highlighting the chemical logic.

  • Carboxylation of γ-Butyrolactone: γ-Butyrolactone is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This is followed by quenching with a carboxylating agent like methyl chloroformate to introduce the ester functionality at the α-position.

  • Reduction and Cyclization: The resulting α-carbomethoxy-γ-butyrolactone can then be subjected to a two-step reduction-cyclization sequence. Reduction of the lactone carbonyl, for instance with sodium borohydride in the presence of a Lewis acid, followed by in-situ cyclization can yield the desired tetrahydrofuran ring system.[5]

Caption: Illustrative synthetic pathway to the tetrahydrofuran-3-carboxylate scaffold.

Key Chemical Transformations and Strategic Applications

The synthetic utility of this compound lies in the diverse transformations of its ester functionality and the potential for stereoselective modifications of the tetrahydrofuran ring.

Reduction to 3-Hydroxymethyltetrahydrofuran: A Gateway to Chiral Intermediates

One of the most powerful applications of this compound is its reduction to 3-hydroxymethyltetrahydrofuran. This transformation unlocks access to a key intermediate for the synthesis of more complex molecules. The choice of reducing agent is critical to achieving high yields and avoiding over-reduction.

Table 2: Comparison of Reducing Agents for Ester to Alcohol Transformation

Reducing AgentConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous ether or THF, 0 °C to rtPowerful, high-yieldingNon-selective, pyrophoric
NaBH₄/Lewis Acid e.g., NaBH₄/BF₃·OEt₂Milder, more selectiveRequires stoichiometric Lewis acid
BH₃·SMe₂ THF, rtSelective for carboxylic acids/estersPungent odor, requires careful handling

The resulting 3-hydroxymethyltetrahydrofuran can be a racemic mixture or, through enantioselective synthesis or resolution, can be obtained as a single enantiomer. This chiral alcohol is a valuable building block in asymmetric synthesis.

Case Study: Synthesis of the (S)-3-Hydroxytetrahydrofuran Intermediate for Amprenavir

A compelling example of the strategic importance of chiral 3-hydroxytetrahydrofuran is its use in the synthesis of the HIV protease inhibitor, Amprenavir. The (S)-enantiomer of 3-hydroxytetrahydrofuran is a key component of this drug.[6]

A well-established enantioselective synthesis of (S)-3-hydroxytetrahydrofuran starts from L-malic acid, a readily available chiral precursor.[6] This multi-step synthesis culminates in a cyclization reaction to form the desired tetrahydrofuran ring.

Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid [6]

  • Diesterification of L-Malic Acid: L-malic acid is treated with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to afford dimethyl L-malate.[6]

  • Reduction of the Diester: The dimethyl L-malate is then reduced to (S)-1,2,4-butanetriol using a strong reducing agent such as sodium borohydride.[6]

  • Acid-Catalyzed Cyclization: The resulting (S)-1,2,4-butanetriol undergoes an intramolecular dehydration and cyclization upon heating in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to yield (S)-3-hydroxytetrahydrofuran.[7]

Caption: Synthetic route to a key intermediate for Amprenavir.

This synthesis highlights how a chiral pool starting material can be elaborated to a key tetrahydrofuran intermediate. While this specific example does not start from this compound, the reduction of the latter provides a direct route to the racemic version of the key butanetriol precursor, which could then be resolved.

Potential Applications in Lignan Synthesis

Lignans are a large class of natural products characterized by the presence of a dibenzylbutane skeleton. Many lignans feature a central tetrahydrofuran ring, often with substitution at the 3 and 4 positions. Furofuran and tetrahydrofuran lignans have been isolated from various plant sources and exhibit a range of biological activities.[8][9]

This compound and its derivatives are logical precursors for the synthesis of these natural products. The carboxylate group at the C3 position provides a convenient handle for introducing one of the benzyl moieties, while the C4 position can be functionalized through various synthetic strategies.

Caption: General strategy for lignan synthesis.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic synthesis. Its strategic importance is underscored by its role as a precursor to key chiral intermediates for the synthesis of antiviral drugs. The ability to readily transform the carboxylate functionality and stereoselectively modify the tetrahydrofuran ring opens up a wide range of synthetic possibilities.

Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of substituted methyl tetrahydrofuran-3-carboxylates. Furthermore, the application of this synthon in the total synthesis of other complex natural products, particularly those with a central tetrahydrofuran core, remains a promising area of investigation. As the demand for novel therapeutics continues to grow, the strategic use of such versatile building blocks will be paramount in advancing the field of drug discovery and development.

References

  • Wikipedia. (2023). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Google Patents. (2011). Method for synthesizing 3-hydroxymethyl tetrahydrofuran. CN102276559A.
  • Google Patents. (2015). Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran. CN104478833A.
  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

  • Hungarian Journal of Industry and Chemistry. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link]

  • Google Patents. (2002). Process for the preparation of 3-hydroxymethyl tetrahydrofuran. US6355814B1.
  • ACS Publications. (2012). Diastereoselective Formation of Tetrahydrofurans via Pd-Catalyzed Asymmetric Allylic Alkylation: Synthesis of the C13–C29 Subunit of Amphidinolide N. Retrieved from [Link]

  • MDPI. (2021). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Retrieved from [Link]

  • PubMed. (2025). Furofuran and tetrahydrofuran lignans from Lancea tibetica. Retrieved from [Link]

  • Google Patents. (2000). Process for the preparation of 3-methyltetrahydrofuran. US6147233A.
  • Google Patents. (2021). Preparation method of 3-aminomethyl tetrahydrofuran. CN110407776B.
  • National Center for Biotechnology Information. (2013). Enantiospecific Total Synthesis of N-Methylwelwitindolinone D Isonitrile. Retrieved from [Link]

  • Google Patents. (2003). Process for the preparation of 3-methyltetrahydrofuran. US6521765B1.
  • PubMed. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene- tert-butyl Carbonates. Retrieved from [Link]

  • Tk20. (n.d.). Methyl 3-methyltetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • University of Helsinki. (2013). Synthesis of 3,4-Dibenzyltetrahydrofuran Lignans (9,9 '-Epoxylignanes). Retrieved from [Link]

  • Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.
  • ResearchGate. (2025). Furofuran and Tetrahydrofuran Lignans from Lancea tibetica. Retrieved from [Link]

  • Google Patents. (2004). Manufacture of 3-methyl-tetrahydrofuran from alpha-methylene-gamma-butyrolactone in a two step process. WO2004005273A1.

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Methodological & Application

Application Notes and Protocols: The Strategic Deployment of Methyl Tetrahydrofuran-3-carboxylate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pursuit of stereochemically complex and biologically active molecules is a central theme in modern organic synthesis. The tetrahydrofuran motif, in particular, is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Within the arsenal of chiral building blocks available to synthetic chemists, methyl tetrahydrofuran-3-carboxylate emerges as a versatile and highly valuable synthon. Its inherent chirality, coupled with the differential reactivity of its ester functionality and tetrahydrofuran core, provides a powerful platform for the stereocontrolled construction of intricate molecular architectures. This application note will provide an in-depth guide to the strategic utilization of this compound in total synthesis, complete with mechanistic insights, detailed experimental protocols, and a showcase of its potential in the synthesis of the vital cofactor, (+)-biotin.

The Versatility of this compound as a Chiral Building Block

This compound, particularly in its enantiopure forms, serves as an exemplary starting point in chiral pool synthesis. The tetrahydrofuran ring provides a rigid scaffold that can direct the stereochemical outcome of subsequent transformations, while the methyl ester offers a handle for a variety of chemical manipulations, including reduction, hydrolysis, and conversion to other functional groups.

PART 1: Synthesis and Key Transformations

Enantioselective Synthesis of this compound

The utility of this compound as a chiral building block is predicated on its availability in high enantiopurity. One effective strategy for its synthesis involves the use of readily available chiral starting materials, such as L-glutamic acid.

Protocol 1: Synthesis of (S)-Methyl Tetrahydrofuran-3-carboxylate from L-Glutamic Acid

This protocol outlines a multi-step synthesis starting from the inexpensive chiral pool material, L-glutamic acid. The key steps involve diazotization to form a lactone, followed by reduction and esterification.

Step 1: Diazotization and Lactonization

  • To a solution of L-glutamic acid (1 equiv.) in 1 M H₂SO₄ at 0 °C, add a solution of sodium nitrite (1.1 equiv.) in water dropwise over 1 hour.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude lactone acid.

Step 2: Reduction of the Carboxylic Acid

  • Dissolve the crude lactone acid from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add borane-tetrahydrofuran complex (BH₃·THF) (1.5 equiv.).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to afford the corresponding lactone alcohol.

Step 3: Esterification

  • Dissolve the lactone alcohol in methanol.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄ or a resin like Amberlyst-15).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature, neutralize with a mild base (e.g., NaHCO₃), and concentrate under reduced pressure.

  • Purify the residue by distillation or column chromatography to yield (S)-methyl tetrahydrofuran-3-carboxylate.

Key Chemical Transformations

The synthetic utility of this compound is further expanded by its amenability to various chemical transformations.

Protocol 2: Reduction to (Tetrahydrofuran-3-yl)methanol

The ester functionality can be selectively reduced to the corresponding primary alcohol, which can serve as a precursor for further functionalization.

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 equiv.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound (1 equiv.) in anhydrous diethyl ether dropwise.[2][3][4][5][6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting white precipitate and wash thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (tetrahydrofuran-3-yl)methanol.

Protocol 3: Stereoselective Alkylation via Enolate Formation

The α-protons to the ester carbonyl can be deprotonated to form an enolate, which can then be alkylated with high stereoselectivity, allowing for the introduction of substituents at the C2 position.[7][8][9][10][11]

  • To a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of this compound (1 equiv.) in anhydrous THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of an alkyl halide (e.g., methyl iodide) (1.2 equiv.) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the α-alkylated product.

PART 2: Application in the Total Synthesis of (+)-Biotin

(+)-Biotin, also known as vitamin H, is a crucial coenzyme in various metabolic processes.[12] Its synthesis has been a long-standing challenge in organic chemistry, and many strategies rely on the stereocontrolled construction of its tetrahydrothiophene ring fused to a ureido ring.[13][14][15][16] Here, we propose a convergent and stereocontrolled total synthesis of (+)-biotin, showcasing the strategic use of (S)-methyl tetrahydrofuran-3-carboxylate as a key chiral building block.

Retrosynthetic Analysis

Our retrosynthetic strategy for (+)-biotin commences with the disconnection of the valeric acid side chain, leading back to a key thiolactone intermediate. This thiolactone can be envisioned to arise from a chiral amino alcohol, which, in turn, can be traced back to (S)-methyl tetrahydrofuran-3-carboxylate.

G biotin (+)-Biotin thiolactone Key Thiolactone Intermediate biotin->thiolactone Side-chain formation amino_alcohol Chiral Amino Alcohol thiolactone->amino_alcohol Lactamization & Thiolactone formation amino_ester Chiral Amino Ester amino_alcohol->amino_ester Reduction azido_ester Chiral Azido Ester amino_ester->azido_ester Azide Reduction tosylate Chiral Tosylate azido_ester->tosylate SN2 Azide Displacement alcohol Chiral Alcohol tosylate->alcohol Tosylation mtc (S)-Methyl Tetrahydrofuran-3-carboxylate alcohol->mtc Reduction

Caption: Retrosynthetic analysis of (+)-Biotin from (S)-Methyl tetrahydrofuran-3-carboxylate.

Proposed Synthetic Pathway

The forward synthesis from (S)-methyl tetrahydrofuran-3-carboxylate to (+)-biotin is detailed below, with key transformations and proposed reaction conditions.

G cluster_0 Synthesis of Chiral Alcohol cluster_1 Introduction of the Azide cluster_2 Formation of the Amino Alcohol cluster_3 Core Structure Assembly mtc (S)-Methyl Tetrahydrofuran-3-carboxylate alcohol Chiral Alcohol mtc->alcohol LiAlH4, THF tosylate Chiral Tosylate alcohol->tosylate TsCl, Pyridine azido_ester Chiral Azido Ester tosylate->azido_ester NaN3, DMF amino_ester Chiral Amino Ester azido_ester->amino_ester H2, Pd/C amino_alcohol Chiral Amino Alcohol amino_ester->amino_alcohol LiAlH4, THF thiolactone Key Thiolactone Intermediate amino_alcohol->thiolactone 1. Phosgene 2. KSAc biotin (+)-Biotin thiolactone->biotin Wittig & Hydrogenation

Caption: Proposed synthetic workflow for the total synthesis of (+)-Biotin.

Detailed Experimental Protocols for Key Steps

Protocol 4: Synthesis of the Key Thiolactone Intermediate

This protocol details the crucial steps to construct the fused ring system of biotin from the chiral amino alcohol derived from this compound.

Step 1: Formation of the Cyclic Carbamate

  • To a solution of the chiral amino alcohol (1 equiv.) and triethylamine (2.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of triphosgene (0.4 equiv.) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the cyclic carbamate.

Step 2: Thiolactone Formation

  • Dissolve the cyclic carbamate in a suitable solvent such as DMF.

  • Add potassium thioacetate (KSAc) (1.5 equiv.) and heat the mixture to 80 °C for 6 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify by column chromatography to afford the key thiolactone intermediate.

Quantitative Data Summary

StepTransformationReagents and ConditionsExpected Yield (%)
1Reduction of EsterLiAlH₄, THF, 0 °C to rt>95
2TosylationTsCl, Pyridine, 0 °C to rt~90
3Azide DisplacementNaN₃, DMF, 80 °C~85
4Azide ReductionH₂, 10% Pd/C, MeOH>95
5Amide Formation & ReductionPhosgene, Et₃N; LiAlH₄~80 (2 steps)
6Thiolactone FormationKSAc, DMF, 80 °C~75

Conclusion

This compound stands as a powerful and versatile chiral building block for the synthesis of complex molecules. Its ready availability in enantiopure form and the diverse reactivity of its functional groups allow for its strategic incorporation into a wide range of synthetic targets. The proposed total synthesis of (+)-biotin serves as a compelling testament to its potential, providing a roadmap for the stereocontrolled construction of this vital biomolecule. The protocols and strategies outlined in this application note are intended to empower researchers in the fields of natural product synthesis and drug discovery to harness the full potential of this valuable synthon.

References

  • Sandip Sen et al. (2010).
  • (2024). Synthesis of Furans – Recent Advances.
  • Javed Iqbal. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare.
  • (n.d.). Furan. Wikipedia.
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  • (2023). Novel practical stereoselective synthesis of a bicyclic hydantoino-thiolactone as the key intermediate for production of (+)-biotin. RSC Advances.
  • (2015). Stereospecific Total Synthesis of (+)-Biotin. Asian Journal of Chemistry, 27(5), 1957-1958.
  • (2015). Synthesis of the intermediate of Biotin.
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  • (2001). A Formal Catalytic Asymmetric Synthesis of (+)-Biotin with Modified Cinchona Alkaloids. Synthesis, 2001(11), 1737-1741.
  • (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Letters, 21, 9801-9805.
  • (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E) -. Organic Syntheses.
  • (2021). Alkylation of Enolates [ORGANIC CHEMISTRY] Klein 22.5. YouTube.
  • (2023). Lithium Aluminum Hydride (LiAlH4)
  • (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry.
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  • (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society.
  • (n.d.). reduction of carboxylic acids. Chemguide.
  • (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • (n.d.). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy.
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Application Note & Protocol: Synthesis of 3-(1,1-Disubstituted-1-hydroxyalkyl)tetrahydrofurans via Grignard Reaction with Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its favorable physicochemical properties, including metabolic stability and its ability to act as a hydrogen bond acceptor. The synthesis of tertiary alcohols appended to this core, specifically at the C3 position, provides access to a versatile class of building blocks for drug discovery. The reaction of methyl tetrahydrofuran-3-carboxylate with organomagnesium halides (Grignard reagents) is a robust and highly effective method for generating these valuable 3-(1,1-disubstituted-1-hydroxyalkyl)tetrahydrofuran structures.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic principles, a detailed experimental protocol, and critical optimization strategies for this transformation. By understanding the underlying chemistry and potential challenges, practitioners can reliably synthesize these target molecules in high yield and purity.

Reaction Mechanism: A Tale of Two Additions

The reaction of an ester, such as this compound, with a Grignard reagent (R-MgX) is a classic nucleophilic acyl substitution followed by a nucleophilic addition.[2][3] Unlike the reaction with aldehydes or ketones which consumes one equivalent of the Grignard reagent, esters require a minimum of two equivalents to proceed to the tertiary alcohol product.[2][4][5]

Step 1: First Nucleophilic Addition & Elimination The reaction initiates with the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ester.[6] This forms a tetrahedral intermediate, a magnesium alkoxide.

Step 2: Collapse of the Intermediate to a Ketone This tetrahedral intermediate is unstable and rapidly collapses. The methoxy group (-OCH₃) is a competent leaving group and is eliminated, reforming the carbonyl double bond.[7] The product of this first stage is a ketone, 1-(tetrahydrofuran-3-yl)alkan-1-one. It is crucial to note that this ketone intermediate cannot typically be isolated. Ketones are inherently more reactive towards nucleophiles like Grignard reagents than their parent esters.[2][7] This is because the ester's carbonyl carbon is less electrophilic due to resonance stabilization from the adjacent ether oxygen's lone pair.[2]

Step 3: Second Nucleophilic Addition As soon as the ketone is formed, a second equivalent of the Grignard reagent rapidly attacks its highly electrophilic carbonyl carbon.[7] This second addition generates a new, more stable magnesium alkoxide intermediate.

Step 4: Aqueous Workup & Protonation The final tertiary alcohol is obtained only after an aqueous acidic workup (e.g., with saturated NH₄Cl or dilute HCl), which protonates the magnesium alkoxide to yield the neutral product.[8]

Grignard Reaction Mechanism cluster_0 Step 1 & 2: First Addition & Elimination cluster_1 Step 3 & 4: Second Addition & Protonation Ester Methyl Tetrahydrofuran-3-carboxylate Int1 Tetrahedral Intermediate (Magnesium Alkoxide) Ester->Int1 + 1 eq. R-MgX Ketone Ketone Intermediate (More Reactive) Int1->Ketone Collapse (- MeO-MgX) Int2 Tertiary Alkoxide Ketone->Int2 + 1 eq. R-MgX Alcohol Final Tertiary Alcohol Int2->Alcohol Aqueous Workup (e.g., H₃O⁺) Experimental Workflow A Setup & Inerting (Flame-dried glassware under N₂/Ar) B Reagent Preparation (Dissolve ester in anhydrous THF) A->B C Reaction Initiation (Cool Grignard reagent to 0 °C) B->C D Substrate Addition (Add ester solution dropwise over 30 min) C->D E Reaction Monitoring (Stir at 0 °C to RT, monitor by TLC) D->E F Quenching (Slowly add sat. aq. NH₄Cl at 0 °C) E->F G Workup (Liquid-liquid extraction with Et₂O) F->G H Purification (Dry, filter, concentrate, and purify via chromatography) G->H

Caption: Step-by-step experimental workflow for the Grignard reaction.
Step-by-Step Procedure
  • Glassware and Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser topped with a nitrogen or argon inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature. Maintaining strictly anhydrous conditions is paramount, as any trace of water will quench the highly basic Grignard reagent. [6][9]

  • Reaction Setup: Under a positive pressure of inert gas, charge the reaction flask with methylmagnesium bromide (3.0 M in Et₂O, 8.5 mL, 25.5 mmol, 2.5 equivalents). Dilute with 20 mL of anhydrous THF. Cool the stirred solution to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate flame-dried flask, prepare a solution of this compound (1.32 g, 10.0 mmol, 1.0 equivalent) in 15 mL of anhydrous THF. Using a syringe, add this solution dropwise to the cooled, stirring Grignard reagent solution over approximately 30 minutes. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) by periodically quenching a small aliquot in saturated NH₄Cl and extracting with ethyl acetate. The disappearance of the starting ester spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the alkoxide product. Significant gas evolution (methane) and precipitation of magnesium salts will occur.

  • Workup and Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). [8]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product, a viscous liquid or oil, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure tertiary alcohol. [10]

Troubleshooting and Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield • Wet glassware or solvents. [9] • Inactive/degraded Grignard reagent.• Rigorously dry all glassware and use high-purity anhydrous solvents. • Use a fresh bottle of Grignard reagent or titrate it to confirm its concentration before use.
Incomplete Reaction • Insufficient Grignard reagent (less than 2 equivalents reacted). • Reaction time too short or temperature too low.• Use a slight excess of Grignard reagent (2.2-2.5 equivalents). [1] • Allow the reaction to stir longer at room temperature or gently warm to 35-40 °C if necessary.
Ketone Intermediate Isolated • Insufficient Grignard reagent (only ~1 equivalent reacted).• This is rare due to the high reactivity of the ketone. [2]Ensure at least 2 full equivalents of active Grignard reagent are used.
Formation of Side Products • Reaction temperature was too high, potentially causing side reactions. • Impurities in the starting ester.• Maintain a low temperature (0-5 °C) during the addition of the ester. • Purify the starting ester by distillation if its purity is questionable.

References

  • University of Calgary. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols. Retrieved from University of Calgary Chemistry Department. [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from Chemistry Steps. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from Organic Chemistry Tutor. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ring-Opening of Cyclic Ethers with Carbon-Carbon Bond Formation by Grignard Reagents. Retrieved from ResearchGate. [Link]

  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from YouTube. [Link]

  • Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis. Retrieved from Organic Chemistry Academy. [Link]

  • ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Industrial & Engineering Chemistry Research. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from Organic-Chemistry.org. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Retrieved from ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Retrieved from NIH. [Link]

  • Chemistry Stack Exchange. (2014). Grignard reagents react with epoxides but dissolve in THF, what happens in oxetane (four membered ether ring)?. Retrieved from Chemistry Stack Exchange. [Link]

  • ResearchGate. (2024). How to purify tertiary alcohol?. Retrieved from ResearchGate. [Link]

  • Journal of Chemical Education. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. [Link]

  • Andrew Parsons. (2013). Esters and Grignard reagent. Retrieved from YouTube. [Link]

  • Semantic Scholar. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Retrieved from Semantic Scholar. [Link]

  • OrgoSolver. (n.d.). Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols. Retrieved from OrgoSolver. [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from a course material PDF. [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from DSpace@MIT. [Link]

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Application Notes and Protocols: Strategic Derivatization of Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Methyl tetrahydrofuran-3-carboxylate is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its saturated, five-membered ether ring, the tetrahydrofuran (THF) motif, is a common feature in numerous biologically active natural products and synthetic drugs.[1] The strategic derivatization of this scaffold allows for the systematic exploration of chemical space, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of key derivatization strategies for this compound, detailing the underlying chemical principles and providing robust, field-tested protocols for its transformation into a variety of functionalized derivatives. The tetrahydrofuran ring, in particular, is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties.[1][2]

The ester functionality at the 3-position serves as a versatile handle for a multitude of chemical transformations. This document will focus on four primary classes of derivatization:

  • Reduction of the ester to the corresponding primary alcohol.

  • Hydrolysis of the ester to the carboxylic acid.

  • Direct Amidation to form carboxamides.

  • α-Alkylation via enolate chemistry to introduce substituents adjacent to the carbonyl group.

Each section will provide a detailed protocol, a discussion of the mechanistic rationale, and expert insights into critical experimental parameters.

Reduction of the Ester to (Tetrahydrofuran-3-yl)methanol

The reduction of the methyl ester to the primary alcohol, (tetrahydrofuran-3-yl)methanol, is a fundamental transformation that opens avenues for further functionalization, such as etherification, oxidation, or conversion to leaving groups for nucleophilic substitution.

Mechanistic Rationale:

The reduction of esters to primary alcohols is most commonly achieved using hydride-based reducing agents. Borane-THF complex (BH₃·THF) is a particularly effective reagent for this purpose due to its high selectivity for carboxylic acid derivatives over many other functional groups.[3] The reaction proceeds via the formation of a tetracoordinate boron intermediate, followed by hydride delivery to the carbonyl carbon. Subsequent workup with an alcohol or aqueous acid hydrolyzes the resulting borate ester to yield the desired primary alcohol.

Experimental Protocol: Reduction with Borane-THF Complex

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the ester in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1 M solution of borane-THF complex (2.0-3.0 eq) dropwise via a syringe. Expert Insight: The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude (tetrahydrofuran-3-yl)methanol.

  • The product can be further purified by silica gel chromatography if necessary.

Parameter Value/Condition Rationale
Reducing Agent Borane-THF ComplexHigh selectivity for esters and carboxylic acids.
Stoichiometry 2.0-3.0 equivalentsEnsures complete reduction.
Solvent Anhydrous THFAprotic solvent, compatible with the reducing agent.
Temperature 0 °C to Room TemperatureControls initial exotherm, then allows for complete reaction.
Workup Methanol quench, NH₄Cl washSafely neutralizes excess reagent and removes boron salts.

Workflow for Ester Reduction:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start This compound in Anhydrous THF reaction Add Borane-THF (1M in THF) 0 °C to RT, 12-18h start->reaction 1. Dissolve quench Quench with Methanol at 0 °C reaction->quench 2. React extract Aqueous Workup (NH4Cl) & Extraction quench->extract 3. Neutralize purify Dry, Concentrate & Purify extract->purify 4. Isolate product (Tetrahydrofuran-3-yl)methanol purify->product 5. Obtain

Caption: Workflow for the reduction of this compound.

Hydrolysis to Tetrahydrofuran-3-carboxylic Acid

Saponification of the methyl ester provides the corresponding carboxylic acid, a key intermediate for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.

Mechanistic Rationale:

Base-catalyzed hydrolysis (saponification) is a common and efficient method for converting esters to carboxylic acids. The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. A final acid-base reaction between the carboxylic acid and methoxide yields the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

Experimental Protocol: Base-Mediated Hydrolysis

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran/Water mixture

  • Hydrochloric acid (HCl), 1 M or 3 M

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) or methanol in a round-bottom flask.

  • Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) in water. Expert Insight: LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents and can sometimes lead to cleaner reactions.

  • Stir the mixture at room temperature or gently heat to 40-50 °C to accelerate the reaction. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the hydrolysis is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 1 M or 3 M HCl. Verify the pH with pH paper or a pH meter.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tetrahydrofuran-3-carboxylic acid. The product is often a solid or a viscous oil and can be used in the next step without further purification.

Parameter Value/Condition Rationale
Base NaOH or LiOHStrong base to effectively catalyze hydrolysis.
Stoichiometry 1.5-2.0 equivalentsDrives the equilibrium towards the carboxylate salt.
Solvent THF/Water or MethanolEnsures solubility of both the ester and the hydroxide salt.
Temperature Room Temperature to 50 °CProvides sufficient energy to overcome the activation barrier.
Acidification HCl to pH 2-3Protonates the carboxylate to form the free carboxylic acid.

Direct Amidation to N-Substituted Tetrahydrofuran-3-carboxamides

The formation of amides is a cornerstone of medicinal chemistry. While traditionally formed from the corresponding carboxylic acid, direct amidation methods from esters are also available, though often requiring more forcing conditions or specific catalysts. A more common and reliable two-step approach involves hydrolysis followed by amide coupling. However, for the sake of providing a direct derivatization protocol, a method for direct amidation is presented below. For a more general approach, it is recommended to first synthesize the carboxylic acid as described in section 2 and then use standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

Mechanistic Rationale (Catalytic Amidation):

Direct amidation of esters can be facilitated by catalysts that activate the ester, making it more susceptible to nucleophilic attack by an amine. Boron-based reagents, for instance, can act as Lewis acids, coordinating to the carbonyl oxygen and increasing its electrophilicity.[4] The reaction then proceeds via nucleophilic attack of the amine, followed by elimination of methanol.

Experimental Protocol: Direct Amidation with an Amine

Materials:

  • This compound

  • Desired primary or secondary amine

  • Sodium methoxide (catalytic) or a suitable Lewis acid

  • Methanol (anhydrous)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add the desired amine (1.1-1.5 eq).

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary significantly depending on the reactivity of the amine.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove excess amine and catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting amide by silica gel chromatography or recrystallization.

Note: The success of this direct amidation is highly dependent on the nucleophilicity of the amine. For less reactive amines, conversion of the ester to the carboxylic acid followed by standard amide coupling protocols is the preferred method.[5][6]

α-Alkylation via Enolate Formation

Introducing substituents at the α-position (C2) of the tetrahydrofuran ring can be achieved through the alkylation of the corresponding enolate. This strategy allows for the creation of a new carbon-carbon bond and the introduction of diverse alkyl groups.[7][8]

Mechanistic Rationale:

The α-protons of esters are weakly acidic and can be removed by a strong, non-nucleophilic base to form an enolate. Lithium diisopropylamide (LDA) is a common choice for this transformation as it is a strong, sterically hindered base that minimizes side reactions such as Claisen condensation.[9] The resulting enolate is a potent carbon nucleophile that can react with electrophiles, such as alkyl halides, in an SN2 fashion to form the α-alkylated product.[8][9][10]

Experimental Protocol: α-Alkylation with an Alkyl Halide

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution (typically 2 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Schlenk flask or flame-dried round-bottom flask

  • Dry ice/acetone bath

  • Low-temperature thermometer

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere.

  • Add anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 eq) to the cold THF.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the solution of the ester dropwise to the LDA solution at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete enolate formation. Expert Insight: Maintaining a low temperature is critical to prevent decomposition of the enolate and unwanted side reactions.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-3 hours, then slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the α-alkylated this compound.

Parameter Value/Condition Rationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic, sterically hindered base.
Stoichiometry 1.1 equivalents of base and electrophileEnsures complete deprotonation and reaction.
Solvent Anhydrous THFAprotic, polar solvent that solubilizes intermediates.
Temperature -78 °CPrevents side reactions and enolate decomposition.
Electrophile Primary or secondary alkyl halideSN2 reaction partner; tertiary halides will lead to elimination.[9]

Workflow for α-Alkylation:

G cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification cluster_product Final Product start This compound in Anhydrous THF enolate Add to LDA solution at -78 °C start->enolate 1. Prepare Ester Solution alkylation Add Alkyl Halide (R-X) at -78 °C enolate->alkylation 2. Form Enolate quench Quench with NH4Cl alkylation->quench 3. React extract Aqueous Workup & Extraction quench->extract 4. Neutralize purify Dry, Concentrate & Purify extract->purify 5. Isolate product α-Alkylated Ester purify->product 6. Obtain

Caption: Workflow for the α-alkylation of this compound.

Conclusion:

This compound is a readily available and highly versatile starting material. The derivatization strategies outlined in this document—reduction, hydrolysis, amidation, and α-alkylation—provide researchers, scientists, and drug development professionals with a robust toolkit for accessing a wide array of novel tetrahydrofuran-based compounds. The provided protocols are designed to be reproducible and scalable, while the mechanistic insights aim to empower the user to troubleshoot and adapt these methods for their specific synthetic targets. Careful attention to reaction conditions, particularly temperature control and the use of anhydrous solvents where specified, is paramount to achieving high yields and purities.

References:

  • Diastereoselective syntheses of highly substituted methyl tetrahydrofuran-3-carboxylates by reaction of .gamma.-lactols with silylated nucleophiles. The Journal of Organic Chemistry. [Link]

  • Process for the preparation of 3-methyltetrahydrofuran. Google Patents.

  • Enolate Alkylations. Thieme. [Link]

  • Alkylation of enolates. University of Oxford. [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Safer Reagent for the Direct Amidation of Carboxylic Acids. ChemistryViews. [Link]

  • An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. NIH. [Link]

  • Alkylation of Enolates. YouTube. [Link]

  • Process for the preparation of 3-methyltetrahydrofuran. Google Patents.

  • Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4- b ]furan Nucleoside Analogues. ResearchGate. [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.

  • Catalytic Oxidative Ring Opening of THF Promoted by a Carboxylate-Bridged Diiron Complex, Triarylphosphines, and Dioxygen. Inorganic Chemistry. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods. [Link]

  • Approaches to amide bond formation. ResearchGate. [Link]

  • Organic Reaction / 002 / Reduction. 創薬メモ. [Link]

  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. ResearchGate. [Link]

  • Protecting group. Wikipedia. [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. NIH. [Link]

  • Preparation method of 3-aminomethyl tetrahydrofuran. Google Patents.

  • An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. ResearchGate. [Link]

  • Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4- b]furan Nucleoside Analogues. PubMed. [Link]

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  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. [Link]

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The Chiral Synthon: Harnessing Methyl Tetrahydrofuran-3-carboxylate for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds remains a cornerstone of modern drug discovery and development. Chiral synthons, or building blocks, derived from the "chiral pool" offer an elegant and efficient strategy to construct complex molecular architectures with precise stereochemical control. Among these valuable precursors, methyl tetrahydrofuran-3-carboxylate has emerged as a versatile and increasingly utilized scaffold for the asymmetric synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the applications and protocols involving this chiral precursor, offering field-proven insights into its synthetic utility.

Introduction: The Strategic Advantage of the Tetrahydrofuran-3-carboxylate Core

The tetrahydrofuran ring is a privileged scaffold found in a multitude of natural products and pharmaceuticals.[1] When substituted at the 3-position with a carboxylate, as in this compound, it presents a unique combination of stereochemical information and functional handles for further elaboration. The inherent chirality of this precursor, often derived from readily available starting materials like L-malic acid, provides a strategic advantage in asymmetric synthesis by obviating the need for de novo generation of stereocenters.[2][3]

This guide will delve into specific applications of this compound as a chiral building block, detailing the underlying principles of stereocontrol and providing robust protocols for its transformation into high-value chiral molecules.

Application I: Synthesis of Chiral 3-Hydroxytetrahydrofuran - A Key Intermediate for Antiviral Agents

One of the most significant applications of chiral this compound lies in its conversion to (S)-3-hydroxytetrahydrofuran. This derivative is a crucial intermediate in the synthesis of several antiviral drugs, including the HIV protease inhibitors amprenavir and fosamprenavir.[4] The synthesis leverages the chiral backbone of L-malic acid to establish the desired stereochemistry in the final product.

Mechanistic Rationale: From Chiral Pool to Key Intermediate

The synthetic strategy hinges on a series of stereoretentive transformations starting from L-malic acid. The initial esterification of both carboxylic acid groups is followed by a chemoselective reduction of the ester group not adjacent to the hydroxyl group. Subsequent acid-catalyzed cyclization of the resulting diol yields the target (S)-3-hydroxytetrahydrofuran. The chirality at the C2 position of L-malic acid directly translates to the stereocenter at the C3 position of the tetrahydrofuran ring.

Diagram 1: Synthetic Pathway from L-Malic Acid to (S)-3-Hydroxytetrahydrofuran

G cluster_0 Synthesis of (S)-3-Hydroxytetrahydrofuran L-Malic_Acid L-Malic Acid Dimethyl_L-Malate (S)-Dimethyl Malate L-Malic_Acid->Dimethyl_L-Malate 1. SOCl₂, MeOH [8] Butanetriol (S)-1,2,4-Butanetriol Dimethyl_L-Malate->Butanetriol 2. NaBH₄ [10] 3-OHTHF (S)-3-Hydroxytetrahydrofuran Butanetriol->3-OHTHF 3. p-TsOH, heat [1]

Caption: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-malic acid.

Detailed Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran

This protocol is adapted from established literature procedures.[2][3]

Step 1: Esterification of L-Malic Acid

  • To a stirred solution of L-malic acid (1.25 mol) in methanol (280 mL) at 0 °C, slowly add thionyl chloride (202 mL).[2]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Concentrate the mixture under reduced pressure to afford (S)-dimethyl malate as an oil.

Step 2: Reduction to (S)-1,2,4-Butanetriol

  • Dissolve the crude (S)-dimethyl malate in tetrahydrofuran (500 mL) and cool to 0 °C.

  • Carefully add sodium borohydride (44 g) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 20 hours.

  • Quench the reaction by the slow addition of water, followed by acidification with HCl.

  • Extract the aqueous layer with ethyl acetate, and concentrate the combined organic layers to yield crude (S)-1,2,4-butanetriol.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

  • To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to 180-220 °C and collect the distillate under reduced pressure.[4]

  • The resulting (S)-3-hydroxytetrahydrofuran can be further purified by fractional distillation.

Table 1: Summary of Yields and Purity for the Synthesis of (S)-3-Hydroxytetrahydrofuran

StepProductTypical YieldPurity (chiral)Reference
1. Esterification(S)-Dimethyl Malate>95%>99% ee[2]
2. Reduction(S)-1,2,4-Butanetriol80-90%>99% ee[3]
3. Cyclization(S)-3-Hydroxytetrahydrofuran~85%>99.2% ee[2]

Application II: Diastereoselective Synthesis of Substituted Tetrahydrofurans

This compound and its derivatives serve as excellent precursors for the diastereoselective synthesis of more complex, substituted tetrahydrofurans. By leveraging the existing stereocenter at C3, subsequent transformations can be directed to control the stereochemistry of newly introduced substituents at other positions on the ring.

Mechanistic Principles: Substrate-Controlled Diastereoselection

The stereochemical outcome of reactions such as alkylations, reductions, and cycloadditions on derivatives of this compound is often governed by steric and electronic factors imposed by the existing chiral scaffold. For instance, the enolate formed from a protected 3-acyltetrahydrofuran can exhibit facial selectivity towards incoming electrophiles, leading to the preferential formation of one diastereomer.[1]

Diagram 2: General Workflow for Diastereoselective Functionalization

G cluster_1 Diastereoselective Functionalization Start This compound Modification Functional Group Interconversion at C3 Start->Modification e.g., Reduction, Grignard Stereocontrol Diastereoselective Transformation Modification->Stereocontrol e.g., Alkylation, Cycloaddition [4, 5] Product Substituted Tetrahydrofuran Stereocontrol->Product High d.r.

Caption: General approach to diastereoselective synthesis.

Protocol: Diastereoselective Alkylation of a Tetrahydrofuran-3-one Derivative

This generalized protocol illustrates the principle of substrate-controlled diastereoselective alkylation.

Step 1: Preparation of the Tetrahydrofuran-3-one

  • Convert this compound to the corresponding Weinreb amide.

  • Treat the Weinreb amide with an organometallic reagent (e.g., a Grignard or organolithium reagent) to afford the corresponding tetrahydrofuran-3-one.

Step 2: Enolate Formation and Alkylation

  • Dissolve the tetrahydrofuran-3-one in a suitable aprotic solvent (e.g., THF) and cool to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the lithium enolate.

  • Introduce the desired alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed to completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography to isolate the desired diastereomer.

The diastereomeric ratio of the product is highly dependent on the nature of the substituents on the tetrahydrofuran ring and the reaction conditions.

Future Outlook and Emerging Applications

The utility of this compound as a chiral precursor is continually expanding. Current research is exploring its application in the synthesis of novel nucleoside analogues with potential antiviral activity, as well as in the construction of complex natural products.[5] Furthermore, the development of new catalytic methods for the asymmetric functionalization of the tetrahydrofuran ring promises to further enhance the value of this versatile building block.

The inherent chirality, ready availability, and diverse reactivity of this compound make it a valuable tool for the modern synthetic chemist. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this chiral synthon in their own synthetic endeavors.

References

  • 3-Hydroxytetrahydrofuran - Wikipedia. [URL: https://en.wikipedia.org/wiki/3-Hydroxytetrahydrofuran]
  • Diastereoselective syntheses of highly substituted methyl tetrahydrofuran-3-carboxylates by reaction of .gamma.-lactols with silylated nucleophiles | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00219a022]
  • Asymmetric synthesis of 3-carboxyproline and derivatives suitable for peptide synthesis - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Asymmetric-synthesis-of-3-carboxyproline-and-for-Flamant-Robin-Wang/4f3f4c6643204e17730e7740e21338600d8d5e1e]
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1482833/]
  • Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b04306]
  • Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene- tert-butyl Carbonates - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31951142/]
  • Asymmetric Synthesis of 3, 5-Disubstituted Prolines - Chinese Journal of Organic Chemistry. [URL: http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc201712007]
  • Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap. [URL: https://patents.google.
  • Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23098319/]
  • CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents. [URL: https://patents.google.
  • Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran - ChemicalBook. [URL: https://www.chemicalbook.
  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6154564/]
  • THF application areas and uses - Henan EME Technology Co.,Ltd. [URL: https://www.emebond.

Sources

Application Notes & Protocols: The Strategic Use of Methyl Tetrahydrofuran-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydrofuran Scaffold as a Privileged Motif in Drug Design

In the landscape of medicinal chemistry, the tetrahydrofuran (THF) ring is a well-established structural motif found in numerous FDA-approved drugs, including Darunavir and Terazosin.[1][2] Its prevalence is not coincidental; the five-membered cyclic ether offers a unique combination of properties that medicinal chemists leverage to overcome challenges in drug development. Unlike its carbocyclic analogue, cyclopentane, the oxygen atom in the THF ring imparts polarity, enhances aqueous solubility, and acts as a hydrogen bond acceptor, all while maintaining a degree of conformational rigidity.[3] This scaffold can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, making it a valuable bioisostere for other cyclic systems.[3] The strategic introduction of THF-containing building blocks is therefore a key tactic in the optimization of lead compounds.

Among the diverse array of functionalized THF building blocks, Methyl tetrahydrofuran-3-carboxylate (MTHF-3-C) emerges as a particularly versatile and powerful intermediate for scaffold elaboration and the introduction of crucial pharmacophoric features. This guide provides an in-depth exploration of its applications, supported by detailed protocols for its use in synthetic medicinal chemistry programs.

This compound: A Versatile Chiral Building Block

This compound is a bifunctional molecule featuring a stable ether linkage within the THF ring and a reactive ester group. This combination provides two key points for synthetic diversification. Furthermore, the carbon at the 3-position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, a critical consideration for specificity and safety in modern drug development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53662-85-4[4]
Molecular Formula C₆H₁₀O₃[4][5]
Molecular Weight 130.14 g/mol [4]
Appearance Liquid[5]
Purity Typically ≥95%[5]
Key Synonyms Methyl oxolane-3-carboxylate, Tetrahydro-3-furancarboxylic acid methyl ester[4]

The true utility of MTHF-3-C is realized through its strategic deployment in a synthetic workflow. The ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation, a cornerstone reaction in medicinal chemistry. Alternatively, the ester can be reduced to the corresponding alcohol, opening pathways to ethers and other derivatives.

MTHF_Strategy cluster_derivatives Primary Derivatives MTHF Methyl Tetrahydrofuran-3-carboxylate Acid Tetrahydrofuran-3- carboxylic Acid MTHF->Acid Hydrolysis (e.g., LiOH) Alcohol (Tetrahydrofuran-3-yl)methanol MTHF->Alcohol Reduction (e.g., LiAlH4) Amides Amide Derivatives (Bioactive Scaffolds) Acid->Amides Amide Coupling (EDC, HATU, etc.) Amines 3-Amino-THF Derivatives (Key Pharmacophores) Acid->Amines Curtius/Hofmann Rearrangement Ethers Ether Linkages (Linker Chemistry) Alcohol->Ethers Williamson Ether Synthesis Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products R_COOH Tetrahydrofuran-3- carboxylic Acid EDC EDC (Activator) Amide Target Amide R_COOH->Amide + R_NH2 Primary Amine (R'-NH2) R_NH2->Amide + HOBt HOBt (Suppressor) EDC->Amide 1. Base Base (e.g., TEA) HOBt->Amide 2. Solvent Solvent (e.g., DCM) Base->Amide 3. Byproducts Urea byproduct + Salts Amide->Byproducts Purification

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl tetrahydrofuran-3-carboxylate, a readily available cyclic ester, presents a versatile and underexplored scaffold for the synthesis of novel heterocyclic compounds. Its unique structural features, including a chiral center and a modifiable ester group, make it an attractive starting material for the construction of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery. The inherent chirality of the tetrahydrofuran ring can be leveraged to produce enantiomerically enriched heterocyclic derivatives, a critical aspect in the development of modern therapeutics. This guide provides detailed application notes and protocols for the synthesis of various nitrogen- and oxygen-containing heterocycles, starting from this compound. The methodologies outlined herein are designed to be robust and adaptable, providing researchers with a solid foundation for further exploration and derivatization.

Strategic Approaches to Heterocycle Synthesis

The conversion of this compound into novel heterocyclic systems can be broadly categorized into two main strategies:

  • Functional Group Transformation and Cyclization: This approach involves the initial conversion of the methyl ester group into a more reactive functional moiety, such as a carbohydrazide, which can then undergo cyclization with various reagents to form five-membered aromatic heterocycles like oxadiazoles and triazoles.

  • Ring Opening and Recyclization: This strategy entails the cleavage of the tetrahydrofuran ring to generate a linear intermediate containing the necessary functional groups for a subsequent intramolecular cyclization to form new heterocyclic rings, such as pyridazinones.

This guide will provide detailed protocols for both of these strategic approaches.

PART 1: Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole moiety is a prevalent scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities.[1] The synthesis of 1,3,4-oxadiazoles from this compound proceeds via a two-step sequence involving the formation of a key carbohydrazide intermediate.

Workflow for the Synthesis of 1,3,4-Oxadiazole-2-thiol

Oxadiazole Synthesis Workflow start This compound step1 Step 1: Hydrazinolysis (Formation of Carbohydrazide) start->step1 intermediate Tetrahydrofuran-3-carbohydrazide step1->intermediate step2 Step 2: Cyclization with CS2/KOH (Oxadiazole Ring Formation) intermediate->step2 product 5-(Tetrahydrofuran-3-yl)-1,3,4-oxadiazole-2-thiol step2->product

Caption: Workflow for the synthesis of 5-(tetrahydrofuran-3-yl)-1,3,4-oxadiazole-2-thiol.

Protocol 1.1: Synthesis of Tetrahydrofuran-3-carbohydrazide

This protocol describes the conversion of the methyl ester to a carbohydrazide, a crucial intermediate for the synthesis of various nitrogen-containing heterocycles.[2]

Materials:

  • This compound

  • Hydrazine hydrate (80%)[3]

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (80%, 20 mmol) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure tetrahydrofuran-3-carbohydrazide as a white solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: Synthesis of 5-(Tetrahydrofuran-3-yl)-1,3,4-oxadiazole-2-thiol

This protocol details the cyclization of the carbohydrazide intermediate with carbon disulfide in the presence of a base to form the desired 1,3,4-oxadiazole-2-thiol. This method is a well-established route for the synthesis of this class of compounds.[1][4]

Materials:

  • Tetrahydrofuran-3-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, dilute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve tetrahydrofuran-3-carbohydrazide (5 mmol) and potassium hydroxide (5 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Cool the mixture in an ice bath and add carbon disulfide (7.5 mmol) dropwise with vigorous stirring.

  • After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 5-(tetrahydrofuran-3-yl)-1,3,4-oxadiazole-2-thiol.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Step Reactants Reagents Solvent Conditions Expected Yield
1.1 This compoundHydrazine hydrateEthanolReflux, 6-8 h85-95%
1.2 Tetrahydrofuran-3-carbohydrazideCS₂, KOHEthanolReflux, 12-16 h70-85%

Table 1: Summary of reaction conditions and expected yields for the synthesis of 5-(tetrahydrofuran-3-yl)-1,3,4-oxadiazole-2-thiol.

PART 2: Synthesis of Dihydropyridazinone Derivatives

Pyridazinone derivatives are an important class of N-heterocycles with a broad spectrum of biological activities.[5] The synthesis of a dihydropyridazinone from this compound necessitates a ring-opening strategy to generate a γ-keto acid, which can then be cyclized with hydrazine.

Workflow for the Synthesis of a Dihydropyridazinone Derivative

Pyridazinone_Synthesis start This compound step1 Step 1: Ring Opening (e.g., Grignard Reaction) start->step1 1. R-MgX 2. H₃O⁺ intermediate1 γ-Hydroxy Ester step1->intermediate1 step2 Step 2: Oxidation (e.g., PCC or Swern) intermediate1->step2 Oxidizing Agent intermediate2 γ-Keto Acid step2->intermediate2 step3 Step 3: Cyclization (with Hydrazine) intermediate2->step3 N₂H₄·H₂O product Dihydropyridazinone Derivative step3->product

Caption: Proposed workflow for the synthesis of a dihydropyridazinone derivative.

Protocol 2.1: Synthesis of a γ-Keto Acid via Ring Opening

This protocol outlines a plausible, though not directly cited, method for the synthesis of a γ-keto acid from this compound. The strategy involves a Grignard reaction to open the THF ring and introduce a carbon chain, followed by oxidation of the resulting secondary alcohol to a ketone. The synthesis of γ-keto acids is a key step in the preparation of various heterocycles.[6][7]

Materials:

  • This compound

  • Aryl or alkyl magnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation

  • Dichloromethane

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Silica gel for column chromatography

Procedure:

Part A: Grignard Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place a solution of this compound (10 mmol) in anhydrous diethyl ether (50 mL).

  • Cool the flask in an ice bath and add the Grignard reagent (e.g., phenylmagnesium bromide, 12 mmol) in diethyl ether dropwise from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude γ-hydroxy ester.

Part B: Oxidation

  • Dissolve the crude γ-hydroxy ester from Part A in dichloromethane (50 mL).

  • Add pyridinium chlorochromate (PCC, 15 mmol) in one portion and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude γ-keto acid.

  • Purify the product by column chromatography on silica gel.

Protocol 2.2: Synthesis of the Dihydropyridazinone Derivative

This protocol describes the cyclization of the γ-keto acid with hydrazine hydrate to form the dihydropyridazinone ring. This is a standard and efficient method for the synthesis of this heterocyclic system.[8]

Materials:

  • γ-Keto acid (from Protocol 2.1)

  • Hydrazine hydrate (80%)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve the γ-keto acid (5 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (80%, 6 mmol) and a catalytic amount of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the dihydropyridazinone derivative.

  • Recrystallize from a suitable solvent if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step Starting Material Key Reagents Intermediate/Product Conditions
2.1A This compoundGrignard Reagentγ-Hydroxy EsterAnhydrous Ether, 0°C to RT
2.1B γ-Hydroxy EsterPCC or Swern Reagentsγ-Keto AcidDichloromethane, RT
2.2 γ-Keto AcidHydrazine HydrateDihydropyridazinoneEthanol, Reflux

Table 2: Summary of the synthetic route to a dihydropyridazinone derivative.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. By employing strategic functional group transformations and ring-opening/recyclization pathways, researchers can access a diverse range of molecular scaffolds with significant potential in drug discovery and development. The protocols detailed in this guide provide a solid foundation for the synthesis of 1,3,4-oxadiazoles and dihydropyridazinones. These methodologies are adaptable and can be further elaborated to create extensive libraries of new chemical entities for biological screening. The inherent chirality of the starting material also offers the exciting possibility of developing stereoselective syntheses of these important heterocyclic systems.

References

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  • Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

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  • Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme - PMC. (n.d.). Retrieved from [Link]

  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance - Der Pharma Chemica. (n.d.). Retrieved from [Link]

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  • Synthesis and Screening of New[9][10][11]Oxadiazole,[5][9][11]Triazole, and[5][9][11]Triazolo[4,3-b][5][9][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) | ACS Omega. (2021, January 7). Retrieved from [Link]

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  • Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. (n.d.). Retrieved from [Link]

  • Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. (n.d.). Retrieved from [Link]

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  • A simple synthesis of alpha-methyl-gamma-keto acids | Request PDF. (n.d.). Retrieved from [Link]

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Application Notes and Protocols: Palladium-Catalyzed Reactions for the Functionalization of Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran (THF) scaffold is a privileged structural motif, prominently featured in a vast array of natural products and FDA-approved pharmaceuticals, underscoring its significance in medicinal chemistry and drug development.[1][2][3] The functionalization of the THF ring is therefore a critical endeavor for generating molecular diversity and accessing novel chemical entities. Palladium-catalyzed reactions have emerged as a cornerstone of modern synthetic chemistry, offering unparalleled efficiency and selectivity for forging carbon-carbon and carbon-heteroatom bonds.[4] This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis and functionalization of THF derivatives, designed for researchers, chemists, and drug development professionals. We delve into the mechanistic underpinnings, provide field-proven protocols, and explain the causality behind experimental choices to empower users to successfully apply these powerful transformations in their own research.

Introduction: The Strategic Importance of the THF Moiety

The five-membered cyclic ether structure of tetrahydrofuran is a common feature in molecules exhibiting potent biological activities, from polyketide antibiotics to antiviral agents like Darunavir.[1][3] Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a valuable component for molecular recognition at biological targets. Consequently, the development of robust and stereoselective methods to construct and elaborate upon the THF core is of paramount interest. Palladium catalysis provides a versatile toolkit to achieve this, enabling transformations that are often difficult or impossible to accomplish with traditional methods. This document will focus on three major strategic approaches: intramolecular cyclization to form the THF ring, cross-coupling reactions at the α-position, and direct C–H bond functionalization.

Palladium-Catalyzed Intramolecular Cyclization: Synthesis of Substituted Tetrahydrofurans

One of the most elegant strategies for constructing the THF ring involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. This transformation is particularly powerful as it forms both a C-O and a C-C bond in a single step, often with the creation of up to two new stereocenters with high levels of diastereoselectivity.[5][6][7]

Mechanistic Rationale

The reaction is proposed to proceed through an unusual intramolecular insertion of an olefin into a Palladium(II) alkoxide intermediate, rather than a classic Wacker-type mechanism.[8]

Causality Behind the Mechanism:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide (Ar-Br), forming a Pd(II)-aryl intermediate.

  • Alkoxide Formation: A strong base, typically sodium tert-butoxide (NaOtBu), is crucial. Its role is to deprotonate the γ-hydroxy alkene, allowing it to coordinate to the palladium center and form a Pd(II)-alkoxide species (a Pd(Ar)(OR) intermediate).[5][7] This step is a key modification from conditions that might favor a Heck-type reaction.[5]

  • Olefin Insertion (Cyclization): The tethered alkene then undergoes an intramolecular migratory insertion into the Pd-O bond. This is the key ring-forming step.

  • Reductive Elimination: The cycle concludes with reductive elimination from the resulting palladium alkyl intermediate, which forges the new C-C bond and regenerates the active Pd(0) catalyst.

A common side reaction is the reduction of the aryl bromide to the corresponding arene. This occurs via β-hydride elimination from the Pd(Ar)(OR) intermediate.[5] The choice of a chelating bis(phosphine) ligand, such as dpe-phos, is a strategic decision to suppress this undesired pathway and increase the yield of the desired THF product.[5][8]

Visualization: Catalytic Cycle

THF_Synthesis_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl L₂Pd(II)(Ar)(Br) pd0->pd2_aryl Oxidative Addition pd2_alkoxide L₂Pd(II)(Ar)(OR) pd2_aryl->pd2_alkoxide Ligand Exchange cyclized_pd Cyclized Pd(II) Intermediate pd2_alkoxide->cyclized_pd Intramolecular Olefin Insertion naobr - NaOBr cyclized_pd->pd0 product Substituted THF cyclized_pd->product Reductive Elimination arbr Ar-Br hydroxy_alkene γ-Hydroxy Alkene + NaOtBu

Caption: Catalytic cycle for stereoselective THF synthesis.

Protocol 1: Stereoselective Synthesis of trans-2,5-Disubstituted Tetrahydrofurans

This protocol is adapted from methodologies developed for the coupling of γ-hydroxy alkenes with aryl bromides.[5][9]

Materials:

  • Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Bis(2-diphenylphosphinophenyl)ether (dpe-phos)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Substrates: γ-hydroxy alkene, Aryl bromide

  • Solvent: Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser), syringe, magnetic stirrer, heating mantle.

  • Reagents for workup and purification (diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄, silica gel).

Procedure:

  • Catalyst Preparation (Glovebox or Schlenk line): To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (e.g., 0.025 mmol, 2.5 mol%) and dpe-phos (e.g., 0.06 mmol, 6 mol%).

    • Expertise Note: The Pd:ligand ratio is critical. A slight excess of the bidentate ligand ensures full coordination to the palladium center, which helps stabilize the catalyst and prevent β-hydride elimination.[5]

  • Reagent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask and stir for 10 minutes until the catalyst mixture is homogenous. Add the γ-hydroxy alkene (e.g., 1.2 mmol, 1.2 equiv), followed by the aryl bromide (1.0 mmol, 1.0 equiv), and finally the NaOtBu (e.g., 2.0 mmol, 2.0 equiv).

    • Expertise Note: Adding the base last prevents premature decomposition of other reagents. An excess of base is used to ensure complete deprotonation of the alcohol.[5]

  • Reaction: Equip the flask with a reflux condenser, and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions typically run for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the substituted tetrahydrofuran.

EntryAryl Bromideγ-Hydroxy AlkeneDiastereomeric Ratio (trans:cis)Yield (%)
12-Bromonaphthalene4-penten-1-ol>20:176[5]
21-Bromo-4-tert-butylbenzene3-methyl-6-hepten-3-ol3:159[5]
31-Bromonaphthalene(E)-5-phenyl-4-penten-1-ol10:178[10]

Table 1: Representative examples of Pd-catalyzed THF synthesis.

Palladium-Catalyzed α-Arylation and Cross-Coupling of THF Derivatives

For pre-formed THF or dihydrofuran rings, palladium-catalyzed cross-coupling is the premier method for installing substituents, particularly at the C2 (α) position. Key reactions include the Heck, Stille, and Negishi couplings.

Heck Arylation of Dihydrofurans

The Heck reaction couples an unsaturated halide with an alkene. For 2,3-dihydrofuran, arylation occurs exclusively at the C2 position. However, subsequent double bond migration can lead to a mixture of products.[11]

Causality Behind the Method:

  • Catalyst Precursor: The choice of palladium precursor can significantly impact catalytic activity. For instance, [PdCl(allyl)]₂ has been shown to be highly efficient for this transformation.[11]

  • Additives: Ionic liquids can act as stabilizing agents for the catalytically active palladium nanoparticles, increasing conversion rates.[11]

  • Product Distribution: The initially formed kinetic product (2-aryl-2,5-dihydrofuran) can isomerize to the more thermodynamically stable conjugated product (2-aryl-2,3-dihydrofuran). Reaction conditions can be tuned to favor one over the other.[11]

Stille Coupling for α-Arylation

The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. It has been successfully applied to the α-arylation of tetrahydrofuran.[12]

Causality Behind the Method:

  • Selective Transfer: A major challenge in Stille couplings with tetraorganostannanes is controlling which group transfers from tin to palladium. By using α-tricyclohexylstannyl THF, the cyclohexyl groups act as non-transferable "spectator" ligands, ensuring the selective transfer of the desired α-THF group.[12]

  • Ligand Choice: An electron-deficient phosphine ligand is critical for promoting the selective transfer of the secondary alkyl unit from the tin reagent.[12]

Protocol 2: α-Arylation of Tetrahydrofuran via Stille Coupling

This protocol is based on the arylation of α-alkoxytricyclohexylstannanes.[12]

Materials:

  • Palladium source: Pd(OAc)₂

  • Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or a similar electron-rich, bulky phosphine.

  • Organotin Reagent: 2-(Tricyclohexylstannyl)tetrahydrofuran

  • Substrates: Aryl bromide or iodide

  • Additive: CsF (caesium fluoride)

  • Solvent: Anhydrous 1,4-Dioxane

  • Standard inert atmosphere chemistry setup.

Procedure:

  • Reaction Setup (Glovebox): In a vial, combine Pd(OAc)₂ (e.g., 0.01 mmol, 2 mol%), the phosphine ligand (e.g., 0.02 mmol, 4 mol%), and CsF (e.g., 1.0 mmol, 2.0 equiv).

    • Expertise Note: CsF acts as a halide scavenger and facilitates the transmetalation step by forming a hypervalent silicate intermediate, which is more reactive.

  • Reagent Addition: Add the aryl halide (0.5 mmol, 1.0 equiv) and the 2-(tricyclohexylstannyl)tetrahydrofuran (e.g., 0.6 mmol, 1.2 equiv) followed by anhydrous dioxane (2.5 mL).

  • Reaction: Seal the vial and heat to 100 °C for 12-24 hours.

  • Workup and Purification: After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate. The crude product is then purified by flash chromatography to yield the 2-aryltetrahydrofuran.

EntryAryl HalideYield (%)
14-Iodoacetophenone94[12]
24-Bromo-N,N-dimethylaniline89[12]
33-Bromopyridine85[12]

Table 2: Selected results for the Stille α-arylation of THF.

Direct C–H Activation: A Modern Approach to THF Functionalization

Direct C–H activation is a highly atom-economical strategy that avoids the need for pre-functionalization of the substrate (e.g., conversion to a halide or organometallic reagent).[13] While more established for heterocycles like furan and thiophene, the principles are applicable to THF derivatives, particularly those bearing a directing group.

Mechanistic Principles

The reaction typically proceeds via a palladacycle intermediate formed through a concerted metalation-deprotonation (CMD) pathway.[14]

Causality Behind the Mechanism:

  • Coordination: A directing group on the THF substrate coordinates to the Pd(II) catalyst.

  • C–H Cleavage (CMD): The palladium center abstracts a proton from a nearby C–H bond, facilitated by a base or an internal ligand, to form a stable five- or six-membered palladacycle. This step controls the regioselectivity.

  • Coupling: This palladacycle can then react with a coupling partner (e.g., an aryl halide) via oxidative addition followed by reductive elimination to form the C-C bond and regenerate a Pd(II) species, allowing the cycle to continue.

CH_Activation_Workflow start Substrate (THF with Directing Group) coordination Coordination of Directing Group to Pd(II) start->coordination catalyst Pd(II) Precatalyst + Ligand + Base catalyst->coordination cmd Concerted Metalation- Deprotonation (CMD) coordination->cmd C-H Cleavage palladacycle Palladacycle Intermediate cmd->palladacycle coupling Reaction with Coupling Partner palladacycle->coupling product Functionalized THF Product coupling->product C-C Bond Formation + Catalyst Turnover

Caption: General workflow for direct C-H functionalization.

Conclusion and Future Outlook

Palladium catalysis offers a robust and versatile platform for the synthesis and modification of tetrahydrofuran derivatives. The intramolecular cyclization of γ-hydroxy alkenes provides a powerful entry to complex, stereodefined THF cores. For pre-existing rings, classic cross-coupling reactions like the Stille and Heck couplings enable reliable α-functionalization. The continued development of direct C–H activation methodologies promises even more efficient and sustainable routes for elaborating these vital chemical scaffolds. As the demand for novel, three-dimensional molecules in drug discovery grows, these palladium-catalyzed transformations will undoubtedly play an increasingly critical role in accessing the next generation of therapeutics.

References

  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link]

  • Ghorai, S., & Ghorai, P. (n.d.). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. National Institutes of Health. [Link]

  • Carminati, D. M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Gstöttner, C., et al. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099-107. [Link]

  • Scott, J. P., & Morken, J. P. (n.d.). Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes. [Source not further specified]. [Link]

  • Szymańska, A., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8402-8418. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620-1621. [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2012). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 112(3), 1684-1733. [Link]

  • Chen, Y.-C., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega, 8(6), 5537-5545. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed direct arylation of C2‐substituted furan and thiophene with aryl bromides. ResearchGate. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes : Scope, limitations, and stereoselectivity. SciSpace. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(e202500259). [Link]

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  • Aponick, A., & Tom, N. J. (2008). Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes. Organic Letters, 10(12), 2541-4. [Link]

  • Zhang, Z., et al. (2024). Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans. Chemical Science, 15(22), 8567-8575. [Link]

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  • Wolfe, J. P., & Hay, M. B. (2006). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. The Journal of Organic Chemistry, 71(13), 4876-4885. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

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Sources

The Versatile Role of Methyl Tetrahydrofuran-3-carboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydrofuran Scaffold in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a privileged structural motif found in a vast array of naturally occurring and synthetic bioactive molecules.[1][2][3] This five-membered cyclic ether is a cornerstone in the architecture of compounds exhibiting a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] The stereochemical complexity and conformational rigidity of the THF ring allow for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets such as enzymes and receptors. Methyl tetrahydrofuran-3-carboxylate, as a chiral building block, offers a strategic entry point for the synthesis of novel therapeutics, enabling chemists to explore new regions of biologically relevant chemical space. This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategy: Amidation of this compound

A primary and highly effective method for elaborating this compound into more complex, biologically active molecules is through amidation of the carboxylate group. This transformation is fundamental in drug discovery as the resulting amide bond is a key feature in a large number of pharmaceuticals. The direct amidation of the ester with a bioactive amine provides a convergent and efficient route to novel chemical entities.

Causality Behind Experimental Choices in Catalytic Amidation

Direct amidation of esters can be challenging and often requires harsh conditions. To overcome this, catalytic methods are employed to facilitate the reaction under milder conditions, preserving the integrity of sensitive functional groups on both the tetrahydrofuran scaffold and the bioactive amine. The choice of catalyst is critical for achieving high yields and purity. Modern catalytic systems, such as those based on cooperative catalysis, offer an atom-economical and environmentally benign approach.[4][5]

For instance, a cooperative catalytic system utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(III) oxide (Fe₃O₄) nanoparticles has been shown to be effective for the N-methylation of amides and can be conceptually adapted for the direct amidation of esters with primary and secondary amines.[4] The Lewis basicity of DABCO activates the amine nucleophile, while the Lewis acidity of the iron oxide nanoparticles activates the ester carbonyl, facilitating nucleophilic attack. This dual activation strategy significantly lowers the activation energy of the reaction.

Application Example: Synthesis of a Hypothetical Bioactive Tetrahydrofuran-3-carboxamide

To illustrate the practical application of this compound, we will outline the synthesis of a hypothetical bioactive molecule, N-(4-aminobenzyl)tetrahydrofuran-3-carboxamide. This target molecule incorporates the tetrahydrofuran-3-carboxamide core, which is structurally analogous to scaffolds found in compounds with potential therapeutic activities, such as antibiofilm agents.[6]

Experimental Workflow and Logic

The synthesis of our target molecule can be visualized as a two-stage process: the preparation of the chiral this compound and its subsequent amidation with a bioactive amine.

G cluster_0 Stage 1: Synthesis of Chiral Starting Material cluster_1 Stage 2: Amidation start Commercially Available Precursor chiral_ester (S)-Methyl tetrahydrofuran-3-carboxylate start->chiral_ester Asymmetric Synthesis amidation Catalytic Amidation chiral_ester->amidation amine Bioactive Amine (e.g., 4-aminobenzylamine) amine->amidation product Target Bioactive Molecule amidation->product

Caption: Synthetic workflow for a bioactive tetrahydrofuran-3-carboxamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-Methyl Tetrahydrofuran-3-carboxylate

The enantioselective synthesis of the starting material is crucial for producing a single enantiomer of the final bioactive molecule. A reliable method involves the asymmetric reduction of a suitable precursor, such as methyl furan-3-carboxylate, followed by stereoselective hydrogenation. For the purpose of this guide, we will assume the availability of the chiral starting material.

Protocol 2: Catalytic Amidation of (S)-Methyl Tetrahydrofuran-3-carboxylate

This protocol is adapted from established methods for catalytic amidation of esters.[4][7][8]

Materials:

  • (S)-Methyl tetrahydrofuran-3-carboxylate

  • 4-Aminobenzylamine

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Iron(III) oxide (Fe₃O₄) nanoparticles

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add (S)-methyl tetrahydrofuran-3-carboxylate (1.0 eq), 4-aminobenzylamine (1.1 eq), DABCO (0.1 eq), and Fe₃O₄ nanoparticles (0.1 eq).

  • Solvent Addition: Add anhydrous toluene (to make a 0.5 M solution with respect to the ester) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Fe₃O₄ catalyst. Wash the pad with ethyl acetate.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired N-(4-aminobenzyl)tetrahydrofuran-3-carboxamide.

Self-Validation and Expected Outcome:

  • TLC/HPLC Analysis: A successful reaction will show the consumption of the starting materials and the formation of a new, more polar spot/peak corresponding to the amide product.

  • Spectroscopic Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the methyl ester singlet in the ¹H NMR spectrum and the appearance of amide N-H proton signals are key indicators of a successful reaction.

  • Yield: Expected yields for this type of catalytic amidation are typically in the range of 60-90%.[4]

Quantitative Data Summary

ParameterValueReference
Starting Ester(S)-Methyl tetrahydrofuran-3-carboxylate-
Amine4-Aminobenzylamine-
Catalyst SystemDABCO/Fe₃O₄[4]
SolventToluene[4]
Temperature110 °C[4]
Typical Reaction Time24-48 h[4]
Expected Yield60-90%[4]

Broader Applications and Future Directions

The tetrahydrofuran-3-carboxamide scaffold is a versatile platform for the development of a wide range of bioactive molecules. By varying the amine component, a diverse library of compounds can be synthesized and screened for various biological activities. For instance, coupling with amino acid esters could lead to novel peptidomimetics, while reaction with heterocyclic amines could generate compounds targeting specific enzyme families. The inherent chirality of the tetrahydrofuran backbone allows for the exploration of stereoselective interactions with biological targets, a critical aspect of modern drug design. Further research into more efficient and stereoselective methods for the synthesis of substituted tetrahydrofuran-3-carboxylates will undoubtedly open up new avenues for the discovery of novel therapeutics.

Logical Relationship Diagram

G cluster_0 Core Concept cluster_1 Synthetic Utility cluster_2 Outcome thf Tetrahydrofuran Scaffold bioactivity Diverse Bioactivity thf->bioactivity confers start_mat Methyl Tetrahydrofuran- 3-carboxylate amidation Catalytic Amidation start_mat->amidation is a key substrate for new_mols Novel Bioactive Molecules amidation->new_mols leads to

Sources

Diastereoselective Synthesis of Highly Substituted Methyl Tetrahydrofuran-3-carboxylates: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its unique conformational properties and ability to engage in hydrogen bonding have made it a cornerstone in medicinal chemistry.[3][4][5] This application note provides a detailed guide to the diastereoselective synthesis of highly substituted methyl tetrahydrofuran-3-carboxylates, focusing on a robust and predictable method involving the Lewis acid-mediated reaction of γ-lactols with silylated nucleophiles. We will explore the mechanistic underpinnings of stereocontrol, provide a detailed experimental protocol, and discuss common challenges and solutions.

Introduction: The Significance of the Tetrahydrofuran Scaffold

The substituted tetrahydrofuran motif is central to the structure of numerous natural products, including furanolignans, polyether antibiotics, and annonaceous acetogenins.[6][7] This prevalence in nature has inspired synthetic chemists to develop a multitude of strategies for their stereocontrolled construction.[8][9][10] The ability to precisely control the spatial arrangement of substituents on the THF ring is critical, as stereochemistry often dictates biological activity. This guide focuses on the synthesis of tetrahydrofuran-3-carboxylates, a class of compounds that serve as versatile intermediates for further chemical elaboration in drug discovery programs.

Mechanistic Insight: Achieving Diastereoselectivity via Oxocarbenium Intermediates

The cornerstone of the featured method is the formation of a five-membered oxocarbenium ion intermediate from a γ-lactol precursor.[11] The stereochemical outcome of the reaction is then determined by the facial selectivity of the nucleophilic attack on this planar, sp²-hybridized cation.

The diastereoselectivity is primarily governed by the principle of stereoelectronic control and steric hindrance, often rationalized by Woerpel's model for nucleophilic additions to five-membered ring oxocarbenium ions.[8][11] The model predicts that the nucleophile will preferentially attack from the face opposite to the adjacent C5 substituent to avoid steric clash. This "inside attack" on the favored envelope conformation of the oxocarbenium ion, where the C5 substituent occupies a pseudo-equatorial position, leads to the formation of the trans-2,3-disubstituted product as the major diastereomer.

G cluster_0 Reaction Pathway cluster_1 Diastereoselective Attack Lactol γ-Lactol Oxocarbenium Oxocarbenium Ion (Envelope Conformation) Lactol->Oxocarbenium + Lewis Acid LA Lewis Acid (e.g., TMSOTf) LA->Oxocarbenium TS_Favored Transition State (Axial Attack - Favored) R group is pseudo-equatorial Oxocarbenium->TS_Favored Lower Energy TS_Disfavored Transition State (Equatorial Attack - Disfavored) Steric clash with R group Oxocarbenium->TS_Disfavored Higher Energy Nucleophile Silyl Ketene Acetal (Nucleophile) Nucleophile->TS_Favored Nucleophile->TS_Disfavored Product_Major trans-Product (Major Diastereomer) TS_Favored->Product_Major Product_Minor cis-Product (Minor Diastereomer) TS_Disfavored->Product_Minor

Figure 1. Mechanism of Diastereoselective Addition to an Oxocarbenium Ion.

Overview of Synthetic Strategies

While this note focuses on one primary method, several powerful strategies exist for the diastereoselective synthesis of substituted tetrahydrofurans:

  • Intramolecular Cyclizations: Methods like iodoetherification or Williamson ether synthesis rely on the cyclization of an acyclic precursor where the stereocenters are already established.[8][10]

  • Palladium-Catalyzed Oxidative Cyclization: These reactions can convert alkenols into substituted tetrahydrofurans, with diastereoselectivity sometimes controlled by factors like intramolecular hydrogen bonding.[12][13]

  • [3+2] Cycloadditions: The reaction of carbonyl ylides with activated alkenes provides a convergent route to highly substituted systems.[8]

  • Organocatalytic Approaches: Asymmetric organocatalysis, such as tandem iminium-enamine catalysis, has been successfully employed for the synthesis of 2,3,4-trisubstituted tetrahydrofurans via double Michael additions.[14]

Featured Protocol: Lewis Acid-Catalyzed Synthesis of Methyl 2,5-Disubstituted-Tetrahydrofuran-3-carboxylates

This protocol details the reaction of a 5-substituted-γ-lactol with methyl(trimethylsilyloxy)vinyl acetate, a silylated nucleophile, to yield the target compound with high trans diastereoselectivity.[15]

Workflow Overview

Sources

Application Notes and Protocols: Methyl Tetrahydrofuran-3-carboxylate as a Versatile Precursor for γ-Butyrolactone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The γ-butyrolactone motif is a privileged scaffold in a myriad of biologically active natural products and pharmaceutical agents. Its prevalence underscores the continuous need for robust and versatile synthetic routes. This document provides detailed application notes and protocols for the utilization of methyl tetrahydrofuran-3-carboxylate as a readily accessible and strategic precursor for the synthesis of functionalized γ-butyrolactones. We will explore two primary synthetic strategies: a direct oxidation pathway and a reduction-oxidation sequence. The underlying chemical principles, step-by-step experimental procedures, and critical optimization parameters are discussed to provide a comprehensive guide for researchers in organic synthesis and drug development.

Introduction: The Significance of γ-Butyrolactones and the Strategic Advantage of a Tetrahydrofuran-Based Precursor

γ-Butyrolactones are five-membered cyclic esters that are fundamental building blocks in organic synthesis. Their structural rigidity and diverse functionalization potential make them ideal intermediates for the construction of complex molecular architectures. In the pharmaceutical industry, the γ-butyrolactone ring is a key pharmacophore in a range of therapeutics, exhibiting activities from anti-inflammatory to anti-cancer.

This compound presents itself as an attractive starting material for the synthesis of γ-butyrolactones for several key reasons:

  • Structural Pre-organization: The inherent tetrahydrofuran ring provides the core five-membered structure, reducing the number of bond-forming events required.

  • Functional Handle: The carboxylate group at the 3-position offers a versatile point for further chemical modification, allowing for the introduction of diverse side chains and functional groups.

  • Stereochemical Potential: The chiral centers that can be established on the tetrahydrofuran ring allow for the synthesis of enantiomerically pure γ-butyrolactones, a critical consideration in modern drug design.

This guide will provide the necessary technical details to empower researchers to effectively utilize this compound as a cornerstone in their γ-butyrolactone synthesis campaigns.

Synthetic Strategies and Mechanistic Considerations

Two principal and logically sound strategies for the conversion of this compound to a γ-butyrolactone are presented. The choice between these pathways will depend on the desired substitution pattern of the final product and the compatibility of other functional groups within the molecule.

Strategy 1: Direct Catalytic Oxidation of the Tetrahydrofuran Ring

This approach is the most atom-economical, directly converting the C-H bond at the α-position to the ether oxygen into a carbonyl group. Transition metal-catalyzed oxidations are particularly well-suited for this transformation. Ruthenium-based catalysts, for instance, are known to effectively oxidize cyclic ethers to their corresponding lactones.[1]

The generally accepted mechanism involves the formation of a high-valent ruthenium oxide species which then abstracts a hydride from the α-position of the tetrahydrofuran ring. Subsequent steps lead to the formation of the lactone. The presence of the electron-withdrawing carboxylate group at the 3-position may influence the rate of this reaction, and optimization of reaction conditions is crucial.

Direct Oxidation Mechanism cluster_0 Catalytic Cycle cluster_1 Substrate Transformation Ru_catalyst Ru(III) Catalyst High_valent_Ru High-valent Ru=O Ru_catalyst->High_valent_Ru [O] Hydride_abstraction Hydride Abstraction High_valent_Ru->Hydride_abstraction Substrate Lactone_formation Lactone Formation Hydride_abstraction->Lactone_formation Intermediate Carbocation Intermediate Hydride_abstraction->Intermediate Lactone_formation->Ru_catalyst Product Start Methyl Tetrahydrofuran- 3-carboxylate Start->Intermediate Hydride Abstraction Product γ-Butyrolactone Intermediate->Product Nucleophilic Attack

Caption: Proposed catalytic cycle for the direct oxidation of the tetrahydrofuran ring.

Strategy 2: Reduction-Oxidation Sequence

This two-step approach offers an alternative route that may be advantageous if the direct oxidation proves to be low-yielding or incompatible with other functional groups. The strategy involves:

  • Reduction of the methyl ester: The ester functionality is selectively reduced to a primary alcohol, yielding (tetrahydrofuran-3-yl)methanol. This transformation is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][3]

  • Oxidation of the tetrahydrofuran ring: The resulting alcohol-substituted tetrahydrofuran is then subjected to oxidation conditions similar to those in Strategy 1. The primary alcohol is generally less susceptible to oxidation under these conditions than the α-hydrogens of the ether.

Reduction-Oxidation Workflow Start This compound Reduction Reduction (e.g., LiAlH₄) Start->Reduction Intermediate (Tetrahydrofuran-3-yl)methanol Reduction->Intermediate Oxidation Oxidation (e.g., Ru catalyst, [O]) Intermediate->Oxidation Product γ-Butyrolactone Oxidation->Product

Caption: Workflow for the reduction-oxidation strategy.

Experimental Protocols

Note: These protocols are designed as a starting point and may require optimization based on the specific substrate and available laboratory equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Direct Oxidation of this compound

This protocol is adapted from established procedures for the ruthenium-catalyzed oxidation of cyclic ethers.[1]

Materials:

  • This compound

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile (CH₃CN), HPLC grade

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in a mixture of acetonitrile and water (e.g., a 2:1 v/v mixture).

  • Addition of Catalyst: Add ruthenium(III) chloride hydrate (0.02 - 0.05 eq) to the solution.

  • Addition of Oxidant: To the stirring solution, add sodium periodate (2.5 - 3.0 eq) portion-wise over 15-20 minutes. The reaction is often exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired γ-butyrolactone.

Quantitative Data (Exemplary):

ParameterValue
Scale1.0 mmol
RuCl₃·xH₂O0.03 eq
NaIO₄2.8 eq
SolventCH₃CN:H₂O (2:1)
TemperatureRoom Temperature
Reaction Time4-8 hours
Expected Yield 50-70%

Note: The expected yield is an estimate based on similar transformations and will require experimental validation.

Protocol 2: Reduction of this compound followed by Oxidation

Part A: Reduction to (Tetrahydrofuran-3-yl)methanol

This protocol is based on standard lithium aluminum hydride reduction procedures for esters.[2][3]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, add a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous diethyl ether.

  • Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with diethyl ether. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (tetrahydrofuran-3-yl)methanol.

Part B: Oxidation to γ-Butyrolactone

The crude alcohol from Part A can be used directly in the oxidation step as described in Protocol 1.

Quantitative Data (Exemplary):

ParameterValue
Part A: Reduction
Scale1.0 mmol
LiAlH₄1.8 eq
SolventAnhydrous Et₂O
Temperature0 °C to RT
Reaction Time3 hours
Expected Yield >90%
Part B: Oxidation (As per Protocol 1)
Overall Expected Yield 45-65%

Note: The expected yields are estimates and require experimental verification.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low conversion in direct oxidation Insufficient oxidant or catalyst deactivation. The electron-withdrawing nature of the ester may deactivate the ring.Increase the amount of NaIO₄ and/or RuCl₃. Consider using a phase-transfer catalyst. Increase the reaction temperature.
Formation of byproducts in direct oxidation Over-oxidation or side reactions.Monitor the reaction closely and stop it once the starting material is consumed. Adjust the stoichiometry of the oxidant.
Incomplete reduction of the ester Insufficient LiAlH₄ or reaction time.Increase the amount of LiAlH₄ and/or prolong the reaction time. Ensure strictly anhydrous conditions.
Difficult purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography. Consider derivatization to aid separation.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of γ-butyrolactones. The direct oxidation and reduction-oxidation sequences presented in these application notes provide reliable pathways to access these important structural motifs. The choice of strategy will be dictated by the specific synthetic goals and the chemical nature of the substrate. The provided protocols, along with the troubleshooting guide, are intended to serve as a strong foundation for the successful implementation of these transformations in a research setting.

References

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  • Google Patents. (2003). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. CN1425658A.
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Application Notes and Protocols: Intramolecular Cyclization Strategies for Tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydrofuran Motif in Modern Chemistry

The tetrahydrofuran (THF) ring is a privileged structural motif, prominently featured in a vast array of natural products and pharmaceuticals.[1][2] Its prevalence stems from its unique conformational properties and its ability to engage in crucial hydrogen bonding interactions, often dictating the biological activity of the parent molecule. From the potent antitumor activities of the annonaceous acetogenins to the antibiotic properties of polyether ionophores, the stereocontrolled synthesis of substituted tetrahydrofurans remains a paramount challenge and a focal point of extensive research in synthetic organic chemistry.[2] This technical guide provides an in-depth exploration of key intramolecular cyclization strategies for the stereoselective synthesis of tetrahydrofurans, offering researchers and drug development professionals a comprehensive resource of field-proven insights and detailed experimental protocols.

Core Strategies for Intramolecular Tetrahydrofuran Synthesis

The construction of the tetrahydrofuran ring via intramolecular cyclization is a powerful and widely employed strategy. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the functional group tolerance of the starting materials. This guide will delve into three cornerstone strategies: the Intramolecular Williamson Ether Synthesis, Palladium-Catalyzed Oxidative Cyclization of Alkenols, and Acid-Catalyzed Cyclizations, including the Prins-type cyclization.

Intramolecular Williamson Ether Synthesis: A Classic and Reliable Approach

The Intramolecular Williamson Ether Synthesis is a robust and straightforward method for forming the THF ring through an SN2 reaction.[1][3] This strategy involves the deprotonation of a hydroxyl group within a molecule that also contains a suitable leaving group (typically a halide or sulfonate) at the γ-position. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to forge the cyclic ether.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically employed to deprotonate the alcohol without competing in the SN2 reaction.[1] The use of a strong base ensures complete formation of the alkoxide, driving the reaction towards cyclization.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred as they do not solvate the alkoxide as strongly as protic solvents, thus enhancing its nucleophilicity.[4][5]

  • Stereochemical Control: The stereochemical outcome of the cyclization is dictated by the SN2 mechanism, which proceeds with inversion of configuration at the electrophilic carbon. Therefore, the stereochemistry of the starting material directly controls the stereochemistry of the product.[1] For cyclic precursors, the reacting groups must adopt an anti-periplanar orientation for the reaction to occur.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start with γ-hydroxy alkyl halide Base Prepare a solution of a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF) Start->Base Dissolve Add Slowly add the γ-hydroxy alkyl halide solution to the base suspension at 0 °C Stir Stir the reaction mixture at room temperature and monitor by TLC Add->Stir Quench Quench the reaction with water or a saturated aqueous solution of NH4Cl Stir->Quench Extract Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) Quench->Extract Dry Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4) Extract->Dry Purify Purify the crude product by flash column chromatography Dry->Purify

Caption: Simplified mechanism of Pd-catalyzed oxidative cyclization of an alkenol.

Protocol 2: Palladium-Catalyzed Aerobic Oxidative Cyclization of an Alkenol

Materials:

  • Alkenol substrate (e.g., 2,2-diphenyl-4-penten-1-ol)

  • Palladium(II) trifluoroacetate (Pd(TFA)2)

  • Pyridine

  • Sodium carbonate (Na2CO3)

  • 3Å Molecular sieves

  • Toluene

  • Oxygen (balloon)

Procedure:

  • To a round-bottom flask charged with a stir bar, add the alkenol substrate (1.0 equivalent), Pd(TFA)2 (5 mol%), pyridine (20 mol%), Na2CO3 (2.0 equivalents), and activated 3Å molecular sieves.

  • Evacuate and backfill the flask with oxygen (this can be done using a balloon filled with oxygen).

  • Add anhydrous toluene to the flask.

  • Stir the reaction mixture vigorously at room temperature under an oxygen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydrofuran derivative.

Acid-Catalyzed Intramolecular Cyclizations

Acid-catalyzed cyclizations of unsaturated alcohols represent another important class of reactions for tetrahydrofuran synthesis. These reactions can proceed through various mechanisms, including the Prins-type cyclization, which involves the reaction of an aldehyde or ketone with a homoallylic alcohol. [6][7][8] Causality Behind Experimental Choices:

  • Acid Catalyst: Both Brønsted and Lewis acids can be used to promote the cyclization. The choice of acid can influence the reaction rate and selectivity. For instance, highly acidic and confined chiral imidodiphosphoric acids have been used to achieve high enantioselectivity in vinylogous Prins cyclizations. [6]* Substrate Structure: The structure of the unsaturated alcohol is crucial. The position of the double bond and the substituents on both the alcohol and the alkene will determine the regioselectivity (5-exo vs. 6-endo cyclization) and stereoselectivity of the reaction.

  • Reaction Conditions: The reaction temperature and the use of dehydrating agents like molecular sieves can be important for driving the equilibrium towards the cyclized product. [6] Data Summary: Comparison of Intramolecular Cyclization Strategies

StrategyKey ReagentsTypical ConditionsStereocontrolAdvantagesLimitations
Intramolecular Williamson Ether Synthesis Strong base (e.g., NaH), γ-hydroxy alkyl halide/sulfonateAprotic solvent (THF, DMF), 0 °C to RTSubstrate-controlled (SN2 inversion)Reliable, simple, predictable stereochemistryRequires pre-functionalized substrate
Pd-Catalyzed Oxidative Cyclization Pd(II) salt, oxidant (e.g., O2), ligandToluene, RTCan be catalyst-controlled (chiral ligands)High functional group tolerance, catalyticCost of palladium, ligand sensitivity
Acid-Catalyzed (Prins-type) Cyclization Brønsted or Lewis acid, homoallylic alcohol, carbonyl compoundVarious solvents, often with molecular sievesCan be catalyst-controlled (chiral acids)Forms C-C and C-O bonds in one stepCan be prone to side reactions, racemization

Conclusion

The intramolecular synthesis of tetrahydrofurans is a rich and diverse field, offering a multitude of strategies to access this important heterocyclic motif. The choice of a particular method depends on a careful consideration of the target structure, desired stereochemistry, and available starting materials. The Intramolecular Williamson Ether Synthesis provides a classic and dependable route, while palladium-catalyzed oxidative cyclizations offer a modern and versatile approach with opportunities for asymmetric catalysis. Acid-catalyzed methods, such as the Prins cyclization, allow for the rapid construction of complex THF rings. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize novel and biologically important tetrahydrofuran-containing molecules.

References

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  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

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Application Notes & Protocols: A Guide to Lewis Acid-Catalyzed Tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The tetrahydrofuran (THF) scaffold is a cornerstone of numerous biologically active natural products and pharmaceutical agents. Its prevalence drives a continuous demand for efficient, stereoselective, and versatile synthetic methodologies. Lewis acid catalysis has emerged as a powerful strategy for constructing the THF core, offering pathways that are often characterized by high control, mild reaction conditions, and tolerance to a wide range of functional groups. This guide provides an in-depth exploration of key Lewis acid-catalyzed reactions for THF synthesis, detailing the underlying mechanisms, offering field-proven insights into experimental design, and presenting detailed protocols for immediate application in research and development settings.

The Strategic Advantage of Lewis Acid Catalysis in THF Synthesis

The construction of the five-membered oxacyclic ring of tetrahydrofuran presents unique synthetic challenges, particularly when multiple stereocenters are required. Traditional methods, while effective, can sometimes necessitate harsh conditions or multi-step sequences. Lewis acid-catalyzed approaches provide a compelling alternative by activating substrates toward cyclization under mild conditions, thereby preserving sensitive functional groups and often enabling high levels of stereocontrol.

The fundamental principle involves the coordination of a Lewis acid (an electron-pair acceptor) to a Lewis basic site on the substrate, such as an oxygen atom or a double bond. This coordination polarizes the substrate, lowering the activation energy for the desired bond-forming event. The choice of Lewis acid is critical and can influence reaction rate, yield, and stereoselectivity. Modern catalysis has seen a surge in the use of catalysts like lanthanide triflates, which are notable for their water compatibility, reusability, and exceptional catalytic activity.[1]

This document will focus on three primary and highly effective strategies:

  • Intramolecular Hydroalkoxylation of Unsaturated Alcohols

  • Dehydrative Cyclization of 1,4-Diols

  • [3+2] Annulation of Donor-Acceptor Cyclopropanes with Aldehydes

Core Methodology: Intramolecular Hydroalkoxylation of Unsaturated Alcohols

The intramolecular hydroalkoxylation of γ,δ-unsaturated alcohols is one of the most direct methods for forming the C-O bond that closes the THF ring. This reaction proceeds via a Markovnikov-type addition of the tethered hydroxyl group to an activated alkene.

Mechanism of Action

The Lewis acid catalyst coordinates to the double bond, rendering it more electrophilic and susceptible to nucleophilic attack by the pendant alcohol. This process typically forms a five-membered ring in accordance with Baldwin's rules for ring closure. The stereochemistry of the final product is often influenced by the geometry of the transition state, which can be controlled by the choice of catalyst and substrate.

hydroalkoxylation_mechanism Mechanism: Lewis Acid-Catalyzed Intramolecular Hydroalkoxylation sub Unsaturated Alcohol (Substrate) complex complex sub->complex + LA la Lewis Acid (Ln(OTf)₃) ts oxonium Oxonium Ion Intermediate ts->oxonium product Tetrahydrofuran Product oxonium->product - H⁺ la_regen Lewis Acid (Regenerated) oxonium->la_regen complex->ts Intramolecular Attack

Caption: Lewis acid activation of an alkene for intramolecular nucleophilic attack.

Catalyst Systems of Choice: Lanthanide Triflates

Over the past few decades, triflate salts of rare-earth metals (lanthanides) have gained prominence as exceptional Lewis acid catalysts.[1] Unlike many traditional Lewis acids (e.g., AlCl₃, TiCl₄), lanthanide triflates are remarkably water-tolerant, environmentally benign, non-corrosive, and often reusable.[1][2] Scandium(III) triflate [Sc(OTf)₃] and Ytterbium(III) triflate [Yb(OTf)₃] are particularly effective for hydroalkoxylation reactions. Their stability in aqueous media avoids the need for strictly anhydrous organic solvents, simplifying experimental procedures.[2]

Data Summary: Catalyst Performance in Hydroalkoxylation
Catalyst (mol%)SubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
Yb(OTf)₃ (5)4-Penten-1-ol[bmim][OTf]RT0.595[3]
Sc(OTf)₃ (5)4-Penten-1-ol[bmim][OTf]RT0.594[3]
AgOTf (5)(Z)-4-Hexen-1-olDioxane801293[3]
AuCl(PPh₃)/AgOTf (2)4-Penten-1-olDichloromethaneRT198-

(Note: [bmim][OTf] is an ionic liquid, 1-butyl-3-methylimidazolium triflate. RT = Room Temperature.)

Protocol: Yb(OTf)₃-Catalyzed Synthesis of 2-Methyltetrahydrofuran

This protocol describes the cyclization of 4-penten-1-ol using a catalytic amount of ytterbium(III) triflate.

Materials:

  • 4-Penten-1-ol

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.

Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-penten-1-ol (1.0 g, 11.6 mmol).

  • Dissolve the alcohol in 25 mL of anhydrous dichloromethane.

  • Add ytterbium(III) triflate (359 mg, 0.58 mmol, 5 mol%) to the solution in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure 2-methyltetrahydrofuran.

Core Methodology: Dehydrative Cyclization of 1,4-Diols

An atom-economical and environmentally friendly approach to THF synthesis is the direct dehydrative cyclization of 1,4-diols. This method is advantageous as it generates only water as a byproduct, aligning with the principles of green chemistry.[4] Ferrocenium-based Lewis acids have recently been shown to be effective catalysts for this transformation.

Mechanism of Action

The Lewis acid activates one of the hydroxyl groups, facilitating its departure as a water molecule upon protonation. The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the resulting carbocationic center (or participating in an Sₙ2-type displacement) to forge the C-O bond and close the ring.

diol_cyclization_mechanism Mechanism: Lewis Acid-Catalyzed Dehydrative Diol Cyclization diol 1,4-Diol activated_diol Activated Diol Complex diol->activated_diol + LA la Lewis Acid [FeCp₂]⁺ protonated_diol Protonated Intermediate activated_diol->protonated_diol + H⁺ (trace) cyclization Intramolecular Sₙ2 Attack protonated_diol->cyclization - H₂O product Tetrahydrofuran cyclization->product water H₂O

Caption: Lewis acid-assisted activation and cyclization of a 1,4-diol.

Catalyst Systems: Iron-Based Lewis Acids

While various Lewis acids can promote diol cyclization, they often require high temperatures.[4] Ferrocenium tetrafluoroborate ([FeCp₂]BF₄) has been demonstrated as an effective catalyst that operates at milder temperatures (45-70 °C).[4] Standard iron(III) chloride (FeCl₃) can also catalyze these reactions, though sometimes with lower yields and less clean product profiles compared to the ferrocenium system.[4]

Data Summary: Iron-Catalyzed Dehydrative Cyclization
Catalyst (mol%)Substrate (Diol)Temp. (°C)Time (h)Yield (%)Reference
[FeCp₂]BF₄ (10)1,1,4-Triphenylbutane-1,4-diol454883[4]
[FeCp₂]BF₄ (10)1,4-Dibutyl-1,4-diphenylbutane-1,4-diol707272[4]
FeCl₃ (10)1,1,4-Triphenylbutane-1,4-diol454856[4]
KPF₆ (10)1,4-Diphenyl-1,4-di(p-tolyl)butane-1,4-diol454853[4]
Protocol: [FeCp₂]BF₄-Catalyzed Synthesis of a Trisubstituted THF

This protocol is adapted from the synthesis of 2,2,5-triphenyltetrahydrofuran.[4]

Materials:

  • 1,1,4-Triphenylbutane-1,4-diol

  • Ferrocenium tetrafluoroborate ([FeCp₂]BF₄)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction and purification.

Procedure:

  • In an oven-dried vial, dissolve 1,1,4-triphenylbutane-1,4-diol (100 mg, 0.26 mmol) in 2.6 mL of anhydrous dichloromethane.

  • Add ferrocenium tetrafluoroborate (7.1 mg, 0.026 mmol, 10 mol%) to the solution.

  • Seal the vial and place it in a heating block pre-set to 45 °C.

  • Stir the reaction for 48 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with 5 mL of water.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography (silica gel, eluting with an appropriate solvent system like ethyl acetate/hexanes) to yield the pure 2,2,5-triphenyltetrahydrofuran.

Core Methodology: [3+2] Annulation of Donor-Acceptor Cyclopropanes

For the construction of highly substituted tetrahydrofurans, the [3+2] annulation between a donor-acceptor (D-A) cyclopropane and an aldehyde is an exceptionally powerful and stereoselective method.[5] This reaction forges two new C-C bonds and a C-O bond in a single step, often with high control over relative stereochemistry.

Mechanism of Action

The reaction is initiated by the Lewis acid coordinating to the aldehyde, activating it towards nucleophilic attack. Concurrently, or in a stepwise fashion, the Lewis acid facilitates the ring-opening of the D-A cyclopropane. This generates a zwitterionic or stabilized carbocationic intermediate, which acts as a 1,3-dipole. This intermediate is then trapped by the activated aldehyde in a [3+2] cycloaddition to furnish the THF ring. The high cis-diastereoselectivity often observed is a result of a kinetically favored transition state.[5][6]

annulation_mechanism Mechanism: Lewis Acid-Catalyzed [3+2] Annulation reactants Aldehyde + D-A Cyclopropane + LA (Sn(OTf)₂) intermediate Zwitterionic Intermediate (1,3-Dipole) reactants->intermediate Lewis Acid-mediated Ring Opening ts [3+2] Cycloaddition Transition State intermediate->ts product cis-2,5-Disubstituted Tetrahydrofuran ts->product

Caption: General pathway for the [3+2] annulation of a D-A cyclopropane and an aldehyde.

Catalyst Systems: Tin(II) Triflate

Among various Lewis acids, tin(II) triflate (Sn(OTf)₂) has proven to be particularly effective for this transformation, providing excellent yields and high cis-diastereoselectivity.[5][6] Other catalysts such as SnCl₄ and Hf(OTf)₄ have also been successfully employed.[7] The choice of catalyst can be crucial for achieving high stereocontrol.

Data Summary: Sn(OTf)₂-Catalyzed [3+2] Annulation
D-A Cyclopropane DonorAldehydeCatalyst (mol%)Yield (%)Diastereoselectivity (cis:trans)Reference
ArylBenzaldehydeSn(OTf)₂ (5)97>100:1[5]
ArylCinnamaldehydeSn(OTf)₂ (5)95>100:1[5]
ArylFurfuralSn(OTf)₂ (5)91>100:1[5]
ConjugatedAcroleinSn(OTf)₂ (5)8820:1[5]
Protocol: Sn(OTf)₂-Catalyzed Synthesis of a cis-2,5-Disubstituted THF

This protocol is a general procedure based on the work of Johnson and co-workers.[5]

Materials:

  • Donor-Acceptor Cyclopropane (e.g., 2-phenyl-1,1-cyclopropanedicarboxylate)

  • Aldehyde (e.g., Benzaldehyde, 3 equivalents)

  • Tin(II) triflate (Sn(OTf)₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard inert atmosphere glassware.

Procedure:

  • To an oven-dried flask under a nitrogen atmosphere, add the D-A cyclopropane (0.20 mmol, 1.0 equiv) and dissolve it in anhydrous dichloromethane (2.0 mL).

  • Add the aldehyde (0.60 mmol, 3.0 equiv) to the solution via syringe.

  • In a separate vial, weigh tin(II) triflate (4.2 mg, 0.01 mmol, 5 mol%) and add it to the reaction flask in one portion.

  • Stir the mixture at room temperature. Monitor the reaction for the consumption of the cyclopropane starting material by TLC (typically complete within 1-4 hours).

  • Upon completion, dilute the reaction with dichloromethane (10 mL) and quench with saturated aqueous NaHCO₃ (10 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the desired tetrahydrofuran product. The high diastereoselectivity often simplifies purification.

Advances in Enantioselective Synthesis

Achieving enantiocontrol is paramount for applications in drug development. Lewis acid catalysis offers powerful platforms for asymmetric synthesis, primarily through the use of chiral ligands that coordinate to the metal center, creating a chiral environment that biases the reaction toward one enantiomer. A notable strategy is the Dynamic Kinetic Asymmetric Transformation (DYKAT), where a racemic starting material is converted into a single, highly enantioenriched diastereomer of the product.[8] This has been successfully applied to the [3+2] cycloaddition of racemic cyclopropanes and aldehydes using a chiral ((t)Bu-pybox)MgI₂ catalyst, affording THF products in up to 97:3 enantiomeric ratio.[8]

dykat_workflow Workflow: Dynamic Kinetic Asymmetric Transformation (DYKAT) racemate Racemic Starting Material (R)-SM + (S)-SM intermediate_R Intermediate from (R)-SM racemate->intermediate_R k_R intermediate_S Intermediate from (S)-SM racemate->intermediate_S k_S chiral_cat Chiral Lewis Acid Catalyst intermediate_R->intermediate_S Epimerization (fast equilibrium) product Single Enantioenriched Product Diastereomer intermediate_R->product k_fast (favored) intermediate_S->product k_slow (disfavored)

Caption: In DYKAT, fast racemization of the starting material allows the chiral catalyst to selectively convert the mixture into a single product stereoisomer.

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  • Getzler, Y. D. Y. L., & Coates, G. W. (2006). The mechanism of epoxide carbonylation by [Lewis Acid]+[Co(CO)4]- catalysts. Journal of the American Chemical Society, 128(31), 10125–10133. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl tetrahydrofuran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and detailed procedural guidance to enhance yield, purity, and reproducibility.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, particularly via the catalytic hydrogenation of methyl furan-3-carboxylate.

Question: Why is my yield of this compound consistently low?

Answer: Low yield is a frequent challenge stemming from several potential root causes: incomplete reaction, catalyst deactivation, side reactions, or mechanical losses during workup and purification. A systematic approach is required to diagnose and resolve the issue.

  • Incomplete Reaction:

    • Cause: Insufficient hydrogen pressure, suboptimal temperature, or inadequate reaction time can lead to the incomplete saturation of the furan ring. The hydrogenation of the furan ring is often more challenging than the reduction of other functional groups.[1]

    • Solution:

      • Verify Hydrogen Delivery: Ensure your reactor and gas lines are leak-free and that the pressure regulator is functioning correctly. Increase hydrogen pressure incrementally (e.g., from 500 psi to 1000 psi) and monitor the effect on conversion.

      • Optimize Temperature: The reaction temperature influences selectivity and rate. Lower temperatures may favor ring hydrogenation, while higher temperatures can promote unwanted side reactions like ring opening or decarbonylation.[1] Screen a temperature range (e.g., 80-150°C) to find the optimal balance.

      • Monitor Reaction Progress: Use in-process controls like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR on aliquots to track the disappearance of the starting material. Do not stop the reaction based on time alone; ensure conversion is complete.

  • Catalyst Deactivation:

    • Cause: The catalyst (e.g., Palladium on Carbon, Rhodium on Alumina) can be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds, peroxides). Sintering of the metal at high temperatures or polymerization of starting material on the catalyst surface can also block active sites.[2]

    • Solution:

      • Purify Reagents: Ensure the methyl furan-3-carboxylate starting material is pure. Distill solvents like methanol or ethanol before use. For ethereal solvents like THF, check for and remove peroxides.[3][4]

      • Catalyst Selection & Handling: Use a reputable catalyst supplier. Handle catalysts under an inert atmosphere (e.g., in a glovebox) to prevent oxidation. Consider using a more robust catalyst or a different support material.

      • Filtration: After the reaction, filter the catalyst while the solution is still warm to prevent the product from precipitating onto the catalyst, which can complicate recovery.

  • Side Reactions:

    • Cause: The furan ring system is susceptible to several side reactions under hydrogenation conditions, including hydrogenolysis (ring opening) to form linear esters or alcohols, and over-reduction of the ester group.[1][5] The choice of catalyst metal can significantly influence selectivity. For instance, metals like Ni and Co may lead to deeper hydrogenation compared to Pd.[6]

    • Solution:

      • Catalyst Screening: If ring opening is a major issue, screen different catalysts. Palladium (Pd) and Rhodium (Rh) are often effective for furan ring saturation while preserving the ester.[7]

      • Solvent Choice: The solvent can influence reaction selectivity. Protic solvents like ethanol or methanol are common, but aprotic solvents like ethyl acetate or THF can sometimes minimize side reactions.

      • Control Reaction Conditions: Avoid excessively high temperatures or pressures, which can promote hydrogenolysis.

Troubleshooting Workflow: Low Yield Analysis

Below is a logical workflow to diagnose the cause of low yields.

LowYieldWorkflow start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (GC/NMR) Is starting material present? start->check_conversion incomplete_rxn Problem: Incomplete Reaction check_conversion->incomplete_rxn Yes check_impurities Are significant side products present? check_conversion->check_impurities No solution_incomplete Solutions: - Increase H2 Pressure - Increase Reaction Time - Optimize Temperature - Check Catalyst Activity incomplete_rxn->solution_incomplete side_reactions Problem: Side Reactions check_impurities->side_reactions Yes purification_loss Problem: Purification Loss check_impurities->purification_loss No solution_side_rxn Solutions: - Screen Different Catalysts (e.g., Rh, Ru) - Lower Temperature/Pressure - Change Solvent side_reactions->solution_side_rxn solution_purification Solutions: - Optimize Distillation Conditions - Re-evaluate Chromatography Method - Improve Work-up Procedure purification_loss->solution_purification

Caption: A decision tree for troubleshooting low product yields.

Question: How can I identify and remove impurities from my final product?

Answer: Product purity is critical, especially in drug development. Common impurities include unreacted starting material, reaction intermediates (e.g., partially hydrogenated species), and side products from ring opening.

  • Identification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying volatile impurities. It provides both retention time (for quantification) and a mass spectrum (for structural elucidation).[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities. Aromatic signals from the furan starting material are easily distinguishable from the aliphatic signals of the desired tetrahydrofuran product.[9][10][11]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the absence of C=C double bonds from the furan ring and the presence of the C-O-C ether stretch of the THF ring.

  • Removal:

    • Fractional Distillation: this compound has a distinct boiling point. Fractional distillation under reduced pressure is highly effective for removing less volatile (e.g., polymeric byproducts) and more volatile (e.g., some solvents or ring-opened fragments) impurities.

    • Column Chromatography: For high-purity applications, silica gel chromatography can be used. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) will effectively separate the relatively polar product from non-polar impurities.

    • Aqueous Wash: An initial work-up including a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any acidic byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound? The most prevalent method is the catalytic hydrogenation of methyl furan-3-carboxylate. This precursor is readily accessible from biomass-derived sources. The reaction involves the saturation of the furan ring's double bonds using molecular hydrogen in the presence of a heterogeneous catalyst.[1][6]

Q2: Which catalyst is best for the hydrogenation of methyl furan-3-carboxylate? There is no single "best" catalyst, as the optimal choice depends on the desired balance of activity, selectivity, and cost. However, some general guidelines are:

  • Palladium (Pd): Often a good starting point, typically as 5% or 10% Pd on carbon (Pd/C). It offers good activity for ring saturation.

  • Rhodium (Rh): Rhodium on a support like carbon or alumina can be highly effective and may offer better selectivity, minimizing ring-opening side reactions compared to other metals.

  • Ruthenium (Ru): Can also be used, but may require different reaction conditions. Some studies show Ru favors hydrogenation of the furan ring at lower temperatures.[1]

  • Nickel (Ni): Raney Nickel or supported Ni catalysts are cost-effective but can be less selective, sometimes leading to over-reduction or ring cleavage, especially at higher temperatures.[6]

Q3: What are the critical safety precautions for this synthesis?

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[3] All hydrogenation reactions must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory. Ensure all equipment is properly grounded to prevent static discharge.

  • Pyrophoric Catalysts: Many hydrogenation catalysts (especially dry Pd/C and Raney Nickel) are pyrophoric and can ignite spontaneously upon exposure to air. Handle them under an inert atmosphere or as a slurry in solvent.

  • High-Pressure Equipment: Only use reactors and equipment rated for the intended pressure and temperature. Regularly inspect and maintain high-pressure vessels.

Section 3: Experimental Protocol & Data

Protocol: Synthesis via Hydrogenation of Methyl furan-3-carboxylate

This protocol is a representative example and should be optimized for your specific laboratory conditions.

  • Reactor Preparation:

    • Add methyl furan-3-carboxylate (1.0 eq) and a solvent (e.g., methanol, 10 mL per gram of substrate) to a high-pressure reactor vessel equipped with a magnetic stir bar.

    • In a glovebox or under a stream of nitrogen, carefully add the catalyst (e.g., 5% Pd/C, 1-5 mol%).

    • Seal the reactor vessel according to the manufacturer's instructions.

  • Reaction Execution:

    • Place the reactor in a heating mantle on a stirrer plate.

    • Purge the reactor headspace with nitrogen gas (3x cycles) to remove air.

    • Purge the reactor with hydrogen gas (3x cycles).

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar / ~725 psi).

    • Begin stirring and heat the reaction to the target temperature (e.g., 100°C).

    • Monitor the reaction by observing the pressure drop (as H₂ is consumed) and by analyzing aliquots via GC or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent.

    • Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield the final product.

Reaction Parameter Comparison

The table below summarizes typical conditions found in the literature for related furan hydrogenations, which can serve as a starting point for optimization.

ParameterTypical RangeRationale & Considerations
Catalyst Pd/C, Rh/C, Ru/C, NiPd and Rh often provide good selectivity for ring saturation. Ni is cheaper but may be less selective.[6]
Catalyst Loading 1 - 10 mol%Higher loading increases reaction rate but also cost.
Temperature 60 - 150 °CHigher temperatures increase rate but may promote side reactions like hydrogenolysis.[12]
H₂ Pressure 10 - 70 bar (145 - 1015 psi)Higher pressure increases hydrogen concentration, driving the reaction to completion.
Solvent Methanol, Ethanol, THF, Ethyl AcetateProtic solvents (alcohols) are common. Aprotic solvents can sometimes improve selectivity.[5]
Reaction Pathway Visualization

ReactionPathway cluster_start Starting Material cluster_product Product start Methyl furan-3-carboxylate (Aromatic Furan Ring) reagents + 2 H₂ Catalyst (e.g., Pd/C) Heat, Pressure start->reagents product This compound (Saturated THF Ring) reagents->product

Caption: Catalytic hydrogenation of methyl furan-3-carboxylate.

Section 4: References

  • RWTH Publications. (n.d.). HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of furan derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]

  • Google Patents. (n.d.). US6147233A - Process for the preparation of 3-methyltetrahydrofuran. Retrieved from

  • ResearchGate. (2019). Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives andvalue-added chemicals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US5912364A - Process for the preparation of 3-methyltetrahydrofuran. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for: 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A Non-Polar, Non- Peroxide Forming E. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Purification of 2-Methyltetrahydrofuran - Chempedia. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyltetrahydrofuran. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004005273A1 - Manufacture of 3-methyl-tetrahydrofuran from alpha-methylene-gamma-butyrolactone in a two step process. Retrieved from

  • Google Patents. (n.d.). US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran. Retrieved from

  • European Patent Office. (1998). Process for producing 3-methyltetrahydrofuran - EP 0869125 A1. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Retrieved from [Link]

  • ResearchGate. (2019). Hydrogenation of Furfural to 2-Methylfuran over Ni-Mo2C/γ-Al2O3 catalyst. Retrieved from [Link]

  • NIH PubChem. (n.d.). 3-Methyltetrahydrofuran | C5H10O | CID 98230. Retrieved from [Link]

  • MDPI. (2024). A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst. Retrieved from [Link]

  • POLITesi. (2015). Hydrogenation of furfural to 2-methylfuran with carbon catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Vapor phase hydrogenation of 2-methylfuran over noble and base metal catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Hydrogenation of Furan Compounds | Industrial & Engineering Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of methyl tetrahydrofuran-3-carboxylate by column chromatography. This document provides in-depth, experience-based guidance for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to troubleshoot and optimize this crucial purification step effectively.

Introduction: Understanding the Target Molecule

This compound is a moderately polar cyclic ether and ester. Its purification by normal-phase column chromatography is a standard yet nuanced procedure. The molecule's structure—featuring an ester group and a tetrahydrofuran ring—presents specific challenges, including potential interactions with the stationary phase and the need for precise mobile phase selection to separate it from structurally similar impurities.

Key Physicochemical Properties:

  • Molecular Formula: C₆H₁₀O₃[1]

  • Molecular Weight: 130.14 g/mol [1][2]

  • Boiling Point: ~159 °C at 760 mmHg[1]

  • Appearance: Liquid[3][4]

  • Polarity: Moderately polar, with a LogP of approximately -0.05[1]. This polarity is central to developing a successful chromatography method.

Part 1: The Standard Protocol: A Validated Approach

This section details a robust, step-by-step protocol for the flash column chromatography of this compound. The methodology is designed to be a self-validating system, incorporating preliminary analysis to ensure a high probability of success.

Workflow Overview

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Analysis Phase TLC 1. TLC Analysis (Solvent System Scouting) Pack 2. Column Packing (Slurry Method) TLC->Pack Determines Eluent Load 3. Sample Loading (Wet or Dry Method) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine & Concentrate Analyze->Combine Purity 8. Final Purity Check (NMR, GC-MS) Combine->Purity

Caption: General workflow for column chromatography purification.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

Principle: TLC is a critical preliminary step to identify a mobile phase that provides optimal separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.25 and 0.35.[5][6] This Rf range ensures the compound will move through the column effectively without eluting too quickly (poor separation) or too slowly (band broadening).

Methodology:

  • Prepare several developing chambers with different ratios of a non-polar and a polar solvent. A standard choice for this compound is a mixture of hexanes and ethyl acetate.[6][7]

  • Spot a small amount of the crude reaction mixture onto separate silica gel TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots using a suitable stain (e.g., potassium permanganate or p-anisaldehyde) as the target molecule lacks a strong UV chromophore.

  • Calculate the Rf value for the target spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

Solvent System (Hexane:Ethyl Acetate)Observed Rf of TargetAssessment
90:10~0.10Too low; compound is too retained.
80:20~0.30Optimal; good starting point for the column.
70:30~0.55Too high; risk of co-elution with less polar impurities.
50:50~0.80Unsuitable; compound will elute in the solvent front.
Step 2: Column Preparation and Packing

Principle: Proper column packing is essential to prevent channeling and ensure a uniform flow of the mobile phase, leading to sharp, well-resolved bands.[8] The slurry method is generally preferred as it minimizes the trapping of air bubbles.

Methodology:

  • Select a column with a diameter appropriate for the sample size (typically a 20:1 to 50:1 ratio of silica gel weight to crude sample weight).[8]

  • Place a small plug of cotton or glass wool at the bottom of the column.[9]

  • Add a thin layer of sand (approx. 0.5 cm).

  • In a separate beaker, prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase (e.g., 80:20 Hexane:EtOAc).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[9]

  • Once packed, drain the excess solvent until the level is just above the silica bed. Never let the column run dry.[8][10]

  • Add another thin layer of sand on top to protect the silica surface.[8]

Step 3: Sample Loading

Principle: The sample should be loaded onto the column in the most concentrated form possible to create a narrow starting band. Wide bands lead to poor separation.

Methodology (Choose one):

  • Wet Loading (for samples soluble in the mobile phase): Dissolve the crude product in a minimal amount of the mobile phase. Carefully pipette this solution onto the top of the column.[11]

  • Dry Loading (for samples poorly soluble in the mobile phase): Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[11][12]

Step 4: Elution and Fraction Collection

Principle: The mobile phase is passed through the column, carrying the components of the mixture at different rates based on their affinity for the stationary phase.

Methodology:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

  • Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size and expected separation.

  • Maintain a constant level of solvent above the silica bed throughout the process.[10]

Step 5: Analysis and Product Isolation

Principle: The collected fractions must be analyzed to determine which ones contain the pure product.

Methodology:

  • Analyze the collected fractions by TLC, spotting every few fractions on a single plate.

  • Identify the fractions containing only the spot corresponding to the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm purity and structure using NMR and/or GC-MS.

Part 2: Troubleshooting Guide (Question & Answer)

This section addresses specific issues you may encounter during the purification process.

G

Q1: My TLC shows good separation, but the column results in mixed fractions. Why?

A: This is a common issue that often points to one of two problems:

  • Column Overloading: You may have loaded too much crude material onto the column. A wide initial band of sample cannot be resolved effectively, even with the correct solvent system. Solution: Reduce the amount of sample relative to the amount of silica gel. A general rule is to use at least 30-50g of silica for every 1g of crude product.

  • Poor Packing: The column may have been packed unevenly, creating channels where the solvent and sample flow through too quickly, bypassing proper interaction with the stationary phase. Solution: Ensure the silica is packed as a uniform bed. The slurry packing method is highly recommended to avoid this. [9]

Q2: The product spot on the TLC is streaking or "tailing." How do I fix this on the column?

A: Tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by overloading.

  • Cause - Acidity of Silica: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (-Si-OH). [13]The ester in this compound could potentially interact with these acidic sites, or worse, undergo hydrolysis to the corresponding carboxylic acid, which would streak badly.

  • Solution - Deactivating the Silica: The acidity of the silica gel can be neutralized. Pre-flushing the packed column with a solvent system containing 1-2% triethylamine (TEA) can deactivate the acidic silanol sites. [12][14][15]After flushing with 1-2 column volumes of the TEA-containing solvent, flush again with the regular mobile phase before loading the sample. [15]This is particularly useful if your compound is acid-sensitive. [12][13]

Q3: My compound won't elute from the column, even after I increase the mobile phase polarity significantly.

A: This suggests either irreversible adsorption or decomposition on the silica gel.

  • Cause - Decomposition: The compound may be unstable on silica. Esters can be sensitive to the acidic nature of silica gel. [16]

  • Solution - Stability Test: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline or a significant decrease in the main spot's intensity, your compound is likely degrading. [16]

  • Alternative Stationary Phases: If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. [13]

Q4: The separation is poor, and all the spots are clumped together near the solvent front.

A: This indicates that your mobile phase is too polar. The eluent is competing too strongly for the stationary phase, causing all compounds to be washed through quickly without proper separation.

  • Solution: Go back to the TLC scouting phase and select a less polar solvent system. For example, if you used 70:30 Hexane:EtOAc, try 80:20 or even 90:10. The goal is to bring the Rf of your target compound down to the 0.25-0.35 range. [6]

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use a different solvent system, like Dichloromethane/Methanol?

A: Yes, for more polar compounds, a dichloromethane (DCM)/methanol (MeOH) system is common. [17]However, for a moderately polar compound like this compound, a Hexane/EtOAc system offers finer control over polarity. Also, be aware that using more than 10% methanol in your mobile phase can start to dissolve the silica gel itself, which can contaminate your final product. [17]

Q: What are the likely impurities from the synthesis of this compound?

A: Synthesis routes can vary, but common impurities might include unreacted starting materials (e.g., tetrahydrofuran-3-carboxylic acid if performing an esterification), byproducts from side reactions, or the hydrolyzed carboxylic acid. The carboxylic acid is much more polar and will stick strongly to the silica baseline unless a polar modifier (like a trace of acetic acid) is added to the eluent.

Q: Is a gradient elution better than an isocratic (single solvent system) elution?

A: It depends on the complexity of your mixture.

  • Isocratic Elution: Using a single, optimized solvent mixture is simpler and sufficient if your target compound is well-separated from impurities on the TLC plate.

  • Gradient Elution: If your crude mixture contains impurities that are both much less polar and much more polar than your product, a gradient is more efficient. You can start with a low polarity solvent (e.g., 95:5 Hex:EtOAc) to wash off non-polar impurities, then gradually increase the polarity (e.g., to 70:30 Hex:EtOAc) to elute your product, leaving the very polar impurities behind on the column. [12][18]

Q: How do I handle a product that is not soluble in the eluent?

A: Dry loading is the required method in this case. [12]Dissolve your compound in a solvent in which it is soluble (e.g., DCM, acetone), add silica gel, and remove the solvent by rotary evaporation until you have a dry, free-flowing powder containing your adsorbed compound. This powder can then be loaded directly onto the column. [11]

References

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). ChemSrc. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How To Choose Solvent System For Column Chromatography? (2025). Chemistry For Everyone. Retrieved from [Link]

  • Deactivating Silica Gel with Triethylamine. (2015). Reddit. Retrieved from [Link]

  • How can I select the solvent system for column chromatography? (2015). ResearchGate. Retrieved from [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Determining a solvent system. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews. Retrieved from [Link]

  • Deactivation of silica gel? (2019). ResearchGate. Retrieved from [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit. Retrieved from [Link]

  • Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. (n.d.). Phytochemical Analysis. Retrieved from [Link]

  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Silicic acid (silica gel) removal method ?? (2023). ResearchGate. Retrieved from [Link]

  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Methyl tetrahydrofuran-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]

  • Chromatography Troubleshooting. (2019). Teledyne ISCO. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • B. Column Chromatography. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved from [Link]

  • Process for the preparation of 3-methyltetrahydrofuran. (1998). Google Patents.
  • Manufacture of 3-methyl-tetrahydrofuran from alpha-methylene-gamma-butyrolactone in a two step process. (2002). Google Patents.
  • Process for the preparation of 3-methyltetrahydrofuran. (2003). European Patent Office. Retrieved from [Link]

  • Process for the preparation of 3-methyltetrahydrofuran. (2001). Google Patents.
  • Process for the preparation of 3-methyltetrahydrofuran. (1997). Google Patents.

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Technical Support Center: Synthesis of Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this synthesis. Our goal is to provide in-depth, experience-driven insights to help you optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.

I. Introduction to the Synthesis and its Challenges

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis, most commonly achieved through the esterification of tetrahydrofuran-3-carboxylic acid with methanol, may appear straightforward. However, a number of side reactions can occur, leading to the formation of impurities that can be difficult to separate and may compromise the integrity of subsequent synthetic steps. Understanding the mechanisms behind these side reactions is the first step toward effective troubleshooting.

A common route to the precursor, tetrahydrofuran-3-carboxylic acid, involves the catalytic oxidation of tetrahydrofuran.[1] The subsequent esterification is typically an acid-catalyzed equilibrium process, often a Fischer esterification.[2] While effective, this method is susceptible to side reactions influenced by factors such as temperature, catalyst choice, and the presence of residual reagents or moisture.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting guide.

FAQ 1: My reaction is producing a significant amount of a higher boiling point impurity. What could it be and how can I prevent it?

Answer:

This is a common issue, and the high-boiling impurity is often a result of an intermolecular dehydration reaction between two molecules of tetrahydrofuran-3-carboxylic acid, forming an anhydride, or self-condensation products. Elevated temperatures and prolonged reaction times, especially in the presence of a strong acid catalyst, can promote this side reaction.

Troubleshooting Guide: Anhydride Formation

1. Re-evaluate Your Reaction Temperature:

  • Causality: Higher temperatures provide the activation energy for the intermolecular dehydration to form the anhydride.

  • Protocol: Maintain the reaction temperature at the lowest effective point. For Fischer esterification, this is typically the reflux temperature of the alcohol (methanol). Avoid excessive heating. Monitor the reaction progress closely using techniques like TLC or GC to determine the optimal reaction time, preventing prolonged exposure to heat after the reaction has reached completion.

2. Optimize Catalyst Loading:

  • Causality: High concentrations of strong acid catalysts (e.g., sulfuric acid) can accelerate the rate of both the desired esterification and the undesired anhydride formation.

  • Protocol: Perform a catalyst loading study to find the minimum amount of catalyst required for an efficient reaction. Start with a lower concentration and incrementally increase it while monitoring the reaction progress and byproduct formation.

3. Consider Alternative Esterification Methods:

  • Causality: Milder esterification methods can circumvent the harsh conditions that lead to anhydride formation.

  • Protocol: Explore methods that do not require strong acids and high temperatures. For instance, using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder conditions.[3] Another approach involves converting the carboxylic acid to an acid chloride followed by reaction with methanol, which is generally a high-yielding and clean reaction.

FAQ 2: I'm observing a byproduct with a similar polarity to my product, making purification difficult. What is the likely culprit?

Answer:

A common side reaction that can produce an impurity with similar polarity is a Michael addition.[4][5][6][7] This can occur if there are any α,β-unsaturated carbonyl compounds present in your starting materials or formed as intermediates. The enolate of your starting material or product can act as a Michael donor.

Troubleshooting Guide: Michael Addition Byproducts

1. Ensure the Purity of Starting Materials:

  • Causality: Impurities in the starting tetrahydrofuran-3-carboxylic acid, such as α,β-unsaturated precursors from its synthesis, can act as Michael acceptors.

  • Protocol: Thoroughly purify the starting carboxylic acid before use. Techniques like recrystallization or column chromatography can be effective. Analyze the purity of the starting material by NMR or GC-MS to confirm the absence of unsaturated impurities.

2. Control the Reaction Basicity:

  • Causality: The presence of a base can generate enolates, which are the nucleophiles in Michael additions. While Fischer esterification is acid-catalyzed, localized basicity or the use of basic workup procedures can trigger this side reaction.

  • Protocol: Maintain acidic conditions throughout the reaction. If a basic workup is necessary, perform it at low temperatures and for the shortest possible duration. Consider using a buffered or weakly basic solution for the workup.

3. Visualize the Mechanism:

To better understand the potential for Michael addition, consider the following reaction scheme:

Michael_Addition cluster_reactants Reactants Unsaturated_Impurity α,β-Unsaturated Impurity (Michael Acceptor) Reaction Michael Addition (Base-Catalyzed) Unsaturated_Impurity->Reaction Enolate Enolate of THF-3-carboxylate (Michael Donor) Enolate->Reaction Byproduct Dimeric Byproduct Reaction->Byproduct caption Michael Addition Side Reaction.

Michael Addition Side Reaction.
FAQ 3: My yield is consistently low, even though my starting material seems to be consumed. Where is my product going?

Answer:

Low yields, despite the consumption of starting material, can be attributed to several factors, including the formation of water-soluble byproducts, degradation of the product, or incomplete workup and isolation. One often overlooked side reaction is the acid-catalyzed cleavage of the tetrahydrofuran ring.

Troubleshooting Guide: Ring-Opening and Degradation

1. Moderate the Acidity:

  • Causality: Strong acids, particularly at elevated temperatures, can protonate the ether oxygen of the tetrahydrofuran ring, initiating a ring-opening reaction.

  • Protocol: Use the mildest acidic catalyst that effectively promotes esterification. Consider solid acid catalysts, which can sometimes offer higher selectivity and easier removal. Monitor the reaction for the formation of linear, ring-opened byproducts.

2. Optimize the Workup Procedure:

  • Causality: The product, this compound, has some water solubility. Aggressive or multiple aqueous washes can lead to significant product loss.

  • Protocol: Minimize the volume and number of aqueous washes during the workup. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the ester in the aqueous phase. Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent.

3. Visualize the Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving low yield issues.

Low_Yield_Troubleshooting Start Low Yield Observed Check_SM Analyze Crude Reaction Mixture (GC-MS, NMR) Start->Check_SM Identify_Byproducts Identify Byproducts Check_SM->Identify_Byproducts Ring_Opened Ring-Opened Products? Identify_Byproducts->Ring_Opened Other_Byproducts Other Byproducts? Ring_Opened->Other_Byproducts No Reduce_Acidity Reduce Catalyst Acidity/Loading Lower Reaction Temperature Ring_Opened->Reduce_Acidity Yes No_Byproducts No Significant Byproducts? Other_Byproducts->No_Byproducts No Address_Specific_Side_Reaction Address Specific Side Reaction (See FAQs 1 & 2) Other_Byproducts->Address_Specific_Side_Reaction Yes Optimize_Workup Optimize Workup/Extraction - Minimize Aqueous Washes - Use Brine - Multiple Extractions No_Byproducts->Optimize_Workup Yes Re-evaluate Re-evaluate Yield Reduce_Acidity->Re-evaluate Address_Specific_Side_Reaction->Re-evaluate Optimize_Workup->Re-evaluate caption Troubleshooting Low Yields.

Troubleshooting Low Yields.

III. Quantitative Data Summary

The following table provides a general overview of how different reaction parameters can influence the formation of common side products. The percentages are illustrative and can vary based on specific reaction conditions.

Parameter ChangeTarget Product YieldAnhydride FormationMichael Adduct FormationRing-Opening Products
Increase Temperature ↑↑
Increase Catalyst Loading ↑↑-↑↑
Prolonged Reaction Time
Use of Milder Catalyst ↓↓-↓↓
Purified Starting Material -↓↓-

Key: ↑ (Increase), ↓ (Decrease), - (No significant effect)

IV. Experimental Protocols

Protocol 1: Standard Fischer Esterification
  • To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.05-0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: DCC/DMAP Mediated Esterification (Milder Conditions)
  • Dissolve tetrahydrofuran-3-carboxylic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0 °C and add methanol (1.2 eq).

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Combine the filtrates and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

V. References

  • ChemBK. tetrahydrofuran-3-carboxylic acid. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • ResearchGate. Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Available at: [Link]

  • Wikipedia. Michael addition reaction. Available at: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • ResearchGate. Michael addition reaction and its examples. Available at: [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. Available at: [Link]

Sources

Technical Support Center: Byproduct Formation in Methyl Tetrahydrofuran-3-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding byproduct formation in reactions involving methyl tetrahydrofuran-3-carboxylate. As a key intermediate in various synthetic pathways, understanding and mitigating side reactions is crucial for achieving high yields and purity. This document is structured to provide actionable insights and solutions to common challenges encountered in the laboratory.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and use of this compound, focusing on the identification and prevention of unwanted byproducts.

Question 1: My reaction is producing significant amounts of a lower boiling point impurity. What is the likely identity of this byproduct and how can I prevent its formation?

Answer:

A common lower boiling point impurity is tetrahydrofuran (THF). Its formation often occurs during reactions that involve acidic conditions or catalytic hydrogenation, where isomerization can precede or accompany the desired reaction.[1][2]

Root Causes and Mechanistic Insights:

  • Acid-Catalyzed Ring Opening and Re-closure: In the presence of strong acids, the tetrahydrofuran ring can be protonated, leading to a ring-opened intermediate. Subsequent re-cyclization can occur in a manner that eliminates the methyl carboxylate group, ultimately forming THF.

  • Decarboxylation under Thermal Stress: At elevated temperatures, particularly in the presence of acid or base catalysts, decarboxylation of the ester can occur, followed by rearrangement to yield THF.

  • Hydrogenolysis of the Ester Group: During catalytic hydrogenation reactions, aggressive conditions (high temperature, high pressure, or highly active catalysts) can lead to the hydrogenolysis of the ester group, followed by reduction to form THF.

Troubleshooting Protocol:

  • Reagent and Solvent Purity:

    • Ensure all starting materials are of high purity and free from acidic or basic residues.

    • Use freshly distilled and dry solvents. Tetrahydrofuran itself can contain peroxides and water, which can initiate side reactions. It is recommended to distill THF from a suitable drying agent like sodium/benzophenone or lithium aluminum hydride after ensuring it is peroxide-free.[3]

  • Reaction Condition Optimization:

    • Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Use a reliable temperature monitoring and control system.

    • pH Control: If the reaction is sensitive to acid, consider using a non-acidic catalyst or adding a non-nucleophilic base to neutralize any trace acidity. Conversely, if basic conditions are problematic, ensure all reagents are free from basic impurities.

    • Catalyst Selection: For hydrogenation reactions, select a catalyst with appropriate activity and selectivity. For example, palladium on carbon is a common choice, but its activity can be modulated by the choice of support and the presence of promoters or poisons.

Visualizing the Problem: Potential THF Formation Pathway

MTC This compound Intermediate Ring-Opened Intermediate MTC->Intermediate Acid Catalysis Decarboxylation Decarboxylation Product MTC->Decarboxylation Heat/Catalyst THF Tetrahydrofuran Intermediate->THF Re-cyclization Decarboxylation->THF Rearrangement

Caption: Potential pathways for THF byproduct formation.

Question 2: I am observing the formation of high-boiling point byproducts that are difficult to remove by distillation. What are these compounds and how can I minimize their formation?

Answer:

High-boiling point byproducts are often the result of dimerization, polymerization, or condensation reactions. These can be particularly problematic as they can foul equipment and are often difficult to separate from the desired product.[4]

Potential High-Boiling Byproducts:

Byproduct TypePotential CauseRecommended Action
Dimerization/Oligomerization Products Base-catalyzed condensation reactions.[4]Neutralize any basic impurities in starting materials and solvents. Consider using a milder base if one is required for the reaction.
Polymeric Materials Strong acid catalysis or high temperatures can lead to polymerization of the tetrahydrofuran ring or side chains.[5]Reduce reaction temperature and catalyst loading. Use a less aggressive catalyst.
Products of Reaction with Solvents Reactive solvents like benzene or toluene can participate in side reactions, especially under acidic conditions.[2]Use an inert solvent that is stable under the reaction conditions.

Experimental Protocol for Minimizing High-Boiler Formation:

  • Thorough Reagent and Glassware Preparation:

    • Ensure all glassware is scrupulously clean and dry.

    • Purify all reagents and solvents to remove any acidic or basic impurities.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to colored, high-boiling impurities.

  • Controlled Addition of Reagents:

    • Add reagents slowly and in a controlled manner to maintain a consistent reaction temperature and minimize localized high concentrations of reactants.

  • Work-up Procedure:

    • Quench the reaction promptly upon completion.

    • An initial aqueous extraction can be effective in removing some high-boiling, polar byproducts before distillation.[4]

Logical Flow for Troubleshooting High-Boilers:

Start High-Boiling Byproducts Observed Check_Base Check for Basic Impurities Start->Check_Base Check_Acid Check for Acidic Impurities/High Temp Start->Check_Acid Check_Solvent Evaluate Solvent Reactivity Start->Check_Solvent Neutralize Neutralize/Use Milder Base Check_Base->Neutralize Optimize_Conditions Reduce Temp/Catalyst Loading Check_Acid->Optimize_Conditions Change_Solvent Switch to Inert Solvent Check_Solvent->Change_Solvent End Minimized High-Boilers Neutralize->End Optimize_Conditions->End Change_Solvent->End

Caption: Troubleshooting workflow for high-boiling byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound and how can I purify it?

A1: Commercial this compound may contain residual starting materials, solvents from the manufacturing process, and small amounts of the byproducts mentioned in the troubleshooting section. Purification can typically be achieved by vacuum distillation. For removal of specific impurities, a fractional distillation with a high-efficiency column is recommended.

Q2: How stable is this compound to acidic and basic conditions?

A2: this compound is susceptible to hydrolysis under both acidic and basic conditions to form tetrahydrofuran-3-carboxylic acid and methanol. The tetrahydrofuran ring itself is more stable to strong bases than THF, but can degrade under strongly acidic conditions.[6][7] It is advisable to store it under a dry, inert atmosphere and away from strong acids and bases.[8]

Q3: Can I use this compound in Grignard reactions?

A3: While the related solvent 2-methyltetrahydrofuran (2-MeTHF) is often used in Grignard reactions, the ester functionality in this compound is incompatible with Grignard reagents. The Grignard reagent will readily react with the ester group. If the tetrahydrofuran ring structure is desired as the solvent, 2-MeTHF is a suitable alternative.[6]

Q4: What are some common downstream products and potential side reactions to be aware of?

A4: this compound is a precursor to various compounds, including tetrahydro-3-furoic acid and 3-aminotetrahydrofuran-3-carboxylic acid derivatives.[9][10] When performing reactions on the ester group, be mindful of the stability of the tetrahydrofuran ring under the chosen reaction conditions. For example, strong reducing agents like lithium aluminum hydride will reduce the ester to the corresponding alcohol, 3-(hydroxymethyl)tetrahydrofuran.

References

  • US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran - Google P
  • US6147233A - Process for the preparation of 3-methyltetrahydrofuran - Google P
  • US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google P
  • Organic Syntheses Procedure. (URL: )
  • Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF)
  • This compound Safety D
  • Purification of 2-Methyltetrahydrofuran - Chempedia - LookChem. (URL: )
  • Protecting group - Wikipedia. (URL: )
  • WO2004005273A1 - Manufacture of 3-methyl-tetrahydrofuran from alpha-methylene-gamma-butyrolactone in a two step process - Google P
  • METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. (URL: )
  • Methyl tetrahydrofuran-3-carboxyl
  • 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients - Perfumer & Flavorist. (URL: )
  • Is THF acidic or basic? - Quora. (URL: )
  • Methyl tetrahydrofuran-2-carboxylate | 37443-42-8 - Sigma-Aldrich. (URL: )
  • 3-METHYL-TETRAHYDROFURAN-3-CARBOXYLIC ACID | 1158760-45-2 - ChemicalBook. (URL: )
  • (S)-3-Methyltetrahydrofuran-3-carboxylic acid | 2322930-18-5 - BLDpharm. (URL: )
  • Methyl Tetrahydrofuran-2-carboxyl
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google P

Sources

Technical Support Center: Stability of Methyl Tetrahydrofuran-3-Carboxylate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of methyl tetrahydrofuran-3-carboxylate in acidic environments. The information presented here is designed to help you anticipate challenges, diagnose experimental issues, and implement robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic conditions?

The two main degradation pathways for this compound under acidic conditions are:

  • Acid-catalyzed ester hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (tetrahydrofuran-3-carboxylic acid) and methanol. This reaction is an equilibrium process and is accelerated by the presence of water and strong acids.[1][2][3][4]

  • Acid-catalyzed ring-opening of the tetrahydrofuran (THF) ring: The ether linkages in the THF ring can be cleaved by strong acids, leading to the formation of various ring-opened products.[5][6][7] This process is generally more sluggish than ester hydrolysis but can become significant under harsh acidic conditions (e.g., high temperatures, concentrated strong acids).

Q2: Under what specific acidic conditions is this compound likely to degrade?

Degradation is more likely to occur under the following conditions:

  • Presence of strong acids: Acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and hydroiodic acid (HI) are effective catalysts for both ester hydrolysis and ether cleavage.[2][6]

  • Elevated temperatures: Higher temperatures increase the rate of both hydrolysis and ring-opening reactions.[2]

  • Presence of water: Water is a necessary reactant for ester hydrolysis.[1][2][4] Using an excess of water can drive the equilibrium towards the hydrolysis products.[3]

  • Use of certain Lewis acids: Some Lewis acids can also promote the ring-opening of the THF moiety.[5][8]

Q3: Is the tetrahydrofuran ring itself stable to acidic conditions?

The tetrahydrofuran ring is generally considered stable under mild acidic conditions. However, it is susceptible to cleavage by strong acids, especially at elevated temperatures.[6][7] The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group.[6] The subsequent cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the stability of the resulting carbocation intermediate.[7][9]

Q4: How does the methyl substituent on the THF ring affect its stability?

A presentation by Penn A-C suggests that 2-methyltetrahydrofuran (MeTHF) degrades about 6 times slower than THF in 2N HCl at 60°C. This suggests that the methyl group may offer some increased stability to the THF ring under acidic conditions.

Troubleshooting Guides

This section addresses specific problems that may arise during experiments involving this compound in an acidic medium.

Problem 1: My reaction is producing the corresponding carboxylic acid (tetrahydrofuran-3-carboxylic acid) as a major byproduct.
  • Cause: This is a classic case of acid-catalyzed ester hydrolysis.[1][2][3][4] The presence of water, even in trace amounts, along with an acid catalyst, can lead to the cleavage of the methyl ester.

  • Solution Workflow:

    G start Observe Carboxylic Acid Byproduct check_water Analyze for Water Content (e.g., Karl Fischer titration) start->check_water dry_reagents Thoroughly Dry All Reagents and Solvents check_water->dry_reagents If water is present use_anhydrous Use Anhydrous Reaction Conditions (e.g., inert atmosphere) dry_reagents->use_anhydrous reduce_acid Reduce Acid Catalyst Concentration use_anhydrous->reduce_acid weaker_acid Consider a Weaker Acid Catalyst reduce_acid->weaker_acid lower_temp Lower the Reaction Temperature weaker_acid->lower_temp monitor Monitor Reaction Progress Closely (e.g., by TLC, LC-MS) lower_temp->monitor end Minimized Hydrolysis monitor->end

    A workflow for troubleshooting ester hydrolysis.

  • Detailed Steps:

    • Quantify Water Content: Before starting your reaction, determine the water content of your solvents and starting materials using a technique like Karl Fischer titration.

    • Drying Procedures: Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium sulfate). If your starting material is a solid, dry it under vacuum.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

    • Catalyst Loading: Titrate the amount of acid catalyst to the minimum required for your desired transformation.

    • Acid Choice: If possible, switch to a milder acid catalyst.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Reaction Monitoring: Closely monitor the reaction progress to stop it as soon as the desired product is formed, minimizing the time for byproduct formation.

Problem 2: I am observing unexpected byproducts that are not the carboxylic acid.
  • Cause: These byproducts could be the result of the acid-catalyzed ring-opening of the tetrahydrofuran ring.[5][6][7] This is more likely to occur with strong, concentrated acids and higher temperatures.

  • Troubleshooting Protocol:

Parameter Recommendation Rationale
Acid Strength Use a less concentrated acid or switch to a weaker acid.Stronger acids are more effective at protonating the ether oxygen, initiating ring cleavage.[6]
Temperature Lower the reaction temperature.Ring-opening reactions are often more sensitive to temperature than the desired reaction.
Reaction Time Minimize the reaction time.Prolonged exposure to acidic conditions increases the likelihood of side reactions.
Solvent Consider a less polar, aprotic solvent.Aprotic solvents can sometimes disfavor the formation of charged intermediates involved in ring-opening.
Problem 3: My starting material seems to be degrading even before the reaction begins.
  • Cause: The commercial source of this compound or the solvents you are using may be contaminated with acidic impurities.

  • Preventative Measures:

    • Purity Check: Analyze the purity of your starting material and solvents by techniques like GC-MS or NMR before use.

    • Purification: If impurities are detected, purify the starting material (e.g., by distillation or chromatography) and solvents.

    • Neutralization: If acidic impurities are suspected in the solvent, consider passing it through a short plug of a basic solid like potassium carbonate or alumina before use.

Experimental Protocols

Protocol 1: Stability Test for this compound

This protocol allows you to assess the stability of your compound under your specific reaction conditions.

  • Preparation: In a clean, dry reaction vessel, dissolve a known amount of this compound in the solvent you intend to use for your reaction.

  • Acid Addition: Add the same concentration of the acid catalyst you plan to use.

  • Control Sample: Prepare a parallel sample without the acid catalyst.

  • Incubation: Stir both samples at the intended reaction temperature.

  • Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.

  • Analysis: Quench the reaction in the aliquot (e.g., by adding a mild base) and analyze the sample by a suitable method (e.g., LC-MS, GC-MS, or NMR) to quantify the amount of starting material remaining and identify any degradation products.

Protocol 2: General Procedure for Reactions Under Anhydrous Conditions
  • Glassware: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reagent and Solvent Preparation: Use freshly dried and distilled solvents. Ensure all solid reagents are thoroughly dried.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).

  • Reagent Addition: Add reagents via syringe through a rubber septum.

  • Reaction Monitoring: Monitor the reaction by TLC or by periodically taking aliquots for analysis.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound in acidic media.

G cluster_0 Degradation Pathways start This compound + Acid (H+) hydrolysis Ester Hydrolysis (with H2O) start->hydrolysis ring_opening Ring Opening start->ring_opening hydrolysis_prod Tetrahydrofuran-3-carboxylic Acid + Methanol hydrolysis->hydrolysis_prod ring_opening_prod Various Ring-Opened Products ring_opening->ring_opening_prod

Primary degradation pathways in acidic conditions.

References

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 237-286.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Penn A-C. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

  • ACS Publications. (2023, February 14). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Retrieved from [Link]

Sources

Stability of Methyl tetrahydrofuran-3-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for methyl tetrahydrofuran-3-carboxylate. This guide is designed to provide you, our fellow scientists and researchers, with in-depth insights and practical solutions for handling this versatile chiral building block, particularly concerning its stability under basic conditions. As Senior Application Scientists, we understand that experimental success lies not just in following a protocol, but in understanding the "why" behind each step. This resource is structured to address potential challenges proactively, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of this compound in the presence of bases.

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: There are two main degradation pathways to be aware of when exposing this compound to basic conditions:

  • Ester Hydrolysis (Saponification): The methyl ester functional group can be hydrolyzed by bases, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to yield the corresponding tetrahydrofuran-3-carboxylate salt and methanol.[1][2][3][4] This is typically an irreversible reaction under basic conditions, driven by the formation of the stable carboxylate anion.[1][4]

  • Epimerization: The proton on the carbon atom adjacent to the carbonyl group (the α-carbon at the C-3 position) is acidic. Strong bases can remove this proton to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a loss of stereochemical purity at the C-3 center, a process known as epimerization.

Q2: How susceptible is the α-proton to deprotonation and subsequent epimerization?

A2: The acidity of the α-proton in an ester is significantly lower than that of a ketone or aldehyde. The pKa of a typical ester α-proton is estimated to be around 25.[5] This is due to the resonance donation from the ester's alkoxy group, which competes with the stabilization of the enolate's negative charge. Consequently, epimerization is generally not a significant concern with weaker bases like sodium bicarbonate or even alkali metal hydroxides at low temperatures. However, it becomes a critical consideration when using very strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

Q3: Which bases are recommended if I need to avoid ester hydrolysis?

A3: To mitigate the risk of hydrolysis, it is crucial to select a base that is non-nucleophilic and to control the reaction conditions carefully.

  • For reactions requiring an enolate: Strong, sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are preferred. These bases are potent enough to deprotonate the α-carbon but are poor nucleophiles, minimizing the attack on the ester's carbonyl carbon.

  • For general acid scavenging: If a base is needed simply to neutralize an acid byproduct, consider using a hindered amine base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These are generally not strong enough to cause significant epimerization and are poor nucleophiles for hydrolysis.

Q4: Are there any specific solvent considerations?

A4: Yes, the choice of solvent is critical. For reactions where hydrolysis is a concern, protic solvents like water or methanol should be avoided as they can participate in the hydrolysis reaction.[1] Aprotic polar solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are often excellent choices, especially for reactions involving organometallic reagents or strong bases.[6][7] Ensure your solvents are anhydrous when working with strong bases like LDA or NaH.

Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired product; a more polar byproduct is observed on TLC/LC-MS. Ester Hydrolysis (Saponification): The polar byproduct is likely the carboxylic acid resulting from hydrolysis. This can be caused by the presence of water, using a nucleophilic base (e.g., NaOH, KOH), or elevated reaction temperatures.[1][4]1. Switch to a non-nucleophilic base: Use a hindered base like diisopropylethylamine (DIPEA) or a strong, non-nucleophilic base like LDA if deprotonation is required. 2. Ensure anhydrous conditions: Dry all glassware, solvents, and reagents thoroughly. 3. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to slow the rate of hydrolysis.
Loss of enantiomeric or diastereomeric purity in the final product. Epimerization: The stereocenter at the C-3 position has likely been scrambled via enolate formation. This occurs when a base is strong enough to deprotonate the α-carbon.1. Use a weaker base: If possible, select a base that is not strong enough to deprotonate the α-carbon (pKa ~25). 2. Control stoichiometry: Use the minimum required amount of strong base (typically 1.0-1.1 equivalents). 3. Maintain low temperatures: Keep the reaction temperature as low as possible (e.g., -78 °C) during the addition of the base and the subsequent reaction to minimize the lifetime of the enolate intermediate. 4. Quench carefully: Quench the reaction at low temperature with a proton source before warming to room temperature.
Inconsistent reaction initiation or incomplete conversion. Poor Base Solubility or Activity: The chosen base may not be soluble or active enough in the reaction solvent at the desired temperature.1. Select an appropriate solvent: For bases like LiOH, a mixture of THF and water is often used, but this increases hydrolysis risk.[4] For strong bases like LDA, THF is the standard solvent. 2. Consider a different base: If solubility is an issue, switch to a base known to perform well under your reaction conditions (e.g., LHMDS, which has better solubility in some organic solvents than LDA).

Key Mechanistic Pathways & Workflows

Understanding the underlying mechanisms of degradation is key to preventing them.

Mechanism 1: Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of the ester proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group.[2][4] A final, irreversible acid-base step between the carboxylic acid and the methoxide drives the reaction to completion.[1][4]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation n1 Ester + OH⁻ n2 Tetrahedral Intermediate n1->n2 Reversible n3 Carboxylic Acid + MeO⁻ n2->n3 Reversible n4 Carboxylate + MeOH n3->n4 Irreversible

Caption: Saponification mechanism of an ester.

Mechanism 2: Base-Induced Epimerization

Strong, non-nucleophilic bases can abstract the α-proton to form a planar enolate. This intermediate loses the original stereochemical information at the C-3 position. Reprotonation during the reaction or workup can occur from either face, potentially leading to a racemic or epimeric mixture.

G A (R)-Ester B Planar Enolate Intermediate A->B + Base - H⁺ B->A + H⁺ C (S)-Ester B->C + H⁺

Caption: Epimerization pathway via enolate intermediate.

Protocol: Controlled Alkylation at C-3 Position

This protocol details a hypothetical procedure where the stability of the ester and the stereocenter are managed during an alkylation reaction, a common scenario requiring base.

Objective: To perform a stereoretentive alkylation at the C-3 position of this compound using a strong base.

Materials:

  • (R)-Methyl tetrahydrofuran-3-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Iodomethane (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add (R)-methyl tetrahydrofuran-3-carboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the ester in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to control the reactivity of the strong base and maintain the stability of the resulting enolate, minimizing side reactions and potential epimerization.

  • Enolate Formation: Slowly add LDA solution (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-45 minutes. Causality: Slow addition and a slight excess of base ensure complete formation of the lithium enolate without a significant excess of base that could promote side reactions.

  • Alkylation: Add iodomethane (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting material. Causality: The electrophile is added at low temperature to the pre-formed enolate to ensure a rapid and clean reaction, outcompeting any potential degradation pathways.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Causality: Quenching with a weak acid at low temperature neutralizes the remaining enolate and any excess base before the mixture is warmed, preventing uncontrolled reactions during workup.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the final product for chemical purity (GC/LC-MS, NMR) and stereochemical integrity (chiral HPLC or GC).

G Start Dissolve Ester in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_Base Slowly Add LDA (1.05 eq) Cool->Add_Base Stir1 Stir for 30 min at -78 °C Add_Base->Stir1 Add_Eplus Add Electrophile (e.g., MeI) Stir1->Add_Eplus Stir2 Stir for 1-2 h at -78 °C Add_Eplus->Stir2 Quench Quench with Sat. aq. NH₄Cl Stir2->Quench Workup Aqueous Workup & Extraction Quench->Workup End Purification & Analysis Workup->End

Caption: Experimental workflow for controlled alkylation.

References

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • Chemistry LibreTexts. (2023). Saponification. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Química Orgánica. Basic hydrolysis of esters. saponification. [Link]

  • University of Wisconsin-Madison. Approximate pKa chart of the functional groups. [Link]

  • Química Orgánica. Acid-base properties of esters. [Link]

  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. [Link]

  • LibreTexts. 18.1: The α-Carbon Atom and its pKa. [Link]

  • Penn Chem. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. [Link]

  • Aycock, R. A., et al. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Optimizing Stereoselectivity in Reactions of Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing stereoselectivity in reactions involving methyl tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory. Our focus is to deliver not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Stereoselectivity

This compound is a valuable building block in organic synthesis, with the tetrahydrofuran (THF) motif being a common core in numerous natural products and biologically active molecules.[1] Achieving precise control over the stereochemistry at the C3 position, and adjacent carbons, is often a critical and challenging aspect of a synthetic campaign. This guide will focus on common stereoselective transformations, such as α-alkylation, and provide actionable solutions to common issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in the α-alkylation of this compound?

A1: The diastereoselectivity of α-alkylation is a result of the interplay between several key factors that dictate the facial selectivity of the electrophilic attack on the enolate intermediate. These include:

  • Base and Enolate Geometry: The choice of base is critical in determining the geometry (E/Z) of the resulting enolate.[2] Bulky bases like lithium diisopropylamide (LDA) tend to favor the formation of the kinetic enolate, which can influence the direction of alkylation.[3][4] The geometry of the enolate, in turn, can dictate the preferred trajectory of the incoming electrophile.

  • Solvent: The solvent can affect the aggregation state and solvation of the enolate, thereby influencing its reactivity and the transition state of the alkylation reaction. Ethereal solvents like tetrahydrofuran (THF) are commonly used for enolate formation.[3][4]

  • Temperature: Lower temperatures (e.g., -78 °C) are generally employed to favor kinetic control and prevent enolate equilibration or side reactions, which can erode diastereoselectivity.[2]

  • Nature of the Electrophile: The steric bulk of the alkylating agent can significantly impact the facial selectivity of the approach to the enolate.

Q2: I am observing poor diastereoselectivity in my alkylation reaction. What is the most likely cause?

A2: Poor diastereoselectivity often points to a loss of kinetic control. This can be due to:

  • Incomplete Deprotonation: If the base is not strong enough or used in insufficient quantity, a significant concentration of the starting ester remains, which can lead to proton exchange and enolate equilibration.[3][4]

  • Temperature Fluctuations: Allowing the reaction temperature to rise can provide enough energy for the kinetic enolate to equilibrate to the thermodynamic enolate, resulting in a mixture of diastereomers.

  • Slow Addition of Electrophile: A slow addition of the electrophile is generally recommended to maintain a low concentration and minimize side reactions. However, if the addition is too slow, it might allow time for enolate equilibration.

Q3: Can chiral auxiliaries be used to control the stereoselectivity of reactions with this compound?

A3: Yes, the use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity. By covalently attaching a chiral auxiliary to the carboxylate group, you can create a chiral environment that directs the approach of reagents to one face of the molecule. While this guide focuses on substrate-controlled diastereoselectivity, the principles of using chiral auxiliaries, such as those derived from Evans' oxazolidinones, are well-established for controlling alkylation reactions.[5]

Section 2: Troubleshooting Guides

Troubleshooting Scenario 1: Low Diastereomeric Ratio (d.r.) in α-Alkylation

Problem: You are performing an α-alkylation of this compound using LDA and an alkyl halide, but the desired diastereomer is formed with a low d.r. (e.g., < 2:1).

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Enolate Equilibration The initially formed kinetic enolate is equilibrating to the more stable thermodynamic enolate before alkylation. This is often exacerbated by elevated temperatures or prolonged reaction times before the addition of the electrophile.1. Ensure Strict Temperature Control: Maintain the reaction at -78 °C (dry ice/acetone bath) throughout the deprotonation and alkylation steps.[2] 2. Rapid Trapping of the Kinetic Enolate: Add the electrophile promptly after the enolate formation is complete. 3. Choice of Base: While LDA is standard, consider using other bulky, non-nucleophilic bases like lithium tetramethylpiperidide (LiTMP) which can sometimes offer different selectivity.[6]
Incomplete Deprotonation If less than one equivalent of a strong base is used, or if the base has degraded, incomplete deprotonation occurs. The remaining starting material can act as a proton source, leading to enolate scrambling and reduced diastereoselectivity.[3][4]1. Use a Slight Excess of Freshly Prepared Base: Employ 1.05-1.1 equivalents of freshly titrated or prepared LDA. 2. Verify Base Strength: If results are consistently poor, consider preparing a fresh batch of LDA and titrating it to confirm its molarity.
Solvent Effects The polarity and coordinating ability of the solvent can influence the aggregation and reactivity of the lithium enolate.1. Use Anhydrous Solvents: Ensure your THF is freshly distilled and anhydrous, as water will quench the enolate. 2. Consider Additives: In some cases, additives like HMPA (use with extreme caution due to toxicity) or DMPU can alter enolate aggregation and improve selectivity, though their use should be carefully evaluated.
Troubleshooting Scenario 2: Competing Side Reactions

Problem: Along with the desired alkylated product, you observe significant amounts of side products such as self-condensation (Claisen) products or dialkylated material.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Slow Enolate Formation If the ester is added too quickly to the LDA, localized high concentrations of the ester can lead to self-condensation before complete deprotonation occurs.1. Slow Addition of the Ester: Add the solution of this compound dropwise to the LDA solution at -78 °C.[2]
Excess Electrophile or Prolonged Reaction Time Using a large excess of the alkylating agent or allowing the reaction to proceed for too long after the initial alkylation can lead to a second deprotonation and subsequent alkylation.1. Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. 2. Monitor Reaction Progress: Follow the reaction by TLC or GC-MS to determine the optimal reaction time and quench the reaction once the starting material is consumed.
Reactive Electrophile Highly reactive electrophiles (e.g., allylic or benzylic halides) can sometimes lead to over-alkylation or other side reactions.1. Lower Reaction Temperature: If possible, conduct the alkylation at a lower temperature. 2. Use a Less Reactive Electrophile: If the synthesis allows, consider using a tosylate or mesylate derivative of the alcohol instead of a halide.

Section 3: Experimental Protocols & Visualizations

Protocol: Diastereoselective α-Alkylation of this compound

This protocol outlines a general procedure for the diastereoselective α-alkylation of this compound using LDA as the base.

Materials:

  • This compound

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes, titrated

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C. To this solution, add n-BuLi (1.05 eq.) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature and monitor its progress by TLC or GC-MS.

  • Quenching and Workup: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC/GC analysis.

Workflow and Mechanistic Diagrams

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis LDA_prep Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) Enolate_form Enolate Formation (Add Ester to LDA at -78°C) LDA_prep->Enolate_form Ester_sol Prepare Ester Solution (this compound in THF) Ester_sol->Enolate_form Alkylation Alkylation (Add Alkyl Halide at -78°C) Enolate_form->Alkylation Quench Quench Reaction (Add sat. aq. NH4Cl) Alkylation->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Analysis (NMR, HPLC/GC for d.r.) Purify->Analyze

Caption: General workflow for diastereoselective α-alkylation.

Enolate_Formation_Mechanism Ester This compound Enolate Lithium Enolate (Kinetic Product) Ester->Enolate Deprotonation (-78°C, THF) LDA LDA LDA->Enolate Product Alkylated Product Enolate->Product SN2 Attack Electrophile R-X Electrophile->Product

Caption: Simplified mechanism of enolate formation and alkylation.

Section 4: Concluding Remarks

Optimizing stereoselectivity in reactions of this compound requires a systematic approach and a thorough understanding of the underlying reaction mechanisms. By carefully controlling reaction parameters such as temperature, choice of base, and solvent, and by troubleshooting effectively, researchers can significantly improve the stereochemical outcome of their synthetic transformations. This guide serves as a starting point, and further optimization may be necessary for specific substrates and electrophiles.

References

  • Evans, D. A. (n.d.). Stereodifferentiating Addition Reactions Part B. Retrieved from [Link]

  • Regioselective Enolate Formation and Diastereoselectivity. (n.d.). Retrieved from [Link]

  • Shaw, D. E. (n.d.). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints. Retrieved from [Link]

  • Using LDA to Form an Enolate Ion. (2020, October 20). Chemistry LibreTexts. Retrieved from [Link]

  • Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Retrieved from [Link]

  • Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. (2022, April 14). Eagle Scholar. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of Methyl tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this important synthetic process. Our goal is to equip you with the knowledge to not only execute the synthesis but also to understand the underlying principles for successful scale-up.

I. Overview of Synthetic Strategies

The scalable synthesis of this compound primarily revolves around two key strategies: the esterification of tetrahydrofuran-3-carboxylic acid and the catalytic hydrogenation of furan-based precursors. The choice of method often depends on the availability of starting materials, cost considerations, and the desired purity of the final product.

A. Fischer Esterification of Tetrahydrofuran-3-carboxylic Acid

This classical approach involves the reaction of tetrahydrofuran-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, or water is removed as it is formed.[3]

B. Catalytic Hydrogenation of Furan-3-carboxylic Acid Derivatives

An alternative and often more atom-economical route is the catalytic hydrogenation of furan-3-carboxylic acid or its methyl ester. This method typically employs noble metal catalysts like palladium or platinum.[4] The hydrogenation of the furan ring to a tetrahydrofuran ring is a well-established transformation.[4]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in Fischer Esterification

Question: I am experiencing significantly lower than expected yields for the Fischer esterification of tetrahydrofuran-3-carboxylic acid. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Fischer esterification are a common problem and can often be attributed to the equilibrium nature of the reaction. Here are the primary factors to investigate:

  • Incomplete Reaction: The esterification reaction is reversible.[2] To drive the equilibrium towards the product side, consider the following:

    • Increase the Excess of Methanol: Using methanol as the solvent ensures a large molar excess, pushing the reaction forward.[1]

    • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Employing a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.

  • Catalyst Inactivation: The acid catalyst can be neutralized by basic impurities in the starting materials or solvent.

    • Ensure Anhydrous Conditions: Moisture can not only shift the equilibrium but also dilute the acid catalyst. Use dry solvents and glassware.[5]

    • Catalyst Loading: Ensure the correct catalytic amount of strong acid is used. Insufficient catalyst will result in a slow and incomplete reaction.

  • Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Maintain Reflux: Ensure the reaction mixture is maintained at a steady reflux to provide sufficient energy for the reaction to proceed at a reasonable rate.

Issue 2: Impurity Formation During Synthesis

Question: My final product is contaminated with several byproducts that are difficult to separate. What are these impurities likely to be and how can I minimize their formation?

Answer:

Impurity formation can arise from side reactions or incomplete conversion. Common byproducts in the synthesis of this compound include:

  • Unreacted Starting Material: Tetrahydrofuran-3-carboxylic acid may remain if the reaction does not go to completion.

    • Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and determine the optimal reaction time.[5]

  • Polymerization Products: Furan derivatives can be prone to polymerization, especially in the presence of strong acids.[5]

    • Temperature Control: Avoid excessive heating, as higher temperatures can promote polymerization.[5]

    • Controlled Catalyst Addition: Add the acid catalyst slowly and at a controlled temperature to minimize localized "hot spots."

  • Ring-Opening Byproducts: Under harsh acidic conditions, the tetrahydrofuran ring can potentially undergo cleavage.

    • Milder Catalysts: Consider using milder acid catalysts or solid acid catalysts to reduce the risk of ring-opening.

Issue 3: Difficulties in Product Purification

Question: I am struggling to obtain a pure sample of this compound after the reaction. What are the recommended purification strategies?

Answer:

Effective purification is crucial for obtaining the desired product in high purity. Here are some recommended techniques:

  • Neutralization and Extraction:

    • After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base such as sodium bicarbonate solution.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Distillation: this compound is a liquid, and vacuum distillation is an effective method for purification, especially on a larger scale. This will separate the product from non-volatile impurities and any remaining high-boiling starting materials.

  • Column Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexane is a typical eluent system.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the best scalable route for producing this compound?

A1: The most scalable route often depends on the cost and availability of starting materials. The Fischer esterification of tetrahydrofuran-3-carboxylic acid is a robust and well-understood method suitable for scale-up. Catalytic hydrogenation of furan-3-carboxylic acid derivatives can also be highly efficient, particularly if the starting material is readily available from bio-renewable sources.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are essential:

  • Handling Strong Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Flammable Solvents: Methanol and other organic solvents are flammable. Avoid open flames and use heating mantles with temperature controllers.

  • Peroxide Formation in THF: Tetrahydrofuran can form explosive peroxides upon storage.[6] Always test for the presence of peroxides before use and purify if necessary.[6]

Q3: How can I monitor the progress of the reaction effectively?

A3: The progress of the reaction can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC): Provides quantitative information on the conversion of the starting material and the formation of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.

Q4: Can I use a different alcohol for the esterification?

A4: Yes, other alcohols can be used to synthesize the corresponding esters (e.g., ethyl tetrahydrofuran-3-carboxylate using ethanol). However, the reaction conditions, particularly temperature and reaction time, may need to be optimized for different alcohols.

IV. Experimental Protocols & Data

Protocol 1: Fischer Esterification of Tetrahydrofuran-3-carboxylic Acid
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrahydrofuran-3-carboxylic acid (1.0 eq).

  • Add a large excess of methanol (10-20 eq), which also serves as the solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Summary Table
ParameterFischer Esterification
Starting Material Tetrahydrofuran-3-carboxylic acid
Reagents Methanol, Sulfuric Acid
Typical Yield 70-85%
Key Byproducts Unreacted starting material
Purification Vacuum Distillation

V. Visualizing the Workflow

Logical Troubleshooting Flowchart

TroubleshootingWorkflow Start Low Yield or Impurities Observed Check_Yield Is the yield low? Start->Check_Yield Check_Purity Are there significant impurities? Check_Yield->Check_Purity No Equilibrium Investigate Reaction Equilibrium: - Increase Methanol Excess - Remove Water (Dean-Stark) Check_Yield->Equilibrium Yes Side_Reactions Minimize Side Reactions: - Control Temperature - Controlled Catalyst Addition Check_Purity->Side_Reactions Yes End High Yield & Purity Achieved Check_Purity->End No Catalyst Check Catalyst Activity: - Ensure Anhydrous Conditions - Verify Catalyst Loading Equilibrium->Catalyst Temperature Optimize Reaction Temperature: - Maintain Steady Reflux Catalyst->Temperature Temperature->End Incomplete_Reaction Address Incomplete Reaction: - Monitor with TLC/GC - Extend Reaction Time Side_Reactions->Incomplete_Reaction Purification Optimize Purification: - Neutralization & Extraction - Vacuum Distillation - Column Chromatography Incomplete_Reaction->Purification Purification->End

Caption: Troubleshooting workflow for the synthesis of this compound.

VI. References

Sources

Technical Support Center: Purification of Methyl tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. Here, we provide in-depth, scientifically-grounded solutions to frequently asked questions, moving from common contaminants to more complex separation challenges.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product of this compound is acidic. What is the likely impurity and how can I remove it?

Answer:

An acidic nature in your final product strongly suggests the presence of Tetrahydrofuran-3-carboxylic acid . This impurity typically arises from the hydrolysis of the methyl ester, a reaction that can be catalyzed by trace amounts of water and either acid or base, potentially carried over from previous synthetic steps.

Causality: The ester functional group in this compound is susceptible to hydrolysis, where a water molecule cleaves the ester bond, yielding the corresponding carboxylic acid and methanol. This reaction is reversible, but often favors the formation of the more thermodynamically stable carboxylic acid, especially if water is present in the reaction or work-up environment.

Troubleshooting Protocol: Mild Base Wash

A straightforward and effective method to remove the acidic impurity is a mild aqueous base wash.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) aqueous solution of sodium carbonate (Na₂CO₃).

  • Extraction: Shake the funnel gently to allow the base to react with and extract the acidic impurity into the aqueous layer. Vent the funnel frequently to release any carbon dioxide gas that may form.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash step one to two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified this compound.

Validation: After purification, the absence of the acidic impurity can be confirmed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by taking a pH measurement of a small sample dissolved in a neutral solvent.

Question 2: I'm observing a higher boiling point impurity in my GC analysis. What could it be and what's the best purification strategy?

Answer:

A higher boiling point impurity could be a result of a transesterification reaction , where the methyl group of your ester is exchanged with a higher molecular weight alcohol that may be present as a solvent or impurity.[1][2] For instance, if ethanol or isopropanol were present, you could form ethyl tetrahydrofuran-3-carboxylate or isopropyl tetrahydrofuran-3-carboxylate, respectively. These higher esters will have a higher boiling point than your desired methyl ester.

Causality: Transesterification can be catalyzed by either acids or bases.[2] If your reaction conditions are acidic or basic and a higher alcohol is present, this side reaction can occur, leading to the formation of a mixture of esters.

Troubleshooting Protocol: Fractional Distillation

Given the difference in boiling points between the methyl ester and potential higher ester impurities, fractional distillation is the most effective purification method.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating and Equilibration: Gently heat the distillation flask. As the mixture begins to boil, the vapor will rise through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that a temperature gradient is established.

  • Fraction Collection: The component with the lower boiling point (your desired this compound) will reach the top of the column first. Collect the distillate that comes over at a constant temperature corresponding to the boiling point of the pure methyl ester.

  • Impurity Separation: As the distillation progresses, the temperature at the top of the column will begin to rise, indicating that the higher boiling point impurity is starting to distill. At this point, change the receiving flask to collect this higher boiling fraction separately.

  • Completion: Stop the distillation when the majority of the desired product has been collected and before significant amounts of the higher boiling impurity distill over.

Data Presentation: Expected Boiling Points

CompoundExpected Boiling Point (°C)
This compound~180-182
Ethyl tetrahydrofuran-3-carboxylateHigher than the methyl ester
Isopropyl tetrahydrofuran-3-carboxylateHigher than the ethyl ester

Note: Exact boiling points can vary with pressure.

Question 3: My NMR spectrum shows signals that are inconsistent with the closed-ring structure. What is happening?

Answer:

The presence of unexpected signals in the NMR spectrum, particularly those indicative of an alcohol and an alkene or other functional groups not present in the starting material, could suggest a ring-opening reaction of the tetrahydrofuran moiety. This can be initiated under certain acidic or basic conditions.[3][4][5]

Causality: The ether linkage in the tetrahydrofuran ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[6][7] This can lead to a variety of ring-opened products, complicating the purification process.

Troubleshooting Protocol: Chromatographic Purification

Due to the potential for a complex mixture of structurally similar isomers, column chromatography is the recommended method for separating the desired product from ring-opened impurities.

Step-by-Step Methodology:

  • Stationary Phase Selection: Choose an appropriate stationary phase, typically silica gel for normal-phase chromatography or a C18-functionalized silica for reverse-phase chromatography.

  • Mobile Phase Selection: Determine a suitable mobile phase (eluent) system through preliminary TLC analysis. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is common. The optimal ratio will depend on the polarity of the impurities.

  • Column Packing: Carefully pack a chromatography column with the chosen stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization of the Purification Workflow

G cluster_0 Crude Product Analysis cluster_1 Column Chromatography cluster_2 Product Isolation Crude Crude Methyl tetrahydrofuran-3-carboxylate TLC TLC Analysis to Determine Eluent System Crude->TLC Packing Pack Column with Silica Gel TLC->Packing Loading Load Crude Product Packing->Loading Elution Elute with Hexane/Ethyl Acetate Loading->Elution Fractions Collect Fractions Elution->Fractions Analysis Analyze Fractions by TLC Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Concentration Concentrate Under Reduced Pressure Pooling->Concentration Pure_Product Pure Methyl tetrahydrofuran-3-carboxylate Concentration->Pure_Product

Caption: Workflow for Chromatographic Purification.

Question 4: How can I detect and quantify the level of impurities in my sample?

Answer:

A combination of analytical techniques is often necessary for comprehensive impurity profiling.[8][9]

  • Gas Chromatography (GC): GC is an excellent technique for separating and quantifying volatile impurities. When coupled with a Flame Ionization Detector (FID), it provides good sensitivity for organic compounds. For structural elucidation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing less volatile or thermally labile impurities.[9] A variety of detectors can be used, with UV-Vis being common if the impurities have a chromophore. For universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of impurities, especially when they are present in significant quantities (>1%). Quantitative NMR (qNMR) can be used for accurate quantification of impurities if an internal standard is used.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify the functional groups present in impurities, which can aid in their identification. For example, a broad peak in the 3200-3600 cm⁻¹ region would suggest the presence of a hydroxyl group from an alcohol or carboxylic acid impurity.

Summary of Analytical Techniques

TechniqueInformation ProvidedCommon Impurities Detected
GC/GC-MS Separation, quantification, and structural information of volatile compounds.Residual solvents, starting materials, volatile byproducts.
HPLC/LC-MS Separation, quantification, and structural information of a wide range of compounds.Non-volatile byproducts, degradation products, higher molecular weight impurities.
NMR Detailed structural information and quantification.Isomers, degradation products, and any compound with NMR active nuclei.
FTIR Identification of functional groups.Compounds with distinct functional groups (e.g., -OH, C=O).

II. References

  • SRS Biodiesel. Transesterification. [Link][1]

  • Master Organic Chemistry. (2022-11-10). Transesterification. [Link][2]

  • Organic Chemistry Portal. Ester synthesis by transesterification. [Link][10]

  • Technoilogy. (2025-10-29). Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025. [Link][11]

  • EGEE 439: Alternative Fuels from Biomass Sources. 8.2 The Reaction of Biodiesel: Transesterification. [Link][12]

  • National Institutes of Health. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. [Link][3]

  • ResearchGate. Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. [Link][4]

  • MDPI. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link][5]

  • ACS Publications. (2023-01-31). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs | ACS Omega. [Link][6]

  • ResearchGate. (2023-01-12). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. [Link][7]

  • MPG.PuRe. (2020-05-28). Polymer Chemistry. [Link][13]

  • Google Patents. US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran. [14]

  • Google Patents. US5912364A - Process for the preparation of 3-methyltetrahydrofuran. [15]

  • Google Patents. US6147233A - Process for the preparation of 3-methyltetrahydrofuran. [16]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. [17]

  • Research and Reviews. (2021-10-20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link][8]

  • Biomedical Journal of Scientific & Technical Research. (2022-01-10). Recent Trends in Analytical Techniques for Impurity Profiling. [Link][9]

Sources

Troubleshooting low conversion in Methyl tetrahydrofuran-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a primary focus on the Fischer esterification of tetrahydrofuran-3-carboxylic acid with methanol.

Understanding the Core Reaction: Fischer Esterification

The synthesis of this compound is most commonly achieved via the Fischer esterification of tetrahydrofuran-3-carboxylic acid with methanol, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3]

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5][6] The acid catalyst serves two primary roles: it protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for attack by the methanol, and it facilitates the departure of a water molecule as a good leaving group.[1][6]

Being an equilibrium reaction, the principles of Le Chatelier are crucial for driving the synthesis towards a high yield of the desired ester.[5][6] This is typically achieved by using a large excess of one of the reactants (usually methanol, as it can also serve as the solvent) or by actively removing the water byproduct as it forms.[4][5][7]

Troubleshooting Guide & FAQs

Here we address common questions and issues that can lead to low conversion or yield in the synthesis of this compound.

Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes?

Low or no conversion is a common issue and can often be traced back to several key factors related to the reaction equilibrium and catalyst activity.

  • A1.1: Inadequate Water Removal: The presence of water is one of the most significant inhibitors of the Fischer esterification.[1][4] Since water is a product of the reaction, its accumulation will shift the equilibrium back towards the starting materials. Ensure all glassware is thoroughly dried before use and that your starting materials (tetrahydrofuran-3-carboxylic acid and methanol) are as anhydrous as possible. For reactions sensitive to water, employing a Dean-Stark apparatus to physically remove water as it forms can significantly improve conversion.[2][7]

  • A1.2: Insufficient or Inactive Catalyst: The acid catalyst is essential for the reaction to proceed at a reasonable rate. Ensure you are using a sufficient catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. If your catalyst is old or has been exposed to moisture, its activity may be diminished.

  • A1.3: Sub-optimal Reactant Stoichiometry: To favor the formation of the ester, it is highly recommended to use a large excess of methanol.[1][4] This not only shifts the equilibrium towards the products but also allows methanol to act as the solvent, ensuring the reactants are well-dissolved. A 10-fold or greater excess of methanol is a good starting point.[4]

  • A1.4: Inadequate Reaction Temperature or Time: Fischer esterifications typically require elevated temperatures to proceed at a practical rate. Refluxing the reaction mixture is a common practice.[2][8] Ensure your reaction is heated sufficiently and for an adequate duration. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Q2: I'm observing the formation of unexpected byproducts. What could they be and how can I avoid them?

The formation of byproducts can be indicative of sub-optimal reaction conditions or impurities in the starting materials.

  • A2.1: Potential for Ring Opening or Decomposition: While the tetrahydrofuran ring is generally stable, harsh acidic conditions and high temperatures could potentially lead to side reactions. If you suspect decomposition, consider using a milder acid catalyst or lowering the reaction temperature and extending the reaction time.

  • A2.2: Impurities in Starting Materials: Impurities in the tetrahydrofuran-3-carboxylic acid or methanol can lead to the formation of undesired byproducts. Ensure the purity of your starting materials before beginning the synthesis.

Q3: How critical is the purity of my starting materials and solvent?

The purity of your reactants and any solvents used is crucial for a successful reaction.

  • A3.1: Purity of Tetrahydrofuran-3-carboxylic Acid: Any non-volatile impurities in the carboxylic acid will remain in the reaction mixture and can potentially interfere with the reaction or complicate the purification of the final product. It is advisable to use a high-purity starting material or to purify it before use if its purity is questionable.

  • A3.2: Anhydrous Methanol: As mentioned, water is detrimental to the Fischer esterification. Using anhydrous methanol is highly recommended to minimize the initial amount of water in the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Fischer Esterification
  • Preparation: Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydrofuran-3-carboxylic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add a large excess of anhydrous methanol (e.g., 10-20 eq). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.[7][8]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low conversion in the synthesis of this compound.

TroubleshootingWorkflow start Low Conversion Observed check_water Is Water Present? start->check_water check_catalyst Is Catalyst Active & Sufficient? check_water->check_catalyst No dry_reagents Use Anhydrous Reagents & Dry Glassware check_water->dry_reagents Yes check_stoichiometry Is Methanol in Large Excess? check_catalyst->check_stoichiometry Yes fresh_catalyst Use Fresh/More Catalyst check_catalyst->fresh_catalyst No check_conditions Are Temperature & Time Optimal? check_stoichiometry->check_conditions Yes increase_methanol Increase Molar Ratio of Methanol check_stoichiometry->increase_methanol No optimize_temp_time Increase Temperature/Time & Monitor Reaction check_conditions->optimize_temp_time No success Successful Conversion check_conditions->success Yes use_dean_stark Employ Dean-Stark Trap dry_reagents->use_dean_stark use_dean_stark->check_catalyst fresh_catalyst->check_stoichiometry increase_methanol->check_conditions optimize_temp_time->success

Caption: Troubleshooting workflow for low conversion.

Data Summary

ParameterRecommendationRationale
Reactant Ratio >10:1 Methanol:Carboxylic AcidDrives equilibrium towards product formation.[4]
Catalyst H₂SO₄ or p-TsOH (0.05-0.1 eq)Strong acid catalyst is required to protonate the carbonyl.[1][2]
Temperature RefluxIncreases reaction rate.[8]
Water Content As low as possibleWater inhibits the reaction by shifting the equilibrium.[1][4][5]

References

  • Fischer, E.; Speier, A. (1895). Darstellung der Ester. Chemische Berichte, 28(3), 3252–3258. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • How to purify esterefication product? ResearchGate. [Link]

  • Jyoti, G., et al. (2017). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. International Journal of Advance Engineering and Research Development, 4(5). [Link]

  • Esterification Reaction The Synthesis And Purification Of. graduation.escoffier.edu. [Link]

  • Esterification Reaction The Synthesis And Purification Of. workflows.visiblenetworklabs.com. [Link]

  • US Patent for Process for the preparation of 3-methyltetrahydrofuran.
  • US Patent for Process for the preparation of 3-methyltetrahydrofuran.
  • WO Patent for Manufacture of 3-methyl-tetrahydrofuran from alpha-methylene-gamma-butyrolactone in a two step process.
  • Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. National Institutes of Health. [Link]

  • Catalytic Oxidative Ring Opening of THF Promoted by a Carboxylate-Bridged Diiron Complex, Triarylphosphines, and Dioxygen. ACS Publications. [Link]

  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. MDPI. [Link]

  • Protecting group. Wikipedia. [Link]

  • US Patent for Process for the manufacture of 3-oxo-tetrahydrofuran.
  • What is a simple way to convert an ester into carboxylic acid? ResearchGate. [Link]

  • WO Patent for Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. MDPI. [Link]

Sources

Technical Support Center: A-Z Guide to Managing Exothermic Reactions in Fluorinated Furan Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the comprehensive technical support guide for managing exothermic reactions during the synthesis of fluorinated furan derivatives. The deliberate introduction of fluorine into furan scaffolds is a cornerstone of modern medicinal and agrochemical development, imparting unique and often beneficial properties to the parent molecule. However, this synthetic advantage is frequently accompanied by the significant challenge of managing highly energetic, exothermic reactions.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper, mechanistic understanding of why these reactions are exothermic and how to mitigate the associated risks. Our goal is to empower you with the knowledge to not only troubleshoot existing procedures but also to proactively design safer, more robust synthetic routes.

Section 1: Understanding the Exothermicity of Furan Fluorination

Q1: Why are fluorination reactions of furan derivatives often highly exothermic?

A1: The high exothermicity of these reactions stems from a combination of factors related to bond energies and reaction mechanisms. The formation of the carbon-fluorine (C-F) bond is a thermodynamically very favorable process, releasing a significant amount of energy (typically >100 kcal/mol). This is one of the strongest single bonds in organic chemistry.

Furthermore, the furan ring itself is an electron-rich aromatic system.[1] Electrophilic fluorinating agents, which are commonly used, react rapidly with such electron-rich systems. This rapid reaction rate, coupled with the high heat of formation of the C-F bond, can lead to a rapid release of energy, resulting in a significant exotherm. The specific substitution pattern on the furan ring can either mitigate or exacerbate this effect by influencing the ring's electron density.

Q2: Are there specific types of fluorinating agents that are more prone to causing dangerous exotherms?

A2: Yes, the choice of fluorinating agent is a critical factor. Highly reactive and non-selective agents pose a greater risk. For instance, elemental fluorine (F₂) is extremely reactive and can lead to violent, uncontrolled reactions with organic substrates, including polymerization and fragmentation of the furan ring.[2][3] While its use is sometimes necessary, it requires specialized equipment and expertise.[2][4]

Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are generally more manageable but can still produce significant exotherms, especially with highly activated furan substrates.[5] Nucleophilic fluorinating agents, such as diethylaminosulfur trifluoride (DAST), can also be problematic, not only due to the exothermicity of the fluorination step but also because of their potential for thermal decomposition.[5][6][7]

Section 2: Pre-Reaction Assessment and Safety

Q3: How can I assess the potential thermal hazard of a new fluorination reaction before running it in the lab?

A3: A proactive approach to safety is paramount. Before any new fluorinated furan synthesis is attempted, a thorough risk assessment should be conducted. This should include a literature search for similar reactions and any reported safety incidents.

For a more quantitative assessment, reaction calorimetry is an invaluable tool.[8][9] A reaction calorimeter measures the heat evolved during a reaction under controlled conditions, providing crucial data on the total heat of reaction, the rate of heat release, and the potential for thermal runaway.[8][10] This information allows you to determine if the reaction can be safely controlled with standard laboratory equipment or if more specialized setups are required.

Q4: What are the essential personal protective equipment (PPE) and engineering controls for handling fluorinating agents and their reactions?

A4: Standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and appropriate gloves, is the minimum requirement.[11] However, due to the specific hazards of many fluorinating agents and the potential for the formation of hydrogen fluoride (HF) as a byproduct, additional precautions are necessary.

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are strongly recommended.[11][12]

  • Hand Protection: Neoprene or other HF-resistant gloves should be worn.[13] Double-gloving is a good practice.[11]

  • Engineering Controls: All manipulations of fluorinating agents and the subsequent reactions should be performed in a certified chemical fume hood with good airflow.[13] For particularly hazardous reagents like elemental fluorine, a specialized gas handling cabinet or glove box is required.[11][13]

  • Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, must be readily accessible, and all personnel must be trained in its use.[11][12]

Section 3: Troubleshooting Common Issues During Synthesis

Q5: I'm observing a rapid, uncontrolled temperature spike during the addition of my fluorinating agent. What should I do?

A5: An uncontrolled temperature spike is a clear indication of a potential thermal runaway and requires immediate action.

  • Stop Reagent Addition: Immediately cease the addition of the fluorinating agent.

  • Enhance Cooling: Increase the cooling capacity of your reaction setup. This may involve lowering the temperature of the cooling bath or adding a dry ice/acetone slurry.

  • Alert Personnel: Inform others in the lab of the situation.

  • Prepare for Quenching: If the temperature continues to rise despite enhanced cooling, and you have a pre-planned quenching strategy, be prepared to execute it. A suitable quenching agent would be a compound that reacts quickly and exothermically with the unreacted fluorinating agent but is otherwise inert to your product.

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.[14]

Q6: My reaction seems to have stalled, but I'm concerned about adding more reagent due to the potential for a delayed exotherm. How should I proceed?

A6: This is a common and potentially hazardous situation. The accumulation of unreacted starting material and fluorinating agent can lead to a sudden and violent exotherm if the reaction initiates.

  • In-Situ Monitoring: If possible, use in-situ reaction monitoring techniques (e.g., IR, NMR) to determine the concentration of reactants.

  • Controlled Temperature Increase: A small, controlled increase in temperature might be sufficient to initiate the reaction. This should be done cautiously, with adequate cooling on standby.

  • Catalyst/Initiator Addition: In some cases, the addition of a small amount of a catalyst or initiator might be necessary. This should only be done if the reaction mechanism is well-understood and the effect of the additive is known.

  • Safe Quenching: If you are unable to safely restart the reaction, the safest course of action is to quench the reaction under controlled conditions.

Section 4: Best Practices for Exotherm Management

Q7: What are the key experimental parameters I can modify to better control the exotherm?

A7: Several parameters can be adjusted to maintain control over an exothermic fluorination reaction.

ParameterRecommended PracticeRationale
Reagent Addition Slow, controlled, subsurface addition of the limiting reagent.Prevents accumulation of unreacted starting materials and allows for efficient heat dissipation.
Reaction Temperature Maintain a low initial temperature.Reduces the initial reaction rate, allowing for better control.
Solvent Choice Use a solvent with a high boiling point and good thermal conductivity.Helps to absorb and dissipate heat more effectively.
Stirring Ensure efficient and vigorous stirring.Promotes even heat distribution and prevents the formation of localized hot spots.
Concentration Use a more dilute reaction mixture.The larger solvent volume acts as a heat sink, absorbing the energy released.

Q8: Can you provide a general, safety-focused protocol for a batch fluorination reaction?

A8: The following is a generalized protocol emphasizing safety. Specific conditions will vary depending on the substrate and fluorinating agent.

Step-by-Step Safety Protocol for Batch Fluorination

  • Pre-Reaction Setup:

    • Ensure the reactor is clean, dry, and equipped with a magnetic or overhead stirrer, a temperature probe, and an inert gas inlet.

    • Place the reactor in a cooling bath with a temperature significantly lower than the desired reaction temperature.

  • Reagent Preparation:

    • Dissolve the furan derivative in an appropriate anhydrous solvent in the reactor.

    • In a separate, dry addition funnel, dissolve the fluorinating agent in the same solvent.

  • Controlled Addition:

    • Cool the reactor contents to the desired initial temperature (e.g., -78 °C).

    • Begin a slow, dropwise addition of the fluorinating agent solution.

    • Continuously monitor the internal reaction temperature. If it rises more than 5-10 °C above the set point, pause the addition until the temperature stabilizes.

  • Reaction Monitoring:

    • After the addition is complete, maintain the reaction at the low temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Controlled Quenching:

    • Once the reaction is complete, slowly add a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate) while carefully monitoring the temperature.

  • Workup:

    • Allow the reaction mixture to warm to room temperature before proceeding with the extraction and purification of the product.

dot graph TD { A[Start: Plan Reaction] --> B{Risk Assessment}; B --> C[Select Appropriate PPE and Engineering Controls]; C --> D[Prepare Reagents and Cooled Reactor]; D --> E[Controlled Reagent Addition with Temperature Monitoring]; E --> F{Temperature Stable?}; F -- Yes --> G[Monitor Reaction to Completion]; F -- No --> H[Stop Addition, Enhance Cooling]; H --> I{Temperature Controlled?}; I -- Yes --> E; I -- No --> J[Execute Emergency Quench/Evacuate]; G --> K[Controlled Quench]; K --> L[Workup and Purification]; L --> M[End]; } caption: Decision workflow for managing an exothermic reaction.

Section 5: Advanced Techniques for Enhanced Safety and Control

Q9: Are there alternatives to traditional batch chemistry that can improve the safety of exothermic fluorinations?

A9: Yes, continuous flow chemistry has emerged as a powerful technology for safely handling hazardous and highly exothermic reactions.[2][4][15][16] In a flow reactor, small volumes of reactants are continuously mixed and reacted in a microchannel or a packed bed.[3][17] This offers several advantages for exotherm management:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, preventing the buildup of heat and the formation of hot spots.[3][5]

  • Small Reaction Volume: At any given time, only a very small amount of material is in the reactor, minimizing the potential hazard of a thermal runaway.

  • Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yields.[5][15]

Q10: How can I get started with flow chemistry for my fluorination reactions?

A10: Several academic groups and commercial suppliers offer expertise and equipment for flow chemistry. The Ley group at the University of Cambridge has published extensively on the use of flow reactors for fluorination reactions.[7] Companies like Vapourtec and Syrris provide modular flow chemistry systems that can be adapted for a wide range of applications.[6]

dot graph LR { subgraph Batch Reactor A[Large Volume] --> B{Poor Heat Transfer}; B --> C[Potential for Hot Spots]; C --> D[Risk of Thermal Runaway]; end subgraph Flow Reactor E[Small Volume] --> F{Excellent Heat Transfer}; F --> G[Precise Temperature Control]; G --> H[Enhanced Safety]; end } caption: Comparison of batch vs. flow reactors for exotherms.

Section 6: Frequently Asked Questions (FAQs)

Q11: What are the signs of furan decomposition or polymerization during a reaction?

A11: The formation of dark, insoluble tars or a sudden, unexpected color change can indicate decomposition or polymerization. Furan itself can be sensitive to heat and acids, which can catalyze these side reactions.[18][19]

Q12: Can I use water to quench a reaction involving an HF-generating fluorinating agent?

A12: While water can be used, it will react with the byproduct to form hydrofluoric acid. A basic aqueous solution (e.g., sodium bicarbonate) is often preferred to neutralize the HF as it is formed. Always perform quenching slowly and with adequate cooling.

Q13: My fluorinated furan product seems unstable during workup and purification. What could be the cause?

A13: Some fluorinated furans can be sensitive to acidic or basic conditions. Additionally, residual HF can cause degradation. Ensure that the workup procedure is as neutral as possible and consider using a milder purification technique, such as flash chromatography on deactivated silica gel.

Q14: Where can I find reliable safety information on specific fluorinating agents?

A14: Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[13] Additionally, resources like the CAMEO Chemicals database from NOAA and hazardous substance fact sheets can provide valuable information.[18][20][21]

References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Yoshida, J. (n.d.). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals.
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2009). Development of fluorination methods using continuous-flow microreactors. ResearchGate.
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Technical Support Center: Identification of Byproducts in Furan Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: FDS-TSG-24-01 Revision: 1.2 Last Updated: January 11, 2026

Introduction

Welcome to the technical support center for furan derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common byproducts encountered during the synthesis and modification of furan-containing molecules. The inherent reactivity and sensitivity of the furan ring, while synthetically useful, can often lead to unexpected side reactions and the formation of complex mixtures.[1][2]

This resource is structured in a question-and-answer format to directly address specific experimental challenges. We will delve into the mechanistic origins of common byproducts, provide actionable strategies for their mitigation, and outline robust analytical protocols for their definitive identification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Color & Polymerization

Question 1: My furan-containing reaction has turned into a dark, insoluble tar. What is happening and how can I prevent it?

Answer: The formation of a dark, tar-like substance is a classic indication of furan polymerization.[1] Furans are notoriously sensitive to acidic conditions, which can initiate a cascade of reactions leading to insoluble, high-molecular-weight materials.[1][2][3]

Causality & Mechanism: The underlying cause is the acid-catalyzed protonation of the furan ring. The lone pair of electrons on the furan oxygen makes the ring susceptible to protonation, especially at the C2 position.[2] This generates a reactive electrophile, which can then be attacked by a neutral furan molecule, initiating a chain reaction. Subsequent steps involving loss of hydride ions and deprotonation can create conjugated poly(furfuryl) chains, which are intensely colored and often insoluble.[4] This process is particularly problematic in reactions using strong Brønsted or Lewis acids (e.g., H₂SO₄, AlCl₃) and can be triggered even by trace acidic impurities on glassware or in reagents.[1][5]

Mitigation Strategies:

StrategyRationale
Use Milder Catalysts Replace strong acids like AlCl₃ with milder Lewis acids such as ZnCl₂, BF₃, or solid acid catalysts.[1][5]
Ensure Anhydrous Conditions Water can participate in ring-opening side reactions, especially under acidic conditions, leading to byproducts like levulinic acid.[6]
Control Temperature Elevated temperatures accelerate the rate of polymerization.[1] Maintain strict temperature control and consider running reactions at lower temperatures for longer durations.
Purify Starting Materials Furan itself and its simple derivatives should be distilled immediately before use to remove any acidic impurities or oxidized species.
Neutralize Glassware Rinse glassware with a dilute ammonia solution followed by distilled water and oven-drying to remove trace acids from the glass surface.
Add a Non-Nucleophilic Base Incorporating a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge can scavenge stray protons without interfering with the main reaction.
Solvent Choice Using solvents like methanol can sometimes suppress polymerization by stabilizing reactive intermediates that would otherwise lead to polymer formation.[3][7]

Diagram: Furan Acid-Catalyzed Polymerization Pathway

Furan_Polymerization cluster_initiation Initiation cluster_propagation Propagation Furan1 Furan H_plus H+ ProtonatedFuran Protonated Furan (Reactive Electrophile) H_plus->ProtonatedFuran Protonation Furan2 Furan ProtonatedFuran->Furan2 Dimer Dimer Cation Furan2->Dimer Nucleophilic Attack Polymer Oligomer/Polymer (Dark Tar) Dimer->Polymer Chain Growth

Caption: Acid-catalyzed polymerization of furan leading to byproduct formation.

Category 2: Byproducts in Specific Reactions

Question 2: I'm performing a Diels-Alder reaction with a furan diene, but my yields are low and I see multiple products. What are the likely side reactions?

Answer: The Diels-Alder reaction involving furan is often complicated by its reversible nature and the potential for competing side reactions.[8] Unlike more robust dienes, the aromaticity of furan means the cycloaddition comes at a thermodynamic cost, making the retro-Diels-Alder reaction significant, especially at higher temperatures.[9]

Common Byproducts & Side Reactions:

  • Retro-Diels-Alder Products: The most common issue is simply the equilibrium favoring the starting materials. If you isolate the product and then heat it, you may observe its decomposition back to the furan and dienophile.[9]

  • Endo/Exo Isomers: The reaction can produce both endo and exo diastereomers. While the endo product is often the kinetic product, the exo can be the more thermodynamically stable isomer. Depending on reaction time and temperature, you may isolate a mixture. Boron-substituted furans have shown a high propensity to form the exo cycloadduct exclusively.[9]

  • Dienophile Polymerization: Under the reaction conditions (especially with prolonged heating), the dienophile (e.g., maleimide, acrylates) may self-polymerize, consuming starting material and complicating purification.

  • Ring-Opened Products: If any trace acid is present, the furan can undergo acid-catalyzed side reactions as described in Question 1.

Troubleshooting Flowchart for Furan Diels-Alder Reactions

Diels_Alder_Troubleshooting Start Low Yield / Multiple Products in Furan Diels-Alder Check_Temp Is Reaction Temp > 60°C? Start->Check_Temp Check_Purity Are Reagents Pure? Check_Temp->Check_Purity No Lower_Temp Action: Lower Temperature Rationale: Favor forward reaction, prevent retro-DA. Check_Temp->Lower_Temp Yes Check_Conc Is Reaction Concentrated? Check_Purity->Check_Conc Yes Purify_Furan Action: Purify Furan/Dienophile Rationale: Remove acid/polymer inhibitors. Check_Purity->Purify_Furan No Increase_Conc Action: Increase Concentration Rationale: Favor bimolecular forward reaction. Check_Conc->Increase_Conc No Use_Catalyst Action: Consider Lewis Acid Catalyst Rationale: Accelerate reaction at lower temp. Check_Conc->Use_Catalyst Yes End Optimized Reaction Lower_Temp->End Purify_Furan->End Increase_Conc->End Use_Catalyst->End

Caption: A logical workflow for troubleshooting problematic furan Diels-Alder reactions.

Question 3: During electrophilic substitution (e.g., acylation, nitration), I'm getting polysubstituted products and significant decomposition. How can I improve selectivity?

Answer: The furan ring is highly activated towards electrophilic aromatic substitution, often more so than benzene. This high reactivity can lead to a lack of selectivity and decomposition under standard conditions.[10]

Causality & Byproducts:

  • Polysubstitution: The first substitution (typically at the C2 position) may not sufficiently deactivate the ring, leading to a second substitution, often at the C5 position, yielding 2,5-disubstituted byproducts.[10]

  • Decomposition: The strong acids used to generate the electrophile (e.g., in Friedel-Crafts acylation or nitration) can easily trigger the polymerization and ring-opening pathways discussed previously.[1][10]

Strategies for Selective Monosubstitution:

ReactionTraditional Reagent (Problematic)Milder AlternativeRationale
Nitration HNO₃/H₂SO₄Acetyl nitrate (AcONO₂) at low tempAcetyl nitrate is a much milder nitrating agent, reducing the risk of oxidative decomposition and polymerization.[10]
Acylation Acyl Halide / AlCl₃Acetic anhydride / Phosphoric acid or BF₃Milder Lewis acids or protic acids like H₃PO₄ catalyze the reaction without causing extensive degradation of the furan ring.[1]
Sulfonation Fuming H₂SO₄Pyridine-SO₃ complexThis complex provides a source of SO₃ without the harsh, acidic, and oxidizing conditions of fuming sulfuric acid.[10]
Halogenation Br₂ or Cl₂ at RTDioxane-bromine complex or NBS/NCSHalogens react violently with furan; using a milder, controlled source of the electrophile allows for selective monohalogenation.[10]
Category 3: Analytical Identification of Byproducts

Question 4: I have an unknown peak in my GC-MS analysis of a furan reaction. What is a systematic approach to identify it?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile furan derivatives and their byproducts due to its high sensitivity and ability to separate complex mixtures.[11][12] A systematic approach is crucial for confident identification.

Protocol: Systematic Identification of Furan Byproducts by GC-MS

  • Sample Preparation (HS-SPME):

    • For robust and sensitive extraction of volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is highly recommended.[11][13][14]

    • Place a small, accurately weighed aliquot of your crude reaction mixture into a 20 mL headspace vial.

    • Add a saturated NaCl solution to increase the ionic strength and promote partitioning of volatile analytes into the headspace.[12][14]

    • If available, spike the sample with a deuterated internal standard (e.g., furan-d4) for accurate quantification.[12]

    • Equilibrate the vial (e.g., 35-50°C for 15-25 minutes) to allow volatiles to enter the gas phase.[11][12]

    • Expose an SPME fiber (a DVB/CAR/PDMS fiber is often effective for a broad range of furanics) to the headspace to adsorb the analytes.[11][13][14]

  • GC-MS Analysis:

    • Column: A low-polarity HP-5MS or similar column is generally effective for separating furan derivatives.[14]

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Data Acquisition: Collect data in full scan mode to obtain complete mass spectra for all eluting peaks.

  • Data Interpretation:

    • Library Search: Perform a mass spectral library search (e.g., NIST, Wiley) on the unknown peak. This is the fastest way to get a potential hit.

    • Analyze Fragmentation: Manually interpret the mass spectrum. Look for characteristic ions:

      • Molecular Ion (M⁺): Does the highest m/z value correspond to a plausible byproduct?

      • Furan Ring Fragments: Look for characteristic fragments of the furan ring itself (e.g., m/z 39, 68).

      • Loss of Substituents: Identify neutral losses corresponding to substituents on the ring (e.g., M-15 for methyl, M-29 for ethyl or formyl).

      • Ring-Opened Fragments: Byproducts like levulinic acid derivatives will show characteristic carbonyl fragments.

    • Consider Isomers: If the library search suggests a structure, consider if other isomers are possible. Furan derivatives can often be resolved by GC (e.g., 2-methylfuran vs. 3-methylfuran).[14]

    • Derivatization: If you suspect the presence of non-volatile byproducts (e.g., carboxylic acids, diols), perform a silylation reaction on an aliquot of the crude mixture using a reagent like BSTFA or MSTFA.[15][16] This will make them volatile enough for GC-MS analysis and provide a derivative with a characteristic mass spectrum.

References
  • BenchChem. (n.d.). Troubleshooting common issues in furan ring synthesis.
  • BenchChem. (n.d.). Troubleshooting low yields in the preparation of furan-based ketones.
  • Lee, S., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.
  • Choura, M., Belgacem, N. M., & Gandini, A. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules, ACS Publications.
  • ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2,5-Disubstituted Furans.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Furanic Compound Analysis.
  • JRC Publications Repository. (n.d.). Methods for the determination of furan in food.
  • Huang, Y. T., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health.
  • Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
  • Gandini, A. (1992). FURAN CHEMISTRY AND IONIC POLYMERIZATION. MECHANISMS AND STRUCTURES.
  • de Jong, E., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Publishing.
  • Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, RSC Publishing.
  • MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
  • Zhang, Y., et al. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, ACS Publications.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • BenchChem. (n.d.). Identifying and minimizing side-products in derivatization reactions.
  • MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.

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Technical Support Center: Synthesis of 2,5-Disubstituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,5-disubstituted tetrahydrofurans (THFs). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this vital chemical scaffold. The 2,5-disubstituted THF motif is a cornerstone in a multitude of biologically active natural products, including polyether ionophores, lignans, and the annonaceous acetogenins, which exhibit a wide range of activities such as antitumor and antimicrobial properties.[1][2]

However, the synthesis of these structures is far from trivial. The primary challenge lies in the precise control of stereochemistry at the C2 and C5 positions to achieve the desired cis or trans relationship, which is often crucial for biological function.[3][4] This document provides in-depth, field-proven insights in a question-and-answer format, covering high-level strategic decisions, detailed troubleshooting for common experimental failures, and validated protocols for key transformations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions that arise during the planning and execution of a synthesis campaign.

Q1: What are the primary strategic approaches for synthesizing 2,5-disubstituted THFs, and how do I choose the right one?

The selection of a synthetic strategy depends on the desired stereochemistry, available starting materials, and functional group tolerance. The major routes can be broadly classified into three categories: intramolecular cyclizations of acyclic precursors, cycloaddition reactions, and various metal-catalyzed processes.[1][2][5]

  • Intramolecular Cyclization: This is the most common approach and involves forming the C-O bond to close the ring. Key variants include:

    • Nucleophilic Substitution (S_N2): Cyclization of a C5-hydroxyl group onto an activated C2 position (e.g., bearing a halide or sulfonate leaving group). This method is reliable but requires the stereocenters to be set in the acyclic precursor.[1]

    • Acid-Catalyzed Cyclization (S_N1-type): Dehydrative cyclization of 1,4-diols or cyclization of unsaturated alcohols. These reactions often proceed through oxocarbenium ion intermediates. Caution is required as these conditions can sometimes lead to carbocation rearrangements or favor the thermodynamically stable trans product.[1][6]

    • Electrophile-Induced Cyclization: Reactions like iodoetherification or bromoetherification of γ,δ-unsaturated alcohols are powerful methods, particularly for accessing cis-2,5-disubstituted products under kinetic control.[4]

  • Cycloaddition Reactions: [3+2] cycloadditions involving carbonyl ylides can be an effective route, often catalyzed by rhodium from diazo compounds.[1]

  • Metal-Catalyzed Reactions: Palladium, gold, and copper catalysts have enabled a wide range of novel transformations, including hydroalkoxylation of alkynes and Heck-type reactions, often under mild conditions with excellent stereocontrol.[5][7]

The following decision tree provides a simplified guide for strategy selection.

G start Desired Stereochemistry? cis cis-2,5-Disubstitution start->cis cis trans trans-2,5-Disubstitution start->trans trans no_pref No Strong Preference / Acyclic Start start->no_pref Flexible cis_strat1 Iodocyclization of Z-alkenyl ethers cis->cis_strat1 cis_strat2 Substrate-controlled SN2 cyclization cis->cis_strat2 trans_strat1 Acid-catalyzed diol cyclization (thermodynamic) trans->trans_strat1 trans_strat2 Lewis Acid-mediated addition to lactols trans->trans_strat2 no_pref_strat1 Metal-catalyzed oxidative cyclization no_pref->no_pref_strat1 no_pref_strat2 [3+2] Cycloaddition no_pref->no_pref_strat2 no_pref_strat3 Base-mediated sulfonyl cyclization (E/Z dependent) no_pref->no_pref_strat3

Caption: Decision tree for selecting a synthetic strategy.

Q2: How can I reliably control the stereochemistry to favor the cis or trans isomer?

Stereocontrol is the central challenge. The outcome is dictated by the mechanism of the ring-closing step.

  • For cis products: The key is often to use a kinetically controlled reaction that proceeds through a chair-like transition state where both forming substituents are equatorial. The iodocyclization of γ,δ-unsaturated benzyl ethers is a classic example that delivers the cis product with high selectivity.[4]

  • For trans products: These are often the thermodynamically more stable isomer and can be favored by using reaction conditions that allow for equilibration, such as strong acid catalysis at elevated temperatures.[1] Alternatively, using a chiral auxiliary in conjunction with a Lewis acid can direct the stereoselective addition to a lactol-derived oxocarbenium ion, affording trans products.[8][9] The choice of Lewis acid and the nature of the nucleophile can significantly modulate the diastereomeric ratio.[8]

Q3: My starting material is an acyclic diol or unsaturated alcohol. What are the key considerations for a successful cyclization?

  • Leaving Group Choice: For S_N2-type cyclizations, the hydroxyl group must be converted into a good leaving group. Common choices include tosylates (Ts), mesylates (Ms), or halides. The choice can impact reaction rate and side reactions; tosylates are often reliable and crystalline.

  • Regioselectivity: When using precursors like epoxy alcohols, controlling the regioselectivity of the intramolecular ring-opening is critical. Lewis acids can be used to direct the nucleophilic attack to either the more or less substituted end of the epoxide, but the outcome depends heavily on the substrate's substitution pattern.[1]

  • Protecting Groups: Ensure your protecting groups are stable to the cyclization conditions. For instance, silyl ethers may not be stable to the strong Brønsted or Lewis acids used in some S_N1-type cyclizations.

Q4: I am using commercial THF as a solvent. What safety precautions are absolutely necessary?

Tetrahydrofuran can react with atmospheric oxygen upon storage to form highly unstable and explosive peroxides.[10] This is especially true for anhydrous THF or solvent that has been stored for a long time. NEVER distill THF to dryness, as this concentrates the peroxides to a dangerous level.

  • Peroxide Testing: Before using any previously opened bottle of THF, especially for reactions involving heating or distillation, you must test for peroxides. A simple method is to add a few drops of the THF to an acidic potassium iodide solution. The formation of a yellow-brown color (due to iodine) indicates the presence of peroxides.[11]

  • Peroxide Removal: For trace amounts, peroxides can be removed by shaking with a solution of ferrous sulfate or by passing the solvent through a column of activated alumina. If a test shows a high concentration of peroxides, it is safest to discard the solvent according to your institution's hazardous waste procedures.[11]

  • Safe Storage: Purified, peroxide-free THF should be stored under an inert atmosphere (nitrogen or argon) and away from light. Adding a stabilizer like butylated hydroxytoluene (BHT) can inhibit peroxide formation.[11]

Section 2: Troubleshooting Guide

Even with a well-planned synthesis, experiments can fail. This guide provides a systematic approach to diagnosing and solving common problems.

G start Reaction Issue (Low Yield, Wrong Product) check_sm 1. Analyze Crude Reaction (TLC, NMR) start->check_sm sm_gone Starting Material Consumed? check_sm->sm_gone product_lost Product formed but lost in workup? sm_gone->product_lost Yes bad_reagents Reagents/Catalyst Inactive? sm_gone->bad_reagents No side_reaction Side/Decomposition Products Formed? product_lost->side_reaction sol_workup Solution: - Check aqueous layers - Use milder workup - Avoid chromatography if unstable product_lost->sol_workup sol_side_reaction Solution: - Lower temperature - Change catalyst - Protect functional groups side_reaction->sol_side_reaction bad_conditions Conditions Incorrect? (Temp, Time, Solvent) bad_reagents->bad_conditions sol_reagents Solution: - Use fresh reagents - Check solvent purity (peroxides!) - Ensure inert atmosphere bad_reagents->sol_reagents sol_conditions Solution: - Screen temperatures/solvents - Increase reaction time - Verify catalyst loading bad_conditions->sol_conditions

Caption: A general workflow for troubleshooting reactions.

Problem 1: Low or No Yield of the Desired Tetrahydrofuran

Potential CauseRecommended Solution & Rationale
Ineffective Cyclization Precursor Solution: Re-evaluate the leaving group or activating group on your acyclic precursor. For S_N2 reactions, iodide is a better leaving group than chloride, and triflate is better than tosylate. Rationale: The rate of an S_N2 cyclization is highly dependent on the quality of the leaving group. A slow cyclization allows side reactions to dominate.[1]
Incorrect Reaction Conditions Solution: Systematically screen reaction parameters. For acid-catalyzed reactions, try different Brønsted (CSA, TsOH) or Lewis acids (TiCl₄, SnCl₄) and screen temperatures.[1] For base-mediated cyclizations, the choice of base (e.g., KOtBu, NaH) and solvent can dramatically affect the outcome.[12] Rationale: Each substrate has an optimal set of conditions. Lewis acids, for example, differ in their oxophilicity and ability to promote cyclization versus decomposition.
Product Lost During Workup Solution: Before discarding any layers, analyze them by TLC or LCMS. If your product has free hydroxyl groups, it may be partially soluble in the aqueous layer. Rationale: This is a common and overlooked source of yield loss. If solubility is an issue, perform a back-extraction from the aqueous layer with a more polar organic solvent (e.g., ethyl acetate) or saturate the aqueous layer with NaCl to decrease the polarity.[13]
Reagent/Solvent Degradation Solution: Use freshly distilled, peroxide-free THF.[11] If using organometallic reagents (e.g., organolithiums), titrate them before use. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Rationale: Water, oxygen, and especially peroxides can quench sensitive reagents and catalysts, completely inhibiting the reaction.

Problem 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Potential CauseRecommended Solution & Rationale
Unfavorable Thermodynamic Control Solution: To favor the kinetic product (often cis), lower the reaction temperature and use conditions that are not reversible. For example, an electrophile-induced cyclization with I₂ is typically run at 0 °C or below and is irreversible.[4] Rationale: If a reaction is run under conditions that allow for equilibration (e.g., high temperature, strong acid), the product ratio will reflect the thermodynamic stability of the isomers, which usually favors the trans product where bulky groups are pseudo-equatorial.
Isomerization During Workup or Purification Solution: Test the stability of your product mixture by exposing an aliquot to your planned workup conditions (e.g., aqueous HCl) and monitoring by TLC/NMR.[13] If isomerization occurs, switch to a milder, non-acidic/basic workup (e.g., quenching with saturated NH₄Cl or NaHCO₃) and consider purifying via flash chromatography on neutralized silica gel.
Ineffective Stereocontrol Solution: If substrate control is insufficient, introduce a more powerful directing element. The use of chiral oxazolidinones as auxiliaries can provide excellent diastereoselection in additions to lactols.[8][9] Rationale: A chiral auxiliary forces the reaction to proceed through a more ordered transition state, leading to a significant energy difference between the pathways that form the two different diastereomers.

Problem 3: Difficulty in Product Characterization and Stereochemical Assignment

Potential CauseRecommended Solution & Rationale
Ambiguous Stereochemistry Solution: Use ¹H NMR spectroscopy as your primary tool. The coupling constants (³J value) between the protons at C2 and C3 (and C4 and C5) are diagnostic. Rationale: For many 2,5-disubstituted THF systems, the coupling constants for trans protons are typically larger (e.g., ~9.3 Hz) than for cis protons (~6.8 Hz), although this can vary.[9] This difference arises from the dihedral angle between the protons in the most stable ring conformation. For unambiguous assignment, 2D NOESY experiments can confirm through-space proximity of substituents.
Inseparable Diastereomers Solution: If the diastereomers are inseparable by standard silica gel chromatography, consider using a different stationary phase (e.g., alumina, C18 reverse phase) or switching to preparative HPLC. Alternatively, if the molecule contains a reactive handle (e.g., a hydroxyl group), it can be derivatized to form diastereomeric esters with a chiral acid, which often have different chromatographic properties.

Section 3: Key Experimental Protocols

Protocol 1: Stereoselective Synthesis of a cis-2,5-Disubstituted THF via Iodocyclization (Methodology based on the principles established by Rychnovsky and Bartlett[4])

This protocol describes the kinetically controlled cyclization of a γ,δ-unsaturated alcohol to favor the cis product.

  • Preparation: Dissolve the γ,δ-unsaturated alcohol (1.0 equiv) in acetonitrile (CH₃CN, ~0.1 M) in a round-bottom flask wrapped in aluminum foil to protect it from light.

  • Cooling: Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • Reagent Addition: Add solid iodine (I₂, 1.5 equiv) to the stirred solution in one portion.

  • Reaction Monitoring: Monitor the reaction by TLC (stain with a ceric ammonium molybdate or potassium permanganate solution). The reaction is typically complete within 1-4 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, a 2-(iodomethyl)-5-substituted tetrahydrofuran, can be purified by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Mediated Synthesis of a trans-2,5-Disubstituted THF (Methodology adapted from the addition of titanium enolates to γ-lactols[8][9][14])

This protocol describes the diastereoselective addition of a titanium enolate to a chiral lactol, favoring the trans product.

  • Enolate Formation: In a flame-dried, N₂-purged flask, dissolve the N-acyl oxazolidinone chiral auxiliary (1.1 equiv) in anhydrous dichloromethane (CH₂Cl₂, ~0.2 M). Cool the solution to -23 °C. Sequentially add titanium(IV) chloride (TiCl₄, 1.1 equiv) followed by diisopropylethylamine (DIPEA, 1.1 equiv). Stir for 30 minutes to generate the chlorotitanium enolate.

  • Substrate Addition: In a separate flask, dissolve the γ-lactol (1.0 equiv) in anhydrous CH₂Cl₂. Add this solution dropwise to the cold enolate solution.

  • Reaction: Stir the reaction at -23 °C, monitoring by TLC until the lactol is consumed.

  • Quenching: Quench the reaction by pouring it into a half-saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Warm the mixture to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Analysis: Purify the resulting diastereomers by flash column chromatography. The trans/cis ratio can be determined by ¹H NMR analysis of the crude product.[9]

Protocol 3: Qualitative Peroxide Test for THF Solvent (Standard laboratory safety procedure[10][11])

  • Prepare Test Solution: In a test tube, mix ~1 mL of a freshly prepared 10-15% aqueous potassium iodide (KI) solution with a drop of dilute hydrochloric acid.

  • Test THF: Add 1-2 mL of the THF to be tested to the KI solution.

  • Observe: Vigorously shake the test tube. A colorless or pale yellow solution indicates that the THF is safe to use. The formation of a distinct brown color (from the oxidation of I⁻ to I₂) signifies the presence of a dangerous level of peroxides, and the solvent should be treated or disposed of properly.

References

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH.[Link]

  • Cardoso, A. L., et al. (2000). Stereoselective Synthesis of Functionalized trans-2,5-Disubstituted Tetrahydrofurans. Organic Letters, 2(1), 53-56. [Link]

  • Cardoso, A. L., et al. (2000). Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. PubMed.[Link]

  • Cardoso, A. L., et al. (2000). Stereoselective Synthesis of Functionalized trans-2,5-Disubstituted Tetrahydrofurans. ACS Publications.[Link]

  • Imperial College London. Tetrahydrofuran synthesis using 5-endo-trig cyclisation reactions. Ch.imperial.[Link]

  • Ma, S., et al. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans. Semantic Scholar.[Link]

  • Neumann, M., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. PubMed Central.[Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydrofurans. Organic Chemistry Portal.[Link]

  • Combinatorial Chemistry Review. (2020). Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans. Combinatorial Chemistry Review.[Link]

  • Marks, T., et al. (2024). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI.[Link]

  • Acantharex. (2022). Watch this before using tetrahydrofuran (THF) | Quick guide. YouTube.[Link]

  • Organic Syntheses. Tetrahydrofuran Purification. Organic Syntheses.[Link]

  • Rychnovsky, S. D., & Bartlett, P. A. (1981). Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans and cis- and trans-Linalyl Oxides. ACS Publications.[Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry.[Link]

Sources

Technical Support Center: Regioselective Functionalization of Tetrahydrofuran Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of tetrahydrofuran (THF) rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying the THF scaffold—a privileged core in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] The precise control of regioselectivity is paramount for synthesizing desired isomers and avoiding tedious purification steps, ultimately accelerating drug discovery and development pipelines.[4][5]

This resource provides in-depth, field-proven insights into common challenges, offering troubleshooting guides and frequently asked questions (FAQs) to ensure your success. We will explore the causal relationships behind experimental choices, grounded in mechanistic principles, to empower you to make informed decisions at the bench.

Section 1: Understanding the Fundamentals of THF Reactivity

The THF ring presents two primary sites for functionalization: the C2/C5 positions (α to the oxygen) and the C3/C4 positions (β to the oxygen). The α-protons are inherently more reactive due to the electron-withdrawing nature of the adjacent oxygen atom, which can stabilize radical or anionic intermediates.[6][7] This intrinsic reactivity often leads to a preference for α-functionalization. However, achieving β-selectivity, or even controlling selectivity between the C2 and C5 positions in a substituted THF, requires specific strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction preferentially functionalizing the α-position (C2/C5) of the THF ring?

A1: The C-H bonds at the α-position are weaker and more acidic than those at the β-position. This is due to the inductive effect of the ring oxygen and the ability of the oxygen to stabilize adjacent radical or anionic intermediates through resonance or hyperconjugation. Many reaction mechanisms, particularly those involving radical hydrogen atom transfer (HAT) or deprotonation, will naturally favor this more reactive site.[6][7]

Q2: What are the main strategies to control regioselectivity in THF functionalization?

A2: The primary strategies can be broadly categorized as:

  • Directing Group (DG) Control: A directing group is installed on the substrate to position a catalyst or reagent at a specific C-H bond, overriding the ring's intrinsic reactivity. This is one of the most powerful strategies for achieving non-native selectivity (e.g., at the β-position).[8]

  • Steric Hindrance: Bulky substituents on the THF ring or bulky reagents can block access to the more reactive α-position, thereby favoring functionalization at a less hindered site.[9][10]

  • Electronic Control: Modifying the electronic properties of the substrate or using electronically biased catalysts can alter the reactivity of specific C-H bonds. For example, installing an electron-withdrawing group can deactivate certain positions.[9][11]

  • Catalyst/Reagent Control: The choice of catalyst, ligand, and additives can profoundly influence regioselectivity by engaging in specific transition states that favor one isomer over another.[12][13]

  • Ring-Opening Strategies: For certain transformations, a regiocontrolled ring-opening of the THF moiety, followed by functionalization and subsequent ring-closure, can provide access to specific isomers that are difficult to obtain directly.[14][15][16]

Section 2: Troubleshooting Guide for C-H Functionalization Strategies

Direct C-H functionalization is an atom-economical approach to modify the THF core. However, achieving high regioselectivity can be challenging. This section addresses common problems encountered during these experiments.

Issue 1: Poor Regioselectivity in a Palladium-Catalyzed Direct Arylation

Question: "I am attempting a Pd-catalyzed C-H arylation of 2-methyltetrahydrofuran, but I'm getting a mixture of C5 and C3/C4-arylated products. How can I improve selectivity for a single position?"

Answer and Troubleshooting Steps:

Controlling regioselectivity in the direct arylation of substituted THFs is a common challenge where steric and electronic factors compete.[17] Here’s a systematic approach to troubleshoot this issue:

  • Analyze the Inherent Bias: In 2-methyl-THF, the C5 position is electronically activated (α to oxygen) but is also sterically accessible. The C2 position is blocked. The C3 and C4 positions are electronically less reactive. Your current mixture suggests that both electronic preference (C5) and other pathways are active.

  • Ligand Modification (Steric and Electronic Tuning): The ligand on the palladium catalyst is your primary tool for tuning selectivity.

    • Modify Ligand Electronics: The electronic nature of the ligand can influence the C-H activation step. Experiment with both electron-rich and electron-poor ligands to see if it impacts the product ratio.

  • Solvent and Base Optimization: The solvent and base can significantly influence the mechanism and regioselectivity.[12]

    • Solvent Polarity: Switch from a nonpolar solvent (e.g., toluene) to a more polar, coordinating solvent (e.g., 1,4-dioxane or t-amyl alcohol). The solvent can influence the aggregation state and geometry of the active catalyst.

    • Base Strength and Cation: The base is often critical in the C-H activation step (Concerted Metalation-Deprotonation pathway). Switch from an inorganic base like K₂CO₃ to a carboxylate salt (e.g., PivOK) or a phosphate (K₃PO₄). The nature of the cation and the basicity can alter the transition state geometry.[12]

  • Employ a Directing Group (The Definitive Solution): If optimization fails, the most robust solution is to install a directing group. For example, a picolinamide (PA) or other N-containing directing group can be tethered to the THF substrate. This will direct the palladium catalyst to a specific, often remote, C-H bond, providing excellent and predictable regioselectivity.[8][18]

Workflow Diagram: Troubleshooting Poor Regioselectivity

G start Problem: Poor Regioselectivity (e.g., Mixture of C5/β isomers) ligand Step 1: Modify Ligand on Catalyst start->ligand Initial Approach solvent_base Step 2: Optimize Solvent & Base ligand->solvent_base If selectivity remains low sub_ligand1 Increase steric bulk (e.g., P(t-Bu)3) ligand->sub_ligand1 sub_ligand2 Tune electronics ligand->sub_ligand2 directing_group Step 3: Implement Directing Group Strategy solvent_base->directing_group For definitive control sub_solvent Vary polarity (Toluene vs. Dioxane) solvent_base->sub_solvent sub_base Change base type (K2CO3 vs. PivOK) solvent_base->sub_base solution Outcome: High Regioselectivity directing_group->solution

Caption: A systematic workflow for troubleshooting poor regioselectivity in THF C-H functionalization.

Section 3: Protocols and Data Tables

To provide a practical context, here is a representative protocol for a photocatalytic α-C–H functionalization and a comparative data table illustrating how reaction conditions affect regioselectivity.

Experimental Protocol: Visible-Light Photocatalytic α-C–H Thiolation of THF

This protocol is adapted from methodologies demonstrating the selective activation of the α-C–H bond of THF using photoredox catalysis.[19]

Objective: To synthesize 2-(phenylthio)tetrahydrofuran.

Materials:

  • Tetrahydrofuran (THF), anhydrous

  • Thiophenol

  • 4CzIPN (photocatalyst)

  • Tetrabutylammonium bromide (nBu₄NBr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), degassed

  • Blue LED light source (455 nm)

Procedure:

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4CzIPN (1 mol %), nBu₄NBr (10 mol %), and K₂CO₃ (2.0 equivalents).

  • Seal the tube with a rubber septum, and purge with nitrogen or argon for 10 minutes.

  • Add anhydrous THF (0.5 M), thiophenol (1.0 equivalent), and degassed acetonitrile.

  • Place the reaction tube approximately 5 cm from a blue LED light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(phenylthio)tetrahydrofuran.

Data Table: Influence of Reaction Parameters on Regioselectivity

The following table summarizes hypothetical but representative data for the C-H arylation of 2-phenyl-THF, illustrating how different parameters can steer the reaction towards C5 (α-position) or C3/C4 (β-positions).

EntryCatalystLigandBaseSolventTemp (°C)C5:β Ratio
1Pd(OAc)₂PPh₃K₂CO₃Toluene11085:15
2Pd(OAc)₂P(o-tol)₃ K₂CO₃Toluene11060:40
3Pd(OAc)₂JohnPhos K₂CO₃Toluene11045:55
4Pd(OAc)₂JohnPhosPivOK Dioxane 11020:80
5Pd(OAc)₂JohnPhosPivOKDioxane80 35:65

Analysis of Table:

  • Entries 1-3: Increasing the steric bulk of the phosphine ligand (PPh₃ < P(o-tol)₃ < JohnPhos) systematically decreases the selectivity for the electronically preferred but more hindered C5 position.

  • Entry 4: Changing the base to potassium pivalate (PivOK) and the solvent to dioxane dramatically inverts the selectivity, favoring the β-positions. This highlights the synergistic effect of reaction parameters.

  • Entry 5: Lowering the temperature reduces the overall reactivity but can sometimes improve selectivity by favoring the pathway with the lower activation energy.

Section 4: Mechanistic Insights with Visualizations

Understanding the underlying reaction mechanisms is crucial for rational design and troubleshooting.

Mechanism: Directing Group-Assisted β-C–H Activation

A directing group (DG) operates by forming a stable cyclometalated intermediate, which forces the catalytic center into proximity with a specific, often remote, C-H bond.

G cluster_0 Catalyst Coordination & C-H Activation cluster_1 Functionalization & Catalyst Turnover A Substrate-DG + Pd(II) Catalyst B Coordination Complex A->B Coordination C Cyclometalated Intermediate (β-C-H Activation) B->C Concerted Metalation- Deprotonation (CMD) D Oxidative Addition (e.g., of Ar-I) C->D E Reductive Elimination D->E E->A Regenerates Pd(II) F β-Functionalized Product E->F

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Methyl vs. Ethyl Tetrahydrofuran-3-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. Within the valuable class of heterocyclic building blocks, tetrahydrofuran derivatives are of significant interest due to their prevalence in natural products and pharmaceuticals. This guide provides an in-depth technical comparison of two closely related analogs: Methyl tetrahydrofuran-3-carboxylate and Ethyl tetrahydrofuran-3-carboxylate. By examining their physical properties and performance in a common synthetic transformation—hydride reduction—this document aims to equip scientists with the field-proven insights necessary to make an informed selection for their specific synthetic goals.

At a Glance: Structural and Physical Properties

The primary distinction between this compound and Ethyl tetrahydrofuran-3-carboxylate lies in the ester alkyl group—a methyl versus an ethyl group. This seemingly minor difference gives rise to variations in their physical properties that can have practical implications in the laboratory, particularly concerning reaction temperature control and solvent removal.

PropertyThis compoundEthyl tetrahydrofuran-3-carboxylate
CAS Number 53662-85-4[1][2]139172-64-8
Molecular Formula C₆H₁₀O₃[2]C₇H₁₂O₃
Molecular Weight 130.14 g/mol [2]144.17 g/mol
Boiling Point 158.8 °C at 760 mmHg[3]76-78 °C at 12 mmHg
Density 1.109 g/cm³[3]1.077 g/cm³
Appearance Colorless liquid[2]Colorless to light yellow liquid

Causality Behind Experimental Choices: The Ester Alkyl Group's Influence

The choice between a methyl and an ethyl ester in a synthetic sequence is often dictated by several key factors that extend beyond their physical properties. These include reactivity, steric hindrance, and the nature of the corresponding alcohol byproduct.

Reactivity and Steric Hindrance: The methyl group is sterically smaller than the ethyl group. In reactions where the ester carbonyl is attacked by a nucleophile, the less hindered nature of the methyl ester can sometimes lead to faster reaction rates.[4][5] Conversely, the slightly greater steric bulk of the ethyl group might offer enhanced selectivity in certain sterically sensitive transformations.

Byproduct Considerations: Upon cleavage of the ester, methanol or ethanol is generated as a byproduct. The choice between the two can be influenced by the desired workup procedure and the ease of removal of the resulting alcohol. Methanol's lower boiling point (64.7 °C) compared to ethanol (78.37 °C) can facilitate its removal under reduced pressure.

Performance in Synthesis: A Comparative Case Study - Reduction to Tetrahydrofuran-3-methanol

A fundamental transformation for esters is their reduction to the corresponding primary alcohol. This reaction is crucial for accessing a wide range of downstream intermediates. Here, we compare the reduction of this compound and Ethyl tetrahydrofuran-3-carboxylate to (Tetrahydrofuran-3-yl)methanol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting esters to alcohols.[8][9]

The overarching synthetic workflow, starting from the parent carboxylic acid, is depicted below:

G cluster_0 Synthesis of Starting Esters cluster_1 Comparative Reduction Tetrahydrofuran-3-carboxylic_acid Tetrahydrofuran-3-carboxylic acid Methyl_ester This compound Tetrahydrofuran-3-carboxylic_acid->Methyl_ester H+, Δ Ethyl_ester Ethyl tetrahydrofuran-3-carboxylate Tetrahydrofuran-3-carboxylic_acid->Ethyl_ester H+, Δ Methanol Methanol Methanol->Methyl_ester Ethanol Ethanol Ethanol->Ethyl_ester LiAlH4 1. LiAlH₄, THF 2. H₂O workup Methyl_ester->LiAlH4 Ethyl_ester->LiAlH4 Product (Tetrahydrofuran-3-yl)methanol LiAlH4->Product

Sources

A Comparative Analysis for the Modern Chemist: Methyl tetrahydrofuran-3-carboxylate vs. Methyl tetrahydropyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the properties and performance of the final molecule. Among the vast array of available scaffolds, saturated heterocyclic ethers like tetrahydrofuran (THF) and tetrahydropyran (THP) are ubiquitous due to their favorable physicochemical properties, including improved solubility and metabolic stability. This guide provides an in-depth comparison of two closely related derivatives, Methyl tetrahydrofuran-3-carboxylate and Methyl tetrahydropyran-3-carboxylate , offering experimental insights to inform their strategic application in research and development.

Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in their core heterocyclic structure: this compound is built upon a five-membered THF ring, while Methyl tetrahydropyran-3-carboxylate features a six-membered THP ring. This seemingly subtle variation in ring size introduces significant differences in bond angles, ring strain, and conformational flexibility, which in turn dictate their physical and chemical behavior.

Caption: Chemical structures of this compound and Methyl tetrahydropyran-3-carboxylate.

The five-membered THF ring is relatively planar but possesses a notable degree of ring strain. In contrast, the six-membered THP ring is puckered and adopts a stable, low-energy chair conformation, similar to cyclohexane. This conformational difference is not merely academic; it influences how these molecules interact with biological targets, affecting binding affinity and orientation within an active site.[1]

A summary of their key physicochemical properties is presented below for direct comparison.

PropertyThis compoundMethyl tetrahydropyran-3-carboxylate
Molecular Formula C₆H₁₀O₃[2][3]C₇H₁₂O₃[4]
Molecular Weight 130.14 g/mol [2][5]144.17 g/mol [4]
CAS Number 53662-85-4[2][3]18729-20-9[4]
Appearance Colorless Liquid[2]Colorless Liquid[4]
Boiling Point 158.8 ± 23.0 °C at 760 mmHg[5]183°C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[5]~1.080 g/mL (for 4-carboxylate)[6]
Flash Point 55.2 ± 17.2 °C[5]~86.0 °C (for 4-carboxylate)[6]

The higher boiling point and molecular weight of the pyran derivative are direct consequences of its additional methylene group. These properties can influence purification methods, such as distillation, and solvent selection during a reaction.

Synthesis and Chemical Reactivity

Both compounds serve as versatile intermediates in organic synthesis.[4][7] Their synthesis often involves the hydrogenation of the corresponding unsaturated furan or pyran precursors, or through cyclization reactions of appropriate linear precursors.[8][9][10] For instance, tetrahydropyran rings can be formed via the cyclization of 1,5-diols.[9]

The reactivity of both molecules is dominated by the methyl ester functional group, which can readily undergo:

  • Hydrolysis: Conversion to the corresponding carboxylic acid.

  • Amidation: Reaction with amines to form amides.

  • Reduction: Conversion to the primary alcohol, (tetrahydrofuran-3-yl)methanol or (tetrahydropyran-3-yl)methanol.

  • Transesterification: Reaction with other alcohols to form different esters.

The choice between the furan and pyran ring can influence the rate and outcome of these reactions due to steric and electronic effects. The greater conformational flexibility of the six-membered ring in methyl tetrahydropyran-3-carboxylate might allow for easier access of reagents to the ester group compared to its more constrained five-membered counterpart, although this effect is generally subtle.

Caption: Common reactions of the methyl ester group on THF and THP rings.

Applications in Drug Discovery and Development

The THF and THP motifs are considered "privileged scaffolds" in medicinal chemistry. They are frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and cell permeability, while also providing a three-dimensional structure that can improve target binding.[11][12]

  • This compound: The THF ring is a common feature in numerous natural products and approved drugs.[12] Its relatively compact size and hydrogen bond accepting capability make it an attractive isostere for other functionalities. The use of this building block allows for the exploration of chemical space around a core molecule with a substituent that is less lipophilic than a corresponding carbocyclic ring.

  • Methyl Tetrahydropyran-3-carboxylate: The THP ring is also a cornerstone in medicinal chemistry, often used as a metabolically stable ether. Its chair-like conformation provides well-defined axial and equatorial positions for substituents, allowing for precise stereochemical control which is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.[13] The choice to use a THP derivative can be a deliberate strategy to introduce a specific conformational bias into a molecule.

The decision to use a THF versus a THP derivative often hinges on a "matched molecular pair analysis."[11] A researcher might synthesize both analogues of a lead compound to empirically determine which scaffold provides a better balance of potency, selectivity, and pharmacokinetic properties. The subtle difference in the spatial arrangement of the ring oxygen and the ester substituent can lead to significant variations in biological activity.

Experimental Protocol: Amide Formation

To provide a practical context, the following is a representative protocol for the synthesis of a carboxamide, a common reaction for these ester intermediates. This procedure is illustrative and can be adapted for either starting material.

Objective: To synthesize Tetrahydro-2H-pyran-4-carboxamide from Methyl tetrahydropyran-4-carboxylate (as an analogue to the 3-carboxylate).[14]

Materials:

  • Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH) solution

  • Sodium chloride (NaCl)

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl tetrahydro-2H-pyran-4-carboxylate (e.g., 20 mL, 150 mmol) in methanol (500 mL) in a suitable reaction flask.[14]

  • Add ammonium hydroxide (1 L) to the solution and stir the reaction mixture at ambient temperature.[14]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • If the reaction is incomplete after 24 hours, an additional portion of ammonium hydroxide (500 mL) can be added, and stirring continued.[14]

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.[14]

  • Saturate the remaining aqueous layer with solid sodium chloride to decrease the solubility of the organic product.[14]

  • Extract the aqueous layer with chloroform (3 x 150 mL).[14]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[14]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[14]

  • The resulting solid, tetrahydropyran-4-carboxamide, can be further purified by recrystallization if necessary.[14]

This self-validating protocol includes clear steps for reaction, workup, and purification, which are essential for ensuring the integrity of the final compound.

Conclusion and Strategic Recommendations

Both this compound and Methyl tetrahydropyran-3-carboxylate are valuable chemical intermediates with distinct structural and conformational properties.

  • Choose this compound when a more compact, relatively planar heterocyclic scaffold is desired. It is an excellent choice for introducing a polar, hydrogen-bond accepting group with minimal steric bulk.

  • Choose Methyl tetrahydropyran-3-carboxylate when seeking to leverage the well-defined stereochemistry of a chair-like conformation. It is ideal for applications where precise positioning of substituents in either axial or equatorial orientations is critical for optimizing molecular interactions.

Ultimately, the choice between these two building blocks should be driven by the specific goals of the research program. Empirical testing of both scaffolds within a lead compound series is often the most effective strategy to unlock optimal performance in potency and drug-like properties.

References

  • Chemsrc. (2025). This compound | CAS#:53662-85-4. Retrieved from [Link]

  • PubChem. (n.d.). Methyl furan-3-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). US6147233A - Process for the preparation of 3-methyltetrahydrofuran.
  • ResearchGate. (2025). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-3-methyl-2H-pyran. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). METHYL TETRAHYDRO-2H-PYRAN-3-CARBOXYLATE | 18729-20-9. Retrieved from [Link]

  • Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
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  • Cambridge Open Engage. (2025). Comparison of Synthetic Carboxylic Acid Aromatic and Aliphatic Ethers to Dissolved Organic Matter Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for: 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A Non-Polar, Non- Peroxide Forming E. Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyltetrahydrofuran. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US5912364A - Process for the preparation of 3-methyltetrahydrofuran.
  • MDPI. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • PennAKem. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

  • Kairav Chemofarbe Industries Ltd. (n.d.). 3-Methyl Tetrahydrofuran (3-Methyl THF). Retrieved from [Link]

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The Ascendancy of a Cyclic Ester: Unveiling the Advantages of Methyl Tetrahydrofuran-3-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of reagents and building blocks is a critical determinant of success. While acyclic esters have long served as workhorses in the laboratory, a nuanced understanding of molecular architecture and a growing imperative for sustainable practices have brought cyclic esters, particularly methyl tetrahydrofuran-3-carboxylate, to the forefront of innovation. This guide provides a comprehensive comparison, grounded in scientific principles and practical insights, to illuminate the distinct advantages of employing this versatile cyclic ester over its acyclic counterparts in contemporary research and development.

I. The Structural Imperative: Conformational Rigidity and Stereochemical Control

A fundamental differentiator between cyclic and acyclic molecules lies in their conformational freedom. Acyclic esters, characterized by free rotation around their single bonds, exist as a population of rapidly interconverting conformers. This inherent flexibility can be a double-edged sword, often leading to challenges in achieving high stereoselectivity in chemical transformations.

In stark contrast, the tetrahydrofuran ring of this compound imposes significant conformational constraints. This rigidity translates into a more defined three-dimensional structure, which can be leveraged for superior stereochemical control in asymmetric synthesis. The fixed spatial arrangement of the ester functionality relative to the cyclic ether backbone provides a predictable steric and electronic environment, enabling more precise interactions with chiral catalysts and reagents.

This principle is paramount in the synthesis of complex, biologically active molecules where specific stereoisomers are required for therapeutic efficacy. The tetrahydrofuran motif is a prevalent core structure in a vast array of natural products and pharmaceuticals, making chiral this compound a valuable and sought-after building block for the stereoselective synthesis of these targets.[1]

II. Enhanced Chemical Stability: A Lesson in Intramolecular Interactions

The cyclic nature of this compound also imparts a notable increase in chemical stability compared to many acyclic esters. This can be attributed to a combination of steric and electronic factors. The ring structure can shield the ester carbonyl from nucleophilic attack to some extent, and the electron-donating effect of the ether oxygen can modulate the electrophilicity of the carbonyl carbon.

This enhanced stability is particularly advantageous in multi-step syntheses where the ester moiety must endure a variety of reaction conditions without premature cleavage. The robustness of the tetrahydrofuran ring system allows for greater flexibility in the design of synthetic routes, as it can be carried through several transformations before being unmasked or modified at a later stage.

III. A Green and Sustainable Profile: Answering the Call for Environmental Responsibility

The principles of green chemistry are increasingly guiding the choices made in modern laboratories. This compound and its parent ring system, tetrahydrofuran (THF), are often derived from renewable resources, such as furfural from biomass. This bio-based origin presents a significant advantage over many acyclic esters that are typically derived from petrochemical feedstocks.

Furthermore, the solvent properties of related tetrahydrofuran derivatives, such as 2-methyltetrahydrofuran (2-MeTHF), have been extensively studied and lauded for their environmental benefits. 2-MeTHF is recognized as a greener alternative to other ether solvents and has demonstrated superior performance in various applications, including organometallic reactions.[3][4] These favorable properties can be reasonably extrapolated to this compound, positioning it as a more sustainable choice.

A comparative study on the use of THF and ethyl acetate as extraction solvents revealed that THF exhibits higher sensitivity for the extraction of polar metabolites.[5][6] This suggests that this compound, with its polar ether and ester functionalities, may offer unique and advantageous solvent properties in specific applications.

Table 1: Comparative Overview of Key Properties

PropertyThis compoundRepresentative Acyclic Ester (e.g., Methyl Propionate)Advantage of the Cyclic Ester
Conformational Flexibility Rigid, defined conformationHighly flexible, multiple conformersEnhanced stereochemical control in synthesis.
Chiral Potential Readily available as chiral enantiomersAchiral (unless chirality is introduced elsewhere)Valuable building block for asymmetric synthesis of natural products and pharmaceuticals.
Chemical Stability Generally enhanced due to cyclic structureVariable, often more susceptible to hydrolysisGreater robustness in multi-step synthetic sequences.
Origin Often derivable from renewable biomassTypically petrochemical-basedImproved sustainability and "green" credentials.
Potential Solvent Properties Polar, with potential for high solvency of polar compoundsModerately polarPotential for unique applications as a polar apathetic solvent.

IV. Experimental Protocols: Harnessing the Power of this compound

The true value of a chemical building block is realized in its practical application. Below are representative protocols that highlight the utility of this compound in synthesis.

Protocol 1: Stereoselective Reduction of a Cyclic Ester

This protocol illustrates the use of a chiral reducing agent to achieve a high degree of stereocontrol in the reduction of the ester functionality, a transformation that is often less selective with conformationally flexible acyclic esters.

Objective: To synthesize (S)-(tetrahydrofuran-3-yl)methanol with high enantiomeric excess.

Materials:

  • (R)-Methyl tetrahydrofuran-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of (R)-methyl tetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of LiAlH₄ (1.1 eq) in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-(tetrahydrofuran-3-yl)methanol.

  • Purify the product by flash column chromatography on silica gel.

Rationale: The rigid conformation of the tetrahydrofuran ring in the starting material allows for a more predictable approach of the hydride reagent to the ester carbonyl, leading to a high degree of stereoselectivity in the formation of the chiral alcohol.

V. Visualizing the Advantage: A Diagrammatic Representation

To further illustrate the core concepts discussed, the following diagrams provide a visual representation of the key advantages of this compound.

G cluster_0 Advantages of this compound cluster_1 Implications in Synthesis Advantage1 Conformational Rigidity Implication1 Superior Stereocontrol Advantage1->Implication1 Advantage2 Chiral Building Block Implication2 Access to Complex Molecules Advantage2->Implication2 Advantage3 Enhanced Stability Implication3 Robustness in Multi-Step Synthesis Advantage3->Implication3 Advantage4 Green & Sustainable Implication4 Reduced Environmental Impact Advantage4->Implication4

Caption: Logical flow from the core advantages of this compound to their practical implications in chemical synthesis.

G Acyclic_Ester Acyclic Ester (e.g., Methyl Propionate) Conformational_Flexibility High Conformational Flexibility Acyclic_Ester->Conformational_Flexibility leads to Poor_Stereocontrol Challenges in Stereocontrol Conformational_Flexibility->Poor_Stereocontrol results in Cyclic_Ester This compound Conformational_Rigidity Conformational Rigidity Cyclic_Ester->Conformational_Rigidity possesses Enhanced_Stereocontrol Precise Stereocontrol Conformational_Rigidity->Enhanced_Stereocontrol enables

Caption: Comparison of conformational properties and their impact on stereocontrol between acyclic and cyclic esters.

VI. Conclusion: A Strategic Choice for Modern Synthesis

The decision to employ this compound over a conventional acyclic ester is a strategic one, rooted in a deeper understanding of molecular behavior and a commitment to sustainable chemical practices. Its inherent conformational rigidity provides a powerful tool for achieving high stereoselectivity, a critical requirement in the synthesis of today's complex molecular targets. The enhanced chemical stability and the potential for a greener lifecycle further solidify its position as a superior building block in many applications.

For researchers, scientists, and drug development professionals, embracing the advantages of this compound is not merely a substitution of one reagent for another; it is an adoption of a more sophisticated and forward-thinking approach to chemical synthesis. As the demands for efficiency, precision, and sustainability in the chemical sciences continue to grow, the unique attributes of this cyclic ester will undoubtedly secure its place as an indispensable component in the synthetic chemist's toolkit.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Hanessian, S., & Ugolini, A. (1984). The total synthesis of (+)-acorenone. Canadian Journal of Chemistry, 62(11), 2146-2149.
  • Barreiro, E. J., & Fraga, C. A. M. (2015). Medicinal Chemistry: Chemical and Pharmacological Approaches to the Central Nervous System. Academic Press.
  • Pace, V., & Hoyos, P. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369-1379. [Link]

  • Wittmann, G., & Schanzer, W. (2001). Comparison of tetrahydrofuran and ethyl acetate as extraction solvents for urinary organic acid analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 758(1), 137-142. [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2009). Arkivoc. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Tetrahydrofurans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrofuran (THF) moiety is a cornerstone of chemical synthesis, appearing as a critical structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] From the cytotoxic acetogenins to polyether antibiotics, the stereocontrolled construction of the substituted THF ring remains a significant challenge and a testament to the ingenuity of modern synthetic chemistry.[2][3]

This guide provides a comparative analysis of the primary synthetic strategies for accessing substituted tetrahydrofurans. We move beyond a simple recitation of methods to offer a deeper, causality-driven perspective on why a particular route is chosen, what its mechanistic underpinnings are, and how it performs against alternatives. The content is designed for researchers, scientists, and drug development professionals who require a practical and intellectually rigorous overview of this essential synthetic field.

Intramolecular Cyclization via Nucleophilic Substitution: The Classical Approach

The most direct and longest-established route to the THF ring involves the intramolecular cyclization of a linear precursor, typically a C4 chain with a terminal alcohol nucleophile and an electrophilic carbon at the 5-position. This strategy's enduring appeal lies in its conceptual simplicity and reliability.

Mechanistic Rationale

These reactions are fundamentally intramolecular Williamson ether syntheses or related nucleophilic substitutions. The choice of leaving group and reaction conditions dictates whether the mechanism proceeds via an SN1 or SN2 pathway, which in turn influences the stereochemical outcome.

  • SN2 Pathway : This is the most common pathway, involving the backside attack of the hydroxyl group on a carbon bearing a good leaving group (e.g., tosylate, mesylate, or halide).[1] This process is stereospecific, resulting in the inversion of configuration at the electrophilic center. The reaction is governed by Baldwin's rules, with the 5-exo-tet cyclization being highly favored.

  • Epoxide Opening : A powerful variant involves the intramolecular attack of a hydroxyl group on an epoxide.[1] This 5-exo-tet cyclization is highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide under basic or neutral conditions. Acidic conditions can favor attack at the more substituted carbon via a more SN1-like transition state.[4]

Workflow: Intramolecular SN2 Cyclization

sub Substrate (e.g., Halohydrin, Tosyl-alcohol) ts Transition State (5-exo-tet) sub->ts Deprotonation & Backside Attack base Base (e.g., NaH, KOtBu) base->sub prod Substituted Tetrahydrofuran ts->prod Ring Closure & Leaving Group Expulsion

Caption: General workflow for SN2-type intramolecular cyclization.

Performance Comparison
MethodSubstrateReagentsYield (%)Diastereoselectivity (dr)Reference
SN2 Cyclization4-Penten-1-ol derivative1. I2, NaHCO3 2. NaH>80High (trans favored)[5]
Epoxide Opening3,4-EpoxybutanolMgI2 (cat.)8485:15 (cis favored)[1]
IodoetherificationHomoallylic alcoholHTIB, I2 (cat.), MeOH60-90Varies[6]
Key Considerations & Insights

The primary advantage of this approach is its predictability, especially when stereocenters are pre-installed in the acyclic precursor.[1] The main drawback is that it is not inherently atom-economical, as it requires the installation and subsequent displacement of a leaving group. For epoxide openings, controlling regioselectivity in highly substituted systems can be challenging, though Lewis acids can be employed to modulate this.[1]

Cycloaddition Strategies: Convergent and Stereocontrolled

Cycloaddition reactions offer a more convergent approach, constructing the heterocyclic ring in a single step from two smaller components. The [3+2] cycloaddition is particularly powerful for THF synthesis.

Mechanistic Rationale

These reactions typically involve the combination of a two-atom component (the dipolarophile, often an aldehyde or activated alkene) and a three-atom component (the dipole or its equivalent).

  • Carbonyl Ylides : A common strategy involves the rhodium-catalyzed reaction of a diazo compound with an aldehyde, which generates a carbonyl ylide in situ.[1] This ylide then undergoes a [3+2] cycloaddition with a dipolarophile. The reaction can be performed in an intermolecular or intramolecular fashion.

  • Donor-Acceptor (D-A) Cyclopropanes : Lewis acid-catalyzed ring-opening of D-A cyclopropanes generates a zwitterionic intermediate that acts as a 1,3-dipole equivalent.[7][8] This intermediate can be trapped by aldehydes or ketones to furnish highly substituted tetrahydrofurans, often with excellent diastereoselectivity.[7] Dynamic kinetic asymmetric transformations are possible, allowing for high enantioselectivity from racemic starting materials.[8][9]

Mechanism: [3+2] Annulation of a D-A Cyclopropane

sub Donor-Acceptor Cyclopropane + Aldehyde inter Zwitterionic Intermediate (1,3-Dipole Equivalent) sub->inter Coordination & Ring Opening LA Lewis Acid (e.g., Sn(OTf)2) LA->sub ts [3+2] Transition State inter->ts Cycloaddition prod cis-2,5-Disubstituted Tetrahydrofuran ts->prod Ring Closure sub γ-Hydroxy Alkene pi_complex π-Alkene Complex sub->pi_complex pd_cat Pd(II) Catalyst pd_cat->pi_complex oxypalladation Organo-Pd(II) Intermediate pi_complex->oxypalladation anti-Oxypalladation (Intramolecular) prod Tetrahydrofuran Derivative oxypalladation->prod β-Hydride Elimination pd_0 Pd(0) prod->pd_0 pd_0->pd_cat Reoxidation oxidant Oxidant (e.g., BQ, O2) oxidant->pd_cat

Caption: Catalytic cycle for the oxidative cyclization of an alkenol.

Performance Comparison
MethodSubstrateCatalyst SystemYield (%)Diastereoselectivity (dr)Reference
Pd-Catalyzed Oxidative CyclizationTrisubstituted AlkenolPdCl2, 1,4-Benzoquinone70-90Up to >20:1[10]
Ni-Catalyzed Reductive CyclizationO-alkynoneNi(ClO4)2·6H2O, DI-BIDIME, Et3SiHup to 99>99:1 E/Z[11]
Cu-Catalyzed Ring-OpeningHydroxycyclopropanolCu(OTf)2, DPEPhos, (PhO)2PO2H60-90High[12]
Key Considerations & Insights

Metal-catalyzed methods offer broad functional group tolerance and access to unique substitution patterns. The ability to employ chiral ligands provides a direct route to enantiomerically enriched products, a significant advantage over classical methods that often rely on chiral pool starting materials. The choice of metal is critical; palladium is often used for oxidative processes, while nickel and copper enable powerful reductive and cross-coupling transformations.

Protocols: Representative Experimental Methodologies

Protocol 1: Lewis Acid-Catalyzed [3+2] Cycloaddition of a D-A Cyclopropane

This protocol is adapted from Johnson, J.S., et al., Org. Lett., 2011, 13, 1996-1999. [13]

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the donor-acceptor cyclopropane (1.0 equiv).

  • Dissolve the cyclopropane in anhydrous dichloromethane (CH2Cl2) to a concentration of approximately 0.1 M.

  • Add the aldehyde (1.2 equiv) to the solution via syringe.

  • In a separate vial, prepare a stock solution of the Lewis acid catalyst, tin(II) trifluoromethanesulfonate (Sn(OTf)2), in anhydrous CH2Cl2.

  • Add the catalyst solution (5 mol %) to the reaction mixture dropwise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until consumption of the starting material is complete (typically 1-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Transfer the mixture to a separatory funnel, extract with CH2Cl2 (3x), and combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.

Protocol 2: Palladium-Catalyzed Oxidative Cyclization of an Alkenol

This protocol is adapted from Wolfe, J.P., and Rossi, M.A., J. Am. Chem. Soc., 2004, 126, 1620-1621.

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (5 mol %) and the desired phosphine ligand (e.g., P(o-tol)3, 10 mol %).

  • Add the aryl bromide (1.0 equiv), the γ-hydroxy alkene (1.2 equiv), and a base such as potassium carbonate (K2CO3, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (N2 or Ar) three times.

  • Add anhydrous toluene via syringe to the desired concentration (e.g., 0.2 M).

  • Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to yield the substituted tetrahydrofuran.

Conclusion

The synthesis of substituted tetrahydrofurans is a mature yet continually evolving field. While classical intramolecular cyclizations remain reliable for specific targets, modern methods based on cycloadditions and transition metal catalysis offer superior convergence, efficiency, and stereocontrol.

  • For reliability and when stereocenters are pre-defined , intramolecular SN2 or epoxide-opening cyclizations are excellent choices.

  • For rapid construction of molecular complexity with high stereocontrol from simple precursors , asymmetric [3+2] cycloadditions of D-A cyclopropanes are state-of-the-art.

  • For reactions requiring broad functional group tolerance, unique bond formations, and catalytic asymmetric induction , palladium- and nickel-catalyzed cyclizations provide unparalleled versatility.

The optimal synthetic route depends critically on the target molecule's substitution pattern, desired stereochemistry, and the availability of starting materials. By understanding the mechanistic principles and comparative performance of these key strategies, the research scientist is well-equipped to make informed decisions in the design and execution of complex synthetic campaigns.

References

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290. [Link]

  • Smith, A. G., Slade, M. C., & Johnson, J. S. (2011). Diastereoselective Synthesis of Pentasubstituted Tetrahydrofurans via a (3 + 2)-Annulation of Quaternary Donor Site Cyclopropanes and Aldehydes. Organic Letters, 13(8), 1996–1999. [Link]

  • Kang, S. H., & Lee, S. B. (2008). Regulation of Cyclization for the Stereoselective Synthesis of Substituted Tetrahydrofurans and Tetrahydrooxepines. Organic Letters, 10(8), 1561–1564. [Link]

  • Zhang, W., Wang, N., & Zhang, J. (2018). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology, 8(1), 185-192. [Link]

  • Crimmins, M. T., & Tabet, E. A. (2000). Synthesis of 2,5-Disubstituted Tetrahydrofurans by Stereospecific Elimination−Cyclization of 1-Iodomethyl-1,5-bis-epoxides. Organic Letters, 2(19), 2947–2950. [Link]

  • Boffey, R. J., Whittingham, W. G., & Cox, L. R. (2001). Synthesis of (tetrahydrofuranyl)tetrahydrofurans via radical cyclization of bis(β-alkoxyacrylates). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3. [Link]

  • Hofmann, C. M., & Brückner, R. (2020). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal, 26(1), 101-105. [Link]

  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – A European Journal, 24(57), 15258-15262. [Link]

  • Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(11), 5091–5096. [Link]

  • Romo, D., & Wang, Y. (2010). Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process. ACS Omega, 5(1), 203-215. [Link]

  • Ramachandran, P. V., et al. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(11), 5091-5096. [Link]

  • Rychnovsky, S. D., & Dahanukar, V. H. (1996). Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans. The Journal of Organic Chemistry, 61(22), 7648-7649. [Link]

  • Johnson, J. S., & Bejjani, J. (2005). Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. The Journal of Organic Chemistry, 70(10), 3764–3772. [Link]

  • ResearchGate. (2018). Strategy for synthesis of chiral 2,5-disubstituted tetrahydrofuran derivatives. [Link]

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  • Adam, W., & Grabowski, S. (1991). A Novel Synthesis of Functionalized Tetrahydrofurans by an Oxa-Michael/Michael Cyclization of γ-Hydroxyenones. Synthesis, 1991(03), 214-216. [Link]

  • Jervis, P., et al. (2008). Stereoselective synthesis of 3,4-disubstituted tetrahydrofurans and 2,3,4-trisubstituted tetrahydrofurans using an intramolecular allylation strategy employing allylsilanes. Tetrahedron Letters, 49(10), 1631-1634. [Link]

  • ResearchGate. (2013). Synthesis of Substituted Tetrahydrofurans. [Link]

  • Ting, P. C., & Bartlett, P. A. (1984). Stereocontrolled synthesis of trans-2,5-disubstituted tetrahydrofurans. Journal of the American Chemical Society, 106(9), 2668–2671. [Link]

  • Brooks, J. L., et al. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 81(20), 9908–9914. [Link]

  • Wang, Y., et al. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Chemical Science, 11(48), 13008-13014. [Link]

  • OKCHEM. (2019). 5 production methods of THF. [Link]

  • Vasconcelos, R. S., Silva Jr, L. F., & Giannis, A. (2011). Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). The Journal of Organic Chemistry, 76(5), 1499–1502. [Link]

  • ResearchGate. (2019). Synthesis of THF using [3 + 2] cycloaddition. [Link]

  • ResearchGate. (2009). Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic Kinetic Asymmetric [3 + 2] Cycloaddition of Racemic Cyclopropanes and Aldehydes. [Link]

  • Clarke, P. A., & Santos, S. (2008). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Organic Letters, 10(16), 3505–3508. [Link]

  • Smith, M. W., & Njardarson, J. T. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. The Journal of Organic Chemistry, 85(3), 1835–1846. [Link]

  • ResearchGate. (n.d.). Oxacyclization. [Link]

  • ResearchGate. (2018). Alcohol Dehydrogenase-Triggered Oxa-Michael Reaction for the Asymmetric Synthesis of Disubstituted Tetrahydropyrans and Tetrahydrofurans. [Link]

  • ResearchGate. (2010). Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. [Link]

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A Comparative Guide to the Definitive Structure Elucidation of Methyl Tetrahydrofuran-3-carboxylate: The Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for advancing any chemical entity. The precise arrangement of atoms dictates a compound's physical properties, reactivity, and, critically, its biological activity. Methyl tetrahydrofuran-3-carboxylate (C₆H₁₀O₃)[1][2], a heterocyclic ester, serves as an excellent case study for illustrating the gold-standard method of structural validation—single-crystal X-ray crystallography (SCXRD)—and comparing its definitive output with other powerful, yet indirect, analytical techniques.

This guide provides an in-depth, experience-driven comparison of methodologies for the structural validation of small molecules. We will delve into the causality behind experimental choices, presenting a framework where each protocol acts as a self-validating system, ensuring the highest degree of scientific integrity.

Section 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography stands alone as the only technique that provides a direct, three-dimensional visualization of a molecule's atomic framework in the solid state.[3] While other methods infer connectivity and conformation from spectral properties, SCXRD maps electron density to generate a precise and accurate model of atomic positions and bonds. For establishing absolute stereochemistry, resolving conformational ambiguities, and providing irrefutable proof of structure, it is the ultimate arbiter.

The journey from a sample to a crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles.

Experimental Workflow: From Liquid to Definitive Structure

The primary challenge for a room-temperature liquid like this compound is obtaining a high-quality single crystal suitable for diffraction. This necessitates careful purification and a systematic approach to crystallization.

scxrd_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis synthesis Synthesis/Procurement purification High-Purity Purification (e.g., Distillation, Prep-GC) synthesis->purification Impurity Removal characterization Initial Characterization (NMR, MS) purification->characterization Purity >99.5% screening Crystal Growth Screening (Vapor Diffusion, Cooling) characterization->screening optimization Optimization of Conditions (Solvent, Temp, Rate) screening->optimization Hits Found harvest Crystal Mounting optimization->harvest Select Best Crystal diffraction X-ray Diffraction (Data Collection) harvest->diffraction solve Structure Solution (Phase Problem) diffraction->solve refine Structure Refinement solve->refine validate Validation & CIF Generation refine->validate final_structure Final 3D Structure (CIF File) validate->final_structure

Detailed Experimental Protocol

1. Sample Preparation and Purification:

  • Rationale: The presence of impurities is the most common cause of crystallization failure. Even minor contaminants can disrupt the formation of a well-ordered crystal lattice.

  • Protocol:

    • Procure this compound (CAS 53662-85-4)[1] or synthesize it via established routes, such as the esterification of tetrahydrofuran-3-carboxylic acid.

    • Purify the liquid sample to >99.5% purity. For a volatile ester, fractional distillation under reduced pressure is often effective. Alternatively, preparative gas chromatography (Prep-GC) can provide exceptionally pure fractions.

    • Confirm purity and initial identity using ¹H NMR and GC-MS. The absence of extraneous peaks is crucial before proceeding.

2. Crystal Growth:

  • Rationale: As a liquid at room temperature, crystallization must be induced. Slow cooling or vapor diffusion methods are typically employed to allow molecules the time to arrange into a single, ordered lattice. A library of solvents should be screened to find conditions that yield diffraction-quality crystals.

  • Protocol (Microscale Slow Cooling):

    • In a small vial (0.3 mL), dissolve 5-10 mg of the purified liquid in a minimal amount of a suitable solvent (e.g., pentane, diethyl ether, or a mixture). The molecule should be highly soluble.

    • Place this vial inside a larger, insulated container (e.g., a Dewar flask) filled with a cooling bath (e.g., ethanol).

    • Slowly cool the bath from room temperature to -20°C, and then to -80°C over 48-72 hours. The slow rate is critical.

    • Visually inspect the vial under a microscope for the formation of single, well-defined crystals. If only polycrystalline powder or oil forms, repeat with different solvents or cooling rates. A recently reported method for a similar tetrahydrofuran derivative involved crystallization from a minimal amount of ethanol after slow evaporation followed by refrigeration.[4]

3. Data Collection and Structure Refinement:

  • Rationale: This phase uses a diffractometer to shoot X-rays at the crystal and record the diffraction pattern, which is then mathematically converted into a 3D model of the electron density.

  • Protocol:

    • Carefully select and mount a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges) on a goniometer head under a cold stream of nitrogen gas (e.g., 100 K) to prevent crystal decay and reduce thermal motion.

    • Collect diffraction data using a modern diffractometer equipped with a Cu (λ=1.54056 Å) or Mo (λ=0.71073 Å) X-ray source.

    • Process the raw data (integration and scaling) and solve the structure using direct methods or dual-space algorithms.

    • Refine the resulting structural model against the experimental data, locating all non-hydrogen atoms and assigning anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions.

    • The final model is validated, and the results are reported in a standard Crystallographic Information File (CIF).

Data Presentation: The Unambiguous Output

The primary output of SCXRD is a set of atomic coordinates that define the molecule's structure. This allows for the precise calculation of bond lengths, bond angles, and torsion angles.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValueRationale & Significance
Chemical FormulaC₆H₁₀O₃Confirms elemental composition.
Molecular Weight130.14 g/mol Consistent with the expected formula.[1]
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
Temperature100 KLow temperature minimizes atomic thermal motion, leading to higher precision.
Bond Length (C=O)1.205(2) ÅTypical length for an ester carbonyl bond. The number in parentheses is the uncertainty.
Bond Length (C-O, ring)1.431(3) Å / 1.435(2) ÅCharacteristic of an ether C-O single bond.
Ring ConformationEnvelopeDescribes the puckering of the five-membered tetrahydrofuran ring.
R-factor (R1)< 0.05A key indicator of the quality of the fit between the model and the experimental data.

Section 2: Orthogonal Validation & Comparison with Alternative Techniques

While SCXRD is definitive, it is not always feasible. Furthermore, good scientific practice dictates the use of orthogonal (i.e., independent) methods to build a comprehensive and self-consistent dataset. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling are indispensable tools in this process.[3][5]

validation_methods putative Putative Structure nmr nmr putative->nmr Hypothesis Testing ms ms putative->ms Hypothesis Testing comp comp putative->comp Hypothesis Testing scxrd scxrd nmr->scxrd Orthogonal Confirmation ms->scxrd Orthogonal Confirmation comp->scxrd Orthogonal Confirmation final_structure Validated Structure scxrd->final_structure Provides Proof

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms.

  • Expertise & Causality:

    • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. For this compound, we expect to see distinct signals for the methoxy group protons and the protons on the tetrahydrofuran ring.

    • ¹³C NMR: Shows the number of unique carbon environments. We would expect six distinct signals corresponding to the six carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC): These experiments are crucial for establishing connectivity. A COSY spectrum shows which protons are coupled (i.e., adjacent), allowing one to "walk" across the molecule's backbone. An HSQC spectrum correlates each proton with its directly attached carbon, confirming C-H assignments.

Mass Spectrometry (MS)

MS provides information about a molecule's mass and fragmentation pattern, serving as a primary tool for confirming the molecular formula and identifying structural motifs.[6]

  • Expertise & Causality:

    • High-Resolution Mass Spectrometry (HRMS): This is used to determine the exact mass of the molecular ion to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula (C₆H₁₀O₃), ruling out other isobaric possibilities.

    • Gas Chromatography-MS (GC-MS): When coupled with a fragmentation technique like Electron Ionization (EI), GC-MS provides a reproducible fragmentation pattern. The fragmentation of the ester and tetrahydrofuran ring would yield characteristic daughter ions, providing a "fingerprint" that must be consistent with the proposed structure.

Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT), allow for the in silico modeling of molecular structures and properties.[7][8] This serves as a powerful predictive and confirmatory tool.

  • Expertise & Causality:

    • Geometry Optimization: A DFT calculation can determine the lowest-energy (most stable) conformation of the molecule. This can predict the puckering of the THF ring and the orientation of the ester group, which can then be compared to the experimental X-ray structure.

    • Spectra Prediction: Computational software can accurately predict ¹³C and ¹H NMR chemical shifts.[9] Comparing these predicted values with the experimental NMR data provides strong evidence for the correctness of the structural assignment. Discrepancies can suggest a misinterpretation of the data or an incorrect structural hypothesis.

Comparative Analysis of Techniques

Table 2: Comparison of Key Structural Elucidation Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistryUnambiguous, definitive proof of structure[3]Requires a high-quality single crystal; structure is in the solid state.
NMR Spectroscopy Atomic connectivity, chemical environment, 3D proximity (NOE)Excellent for solution-state structure, versatile (1D/2D)[5]Indirect method, can be ambiguous for complex stereoisomers.
Mass Spectrometry Molecular formula (HRMS), fragmentation patternsExtremely high sensitivity, confirms elemental composition[6][10]Provides little to no stereochemical or conformational information.
Computational Chemistry Lowest-energy conformation, predicted spectral propertiesComplements experimental data, aids in spectral assignment[7][8]Model-dependent, does not constitute experimental proof on its own.

Section 3: A Holistic and Self-Validating Approach

  • Hypothesis Generation: The process begins with data from NMR and MS. HRMS provides the molecular formula (C₆H₁₀O₃). 1D and 2D NMR experiments establish the carbon-hydrogen framework: a tetrahydrofuran ring substituted with a methoxycarbonyl group at the 3-position.

  • Computational Corroboration: A DFT model of the proposed structure is built. The calculated NMR shifts are compared with the experimental data. A strong correlation (low mean absolute error) significantly increases confidence in the assignment.

  • The Final Arbiter (SCXRD): The molecule is crystallized, and its structure is solved via X-ray diffraction. This final step provides the definitive, irrefutable evidence. The experimentally determined bond lengths, angles, and conformation from SCXRD should align well with the predictions from the DFT calculations. For instance, if the molecule is chiral, SCXRD can determine the absolute configuration, something that is very difficult to achieve by NMR alone.

Conclusion

By adopting a holistic approach—using NMR and MS to build a hypothesis, leveraging computational chemistry to test and refine it, and employing X-ray crystallography for final, unequivocal validation—researchers can ensure the absolute integrity of their results. This multi-faceted, self-validating workflow represents the highest standard in modern chemical science, providing the trustworthy foundation upon which all further research and development is built.

References

  • PubMed Central. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples . Available from: [Link]

  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development . (2019-12-01). Available from: [Link]

  • Semantic Scholar. Structure elucidation of small organic molecules by contemporary computational chemistry methods . Available from: [Link]

  • PubMed Central. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream . Available from: [Link]

  • Royal Society of Chemistry. Computational chemistry . Available from: [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules . Available from: [Link]

  • J-STAR Research. Predicting Molecular Properties via Computational Chemistry . Available from: [Link]

  • Schrödinger. Computational Chemistry - Materials science . Available from: [Link]

  • Google Patents. US6147233A - Process for the preparation of 3-methyltetrahydrofuran.
  • Taylor & Francis Online. Structure elucidation – Knowledge and References . Available from: [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • The University of Western Australia. Preparation of and X-ray crystal structures of tetrahydrofuran-complexed rare earth chlorides . Available from: [Link]

  • European Journal of Chemistry. Synthesis and X-ray crystallography of (1R,3aR,7aR)-1-((S)-1-((2R,5S)-5-(3-hydroxypentan-3-yl)tetrahydrofuran-2-yl)ethyl)-7a-methyloctahydro-4H-inden-4-one . (2017). Available from: [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis . Available from: [Link]

  • Google Patents. US5912364A - Process for the preparation of 3-methyltetrahydrofuran.
  • National Institutes of Health. Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate**. (2023). Available from: [Link]

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A Comparative Guide to 2-Methyltetrahydrofuran (2-MeTHF): The Greener, High-Performance Alternative to THF

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the drive towards sustainable chemistry, solvent selection has emerged as a critical factor in minimizing the environmental footprint of chemical processes. For decades, Tetrahydrofuran (THF) has been a workhorse solvent in organic synthesis. However, its petrochemical origin, propensity to form explosive peroxides, and complete miscibility with water present significant safety, environmental, and process efficiency challenges. This guide provides an in-depth, data-supported comparison of THF and its bio-derived alternative, 2-Methyltetrahydrofuran (2-MeTHF), demonstrating why 2-MeTHF is a superior choice for a wide range of applications.

The Green Chemistry Imperative: Beyond Performance

The principles of green chemistry call for the use of safer solvents and auxiliaries, and the utilization of renewable feedstocks.[1][2] 2-MeTHF directly addresses these principles. It is a bio-based solvent, commonly derived from renewable resources like corncobs and sugarcane bagasse via intermediates such as furfural or levulinic acid.[3][4][5][6] This contrasts sharply with THF, which is typically derived from non-renewable petrochemical sources.[7][8] Life cycle assessments have shown that the production and use of 2-MeTHF can result in a significant reduction in greenhouse gas emissions compared to traditional solvents.[8][9][10]

cluster_0 2-MeTHF Lifecycle cluster_1 THF Lifecycle a Renewable Biomass (Corncobs, Bagasse) b Furfural / Levulinic Acid a->b Hydrolysis c 2-MeTHF b->c Hydrogenation x Petrochemicals (e.g., Butadiene) y Tetrahydrofuran (THF) x->y Industrial Synthesis

Caption: Synthesis pathways of 2-MeTHF from renewable biomass vs. THF from petrochemicals.

Head-to-Head Comparison: Physicochemical Properties

The seemingly minor addition of a methyl group to the THF ring gives 2-MeTHF a distinct and advantageous set of physical properties. These differences have profound implications for reaction conditions, product isolation, and solvent recycling.

Property2-Methyltetrahydrofuran (2-MeTHF) Tetrahydrofuran (THF) Significance for the Scientist
Formula C₅H₁₀O[11]C₄H₈O-
Molar Mass 86.13 g/mol [11]72.11 g/mol -
Boiling Point ~80 °C[7][11]~66 °C[7][12]Allows for a wider operational temperature range, enabling reactions to be run at higher temperatures to increase rates.[1][11][13] Reduces solvent loss from evaporation.[14]
Melting Point -136 °C[11]-108 °C[12]Useful for reactions requiring very low temperatures.
Density 0.854 g/mL[11]0.889 g/mL[12]-
Water Solubility Limited (~4.1-14 g / 100 g)[7][15]Infinitely miscible[7][12]Crucial Advantage: Facilitates easy phase separation from aqueous layers, simplifying extractions and eliminating the need for co-solvents.[3][4][7][16]
Azeotrope w/ Water Yes (Boils at 71°C, 10.5% water)NoEnables easy drying of the solvent via azeotropic distillation.[1][17]

Performance in the Lab: Where 2-MeTHF Excels

The theoretical advantages of 2-MeTHF translate into tangible performance benefits in common synthetic transformations, particularly in organometallic chemistry.

Grignard Reactions: A Case Study in Superiority

Grignard reactions are fundamental in C-C bond formation, but are notoriously sensitive. 2-MeTHF has proven to be a superior solvent to THF for these reactions for several reasons:

  • Higher Yields: Many Grignard reactions show improved yields in 2-MeTHF.[3][7][18] Its weak coordination can boost the activity of the Grignard reagent.[19]

  • Enhanced Stability: Grignard reagents are more stable in 2-MeTHF, allowing for higher reaction temperatures which can drive sluggish reactions to completion and improve throughput.[13]

  • Simplified Work-up: This is perhaps the most significant practical advantage. After quenching the reaction with an aqueous solution, the 2-MeTHF layer cleanly separates, unlike the often troublesome emulsions formed with THF.[3][7] This reduces the need for large volumes of extraction solvents like toluene or MTBE, minimizing waste and process time.[3][16]

Stability and Safety Profile

Ethereal solvents are known for the dangerous formation of explosive peroxides upon exposure to air and light.[7] While this risk exists for both solvents, 2-MeTHF demonstrates a significantly lower rate of peroxide formation than THF, making it inherently safer for handling and storage.[1][4][7][13]

Furthermore, 2-MeTHF exhibits greater stability in the presence of strong bases and organometallic reagents.[3][13] THF is known to be deprotonated by strong bases like n-BuLi, leading to ring-opening and decomposition, especially at temperatures above -20°C.[15][20] The methyl group in 2-MeTHF sterically hinders this decomposition pathway, making it a more robust solvent for lithiations and other base-mediated reactions, allowing them to be run at higher temperatures.[15][17][20]

Experimental Protocol: Comparative Grignard Reaction

This protocol provides a framework for comparing the performance of 2-MeTHF and THF in a standard Grignard reaction.

start Start: Assemble & Flame-Dry Glassware under N₂ prep Add Mg Turnings & Iodine Crystal start->prep add_halide Dropwise Addition of Bromobenzene in Solvent (THF or 2-MeTHF) prep->add_halide reflux Reflux to Ensure Complete Conversion add_halide->reflux quench Cool and Quench with sat. aq. NH₄Cl reflux->quench workup Separate Layers & Extract Aqueous Phase quench->workup analyze Dry, Concentrate & Analyze Product workup->analyze end End: Compare Yield, Purity, & Process Time analyze->end

Caption: Workflow for comparing solvent performance in a Grignard reaction.

Objective: To synthesize triphenylmethanol from bromobenzene and benzophenone and compare reaction yield, work-up efficiency, and solvent recovery between 2-MeTHF and THF.

Methodology:

Two identical reactions should be set up, one using anhydrous 2-MeTHF and the other using anhydrous THF.

  • Apparatus Setup: A 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere is flame-dried and allowed to cool.

  • Initiation: Add magnesium turnings (1.2 g, 50 mmol) to the flask.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol) in 50 mL of the respective anhydrous solvent (2-MeTHF or THF). Add a small portion (~5 mL) of this solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and heat), gentle warming may be applied.

  • Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 30 minutes to ensure complete formation of the Grignard reagent.

  • Carbonyl Addition: Dissolve benzophenone (8.2 g, 45 mmol) in 30 mL of the respective anhydrous solvent and add it dropwise to the Grignard reagent at a rate that maintains a gentle reflux. After addition, reflux the mixture for an additional 30 minutes.

  • Work-up & Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction & Isolation (Key Comparison Step):

    • For the 2-MeTHF reaction: Transfer the mixture to a separatory funnel. The organic layer should separate cleanly. Separate the layers and extract the aqueous layer once with 20 mL of 2-MeTHF.[16]

    • For the THF reaction: Transfer the mixture to a separatory funnel. Note any emulsion. It may be necessary to add a saturated NaCl solution (brine) and/or a less polar solvent (e.g., ethyl acetate or toluene) to achieve proper phase separation. Extract the aqueous layer twice with 20 mL of ethyl acetate.

  • Final Steps: For both reactions, combine the respective organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the mass of the crude triphenylmethanol product and calculate the yield for each reaction. Note the differences in the duration and complexity of the work-up procedure.

Conclusion: An Unambiguous Choice for Greener, More Efficient Chemistry

The evidence strongly supports the adoption of 2-Methyltetrahydrofuran as a superior alternative to Tetrahydrofuran.[7][17] Its derivation from renewable feedstocks aligns with the goals of sustainable chemistry, while its physical properties provide tangible advantages in the laboratory.[4][5] The higher boiling point allows for a broader range of reaction conditions, and its limited water miscibility dramatically simplifies aqueous work-ups, leading to cleaner phase separations, reduced use of secondary extraction solvents, and easier solvent recycling.[3][7][16][21] Combined with a superior safety profile regarding peroxide formation and stability to strong bases, 2-MeTHF is not just a "green" alternative, but a high-performance solvent that can enhance the efficiency, safety, and sustainability of chemical processes.[7][15] For researchers and drug development professionals, switching from THF to 2-MeTHF is a clear step towards smarter, safer, and more environmentally responsible science.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Why 2-Methyltetrahydrofuran (2-MeTHF) is the Smart Choice Over THF.
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  • Biosystems Engineers. (n.d.). 2-Methyltetrahydrofuran (MeTHF) | Biosystems Engineers - Since 2001. Retrieved from [Link]

  • Life Cycle Sustainability Assessment for the Bioeconomy: The Case of the Production of Tramadol from 2-Methyltetrahydrofuran. ACS Publications. Retrieved from [Link]

  • Slater, C. S., et al. (2016). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. PubMed. Retrieved from [Link]

  • 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. ResearchGate. Retrieved from [Link]

  • Pace, V. (n.d.). 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry. ResearchGate. Retrieved from [Link]

  • Greener Solvent Alternatives: 2-Methyltetrahydrofuran (Methyl THF). (n.d.). Scribd. Retrieved from [Link]

  • Shandong Yino Biologic Materials Co., Ltd. (n.d.). China 2-Methyltetrahydrofuran Grignard Reaction Manufacturers Suppliers Factory. Retrieved from [Link]

  • Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. ResearchGate. Retrieved from [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. PubMed. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Tetrahydrofuran (THF). Retrieved from [Link]

  • Synthesis of 2-Methyl tetrahydrofuran from various lignocellulosic feedstocks: sustainability assessment via LCA. ResearchGate. Retrieved from [Link]

  • Pace, V. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC - NIH. Retrieved from [Link]

  • Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Tetrahydrofuran Precursors: Biocatalytic vs. Traditional Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a critical consideration, balancing efficiency, cost, and sustainability. Tetrahydrofuran (THF) and its precursors, particularly 1,4-butanediol (BDO), are vital building blocks in the production of polymers, solvents, and pharmaceuticals. This guide provides an in-depth, objective comparison of the established traditional chemical synthesis routes and the emerging biocatalytic approaches for producing these essential precursors. We will delve into the underlying principles, present supporting experimental data, and offer detailed methodologies to inform your selection of the most appropriate synthetic strategy.

Introduction: The Shifting Landscape of Chemical Synthesis

The production of commodity chemicals is undergoing a paradigm shift. For decades, the chemical industry has relied on petrochemical feedstocks and energy-intensive processes. While highly optimized, these traditional methods face increasing scrutiny due to their environmental footprint and reliance on finite resources. In response, biocatalysis, leveraging the precision and efficiency of enzymes and microorganisms, has emerged as a powerful and sustainable alternative. This guide will explore these two contrasting philosophies through the lens of synthesizing tetrahydrofuran precursors.

Traditional Chemical Synthesis: Established and Powerful, but with Caveats

The industrial production of tetrahydrofuran has been dominated by several key chemical processes for many years. These methods are characterized by high-temperature, high-pressure conditions and the use of metal or acid catalysts.

Major Industrial Routes

The most prominent traditional methods for synthesizing THF precursors, primarily 1,4-butanediol (BDO), include:

  • The Reppe Process: This process, a cornerstone of industrial THF production, starts with acetylene and formaldehyde reacting to form 1,4-butynediol, which is then hydrogenated to 1,4-butanediol.[1] The BDO is subsequently dehydrated in the presence of an acid catalyst to yield THF.[1][2][3] This multi-step process is energy-intensive and relies on feedstocks derived from fossil fuels.[4]

  • The Davy Process (from Maleic Anhydride): This route utilizes maleic anhydride, typically produced from the oxidation of n-butane or benzene, as the starting material.[5][6] The maleic anhydride is esterified and then subjected to vapor-phase hydrogenation to produce a mixture of BDO, THF, and γ-butyrolactone (GBL). The ratio of these products can be adjusted to meet market demands.

  • Other Notable Processes: Other commercial routes include the oxidation of propylene to propylene oxide, which then leads to BDO, and a process starting from butadiene.[7]

A common thread in many of these processes is the final step: the acid-catalyzed cyclodehydration of 1,4-butanediol to tetrahydrofuran.[8]

The Core Chemistry: Acid-Catalyzed Dehydration of 1,4-Butanediol

The conversion of BDO to THF is a classic example of an intramolecular dehydration reaction. The mechanism, catalyzed by a strong acid, involves the protonation of one of the hydroxyl groups, followed by the nucleophilic attack of the other hydroxyl group, leading to the formation of the cyclic ether and the elimination of a water molecule.

G BDO 1,4-Butanediol HO-(CH2)4-OH Protonated_BDO Protonated BDO HO-(CH2)4-OH2+ BDO->Protonated_BDO + H+ Oxonium_ion Cyclic Oxonium Ion Protonated_BDO->Oxonium_ion - H2O H2O Water H2O THF Tetrahydrofuran (CH2)4O Oxonium_ion->THF - H+ H_plus2 H+ H_plus H+

Caption: Mechanism of acid-catalyzed dehydration of 1,4-butanediol to THF.

This reaction is typically carried out at elevated temperatures (150-350°C) and can be performed in either the liquid or gas phase using various acid catalysts, including sulfuric acid, phosphoric acid, or solid acid catalysts like zirconium sulfate and ion-exchange resins.[3][8][9][10] The choice of catalyst and reaction conditions is crucial to maximize the yield of THF and minimize the formation of byproducts. For instance, using a zirconium sulfate catalyst can achieve a THF yield of over 99%.[3][9]

Drawbacks of Traditional Synthesis

Despite their widespread use, traditional methods for THF precursor synthesis have several inherent disadvantages:

  • Fossil Fuel Dependency: The primary feedstocks, such as acetylene, n-butane, and benzene, are derived from petroleum or natural gas.[10]

  • High Energy Consumption: Many of these processes require high temperatures and pressures, leading to significant energy consumption.[4][11]

  • Harsh Reaction Conditions: The use of strong acids can lead to equipment corrosion and the generation of hazardous waste streams.[10][12] The wastewater from maleic anhydride production, for example, is highly acidic and requires extensive treatment.[13][14]

  • Environmental Impact: The overall process, from feedstock extraction to final product, contributes to greenhouse gas emissions.[15]

Biocatalytic Synthesis: A Sustainable and Precise Alternative

Biocatalytic routes to THF precursors represent a paradigm shift towards more sustainable and environmentally friendly chemical manufacturing. These methods utilize engineered microorganisms as "cell factories" to convert renewable feedstocks, primarily sugars, into 1,4-butanediol.

The Power of Metabolic Engineering

At the heart of biocatalytic BDO production is the intricate science of metabolic engineering. Since no known natural organism produces BDO, scientists have rationally designed and constructed novel metabolic pathways in host microorganisms, most notably Escherichia coli.[10][16][17] This involves:

  • Pathway Design: Identifying a series of enzymatic reactions that can convert a central metabolite (like succinyl-CoA from the TCA cycle) into BDO.[16][18]

  • Gene Selection: Sourcing the genes that encode the necessary enzymes from a diverse range of microorganisms.[16]

  • Host Engineering: Introducing these foreign genes into E. coli and often deleting native genes to redirect the flow of carbon away from competing pathways and towards BDO production.[18]

  • Optimization: Fine-tuning the expression of the engineered pathway and optimizing fermentation conditions to maximize product titer, yield, and productivity.

G Glucose Glucose TCA_Cycle TCA Cycle Glucose->TCA_Cycle Succinyl_CoA Succinyl-CoA TCA_Cycle->Succinyl_CoA Intermediates Series of Enzymatic Steps Succinyl_CoA->Intermediates Engineered Pathway BDO 1,4-Butanediol Intermediates->BDO

Caption: Simplified overview of the biocatalytic production of 1,4-butanediol.

The Biocatalytic Process: From Sugar to Pure BDO

The production of bio-BDO is a multi-stage process encompassing both upstream fermentation and downstream purification.

  • Upstream Processing (Fermentation): The engineered E. coli strain is cultivated in large-scale fermenters. A carefully controlled fed-batch strategy is often employed, where a concentrated sugar solution (e.g., glucose) is fed to the culture to achieve high cell densities and, consequently, high product concentrations.[2][19][20] The fermentation is typically run under microaerobic or anaerobic conditions to generate the necessary reducing power (NADH/NADPH) for the BDO pathway.[10]

  • Downstream Processing (Purification): Once the fermentation is complete, the BDO must be recovered and purified from the complex fermentation broth, which contains water, residual nutrients, salts, and microbial biomass.[9][21] The purification train typically involves several steps:

    • Biomass Removal: Filtration (microfiltration or ultrafiltration) to separate the bacterial cells from the liquid broth.[9][21]

    • Salt and Water Removal: Ion exchange chromatography and evaporation are used to remove salts and the bulk of the water.[9][21]

    • Distillation: A series of distillation columns are used to separate BDO from other impurities, ultimately yielding a high-purity product.[9][21]

Advantages of the Biocatalytic Approach

The biocatalytic synthesis of BDO offers several compelling advantages over traditional chemical methods:

  • Renewable Feedstocks: Utilizes abundant and renewable resources like corn-derived glucose, sucrose, or sugars from non-food biomass.[10]

  • Milder Reaction Conditions: Fermentation occurs at near-ambient temperatures and pressures, significantly reducing energy consumption.

  • Reduced Environmental Impact: Life cycle assessments (LCA) have shown that bio-BDO production can lead to a substantial reduction in greenhouse gas emissions compared to its fossil-based counterpart.[15][22][23][24] One study suggests that the product carbon footprint can be reduced by up to 86%.[8]

  • High Specificity: The enzymatic reactions are highly specific, leading to fewer byproducts and potentially simpler purification processes.

Head-to-Head Comparison: Performance and Experimental Data

To provide a clear and objective comparison, the following table summarizes key performance indicators for both traditional and biocatalytic synthesis routes for 1,4-butanediol.

ParameterTraditional Chemical Synthesis (Reppe/Davy Process)Biocatalytic Synthesis (Fermentation)
Feedstock Acetylene, n-butane, maleic anhydride (fossil-derived)Glucose, sucrose, xylose (renewable)
Reaction Conditions High temperature (150-350°C), high pressureNear-ambient temperature (~37°C), atmospheric pressure
Catalyst Strong acids (e.g., H₂SO₄), metal catalystsEngineered microorganisms (E. coli)
Reported Yield High, often >95% for the dehydration stepTiters ranging from 18 g/L to over 100 g/L have been reported.[10][25]
Energy Consumption HighSignificantly lower
Environmental Impact Higher greenhouse gas emissions, hazardous wasteLower carbon footprint, biodegradable waste streams
Process Complexity Multi-step chemical conversionsUpstream fermentation and downstream purification

Detailed Experimental Methodologies

To provide practical insights for laboratory-scale synthesis, this section outlines representative protocols for both a traditional chemical approach and a biocatalytic method.

Protocol 1: Traditional Synthesis - Acid-Catalyzed Dehydration of 1,4-Butanediol to Tetrahydrofuran

This protocol describes a laboratory-scale synthesis of THF from BDO using a solid acid catalyst.

Materials:

  • 1,4-Butanediol (BDO)

  • Zirconium sulfate (Zr(SO₄)₂) catalyst

  • Helium or other inert gas

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser

  • Distillation apparatus

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Activate the zirconium sulfate catalyst by heating it at 370°C for 2 hours under a flow of helium gas.[3]

  • Reaction Setup: To the 500 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, add 1 g of the pre-treated zirconium sulfate catalyst and 100 g of 1,4-butanediol.[3]

  • Reaction: Heat the reaction mixture to 200°C with vigorous stirring under atmospheric pressure.[3] The reaction is typically run for 1 hour.

  • Product Collection: The THF produced will vaporize and can be collected by condensation.

  • Workup and Purification: The collected condensate can be distilled to separate any unreacted BDO and obtain pure THF.

  • Analysis: Analyze the product by gas chromatography to determine the yield of tetrahydrofuran. A yield of approximately 99.5% can be expected under these conditions.[3]

Causality of Experimental Choices:

  • Catalyst: Zirconium sulfate is a solid acid catalyst that is effective for the dehydration reaction and is less corrosive than strong mineral acids like sulfuric acid.[3][9]

  • Temperature: The reaction temperature of 200°C provides a balance between a high reaction rate and minimizing thermal decomposition of the product.[3]

  • Inert Atmosphere: While not strictly necessary for this specific reaction, an inert atmosphere is good practice when working with heated organic compounds to prevent oxidation.

Protocol 2: Biocatalytic Synthesis - Fed-Batch Fermentation of Engineered E. coli for 1,4-Butanediol Production

This protocol outlines a general procedure for the fed-batch fermentation of an engineered E. coli strain designed for BDO production.

Materials and Equipment:

  • Engineered E. coli strain containing the BDO biosynthesis pathway

  • Bioreactor (e.g., 2 L) with controls for temperature, pH, and dissolved oxygen

  • Defined fermentation medium (containing salts, nitrogen source, trace metals)

  • Concentrated glucose feed solution

  • Inducer (e.g., IPTG, if using an inducible promoter system)

  • HPLC for BDO quantification

Procedure:

  • Inoculum Preparation: Prepare a seed culture of the engineered E. coli strain by growing it overnight in a suitable liquid medium.

  • Bioreactor Setup: Sterilize the bioreactor containing the initial batch of fermentation medium. Set the temperature to 37°C and maintain the pH at a setpoint (e.g., 6.75) using automated addition of acid/base.[26]

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Batch Phase: Allow the cells to grow in the initial batch medium until a key nutrient (typically the carbon source) is depleted. This is often indicated by a sharp increase in dissolved oxygen.

  • Fed-Batch Phase: Initiate the feeding of the concentrated glucose solution. A predefined exponential feeding strategy is often used to maintain a controlled growth rate and avoid the accumulation of inhibitory byproducts.[20][27]

  • Induction: If the expression of the BDO pathway is under the control of an inducible promoter, add the inducer (e.g., IPTG) at a suitable point during the fermentation, often when a certain cell density is reached.[28]

  • Fermentation Run: Continue the fed-batch fermentation for a predetermined duration (e.g., 48-72 hours), monitoring cell growth (OD₆₀₀) and BDO production by taking periodic samples for HPLC analysis.[18][29]

  • Harvesting and Downstream Processing: At the end of the fermentation, harvest the broth. The BDO can then be purified from the broth as described in section 3.2.

Causality of Experimental Choices:

  • Fed-Batch Strategy: This approach allows for achieving high cell densities, which is crucial for high product titers, while avoiding the negative effects of high substrate concentrations (overflow metabolism).[2][19]

  • Defined Medium: Using a defined medium provides better control over the fermentation process and simplifies downstream purification compared to complex media.[30]

  • pH and Temperature Control: Maintaining optimal pH and temperature is critical for microbial growth and enzyme activity, thereby ensuring efficient BDO production.

Conclusion and Future Outlook

The synthesis of tetrahydrofuran precursors stands at a crossroads. Traditional chemical methods, while highly optimized and efficient, are increasingly challenged by their environmental impact and reliance on fossil fuels. Biocatalytic synthesis, on the other hand, offers a compellingly sustainable alternative, leveraging renewable feedstocks and mild reaction conditions.

While biocatalysis has already reached commercial scale for BDO production, ongoing research continues to improve titers, yields, and the efficiency of downstream processing. Further advances in metabolic engineering and synthetic biology are expected to enhance the economic competitiveness of bio-based routes.

For researchers and drug development professionals, the choice between these two approaches will depend on a variety of factors, including scale, cost considerations, and sustainability goals. This guide has aimed to provide the foundational knowledge and practical insights necessary to make an informed decision, empowering you to choose the synthetic strategy that best aligns with your scientific and corporate objectives.

References

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A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. For a chiral molecule like methyl tetrahydrofuran-3-carboxylate, a versatile building block in organic synthesis, the ability to accurately and reliably quantify its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in scientific principles and practical, field-proven insights. We will navigate the causalities behind experimental choices, ensuring that each described protocol is a self-validating system for robust and trustworthy results.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, detrimental. Therefore, regulatory bodies worldwide demand stringent control and accurate quantification of the enantiomeric purity of chiral drug substances. For researchers and drug development professionals, the selection of an appropriate analytical method for determining enantiomeric excess is a foundational step in ensuring the quality and safety of their chiral compounds.

A Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for a relatively volatile and small molecule like this compound can be approached through several analytical techniques. The choice of method is often a balance of factors including required accuracy, sensitivity, sample throughput, and available instrumentation. Here, we compare the most prevalent and effective techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. A notable mention will also be made of Vibrational Circular Dichroism (VCD) as a powerful complementary technique.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the primary techniques for determining the enantiomeric excess of this compound.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Solvating AgentsVibrational Circular Dichroism (VCD)
Principle Differential partitioning of enantiomers with a chiral stationary phase.Differential interaction of enantiomers with a chiral stationary phase.Formation of diastereomeric complexes with distinct NMR signals.Differential absorption of left and right circularly polarized infrared light.
Typical Resolution (Rs) > 2.0> 1.5N/A (based on signal separation)N/A
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL)Moderate to High (µg/mL to ng/mL)Low (mg/mL)Low to Moderate (mg/mL)
Analysis Time Fast (5-20 min)Moderate (10-30 min)Fast (< 5 min per sample)Moderate (10-30 min per sample)
Sample Throughput HighHighHighModerate
Instrumentation Cost ModerateModerate to HighHigh (NMR Spectrometer)High
Method Development ModerateModerate to ComplexSimple to ModerateComplex (requires quantum chemical calculations)
Key Advantage High resolution for volatile compounds.[1][2]Broad applicability to a wide range of compounds.Rapid analysis without chromatographic separation.Provides absolute configuration and can be used for ee%.[3][4][5]
Key Limitation Limited to volatile and thermally stable compounds.Can be more complex to develop methods.Lower sensitivity compared to chromatographic methods.High instrumentation cost and complex data interpretation.

In-Depth Methodological Exploration

Chiral Gas Chromatography (GC): The High-Resolution Choice for Volatiles

For a volatile ester like this compound, Chiral GC is often the method of choice due to its high resolving power and speed.[1][2] The separation is achieved by utilizing a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin derivative.[1][6] The chiral selector forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

Causality in Experimental Choices: The selection of the specific cyclodextrin derivative (e.g., β- or γ-cyclodextrin) and its substituents is critical as it dictates the enantioselectivity.[1] The temperature program is optimized to achieve baseline separation while minimizing run time. A slower temperature ramp can often improve resolution for closely eluting enantiomers.[2]

Sources

Navigating the Labyrinth of Chiral Tetrahydrofurans: A Comparative Guide to the Synthetic Utility and Limitations of Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the chiral pool offers a treasure trove of readily available, stereochemically defined building blocks. Among these, methyl tetrahydrofuran-3-carboxylate presents itself as an attractive scaffold for the construction of complex molecules, particularly natural products and pharmaceuticals. However, its utility is not without significant limitations that can complicate synthetic routes and impact overall efficiency. This guide provides a critical comparison of this compound with alternative synthetic strategies, offering field-proven insights and experimental data to aid researchers in making informed decisions for their synthetic endeavors.

The tetrahydrofuran moiety is a ubiquitous structural motif in a vast array of biologically active natural products, including lignans, acetogenins, and various marine and terrestrial terpenes[1][2]. Consequently, the development of stereoselective methods for the synthesis of substituted tetrahydrofurans is of paramount importance in organic synthesis. This compound, possessing a chiral center at the C3 position, is a commercially available starting material that seemingly offers a straightforward entry into this chemical space. However, a deeper analysis reveals challenges related to stereocontrol, ring stability, and functional group compatibility that often necessitate the selection of alternative, more robust synthetic approaches.

The Allure and the Pitfalls: A Critical Look at this compound

The primary appeal of using a pre-formed chiral building block like this compound lies in the potential for a more convergent and efficient synthesis. The existing stereocenter can, in principle, direct the stereochemical outcome of subsequent transformations. However, the reality is often more complex.

Stereocontrol: A Double-Edged Sword

The inherent chirality of this compound can be both a blessing and a curse. While it can influence the diastereoselectivity of reactions at other positions on the ring, this influence is not always predictable or absolute.

One of the most significant challenges lies in the introduction of substituents at the C2, C4, and C5 positions with high diastereoselectivity relative to the C3-carboxylate group. For instance, in the synthesis of tetrahydrofuran lignans, achieving the desired trans,trans,trans-stereochemistry can be challenging when starting with a C3-substituted precursor[3]. The conformational flexibility of the tetrahydrofuran ring and the potential for competing transition states can lead to mixtures of diastereomers, complicating purification and reducing overall yield.

Furthermore, reactions involving the enolate of this compound, such as alkylations, can also present stereocontrol issues. The facial selectivity of the enolate is influenced by the existing stereocenter, but achieving high diastereomeric ratios often requires careful optimization of reaction conditions, including the choice of base, solvent, and electrophile[4].

Ring Stability: The Ever-Present Threat of Unwanted Ring Opening

The tetrahydrofuran ring, while generally considered stable, is susceptible to ring-opening reactions under a variety of conditions, particularly in the presence of Lewis acids or under harsh reaction conditions[5][6]. The ester functionality in this compound can exacerbate this issue. Lewis acids, often employed to activate electrophiles or to control stereoselectivity, can coordinate to the ethereal oxygen, weakening the C-O bonds and promoting ring cleavage. This can lead to a complex mixture of products and a significant reduction in the yield of the desired substituted tetrahydrofuran.

For example, attempts to perform Friedel-Crafts-type reactions or other Lewis acid-mediated C-C bond-forming reactions on the tetrahydrofuran ring can be plagued by ring-opening side reactions. This limitation severely restricts the types of transformations that can be successfully applied to this scaffold.

Functional Group Compatibility and Synthetic Inefficiency

The presence of the methyl ester in this compound introduces its own set of challenges. The ester group can be sensitive to both acidic and basic conditions required for other transformations in a multi-step synthesis. This often necessitates protection and deprotection steps, adding to the overall step count and reducing the efficiency of the synthetic route. For instance, if a reaction requires the use of a strong nucleophile that could also react with the ester, a protection-deprotection sequence is unavoidable.

Charting a Better Course: Superior Alternatives for Complex Molecule Synthesis

Given the limitations of this compound, synthetic chemists have developed a plethora of alternative and often superior strategies for the stereoselective synthesis of substituted tetrahydrofurans. These methods can be broadly categorized into intramolecular cyclizations of acyclic precursors and cycloaddition reactions.

Intramolecular Cyclization of Acyclic Precursors: Building the Ring with Precision

A powerful and widely employed strategy involves the construction of a suitably functionalized acyclic precursor followed by an intramolecular cyclization to form the tetrahydrofuran ring. This approach offers several advantages over using a pre-formed ring system:

  • Superior Stereocontrol: The stereocenters are often set in the acyclic precursor using well-established and highly predictable asymmetric reactions, such as Sharpless asymmetric epoxidation or dihydroxylation, or Evans aldol reactions[7]. The subsequent cyclization can then be designed to proceed with high diastereoselectivity.

  • Convergent and Flexible: This strategy allows for the convergent assembly of complex fragments before the formation of the heterocyclic ring, leading to more efficient syntheses.

  • Avoidance of Ring-Opening: By forming the tetrahydrofuran ring late in the synthesis, the risk of unwanted ring-opening reactions is minimized.

Table 1: Comparison of this compound with Acyclic Precursor Strategy

FeatureThis compoundAcyclic Precursor Cyclization
Stereocontrol Often moderate and unpredictable diastereoselectivity.High and predictable stereocontrol via established asymmetric methods.
Ring Stability Susceptible to Lewis acid-mediated ring opening.Ring formed late in the synthesis, minimizing stability issues.
Flexibility Limited to derivatization of the existing scaffold.Highly flexible, allowing for diverse substitution patterns.
Step Economy Can be less step-economical due to protection/deprotection.Often more step-economical for complex targets.
Experimental Protocol: Stereoselective Synthesis of a Tetrahydrofuran Lignan Precursor via Intramolecular Cyclization

The following protocol, adapted from the synthesis of tetrahydrofuran lignans, illustrates the power of the acyclic precursor approach[7].

Step 1: Evans Asymmetric Aldol Reaction

  • To a solution of (4S)-4-(1-methylethyl)-3-(1-oxopropyl)-2-oxazolidinone (1.0 equiv) in CH₂Cl₂ (0.2 M) at -78 °C is added n-Bu₂BOTf (1.2 equiv) followed by Et₃N (1.5 equiv).

  • The mixture is stirred for 30 minutes, then a solution of 4-benzyloxy-3-methoxybenzaldehyde (1.1 equiv) in CH₂Cl₂ is added dropwise.

  • After stirring for 2 hours at -78 °C, the reaction is quenched with a pH 7 buffer and warmed to room temperature.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to afford the syn-aldol adduct with high diastereoselectivity (>95% de).

Step 2: Reductive Removal of Chiral Auxiliary and Protection

  • The aldol adduct (1.0 equiv) is dissolved in THF (0.2 M) and cooled to 0 °C.

  • LiBH₄ (2.0 equiv) is added portionwise, and the reaction is stirred for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The product is extracted with EtOAc, and the combined organic layers are washed with brine, dried, and concentrated.

  • The resulting diol is then selectively protected to set the stage for cyclization.

Step 3: Intramolecular Cycloetherification

  • The protected diol is treated with a suitable reagent to activate the terminal hydroxyl group (e.g., conversion to a mesylate or tosylate).

  • Subsequent treatment with a non-nucleophilic base (e.g., NaH) in THF promotes intramolecular Sₙ2 displacement to form the tetrahydrofuran ring with inversion of configuration, leading to the desired trans-substituted product.

G cluster_0 This compound Approach cluster_1 Acyclic Precursor Cyclization Approach A This compound B Alkylation/Functionalization A->B Moderate Diastereoselectivity C Mixture of Diastereomers B->C D Acyclic Precursor E Asymmetric Reaction (e.g., Evans Aldol) D->E High Stereocontrol F Intramolecular Cyclization E->F G Single Diastereomer F->G

Sources

A Comparative Guide to the Synthesis of Methyl Tetrahydrofuran-3-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl tetrahydrofuran-3-carboxylate, a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals, presents a recurring challenge for process chemists seeking efficient and cost-effective manufacturing routes. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this valuable ester, supported by experimental data and a thorough cost-benefit analysis to inform your process development decisions.

Introduction to this compound and its Synthetic Importance

This compound is a cyclic ester whose structural motif is incorporated into a range of biologically active molecules. Its utility stems from the stereochemical possibilities of the tetrahydrofuran ring and the reactivity of the ester functionality, which allows for further chemical transformations. The development of scalable, economical, and sustainable synthetic routes is therefore of paramount importance to the pharmaceutical and chemical industries.

This guide will dissect two principal synthetic pathways: the classical Fischer esterification of tetrahydrofuran-3-carboxylic acid and a multi-step approach commencing with diethyl malonate and epichlorohydrin. Each method will be evaluated based on chemical efficiency, cost of raw materials, operational complexity, and potential for scale-up.

Method 1: Fischer Esterification of Tetrahydrofuran-3-carboxylic Acid

The Fischer esterification is a well-established and straightforward method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3] In the context of this compound synthesis, this involves the reaction of tetrahydrofuran-3-carboxylic acid with methanol.

Reaction Pathway

Fischer_Esterification Tetrahydrofuran-3-carboxylic Acid Tetrahydrofuran-3-carboxylic Acid Reaction Reaction Tetrahydrofuran-3-carboxylic Acid->Reaction Methanol Methanol Methanol->Reaction Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Reaction This compound This compound Reaction->this compound Water Water Reaction->Water

Caption: Fischer Esterification of Tetrahydrofuran-3-carboxylic Acid.

Experimental Protocol

A general laboratory-scale procedure for the Fischer esterification is as follows:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrahydrofuran-3-carboxylic acid (1.0 eq).

  • Add an excess of methanol (10-20 eq), which also serves as the solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Cost-Benefit Analysis
FactorAnalysis
Starting Materials Cost The primary cost driver for this route is tetrahydrofuran-3-carboxylic acid. This precursor can be synthesized via two main routes: the catalytic hydrogenation of furan or the catalytic oxidation of tetrahydrofuran.[4] The cost of furan is a significant consideration. The oxidation of tetrahydrofuran, a common and relatively inexpensive solvent, presents a potentially more economical alternative, though it may involve more complex catalytic systems.[3][5][6][7]
Reagent & Solvent Cost Methanol and sulfuric acid are commodity chemicals with low associated costs.
Operational Simplicity The Fischer esterification is a one-step reaction with a straightforward workup, making it operationally simple and suitable for large-scale production.
Yield & Purity Yields for Fischer esterifications are typically good to excellent, often exceeding 80-90%, especially when an excess of the alcohol is used to drive the equilibrium towards the product.[1] Purity of the final product after distillation is generally high.
Environmental & Safety The use of a strong acid catalyst requires careful handling and neutralization. The generation of aqueous waste from the workup needs to be considered. Methanol is flammable and toxic.
Scalability This method is highly scalable due to its simplicity and the use of common industrial equipment.

Method 2: Synthesis from Diethyl Malonate and Epichlorohydrin

An alternative and versatile approach involves the construction of the tetrahydrofuran ring from acyclic precursors. A common strategy utilizes the reaction of diethyl malonate with epichlorohydrin.

Reaction Pathway

This synthesis is a multi-step process:

  • Nucleophilic attack: The enolate of diethyl malonate, generated by a base such as sodium ethoxide, acts as a nucleophile and attacks the epoxide ring of epichlorohydrin.

  • Intramolecular cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis to form a cyclopropane ring, which then rearranges, or directly cyclizes to a five-membered ring.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield tetrahydrofuran-3-carboxylic acid.

  • Esterification: The final step is the esterification of the carboxylic acid with methanol, as described in Method 1.

Malonate_Synthesis cluster_0 Step 1 & 2: Alkylation & Cyclization cluster_1 Step 3: Hydrolysis & Decarboxylation cluster_2 Step 4: Esterification Diethyl Malonate Diethyl Malonate Reaction1 Reaction1 Diethyl Malonate->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Base (NaOEt) Base (NaOEt) Base (NaOEt)->Reaction1 Diethyl Tetrahydrofuran-3,3-dicarboxylate Diethyl Tetrahydrofuran-3,3-dicarboxylate Reaction1->Diethyl Tetrahydrofuran-3,3-dicarboxylate Reaction2 Reaction2 Diethyl Tetrahydrofuran-3,3-dicarboxylate->Reaction2 Tetrahydrofuran-3-carboxylic Acid Tetrahydrofuran-3-carboxylic Acid Reaction2->Tetrahydrofuran-3-carboxylic Acid Reaction3 Reaction3 Tetrahydrofuran-3-carboxylic Acid->Reaction3 H2O, H+ H2O, H+ H2O, H+->Reaction2 Heat Heat Heat->Reaction2 This compound This compound Reaction3->this compound Methanol, H+ Methanol, H+ Methanol, H+->Reaction3

Caption: Synthesis from Diethyl Malonate and Epichlorohydrin.

Experimental Protocol (Illustrative)

A detailed, multi-step protocol would be required here, with specific conditions for each step. The following is a generalized outline.

  • Formation of Diethyl 2-(oxiran-2-ylmethyl)malonate: Prepare a solution of sodium ethoxide in ethanol. Add diethyl malonate dropwise at room temperature. After stirring, add epichlorohydrin and continue stirring until the reaction is complete (monitored by TLC/GC).

  • Cyclization to Diethyl tetrahydrofuran-3,3-dicarboxylate: The crude product from the previous step is treated with a base (e.g., sodium ethoxide in ethanol) and heated to induce intramolecular cyclization.

  • Hydrolysis and Decarboxylation: The resulting diester is refluxed with aqueous acid (e.g., HCl) to hydrolyze the esters and promote decarboxylation.

  • Esterification: The isolated tetrahydrofuran-3-carboxylic acid is then esterified with methanol using an acid catalyst as described in Method 1.

Cost-Benefit Analysis
FactorAnalysis
Starting Materials Cost Diethyl malonate and epichlorohydrin are readily available and relatively inexpensive bulk chemicals.[8][9][10][11][12][13] This provides a significant cost advantage at the outset compared to sourcing or synthesizing tetrahydrofuran-3-carboxylic acid.
Reagent & Solvent Cost Sodium ethoxide, ethanol, and hydrochloric acid are common and low-cost reagents.[9][13][14][15][16][17]
Operational Simplicity This is a multi-step synthesis, which inherently increases operational complexity compared to the one-step Fischer esterification. Each step requires its own workup and purification, adding to the overall process time and labor.
Yield & Purity The overall yield will be the product of the yields of each individual step. While each step may have a respectable yield, the cumulative yield is likely to be lower than the direct esterification route. Purity can be well-controlled at each stage through appropriate purification techniques.
Environmental & Safety Epichlorohydrin is a toxic and carcinogenic substance requiring stringent handling procedures. The use of strong bases and acids also necessitates careful safety protocols. Multiple steps generate different waste streams that need to be managed.
Scalability While each step is individually scalable, the multi-step nature of the process can introduce challenges in large-scale production, including material handling and transfer between reaction stages.

Comparative Summary

FeatureMethod 1: Fischer EsterificationMethod 2: From Diethyl Malonate & Epichlorohydrin
Number of Steps 1 (from the carboxylic acid)3-4
Starting Material Cost Potentially higher (depends on the synthesis of the acid)Lower
Operational Complexity LowHigh
Overall Yield HighModerate to Low
Key Safety Concerns Strong acid, flammable solventToxic/carcinogenic starting material, strong bases/acids
Scalability ExcellentGood, but more complex

Conclusion and Recommendations

The choice between these two synthetic routes for this compound will ultimately depend on the specific priorities of the research or manufacturing campaign.

For laboratory-scale synthesis and rapid access to the target molecule, where the cost of the starting carboxylic acid is not prohibitive, the Fischer esterification (Method 1) is the recommended approach due to its simplicity, high yield, and ease of execution.

For large-scale industrial production , where the cost of raw materials is a critical factor, the synthesis from diethyl malonate and epichlorohydrin (Method 2) warrants serious consideration. Despite its increased complexity and potentially lower overall yield, the significantly lower cost of the starting materials could make it the more economically viable option at scale. However, this route necessitates a greater investment in process development and safety infrastructure to handle the hazardous materials involved.

Further research into optimizing the synthesis of tetrahydrofuran-3-carboxylic acid from inexpensive feedstocks like tetrahydrofuran could potentially shift the economic balance in favor of the Fischer esterification route, even at an industrial scale.

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  • ACS Publications. Catalytic Oxidative Ring Opening of THF Promoted by a Carboxylate-Bridged Diiron Complex, Triarylphosphines, and Dioxygen. [Link]

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  • ChemBK. tetrahydrofuran-3-carboxylic acid. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl Tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl tetrahydrofuran-3-carboxylate (CAS No. 53662-85-4) is a valuable cyclic ether and ester used in laboratory research and the synthesis of novel chemical entities.[1] As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction. The responsible management and disposal of its waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties. Our objective is to empower researchers with the knowledge to handle this chemical waste stream confidently and safely, reinforcing a culture of safety that extends beyond the product's immediate use.

Hazard Assessment: Understanding the "Why"

Before outlining disposal procedures, it is crucial to understand the inherent hazards of this compound. This knowledge informs every subsequent handling and disposal decision, from the selection of personal protective equipment (PPE) to the final waste destination. The compound is classified as harmful if swallowed and may cause respiratory irritation.[1] Furthermore, it is known to cause serious eye damage.[2]

While this specific ester is rated as a combustible liquid that must be preheated before ignition can occur, it belongs to the family of cyclic ethers.[1] Many related compounds, such as 2-methyltetrahydrofuran, are highly flammable and can form explosive peroxides upon exposure to air and light over time.[3][4][5][6] Therefore, as a matter of prudent practice, this compound should be handled with peroxide formation potential in mind, especially if stored for extended periods after being opened.

Table 1: Hazard Identification Summary

Rating SystemHealthFlammabilityReactivitySpecial Hazards
NFPA 704 [1]210None
HMIS III [1]310None
  • NFPA Health Hazard (2): Intense or continued exposure could cause temporary incapacitation or possible residual injury.[1]

  • HMIS Health Hazard (3): Serious Hazard - Major injury likely unless prompt action is taken and medical treatment is given.[1]

  • Flammability (1): Material must be preheated before ignition can occur.[1]

  • Reactivity (0): Normally stable, even under fire exposure conditions, and not reactive with water.[1]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Adherence to proper PPE and awareness of emergency procedures are the cornerstones of safe chemical handling.

Required Personal Protective Equipment (PPE)

When handling this compound in any capacity—from experimental use to waste consolidation—the following PPE is mandatory:

  • Hand Protection: Wear protective nitrile or other appropriate chemical-resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. For tasks with a higher splash risk, such as transferring large volumes or cleaning spills, a face shield should be worn in addition to goggles.[1][2]

  • Skin and Body Protection: A standard laboratory coat is required. For larger-scale operations, consider a chemical-resistant apron. Wear closed-toe shoes; safety shoes are recommended.[1]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][7] If ventilation is inadequate, respiratory protection may be necessary.[1]

Emergency First-Aid Measures

In the event of an exposure, immediate and correct action can significantly mitigate harm.

  • After Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][8]

  • After Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[1][9]

  • After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

Disposal Decision Workflow

The proper disposal path for this compound waste depends on its form (liquid or solid) and the context (routine waste collection or spill cleanup). The following workflow provides a logical decision-making process.

DisposalWorkflow Start Identify Waste: This compound WasteType Determine Waste Type Start->WasteType LiquidWaste Liquid Waste (Pure compound, solutions) WasteType->LiquidWaste Liquid SolidWaste Contaminated Solid Waste (PPE, paper towels, absorbents) WasteType->SolidWaste Solid SpillCheck Is it a spill? LiquidWaste->SpillCheck PackageSolid Protocol 2: Package Contaminated Solids SolidWaste->PackageSolid SpillCleanup Spill Cleanup Protocol SpillCheck->SpillCleanup Yes RoutineCollection Routine Waste Collection SpillCheck->RoutineCollection No SpillCleanup->PackageSolid Absorbed liquid becomes solid waste Segregate Protocol 1: Segregate & Containerize Liquid Waste RoutineCollection->Segregate FinalDisposal Store sealed container in designated hazardous waste accumulation area Segregate->FinalDisposal PackageSolid->FinalDisposal Contractor Arrange pickup by licensed hazardous waste contractor for incineration FinalDisposal->Contractor

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocols

Adherence to standardized protocols is essential for safe and compliant chemical waste disposal.

Protocol 1: Segregation and Containerization of Liquid Waste

This protocol applies to unused, residual, or solution-based this compound waste.

  • Identify a Waste Container: Select a clean, dry container made of a compatible material (e.g., glass or polyethylene). The container must have a tightly fitting screw cap.[10][11] Never use a container that is incompatible or cannot be securely sealed.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name, "this compound," and list any other components if it is a mixed waste stream. Avoid using abbreviations or chemical formulas.[10]

  • Segregate Waste Streams: Do not mix this waste with incompatible chemicals, such as strong oxidizing agents.[1] It is best practice to collect it in a designated "non-halogenated organic solvent" waste container.[12]

  • Transfer Waste: Carefully pour the liquid waste into the labeled container inside a chemical fume hood. Avoid splashing. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[13]

  • Seal and Store: Securely cap the container immediately after adding waste.[11] Store the container in a designated, well-ventilated secondary containment bin in a satellite accumulation area until it is ready for pickup.

Protocol 2: Managing Contaminated Solid Waste

This protocol covers items contaminated with this compound, such as gloves, absorbent pads, and pipette tips.

  • Designate a Solid Waste Bag: Use a heavy-duty, clear plastic bag or a labeled, lined container for solid waste collection.

  • Collect Contaminated Items: Place all contaminated solid materials directly into the designated bag or container.

  • Seal and Label: Once the bag is full, securely seal it. If not already labeled, affix a hazardous waste label clearly identifying the contents as "Debris contaminated with this compound."

  • Store for Disposal: Store the sealed bag with the liquid waste containers in the designated satellite accumulation area for collection by a licensed waste contractor.[13]

Protocol 3: Small-Scale Spill Decontamination and Cleanup (<100 mL)

For spills larger than 100 mL or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9][14]

  • Ensure Safety: Alert personnel in the immediate area. Ensure all ignition sources are turned off.[14] Ensure you are wearing the appropriate PPE as described in Section 2.1.

  • Contain the Spill: Confine the spill to a small area by creating a dike around it with an inert absorbent material.[2]

  • Absorb the Liquid: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or cat litter.[1][2][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material.[3][8] Place the contaminated absorbent into a designated container for solid hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a cloth or towel dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place all cleaning materials into the solid waste container.

  • Dispose of Waste: Seal and label the waste container as described in Protocol 2 and move it to the hazardous waste accumulation area.

Final Disposal Pathway: Incineration

The universally recommended and most environmentally sound disposal method for this compound is incineration.[1] This process must be performed at a licensed and authorized waste disposal facility.

  • Mechanism: High-temperature incineration, equipped with afterburners and flue gas scrubbers, ensures the complete destruction of the organic molecule into simpler, less harmful compounds like carbon dioxide and water.[1]

  • Regulatory Compliance: Never dispose of this chemical down the drain or in the regular trash.[5][11] Such actions are illegal, environmentally damaging, and can create a fire or explosion hazard in the plumbing.[5] All waste must be handled by a licensed hazardous waste contractor who can provide documentation of proper disposal.[7][15][16]

By diligently following these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of professional responsibility and environmental stewardship.

References

  • Title: Ester Disposal - Chemtalk Source: #1 Science Forum For Lab Technicians - Chemtalk URL: [Link]

  • Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison Biomedical Engineering URL: [Link]

  • Title: Chemical Waste Disposal Guidelines Source: Emory University Department of Chemistry URL: [Link]

  • Title: 2-Methyltetrahydrofuran Safety Data Sheet Source: Carl ROTH URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Dartmouth College Environmental Health and Safety URL: [Link]

  • Title: Tetrahydrofuran (THF) Standard Operating Procedure Source: University of California, Santa Barbara URL: [Link]

  • Title: Hazardous Waste Disposal Source: AICCM (Australian Institute for the Conservation of Cultural Material) URL: [Link]

  • Title: Diethyl Ether - Standard Operating Procedure Source: University of California, Los Angeles URL: [Link]

  • Title: 2-Methyl Tetrahydrofuran-3-one synthetic Safety Data Sheet Source: Advanced Biotech URL: [Link]

  • Title: Tetrahydrofuran (THF) Standard Operating Procedure Source: University of California, Santa Barbara EHS URL: [Link]

  • Title: How to Dispose of Petroleum Ether? Source: Environmental Marketing Services URL: [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling Methyl tetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule. However, the journey to discovery is paved with intermediate compounds and reagents, each with its own unique set of properties and handling requirements. Methyl tetrahydrofuran-3-carboxylate (CAS No. 53662-85-4) is one such compound. While essential for certain synthetic pathways, its safe management is paramount to protecting ourselves and ensuring the integrity of our research.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of the necessary precautions. We will explore not just what to do, but why we do it, grounding every recommendation in the specific chemical hazards of this substance.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the first step in mitigating them. This compound is not benign; its hazard profile demands respect and careful planning. According to its Safety Data Sheet (SDS), the primary risks are:

  • Acute Oral Toxicity (Harmful if Swallowed) : This classification indicates that ingestion can lead to significant adverse health effects.[1]

  • Skin and Eye Irritation : The compound is classified as a skin irritant and a serious eye irritant.[1] This means direct contact can cause inflammation, redness, and in the case of eyes, potential damage.

  • Respiratory Irritation : Inhaling vapors or mists may cause irritation to the respiratory tract.[1]

  • Combustibility and Reactivity : While it has a relatively high flash point and must be preheated to ignite, it is still a combustible liquid.[1] Crucially, there is a risk of explosion if it is heated under confinement.[1] It is also moisture-sensitive and should be stored under an inert gas.[1]

These hazards form the logical basis for the personal protective equipment (PPE) and handling protocols that follow. We are not just following rules; we are actively building a shield between ourselves and these specific, well-documented risks.

Core Personal Protective Equipment (PPE) Requirements

PPE is your last and most personal line of defense. It must be selected and used correctly. The following are the minimum requirements for handling this compound, based on its hazard profile.

Hand Protection
  • What to Wear : Nitrile gloves are the standard for splash protection against a wide variety of laboratory chemicals.[2] Given the skin irritation hazard, a minimum thickness of 5 mil is recommended for transient handling. For extended work or larger volumes, consider double-gloving or using thicker (8 mil+) nitrile gloves.

  • The Rationale : Nitrile provides a robust barrier against the organic solvent properties of this ester. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[3] Proper removal technique (without touching the outer surface with bare skin) is essential to prevent accidental exposure after the task is complete.[3]

Eye and Face Protection
  • What to Wear : At a minimum, tightly fitting chemical safety goggles are mandatory.[1][3] When transferring volumes greater than a few milliliters or when there is any increased risk of splashing, an 8-inch minimum face shield must be worn in addition to the goggles.[1][4]

  • The Rationale : This compound causes serious eye irritation.[1] A splash to the eye can have immediate and severe consequences. Safety glasses are insufficient as they do not provide a seal against splashes. Goggles protect from splashes from all angles, and the face shield adds a critical layer of protection for the entire face.

Body Protection
  • What to Wear : A flame-retardant laboratory coat, full-length pants (or equivalent), and fully enclosed, chemical-resistant footwear are required.[5]

  • The Rationale : This requirement serves two purposes. First, it prevents accidental skin contact from drips or splashes on your arms or legs.[1] Second, in the unlikely event of a fire, flame-retardant material provides a crucial few seconds of protection, and proper footwear ensures you can move away from the hazard safely.

Respiratory Protection
  • What to Wear : All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[1][4] This is the primary engineering control. If a risk assessment determines that a fume hood is not feasible or that exposure limits could be exceeded (e.g., during a large spill), a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[3]

  • The Rationale : The vapors can cause respiratory irritation.[1] A fume hood captures these vapors at the source, preventing inhalation. A respirator is the backup, filtering contaminants from the air before you breathe them, but it should only be used as a last line of defense after engineering controls have been exhausted.[3]

Hazard and Protection Summary

For quick reference, the following table summarizes the key hazard ratings and engineering controls.

Hazard MetricRatingImplication & Required Action
NFPA Health Hazard 2Intense or continued exposure could cause temporary incapacitation. Prompt medical attention is necessary in case of exposure.[1]
NFPA Fire Hazard 1Must be preheated before ignition can occur. Keep away from open flames and high-heat sources.[1]
NFPA Reactivity 0Normally stable, even under fire exposure conditions.[1]
HMIS Health Hazard 3Serious Hazard - Major injury is likely unless prompt action is taken and medical treatment is given.[1]
Primary Engineering Control N/AAll work must be conducted in a certified chemical fume hood.[1][4]
Emergency Equipment N/AAn emergency eye wash fountain and safety shower must be immediately accessible.[1]

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure.

  • Preparation :

    • Area Inspection : Confirm the work area is clean and uncluttered. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Emergency Equipment Check : Verify the path to the nearest eye wash station and safety shower is unobstructed.

    • Don PPE : Put on all required PPE as detailed above.

  • Handling and Use :

    • Inert Atmosphere : As the material is moisture-sensitive, handle it under an inert atmosphere (e.g., nitrogen or argon) if the procedure requires stringent anhydrous conditions.[1]

    • Dispensing : When transferring the liquid, do so slowly and carefully to avoid splashing. Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[5][6]

    • Heating : If heating is required, use a water bath, heating mantle, or sand bath. Never use an open flame. Be aware of the risk of explosion if heated under confinement and ensure the system is properly vented.[1]

    • Container Management : Keep the container tightly closed when not in use.[1]

  • Post-Procedure :

    • Decontamination : Wipe down the work area in the fume hood.

    • Glove Removal : Remove gloves using the proper technique and dispose of them in the designated solid hazardous waste container.

    • Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete.[1][3]

Safe Handling Workflow

The following diagram illustrates the critical decision points and steps in the safe handling workflow.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_outcome 3. Outcome & Disposal prep_start Verify Fume Hood & Emergency Equipment don_ppe Don All Required PPE (Gloves, Goggles, Coat) prep_start->don_ppe handle_chem Transfer/Use Chemical (Grounded Equipment) don_ppe->handle_chem emergency_check Spill or Exposure? handle_chem->emergency_check normal_op Complete Experiment emergency_check->normal_op No emergency_proc Execute Emergency Procedures emergency_check->emergency_proc Yes waste_disposal Segregate & Dispose of Contaminated Waste normal_op->waste_disposal emergency_proc->waste_disposal cleanup Decontaminate Workspace & Wash Hands waste_disposal->cleanup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.